2,4-Dicyanoaniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-aminobenzene-1,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMNLGOBXWTQRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173291 | |
| Record name | 2,4-Dicyanoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19619-22-8 | |
| Record name | 4-Amino-1,3-benzenedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19619-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dicyanoaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019619228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dicyanoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dicyanoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-Dicyanoaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLX5WT26UB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,4-Dicyanoaniline: A Versatile Building Block for Advanced Scientific Research
For Immediate Release
This technical guide provides a comprehensive overview of 2,4-Dicyanoaniline, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into its core attributes, synthesis, and potential applications, underpinned by scientific principles and safety protocols.
Core Compound Identification
Chemical Name: this compound IUPAC Name: 4-aminobenzene-1,3-dicarbonitrile Synonyms: 4-Aminoisophthalonitrile
| Identifier | Value | Source |
| CAS Number | 19619-22-8 | |
| Molecular Formula | C₈H₅N₃ | |
| Molecular Weight | 143.15 g/mol |
Physicochemical Properties
While specific experimental data for this compound is not extensively documented in readily available literature, properties can be inferred from its structural analogs and the constituent functional groups. The presence of the polar amino and cyano groups suggests moderate solubility in polar organic solvents.
| Property | Predicted Value/Information | Justification/Source |
| Appearance | Likely a crystalline solid | Based on related aminobenzonitrile compounds[1] |
| Solubility | Slightly soluble in water; soluble in polar organic solvents | Inferred from structural similarity to other aminonitriles[1] |
| Melting Point | Not readily available | Requires experimental determination |
| Boiling Point | Not readily available | Requires experimental determination |
Synthesis and Mechanistic Insights
The synthesis of substituted dicyanoanilines often involves multi-component reactions that leverage the reactivity of precursors to construct the aromatic ring with the desired substitution pattern. A plausible and efficient synthetic strategy for this compound and its analogs is the ring transformation of functionalized 2H-pyran-2-ones with malononitrile.[2] This method is advantageous as it allows for the creation of the functionalized benzene ring under mild conditions.[2]
Another relevant synthetic approach is the nucleophilic aromatic substitution on a polyfluorinated benzene derivative. For instance, the synthesis of 4-Amino-2,5,6-trifluoroisophthalonitrile is achieved by the reaction of tetrafluoroisophthalonitrile with aqueous ammonia.[3] This demonstrates the feasibility of introducing an amino group onto a dicyano-substituted benzene ring.
Illustrative Synthetic Workflow
The following diagram illustrates a generalized multi-component reaction pathway for the synthesis of a dicyanoaniline derivative, highlighting the key bond-forming events.
Caption: Generalized workflow for dicyanoaniline synthesis.
Applications in Drug Discovery and Development
The aniline scaffold is a prevalent structural motif in medicinal chemistry, though its susceptibility to metabolic oxidation in the liver can sometimes lead to toxicity.[4] However, the strategic incorporation of functional groups can modulate these metabolic pathways.
The dinitrile substitution pattern in this compound offers several potential advantages for drug development:
-
Metabolic Stability: The electron-withdrawing nature of the two cyano groups can decrease the electron density of the aromatic ring, potentially reducing its susceptibility to oxidative metabolism.
-
Bioisosteric Replacement: The cyano group can act as a bioisostere for other functional groups, such as carbonyls or halogens, allowing for the fine-tuning of a molecule's electronic and steric properties to optimize target binding and pharmacokinetic profiles.
-
Versatile Chemical Handle: The nitrile groups can be chemically transformed into a variety of other functional groups, including amines, carboxylic acids, and tetrazoles, providing a versatile platform for the synthesis of diverse compound libraries.[5] The amino group also serves as a key site for further chemical modification.
-
Building Block for Heterocycles: Dicyanoanilines are valuable precursors for the synthesis of various heterocyclic systems, such as quinazolines and fluorenones, which are important scaffolds in many biologically active compounds.[2]
The unique electronic and structural features of this compound make it a promising building block for the development of novel therapeutics across various disease areas.
Safety, Handling, and Experimental Protocols
As with any chemical substance, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally related compounds, such as other aminonitriles and dicyanobenzenes, should be used for preliminary hazard assessment.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry place away from incompatible materials.
Experimental Protocol: General Procedure for a Multi-Component Reaction
This protocol is a generalized representation and should be adapted and optimized for the specific synthesis of this compound.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting aldehyde or ketone (1 equivalent), malononitrile (2-3 equivalents), and a suitable solvent (e.g., ethanol, acetonitrile).
-
Catalyst Addition: Add a catalytic amount of a suitable base (e.g., piperidine, triethylamine, or a solid base).
-
Reaction: Stir the reaction mixture at room temperature or with heating, monitoring the progress by an appropriate analytical technique (e.g., Thin Layer Chromatography).
-
Work-up: Upon completion, cool the reaction mixture and pour it into ice-water. If a precipitate forms, collect it by filtration. Otherwise, extract the product with a suitable organic solvent.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
-
Characterization: Characterize the final product using standard analytical techniques such as NMR, IR, and Mass Spectrometry to confirm its identity and purity.
Conclusion
This compound is a chemical compound with significant potential as a versatile building block in organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of an amino group and two cyano functionalities on a benzene ring offers a rich platform for the development of novel molecules with tailored properties. Further research into the specific reactivity and applications of this compound is warranted to fully unlock its potential in advancing scientific discovery.
References
-
PrepChem. Synthesis of 4-Amino-2,5,6-trifluoroisophthalonitrile (i.e., Compound No. 1). Available from: [Link]
-
PubChem. 4-Aminobenzonitrile. National Center for Biotechnology Information. Available from: [Link]
- Singh, F. V., Kumar, V., Kumar, B., & Goel, A. (2007).
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). Available from: [Link]
Sources
- 1. 4-Aminobenzonitrile | C7H6N2 | CID 13396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. news.umich.edu [news.umich.edu]
- 5. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
A Technical Guide to the Spectroscopic Characterization of 4-amino-1,3-benzenedicarbonitrile
This guide provides an in-depth analysis of the spectroscopic properties of 4-amino-1,3-benzenedicarbonitrile (also known as 4-aminoisophthalonitrile). Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on analogous compounds and fundamental spectroscopic principles to offer a robust framework for the identification and characterization of this molecule. While direct experimental spectra for this specific compound are not widely published, this guide establishes a reliable set of expected spectroscopic data and outlines the rigorous methodologies required for its empirical validation.
Molecular Structure and Spectroscopic Overview
4-amino-1,3-benzenedicarbonitrile (C₈H₅N₃, Molar Mass: 143.15 g/mol ) is an aromatic compound featuring a benzene ring substituted with an amino group and two nitrile groups at positions 1, 3, and 4. This unique substitution pattern gives rise to a distinct spectroscopic fingerprint. The electron-donating amino group and the electron-withdrawing nitrile groups significantly influence the electronic environment of the aromatic ring, which is reflected in its NMR, IR, and UV-Vis spectra. Mass spectrometry provides confirmation of its molecular weight and insight into its fragmentation patterns.
The following sections detail the predicted spectroscopic data for 4-amino-1,3-benzenedicarbonitrile and the experimental protocols for acquiring this data. The predictions are derived from a careful analysis of structurally similar compounds, including 4-aminobenzonitrile and various dicyanobenzene isomers.[1][2][3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.[6] For 4-amino-1,3-benzenedicarbonitrile, ¹H and ¹³C NMR will provide precise information about the chemical environment of each proton and carbon atom.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals for the aromatic protons and the amino protons. The substitution pattern of the aromatic ring will result in a distinct set of coupled signals.
Table 1: Predicted ¹H NMR Spectral Data for 4-amino-1,3-benzenedicarbonitrile
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.8 - 7.9 | d | ~2.0 | H-2 |
| ~7.6 - 7.7 | dd | ~8.5, 2.0 | H-6 |
| ~6.8 - 6.9 | d | ~8.5 | H-5 |
| ~4.5 - 5.5 | br s | - | -NH₂ |
Predicted in a non-polar solvent like CDCl₃. Chemical shifts are referenced to TMS at 0.00 ppm. The amino proton signal is often broad and its chemical shift is highly dependent on solvent and concentration.
Rationale for ¹H NMR Prediction
The predicted chemical shifts are based on an analysis of 4-aminobenzonitrile and the known effects of a nitrile substituent.[1][2]
-
H-5: This proton is ortho to the strongly electron-donating amino group, leading to significant shielding and an upfield shift, predicted to be around 6.8-6.9 ppm. It will appear as a doublet due to coupling with H-6.
-
H-6: This proton is meta to the amino group and ortho to a nitrile group. It will be deshielded relative to H-5 and is expected to appear as a doublet of doublets due to coupling with both H-5 and H-2.
-
H-2: This proton is ortho to one nitrile group and meta to the other, as well as meta to the amino group. It will be the most deshielded of the aromatic protons and is predicted to appear as a doublet due to a small meta-coupling with H-6.
-
-NH₂ Protons: The amino protons typically appear as a broad singlet. Their chemical shift is variable and can be confirmed by D₂O exchange, which would cause the signal to disappear.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the attached functional groups.[7]
Table 2: Predicted ¹³C NMR Spectral Data for 4-amino-1,3-benzenedicarbonitrile
| Predicted Chemical Shift (δ, ppm) | Assignment | Notes |
| ~153 - 155 | C-4 | Carbon attached to the amino group, significantly shielded. |
| ~138 - 140 | C-6 | Aromatic CH. |
| ~136 - 138 | C-2 | Aromatic CH. |
| ~118 - 120 | C-5 | Aromatic CH, shielded by the amino group. |
| ~117 - 119 | C≡N | Nitrile carbon at position 1. |
| ~116 - 118 | C≡N | Nitrile carbon at position 3. |
| ~105 - 107 | C-1 | Quaternary carbon attached to a nitrile group. |
| ~103 - 105 | C-3 | Quaternary carbon attached to a nitrile group. |
Predicted in a solvent like DMSO-d₆. Chemical shifts are referenced to the solvent signal.
Rationale for ¹³C NMR Prediction
The predictions are based on data from 4-aminobenzonitrile and other substituted benzonitriles.[4][8][9]
-
C-4: The carbon directly attached to the amino group is expected to be the most shielded aromatic carbon (excluding quaternary carbons) due to the strong electron-donating effect of the nitrogen.
-
Aromatic CH Carbons (C-2, C-5, C-6): Their chemical shifts are determined by their position relative to the amino and nitrile groups. C-5, being ortho to the amino group, will be the most shielded.
-
Nitrile Carbons (C≡N): These typically appear in the 115-120 ppm range.[7]
-
Quaternary Carbons (C-1, C-3): The carbons to which the nitrile groups are attached are expected to be significantly downfield. Quaternary carbons often show weaker signals in ¹³C NMR spectra.[10]
NMR Experimental Protocol
A self-validating protocol ensures data integrity and reproducibility.
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Spectrum
The IR spectrum of 4-amino-1,3-benzenedicarbonitrile is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C≡N triple bond of the nitrile groups, and the C=C and C-H bonds of the aromatic ring.
Table 3: Predicted IR Absorption Bands for 4-amino-1,3-benzenedicarbonitrile
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3450 - 3350 | Medium | Asymmetric & Symmetric N-H stretch | Primary Amine (-NH₂) |
| 2230 - 2220 | Strong, Sharp | C≡N stretch | Nitrile (-C≡N) |
| 1620 - 1580 | Medium-Strong | C=C stretch | Aromatic Ring |
| 1520 - 1480 | Medium-Strong | C=C stretch | Aromatic Ring |
| 3100 - 3000 | Medium-Weak | C-H stretch | Aromatic Ring |
| 900 - 690 | Strong | C-H out-of-plane bend | Aromatic Ring |
Rationale for IR Prediction
The predicted wavenumbers are based on the known IR absorptions of primary amines, aromatic nitriles, and substituted benzenes.[11][12][13]
-
N-H Stretch: Primary amines typically show two bands in this region corresponding to asymmetric and symmetric stretching.
-
C≡N Stretch: The nitrile group gives a very characteristic sharp and strong absorption in the 2260-2220 cm⁻¹ region.
-
Aromatic Bands: The C=C stretching vibrations of the benzene ring usually appear as a pair of bands in the 1620-1480 cm⁻¹ region. The aromatic C-H stretching appears above 3000 cm⁻¹, and the strong out-of-plane bending bands are indicative of the substitution pattern.
IR Experimental Protocol
Caption: Workflow for FT-IR data acquisition using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Predicted Mass Spectrum (Electron Ionization - EI)
In an EI mass spectrum, 4-amino-1,3-benzenedicarbonitrile is expected to show a prominent molecular ion peak (M⁺˙) and several characteristic fragment ions.
Table 4: Predicted Key Ions in the Mass Spectrum of 4-amino-1,3-benzenedicarbonitrile
| m/z | Predicted Ion | Notes |
| 143 | [C₈H₅N₃]⁺˙ | Molecular ion (M⁺˙) |
| 116 | [M - HCN]⁺˙ | Loss of hydrogen cyanide |
| 89 | [M - 2HCN]⁺˙ | Loss of two molecules of hydrogen cyanide |
Rationale for MS Prediction
The predictions are based on the molecular formula and the known fragmentation patterns of aromatic nitriles.[3]
-
Molecular Ion (M⁺˙): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (143.15), which will be observed at m/z 143 for the most abundant isotopes.
-
Fragmentation: Aromatic nitriles often undergo fragmentation by losing HCN (27 Da). The loss of one and then a second molecule of HCN are plausible fragmentation pathways.
Mass Spectrometry Experimental Protocol
Caption: General workflow for acquiring an electron ionization mass spectrum.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Predicted UV-Vis Spectrum
The UV-Vis spectrum of 4-amino-1,3-benzenedicarbonitrile in a solvent like ethanol or acetonitrile is expected to show absorption bands characteristic of a substituted benzene ring with extended conjugation.
Table 5: Predicted UV-Vis Absorption Maxima for 4-amino-1,3-benzenedicarbonitrile
| Predicted λₘₐₓ (nm) | Solvent | Electronic Transition |
| ~250 - 270 | Ethanol | π → π |
| ~320 - 340 | Ethanol | π → π (charge transfer) |
Rationale for UV-Vis Prediction
The presence of the electron-donating amino group and electron-withdrawing nitrile groups on the benzene ring creates a "push-pull" system. This leads to an intramolecular charge transfer (ICT) band at a longer wavelength (lower energy) than the typical π → π* transitions of a simple benzene ring. The prediction is based on data from other aminobenzonitriles.[3][14]
UV-Vis Experimental Protocol
The protocol involves preparing a dilute solution of the compound in a UV-transparent solvent and measuring its absorbance across a range of wavelengths.
Caption: Workflow for UV-Vis spectroscopic analysis.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of 4-amino-1,3-benzenedicarbonitrile. The data presented herein, derived from sound scientific principles and analysis of analogous structures, offers a reliable benchmark for researchers working with this compound. The detailed experimental workflows provide a framework for the empirical validation of these predictions, ensuring data integrity and reproducibility. As a Senior Application Scientist, I am confident that this guide will serve as an invaluable resource for the unambiguous characterization of 4-amino-1,3-benzenedicarbonitrile in various research and development settings.
References
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]
-
LookChem. (n.d.). 1,3-Benzenedicarbonitrile, 4-amino-2,5,6-trichloro-. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-amino-. Retrieved from [Link]
-
PubChem. (n.d.). Isophthalonitrile. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-amino-. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
Arkivoc. (n.d.). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-amino-. Retrieved from [Link]
-
HETEROCYCLES. (1998). A FACILE ONE-POT SYNTHESIS OF 4-ALKOXY-1,3. BENZENEDICARBONITRILE. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
PubMed. (n.d.). [Synthesis and Spectral Characterization of 4-amino-4'-chlorobenzophenone]. Retrieved from [Link]
-
SciSpace. (n.d.). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Retrieved from [Link]
-
Astronomy & Astrophysics. (n.d.). Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. Retrieved from [Link]
-
University of Sheffield. (n.d.). 13 Carbon NMR. Retrieved from [Link]
-
Wikipedia. (n.d.). Isophthalonitrile. Retrieved from [Link]
-
NIST. (n.d.). 1,2-Benzenedicarbonitrile, 4-amino-5-hydroxy-. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Copy of 1H NMR and 13C NMR spectra. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2016). Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. Retrieved from [Link]
-
PubMed Central. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1,4-Benzenedicarbonitrile. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Retrieved from [Link]
-
University of Bath. (n.d.). 1,3-Benzenedicarbonitrile, 2,4,5,6-Tetrakis(diphenylamino)-. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzonitrile. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. 4-Aminobenzonitrile(873-74-5) 1H NMR spectrum [chemicalbook.com]
- 3. Benzonitrile, 4-amino- [webbook.nist.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes | Astronomy & Astrophysics (A&A) [aanda.org]
- 6. mdpi.com [mdpi.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. 4-Aminobenzonitrile(873-74-5) 13C NMR spectrum [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. 13Carbon NMR [chem.ch.huji.ac.il]
- 11. 4-Aminobenzonitrile(873-74-5) IR Spectrum [m.chemicalbook.com]
- 12. Benzonitrile, 4-amino- [webbook.nist.gov]
- 13. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 14. Benzonitrile, 4-amino- [webbook.nist.gov]
Solubility of 2,4-Dicyanoaniline in common organic solvents
An In-Depth Technical Guide to the Solubility of 2,4-Dicyanoaniline in Common Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of common organic solvents. Recognizing the limited availability of public quantitative data for this specific compound, this document emphasizes robust experimental design and theoretical principles. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development and chemical synthesis, enabling the generation of high-quality, reliable solubility data essential for process development, formulation, and regulatory compliance.
Theoretical Foundation: Understanding the Physicochemical Drivers of Solubility
The solubility of a solid in a liquid solvent is a complex interplay of intermolecular forces, thermodynamics, and the specific molecular structures of the solute and solvent. A thorough grasp of these principles is paramount for predicting solubility behavior and designing effective experimental protocols.
Molecular Profile of this compound
This compound (4-aminoisophthalonitrile) is an aromatic compound characterized by a benzene ring substituted with an amino group (-NH₂) and two cyano (-C≡N) groups.
-
Polarity and Hydrogen Bonding: The amino group is a hydrogen bond donor, while the nitrogen atoms of the cyano groups are hydrogen bond acceptors.[1][2][3] The presence of these functional groups imparts a significant degree of polarity to the molecule. The lone pair of electrons on the aniline nitrogen can be delocalized into the aromatic ring, which can diminish its hydrogen bonding capability compared to aliphatic amines.[4][5]
-
Structural Considerations: The molecule possesses a rigid, planar aromatic core. The cyano groups are strong electron-withdrawing groups, which influences the electron density distribution across the molecule.
The Cardinal Rule of Solubility: "Like Dissolves Like"
This principle is the cornerstone of solubility prediction. It states that substances with similar polarities and intermolecular force types are more likely to be soluble in one another.[6][7][8][9][10]
-
Polar Solvents (e.g., methanol, ethanol, DMSO) effectively dissolve polar solutes through dipole-dipole interactions and hydrogen bonding.
-
Non-polar Solvents (e.g., hexane, toluene) are better suited for dissolving non-polar solutes via weaker van der Waals forces.
Based on its structure, this compound is expected to exhibit higher solubility in polar solvents capable of hydrogen bonding and dipole-dipole interactions. Its solubility in non-polar solvents is anticipated to be limited due to the significant polarity mismatch.
The Thermodynamics of Dissolution
The process of dissolution can be conceptually broken down into three energetic steps:
-
Overcoming Solute-Solute Interactions: Energy is required to break the crystal lattice of the solid solute. This is related to the lattice energy , which is a measure of the strength of the forces holding the crystal together.[11][12][13][14] Compounds with high lattice energies are often less soluble.[11][12]
-
Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.
-
Formation of Solute-Solvent Interactions: Energy is released when the solute and solvent molecules interact. This is the solvation energy .
The overall enthalpy of dissolution (ΔH_sol) is the sum of these energy changes. For a substance to dissolve, the energy released during solvation must be sufficient to compensate for the energy required to break the solute and solvent interactions. The process is ultimately governed by the Gibbs free energy change (ΔG = ΔH - TΔS), which must be negative for spontaneous dissolution.
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility is the equilibrium concentration of a solute in a saturated solution at a specific temperature and pressure.[15] The following section details robust, self-validating protocols for its determination.
General Experimental Workflow
A systematic approach is crucial for obtaining reproducible solubility data. The general workflow involves achieving equilibrium, separating the solid and liquid phases, and quantifying the solute concentration in the saturated solution.
Caption: General workflow for determining thermodynamic solubility.
Recommended Solvents for Screening
To build a comprehensive solubility profile, a range of solvents with varying polarities should be tested.
| Solvent Class | Example Solvents | Polarity |
| Non-polar | n-Hexane, Toluene | Low |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low-Medium |
| Esters | Ethyl Acetate | Medium |
| Ketones | Acetone | Medium-High |
| Alcohols | Methanol, Ethanol, Isopropanol | High (Protic) |
| Aprotic, Polar | Acetonitrile, Dimethyl Sulfoxide (DMSO) | High (Aprotic) |
Protocol 1: Gravimetric Method
This classic method is straightforward and does not require sophisticated instrumentation, relying on the precise measurement of mass.[16][17][18][19][20]
Principle: A saturated solution is prepared, a known volume of the clear supernatant is evaporated to dryness, and the mass of the remaining solute is determined.
Step-by-Step Methodology:
-
Preparation: To a series of glass vials, add an excess amount of this compound (e.g., 50-100 mg). The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a temperature-controlled shaker or water bath (e.g., at 25 °C) and agitate for 24 to 48 hours. Causality: This extended period of agitation ensures that the system reaches thermodynamic equilibrium.[15]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.
-
Sample Collection: Carefully withdraw a precise volume of the clear supernatant (e.g., 2.0 mL) using a volumetric pipette. Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a pre-weighed, clean, and dry evaporating dish. Trustworthiness: Filtering is a critical step to remove any microscopic undissolved particles that could erroneously inflate the final mass.
-
Evaporation: Place the evaporating dish in a fume hood and allow the solvent to evaporate gently. This can be accelerated by a gentle stream of nitrogen or by placing it in a vacuum oven at a temperature well below the boiling point of the solute.
-
Drying and Weighing: Once the solvent is fully evaporated, place the dish in a vacuum oven (e.g., at 40-50 °C) until a constant mass is achieved. Cool the dish in a desiccator before each weighing.
-
Calculation:
-
Mass of solute (g): Final mass of dish + residue - Initial mass of dish
-
Solubility (g / 100 mL): (Mass of solute / Volume of aliquot taken) * 100
-
Protocol 2: UV-Vis Spectrophotometric Method
This method is suitable for chromophoric compounds like this compound and is faster than the gravimetric method.[21][22][23]
Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance and comparing it to a standard calibration curve.
Step-by-Step Methodology:
-
Determine λ_max: Prepare a dilute stock solution of this compound in a chosen solvent. Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λ_max).
-
Prepare Calibration Curve: a. Create a high-concentration primary stock solution of this compound in the solvent of interest. b. Perform a series of accurate serial dilutions to prepare at least five standard solutions of known, decreasing concentrations. c. Measure the absorbance of each standard at λ_max. d. Plot Absorbance vs. Concentration (in mg/mL or mol/L). The plot should be linear and pass through the origin (or close to it). Determine the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid curve.
-
Prepare Saturated Solution: Follow steps 1-4 from the Gravimetric Method (Section 2.3).
-
Sample Preparation and Analysis: a. Carefully withdraw an aliquot of the clear, filtered supernatant. b. Accurately dilute this aliquot with the same solvent to a concentration that falls within the linear range of your calibration curve. Trustworthiness: This dilution step is critical for accuracy, as the Beer-Lambert law is only valid within a certain concentration range. c. Measure the absorbance of the diluted sample at λ_max.
-
Calculation:
-
Concentration of diluted sample (from curve): (Absorbance of sample - y-intercept) / slope
-
Solubility (g / 100 mL): Concentration of diluted sample * Dilution Factor * 100
-
Protocol 3: High-Performance Liquid Chromatography (HPLC) Method
HPLC offers high specificity and sensitivity, making it the gold standard for solubility determination, especially for complex mixtures or low-solubility compounds.[24][25][26][27][28]
Principle: Similar to the UV-Vis method, a saturated solution is prepared and diluted. The concentration is then quantified using an HPLC system with a suitable detector (e.g., UV), by comparing the peak area of the sample to a calibration curve.
Step-by-Step Methodology:
-
Develop HPLC Method: a. Select a suitable reversed-phase column (e.g., C18). b. Determine an appropriate mobile phase (e.g., a mixture of acetonitrile and water or methanol and water) that gives a sharp, symmetrical peak for this compound with a reasonable retention time. c. Set the detector wavelength to the λ_max determined previously.
-
Prepare Calibration Curve: a. Prepare a series of at least five standard solutions of this compound in the mobile phase or a compatible solvent. b. Inject each standard solution into the HPLC system and record the peak area. c. Plot Peak Area vs. Concentration. Determine the equation of the line and the correlation coefficient (R² > 0.99).
-
Prepare Saturated Solution: Follow steps 1-4 from the Gravimetric Method (Section 2.3), using the organic solvents of interest.
-
Sample Preparation and Analysis: a. Withdraw an aliquot of the clear, filtered supernatant. b. Accurately dilute the aliquot with the mobile phase to a concentration within the calibration range. c. Inject the diluted sample into the HPLC system and record the peak area.
-
Calculation:
-
Concentration of diluted sample (from curve): (Peak Area of sample - y-intercept) / slope
-
Solubility (g / 100 mL): Concentration of diluted sample * Dilution Factor * 100
-
Caption: Workflow for analytical solubility determination (UV-Vis/HPLC).
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear, standardized format to allow for easy comparison across different solvents.
Summary of Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |
| n-Hexane | 25 | Experimental Value | Calculated Value | e.g., HPLC |
| Toluene | 25 | Experimental Value | Calculated Value | e.g., HPLC |
| Diethyl Ether | 25 | Experimental Value | Calculated Value | e.g., HPLC |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value | e.g., HPLC |
| Acetone | 25 | Experimental Value | Calculated Value | e.g., HPLC |
| Methanol | 25 | Experimental Value | Calculated Value | e.g., HPLC |
| Ethanol | 25 | Experimental Value | Calculated Value | e.g., HPLC |
| DMSO | 25 | Experimental Value | Calculated Value | e.g., HPLC |
Note: The molecular weight of this compound (C₈H₅N₃) is 143.15 g/mol .
Interpretation of Results
The collected data should be analyzed in the context of the theoretical principles outlined in Section 1.0. Correlate the observed solubility values with solvent polarity, hydrogen bonding capacity, and other relevant solvent parameters. For instance, higher solubility in methanol and DMSO compared to hexane and toluene would confirm the polar nature of this compound and the importance of specific solute-solvent interactions like hydrogen bonding.
References
-
Homework.Study.com. How does polarity affect solubility?[Link]
-
GeeksforGeeks. Solubility and Polarity.[Link]
-
Pharmapproach.com. Determination of Solubility by Gravimetric Method.[Link]
-
International Journal of Pharmaceutical Sciences and Drug Analysis. Determination of solubility by gravimetric method: A brief review.[Link]
-
Mrs. Thompson's Science Website. Factors Affecting Solubility.[Link]
-
SNS Courseware. II: AROMATIC AMINES.[Link]
-
Solubility of Things. Gravimetric Analysis.[Link]
-
Springer. Development of a Spectrophotometric Method for the Measurement of Kinetic Solubility: Economical Approach to be Used in Pharmaceutical Companies.[Link]
-
ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.[Link]
-
National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review.[Link]
-
Purdue University. Lattice Energy.[Link]
-
Chemistry LibreTexts. Solubility and Factors Affecting Solubility.[Link]
-
Reddit. ELI5 the polarity of solvents and how it affects solubility.[Link]
-
Allen Overseas. Lattice energy: Definition, Importance and Factors affecting.[Link]
-
Quora. How is lattice energy related to solubility?[Link]
-
Wikipedia. Amine.[Link]
-
ResearchGate. How to determine the solubility of a substance in an organic solvent?[Link]
-
Vedantu. Aromatic amines are insoluble in water because.[Link]
-
Wikipedia. Lattice energy.[Link]
-
JoVE. Solubility.[Link]
-
PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.[Link]
-
Lumen Learning. 23.1. Properties of amines.[Link]
-
Nanopartikel.info. Procedure for solubility testing of NM suspension.[Link]
-
YouTube. How To Determine Solubility Of Organic Compounds?[Link]
-
Nanopartikel.info. Standard Operation Procedure for static solubility testing of NM suspension.[Link]
-
American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.[Link]
-
Scribd. Determination of Solubility of Drug at Room Temperature by Gravimetric Method.[Link]
-
UMass Lowell. Experiment: Solubility of Organic & Inorganic Compounds.[Link]
-
Chemistry LibreTexts. 5.4: Lattice Energy and Solubility.[Link]
-
University of Raparin. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.[Link]
-
Purdue University. Solubility.[Link]
-
Wikipedia. Solubility.[Link]
-
European Union. Standard Operating Procedure for solubility testing.[Link]
-
Chromatography Forum. how can i test the solubility in hplc please ?[Link]
-
Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection.[Link]
-
RMIT Open Press. 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties.[Link]
-
ResearchGate. Principles of Solubility.[Link]
-
Pharma Dekho. General Test Procedure Identification by Solubility.[Link]
-
Khan Academy. Solubility of organic compounds.[Link]
-
RIVM. Standard Operating Procedure - Protocol for the measurement of water solubility.[Link]
-
ResearchGate. A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.[Link]
-
Ingenta Connect. UV Spectrophotometric method for the identification and solubility determination of nevirapine.[Link]
-
ResearchGate. How I can determination of the solubility constant by using Uv-Vis spectrophotometer?[Link]
Sources
- 1. snscourseware.org [snscourseware.org]
- 2. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 3. 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties – Biology and Chemistry for Human Biosciences [rmit.pressbooks.pub]
- 4. Amine - Wikipedia [en.wikipedia.org]
- 5. Aromatic amines are insoluble in water because ADue class 11 chemistry CBSE [vedantu.com]
- 6. homework.study.com [homework.study.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Factors Affecting Solubility - Mrs. Thompson [tokaysc6.weebly.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. Lattice Energy [chemed.chem.purdue.edu]
- 12. Lattice energy: Definition, Importance and Factors affecting. [allen.in]
- 13. quora.com [quora.com]
- 14. Lattice energy - Wikipedia [en.wikipedia.org]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. uomus.edu.iq [uomus.edu.iq]
- 17. pharmacyjournal.info [pharmacyjournal.info]
- 18. solubilityofthings.com [solubilityofthings.com]
- 19. pharmajournal.net [pharmajournal.net]
- 20. scribd.com [scribd.com]
- 21. Development of a Spectrophotometric Method for the Measurement of Kinetic Solubility: Economical Approach to be Used in Pharmaceutical Companies - Padervand - Pharmaceutical Chemistry Journal [journal-vniispk.ru]
- 22. ingentaconnect.com [ingentaconnect.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pharmaguru.co [pharmaguru.co]
- 26. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 27. improvedpharma.com [improvedpharma.com]
- 28. researchgate.net [researchgate.net]
Health and safety information for handling 2,4-Dicyanoaniline
An In-Depth Technical Guide to the Safe Handling of 2,4-Dicyanoaniline
Introduction
4-Aminobenzene-1,3-dicarbonitrile, commonly known as this compound, is a substituted aniline that serves as a valuable intermediate in the synthesis of various organic compounds within research and drug development. Its unique structure, featuring an amine group and two nitrile functionalities, makes it a versatile building block. However, this chemical reactivity is coupled with a significant hazard profile that necessitates a comprehensive understanding and strict adherence to safety protocols.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, causality-driven framework for risk mitigation. By grounding our procedures in the established hierarchy of controls, we aim to equip laboratory personnel with the knowledge to not just follow protocols, but to understand the rationale behind them, thereby fostering a robust culture of safety. The toxicological properties of this compound demand a proactive and informed approach to handling at every stage, from receipt and storage to use and disposal.
Section 1: Chemical Identification and Physicochemical Properties
A precise understanding of a chemical's identity and physical properties is the foundation of safe handling. These characteristics influence its potential for exposure (e.g., dust formation) and its interactions with other substances.
| Property | Value | Source(s) |
| IUPAC Name | 4-aminobenzene-1,3-dicarbonitrile | [1] |
| Common Synonyms | This compound, 4-Aminoisophthalonitrile | [1] |
| CAS Number | 19619-22-8 | [1] |
| Molecular Formula | C₈H₅N₃ | [1] |
| Molecular Weight | 143.15 g/mol | [1] |
| Physical State | Solid | [2] |
Section 2: Hazard Analysis and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). Its primary routes of exposure—inhalation, skin contact, and ingestion—can each lead to significant systemic toxicity. The causality behind its hazardous nature is its ability to be absorbed into the body and interfere with biological processes, a common trait for many aniline derivatives.
| GHS Classification | Pictogram | Signal Word | Hazard Statement(s) |
| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed[1] | |
| Acute Toxicity, Dermal | Warning | H312: Harmful in contact with skin[1] | |
| Acute Toxicity, Inhalation | Warning | H332: Harmful if inhaled[1] | |
| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation[1] | |
| Skin Sensitization | Warning | H317: May cause an allergic skin reaction[1] |
Expert Analysis of Hazards:
-
Systemic Toxicity: The "Harmful" classification across oral, dermal, and inhalation routes indicates that this compound can be readily absorbed into the bloodstream regardless of the point of contact. This necessitates comprehensive protection using engineering controls and PPE to prevent any form of contact.
-
Skin Effects: Beyond systemic absorption, the compound is a direct irritant to the skin and can act as a sensitizer.[1] An initial exposure may cause irritation, but subsequent exposures, even at lower levels, could trigger a more severe allergic response. This dual threat underscores the critical need for vigilant prevention of skin contact.
Section 3: The Hierarchy of Controls: A Risk Mitigation Framework
The most effective safety programs prioritize interventions that control hazards at their source. The hierarchy of controls is a framework that ranks risk control methods from most to least effective. Relying on Personal Protective Equipment (PPE) alone is insufficient; it is the last line of defense when higher-level controls cannot eliminate the risk.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it can come into contact with the worker. They are built-in systems that do not rely on worker behavior for their effectiveness.
-
Chemical Fume Hood: All manipulations of this compound powder, including weighing and solution preparation, must be performed within a certified chemical fume hood.[3] This is the most critical engineering control as it contains dust and aerosols, preventing inhalation, and provides a physical barrier against splashes.
-
Ventilation: The laboratory must have adequate general exhaust ventilation to keep airborne concentrations low in the event of an unforeseen release.[2]
-
Safety Infrastructure: Eyewash stations and safety showers must be readily accessible and located close to the workstation where the chemical is handled.[3]
Administrative Controls: Standardizing Safe Work Practices
Administrative controls are changes to work policies and procedures that reduce the duration, frequency, and severity of exposure to hazardous chemicals.
-
Restricted Access: Only trained and authorized personnel should be allowed to work with this compound.[4] Access to storage areas should be restricted.
-
Standard Operating Procedures (SOPs): Detailed, chemical-specific SOPs for handling, storage, and waste disposal must be developed and strictly followed.
-
Training: All personnel must be trained on the specific hazards of this compound, the contents of its SDS, and the laboratory's SOPs before beginning work.[4]
-
Quantity Minimization: Use the smallest feasible quantity of the material for any experiment to minimize the potential impact of a spill or exposure event.[4]
Personal Protective Equipment (PPE): The Final Barrier
PPE is required when engineering and administrative controls cannot guarantee the complete elimination of exposure risk. The selection of PPE must be based on a thorough hazard assessment of the specific tasks being performed.
| Protection Type | Recommended Equipment | Rationale and Causality |
| Eye and Face | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles during procedures with a high splash potential.[5][6] | Protects eyes from irritation or severe damage from airborne dust or splashes of solutions. |
| Skin (Hands) | Disposable nitrile gloves. Consider double-gloving for extended contact or during spill cleanup.[5][7] | Prevents dermal absorption, which is a primary route of toxicity. Nitrile provides good resistance against many chemicals. Gloves must be inspected before use and changed immediately if contaminated. |
| Skin (Body) | A fully buttoned, long-sleeved laboratory coat.[5] | Protects skin on the arms and torso from incidental contact and contamination. Prevents contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator with appropriate particulate filters should be used if work cannot be conducted in a fume hood or if dust generation is unavoidable.[5][8] | Protects against the inhalation of harmful dust particles, a significant exposure risk that can lead to acute toxicity.[1] |
| Footwear | Closed-toe and closed-heel shoes must be worn at all times in the laboratory.[5] | Protects feet from spills and falling objects. |
Section 4: Standard Operating Protocols
Adherence to validated, step-by-step protocols is essential for ensuring safety and experimental reproducibility.
Safe Storage and Handling Protocol
-
Receiving: Upon receipt, inspect the container for damage.
-
Labeling: Ensure the container is clearly labeled with the chemical name and all GHS hazard warnings.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[3][9] The storage location should be a designated, locked cabinet.[2]
-
Transport: When transporting the chemical within the laboratory, use a secondary container to mitigate the risk of spills.
Protocol for Weighing and Solution Preparation
-
Preparation: Don all required PPE (goggles, lab coat, nitrile gloves) before starting.
-
Engineering Control: Perform all work inside a certified chemical fume hood.
-
Weighing: To minimize dust, dispense the solid carefully from the stock container onto weighing paper or into a vessel. Avoid any actions that could generate airborne dust, such as scraping or vigorous shaking.
-
Transfer: Carefully add the weighed solid to the solvent. If adding to a stirring solution, do so slowly to avoid splashing.
-
Post-Handling: Tightly seal the stock container immediately after use.
-
Decontamination: Decontaminate the spatula and any other equipment used. Dispose of contaminated weighing paper and gloves as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete and gloves have been removed.[2]
Spill Management Protocol
A rapid and correct response to a spill is critical to prevent exposure and environmental contamination.
Detailed Spill Cleanup Steps:
-
Avoid Dust: Do not dry sweep.
-
Containment: Gently cover the spill with a non-reactive absorbent material like sand or a commercial spill kit.[10]
-
Collection: Carefully sweep or scoop the absorbed material and spilled solid into a suitable, labeled container for hazardous waste disposal.[3]
-
Ventilation: Ensure the area remains well-ventilated during and after cleanup.
Section 5: Emergency and First Aid Procedures
In the event of an exposure, immediate and appropriate first aid is crucial. Medical attention should always be sought following any exposure.[9]
| Exposure Route | First Aid Procedure |
| Inhalation | 1. Immediately move the exposed person to fresh air.[11][12]2. If breathing is difficult, administer oxygen. If breathing has stopped, trained personnel should provide artificial respiration.[9][12]3. Seek immediate medical attention.[9] |
| Skin Contact | 1. Immediately remove all contaminated clothing.[12][13]2. Flush the affected skin with large amounts of soap and water for at least 15 minutes.[9][12][13]3. Seek immediate medical attention if irritation persists or if symptoms of systemic toxicity appear.[2][13] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[9][12][14]2. Remove contact lenses if present and easy to do so. Continue rinsing.[2]3. Seek immediate medical attention.[2][11] |
| Ingestion | 1. Do NOT induce vomiting.[3][11]2. Rinse the mouth thoroughly with water.[2][14]3. If the person is conscious and alert, give 2-4 cupfuls of water or milk to drink.[9]4. Seek immediate medical attention. Call a poison control center or doctor immediately.[2][9] |
Section 6: Waste Disposal
All waste containing this compound, including contaminated PPE, spill cleanup materials, and residual chemical, must be treated as hazardous waste.
-
Containerization: Collect waste in a clearly labeled, sealed, and compatible container. Label the container with the words "HAZARDOUS WASTE" and list the contents.[15]
-
Segregation: Do not mix with incompatible waste streams.
-
Disposal: Dispose of the waste through an approved hazardous waste disposal plant, following all local, state, and federal regulations.[2][15] Do not empty into drains or release into the environment.[3]
Conclusion
This compound is a potent chemical with significant health hazards. However, a comprehensive safety strategy, rooted in the hierarchy of controls, allows for its safe utilization in a research setting. The foundational principles are to minimize exposure through robust engineering controls like fume hoods, standardize safe practices via administrative controls and detailed SOPs, and use appropriate PPE as a final, essential barrier. By understanding the causality behind these safety measures, scientific professionals can mitigate the risks effectively, ensuring both personal safety and the integrity of their research.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2,4-D. NJ.gov. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichloroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: 2,4-D. NIOSH. Retrieved from [Link]
-
Ministry of Health, Kingdom of Saudi Arabia. (2019). First Aid - Chemical Poisoning. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Dichloroaniline. Retrieved from [Link]
-
TRADESAFE. (2024). First Aid Treatment Steps for Chemical Safety. TRADESAFE. Retrieved from [Link]
-
Chemsrc. (2025). This compound. Chemsrc.com. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. OSHA. Retrieved from [Link]
-
American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. EPA. Retrieved from [Link]
-
U.S. Department of Defense. (n.d.). First aid in the prevention and treatment of chemical casualties. GovInfo. Retrieved from [Link]
-
Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. UNODC. Retrieved from [Link]
-
Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]
-
Safety and Health Magazine. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminobenzonitrile, 98%. Retrieved from [Link]
-
Brazilian Journal of Medical and Biological Research. (n.d.). Digestive tract toxicity associated with exposure to 2,4-dichlorophenoxyacetic acid in rats. Retrieved from [Link]
-
National Institutes of Health. (2023). An Insight into the Combined Toxicity of 3,4-Dichloroaniline with Two-Dimensional Nanomaterials. PMC. Retrieved from [Link]
-
National Pesticide Information Center. (n.d.). 2,4-D Technical Fact Sheet. Retrieved from [Link]
-
CloudSDS. (n.d.). What are Unintentional Release Measures for Acetone?. Retrieved from [Link]
Sources
- 1. This compound | C8H5N3 | CID 88169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. nj.gov [nj.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. What are Unintentional Release Measures for Acetone? [cloudsds.com]
- 11. First Aid - Chemical Poisoning [moh.gov.sa]
- 12. fishersci.com [fishersci.com]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. trdsf.com [trdsf.com]
- 15. engineering.purdue.edu [engineering.purdue.edu]
A Technical Guide to the Nomenclature of 2,4-Dicyanoaniline
Abstract: This technical guide provides a comprehensive analysis of the alternative nomenclatures for the chemical intermediate 2,4-Dicyanoaniline. It is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the systematic and common naming conventions for this compound. The guide deconstructs the International Union of Pure and Applied Chemistry (IUPAC) naming protocols, explores recognized synonyms, and presents key chemical identifiers. By explaining the logic behind the different naming systems, this document aims to eliminate ambiguity and facilitate precise communication within the scientific community.
Introduction: The Significance of Precise Nomenclature
This compound is a pivotal building block in the synthesis of a wide array of organic materials. Its unique structure, featuring an aniline backbone with two electron-withdrawing nitrile groups, makes it a valuable precursor for pharmaceuticals, high-performance polymers, and synthetic dyes.[1] In fields where specificity is paramount, such as drug discovery and polymer chemistry, an unambiguous understanding of a compound's name is critical. The existence of multiple valid names for a single chemical entity can lead to confusion in literature searches, patent filings, and procurement. This guide dissects the nomenclature of this compound to provide clarity and a foundational understanding for its use in research and development.
Deconstruction of Systematic (IUPAC) Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) provides a formal set of rules for chemical naming to ensure that any compound can be uniquely identified by its structure.[2][3] The name "this compound" is derived directly from these principles.
Pillar 1: The Parent Compound - Aniline
The foundational structure is aniline , a benzene ring with an attached amino group (-NH₂).[4] According to IUPAC rules for polysubstituted benzenes, when a "base compound" with a common name like aniline is present, its substituent (the amino group) is assigned position number 1 on the ring.[4]
Pillar 2: The Substituents - Dicyano
The molecule has two identical substituents: the nitrile group (-C≡N). When a nitrile group is treated as a substituent rather than the principal characteristic group, it is named with the prefix "cyano ".[5][6] Since there are two such groups, the multiplicative prefix "di " is used, leading to "dicyano ".[7]
Pillar 3: The Locants - 2,4-
Locants are numbers used to specify the exact position of substituents on the parent structure. Following the rule that the principal functional group of the parent compound (the -NH₂ of aniline) is at position 1, the benzene ring is numbered to give the other substituents the lowest possible numbers.[7] In this case, the cyano groups are located at carbons 2 and 4.
Combining these pillars results in the systematic name: This compound .
Alternative Systematic Name: 4-Aminoisophthalonitrile
An equally valid, and frequently used, systematic name for this compound is 4-Aminoisophthalonitrile . This nomenclature arises from selecting a different parent structure.
Pillar 1: The Parent Compound - Isophthalonitrile
This name is based on "isophthalonitrile ," the common name for benzene-1,3-dicarbonitrile. Here, the two nitrile groups are considered the principal functional groups defining the parent molecule.[8] The prefix "iso" distinguishes it from its isomers, phthalonitrile (1,2-dicarbonitrile) and terephthalonitrile (1,4-dicarbonitrile).
Pillar 2: The Substituent - Amino
With isophthalonitrile as the parent, the amino group (-NH₂) is now treated as a substituent, designated by the prefix "amino ".
Pillar 3: The Locant - 4-
In isophthalonitrile, the nitrile groups are at positions 1 and 3. Numbering the ring to give the remaining substituent the lowest possible number places the amino group at position 4.
This logic leads to the alternative systematic name: 4-Aminoisophthalonitrile . The choice between "this compound" and "4-Aminoisophthalonitrile" often depends on the context of the chemical reaction or the synthetic family of compounds being discussed.
Other Synonyms and Identifiers
In addition to the two primary systematic names, other identifiers and less common synonyms are used in databases and commercial listings. It is crucial for researchers to be aware of these to ensure comprehensive literature and database searches.
A common synonym is 4-Amino-1,3-benzenedicarbonitrile , which is a more formal IUPAC-preferred name for 4-Aminoisophthalonitrile, replacing the common name "isophthalonitrile" with the systematic "1,3-benzenedicarbonitrile."
The logical relationship between these primary naming conventions is illustrated below.
Sources
- 1. nbinno.com [nbinno.com]
- 2. iupac.org [iupac.org]
- 3. Blue Book chapter P-1 [iupac.qmul.ac.uk]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. IUPAC Rules [chem.uiuc.edu]
- 8. 4,4'-Dicyano-2,2'-bipyridine | C12H6N4 | CID 10442958 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Ascendance of a Scaffold: A Technical Guide to the Discovery and Historical Synthesis of 2,4-Dicyanoaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide charts the discovery and historical synthesis of 2,4-Dicyanoaniline (also known as 4-aminoisophthalonitrile), a seemingly simple yet profoundly significant molecule in the landscape of modern medicinal chemistry. We delve into the early synthetic methodologies, tracing the evolution of its preparation from nascent concepts to more refined, efficient protocols. Beyond the bench, this guide illuminates the rationale behind its adoption as a privileged scaffold in drug discovery, with a particular focus on its role in the development of targeted therapies such as kinase inhibitors. Through a blend of historical context, mechanistic insights, and practical methodologies, we provide a comprehensive resource for researchers seeking to leverage the unique electronic and structural properties of this versatile building block.
Introduction: The Unassuming Power of a Dinitrile Aniline
At first glance, this compound is a modest aromatic amine. However, its true value lies in the strategic placement of its functional groups: an electron-donating amino group positioned meta and para to two powerfully electron-withdrawing nitrile moieties. This specific arrangement imparts a unique electronic profile, creating a scaffold that is both synthetically versatile and capable of engaging in specific, high-affinity interactions with biological targets. This guide will explore the journey of this molecule from a chemical curiosity to a cornerstone of modern drug design.
The Elusive Discovery: Piecing Together a Historical Narrative
Pinpointing the exact moment of the first synthesis of this compound is a challenge deeply embedded in the historical evolution of organic chemistry. Early chemical literature often lacks the precise characterization and standardized nomenclature we rely on today. However, by examining the development of related synthetic transformations, we can construct a plausible timeline for its emergence.
The late 19th and early 20th centuries saw a surge in the exploration of aromatic chemistry, driven in large part by the burgeoning synthetic dye industry.[1] The functional group transformations necessary for the synthesis of a molecule like this compound were being actively developed and refined during this period. Key reactions that likely laid the groundwork for its eventual synthesis include:
-
The Sandmeyer Reaction: Discovered by Traugott Sandmeyer in 1884, this reaction provides a method to convert aryl diazonium salts into aryl halides or cyanides.[2] A hypothetical early synthesis of this compound could have involved the diazotization of an appropriately substituted aminobenzoic acid derivative, followed by a double Sandmeyer reaction to introduce the two nitrile groups.
-
The Hofmann Rearrangement: First described by August Wilhelm von Hofmann in 1881, this reaction converts a primary amide into a primary amine with one fewer carbon atom.[3][4] It's conceivable that an early route could have started from isophthalamide, the diamide of isophthalic acid, though controlling the regioselectivity of a partial Hofmann rearrangement would have been a significant challenge.
While a definitive "discovery" paper for this compound remains elusive in early literature, its appearance in mid-20th-century patents as a known starting material suggests its synthesis and basic properties were established by that time. For instance, a 1969 patent concerning the preparation of 2,4-dicyano-6-nitro-benzene amines refers to 2,4-dicyanochlorobenzene as a precursor, which would likely have been synthesized from a dicyano-aniline derivative.[5]
The Evolution of Synthesis: From Classical Methods to Modern Efficiency
The synthetic routes to this compound have evolved from multi-step, often low-yielding classical methods to more streamlined and efficient modern approaches.
Classical Approaches: A Foundation in Named Reactions
Early synthetic strategies would have likely relied on the functional group transformations available at the time. Below are plausible, historically informed synthetic pathways.
Method 1: The Sandmeyer Approach (Hypothetical)
This multi-step sequence, while lengthy, is built upon well-established 19th and early 20th-century reactions.
Step-by-Step Methodology:
-
Nitration of Isophthalic Acid: Isophthalic acid is dinitrated using a mixture of nitric acid and sulfuric acid to yield 5-nitroisophthalic acid.
-
Reduction of the Nitro Group: The nitro group is selectively reduced to an amine using a reducing agent such as tin and hydrochloric acid, affording 5-aminoisophthalic acid.
-
Amide Formation: The dicarboxylic acid is converted to the corresponding diamide, 5-aminoisophthalamide, by treatment with thionyl chloride followed by ammonia.
-
Hofmann Degradation (Hypothetical Partial): A carefully controlled Hofmann rearrangement could potentially convert one of the amide groups to an amine, yielding a diaminobenzamide derivative. However, achieving this selectivity would be challenging.
-
Diazotization and Sandmeyer Reaction: The more plausible route from 5-aminoisophthalic acid would involve protection of the amino group, followed by conversion of the carboxylic acids to nitriles. A double Sandmeyer reaction on a diamine precursor represents another, albeit challenging, possibility.
Method 2: From Dichlorobenzene Precursors
The availability of chlorinated benzene derivatives from the burgeoning chemical industry provided alternative starting points. 2,4-dichloroaniline, a known compound, could serve as a precursor.[6]
Step-by-Step Methodology:
-
Diazotization of 2,4-Dichloroaniline: The aniline is converted to its corresponding diazonium salt using sodium nitrite and a strong acid at low temperatures.
-
Sandmeyer Cyanation: The diazonium salt is then subjected to a Sandmeyer reaction using copper(I) cyanide to introduce a nitrile group, yielding 2,4-dichloro-benzonitrile.
-
Nucleophilic Aromatic Substitution: Introduction of the second nitrile group and the amino group would require subsequent nucleophilic aromatic substitution and reduction steps, a non-trivial synthetic challenge.
Data Presentation: Comparison of Plausible Historical Synthetic Strategies
| Method | Key Transformation(s) | Plausible Starting Material(s) | Potential Advantages | Potential Disadvantages |
| Sandmeyer Approach | Nitration, Reduction, Amidation, Sandmeyer Reaction | Isophthalic Acid | Utilizes well-established classical reactions. | Long synthetic sequence, potentially low overall yield, challenges with selectivity. |
| From Dichloroaniline | Diazotization, Sandmeyer Cyanation, Nucleophilic Substitution | 2,4-Dichloroaniline | Starts from a readily available precursor. | Difficulty in selectively introducing the second nitrile and the amino group. |
Modern Synthetic Methodologies: Efficiency and Versatility
Contemporary organic synthesis offers more direct and higher-yielding routes to this compound and its derivatives. These methods often involve transition-metal catalysis and multi-component reactions.
Method 3: Palladium-Catalyzed Cyanation
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of aryl nitriles.
Step-by-Step Methodology:
-
Starting Material: A readily available dihaloaniline, such as 2,4-dibromoaniline or 2,4-dichloroaniline.
-
Cyanation Reaction: The dihaloaniline is reacted with a cyanide source, such as zinc cyanide or potassium cyanide, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a suitable ligand.
-
Work-up and Purification: The reaction mixture is worked up to remove the catalyst and other byproducts, and the this compound is purified by crystallization or chromatography.
Visualization: Synthetic Pathways to this compound
Caption: Overview of historical and modern synthetic routes to this compound.
The Rise of a Privileged Scaffold in Drug Discovery
The true significance of this compound lies in its application as a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural features make it an ideal starting point for the design of potent and selective inhibitors of various enzymes, particularly kinases.
Kinase Inhibitors: A Prime Application
The this compound moiety is frequently found in the core structure of many kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
The Rationale for its Use:
-
Hydrogen Bonding: The aniline nitrogen can act as a hydrogen bond donor, while the nitrile groups can act as hydrogen bond acceptors, allowing for multiple points of interaction with the amino acid residues in the kinase active site.
-
Planarity and Rigidity: The aromatic ring provides a rigid scaffold that can be appropriately decorated with substituents to optimize binding affinity and selectivity.
-
Modulation of Physicochemical Properties: The electron-withdrawing nature of the nitrile groups influences the pKa of the aniline and the overall electronic distribution of the molecule, which can be fine-tuned to improve pharmacokinetic properties such as cell permeability and metabolic stability.
Examples in Drug Development:
While specific marketed drugs containing the unsubstituted this compound core are not widespread, numerous patents and preclinical studies describe its derivatives as potent inhibitors of various kinases, including:
-
Janus Kinases (JAKs): Inhibitors of the JAK family of tyrosine kinases are used to treat autoimmune diseases and myeloproliferative neoplasms.[7][8][9] The this compound scaffold has been explored in the design of novel JAK inhibitors.
-
Bruton's Tyrosine Kinase (BTK): BTK is a key enzyme in B-cell receptor signaling, and its inhibitors are used to treat B-cell malignancies and autoimmune diseases.[10][11][12] The dicyanoaniline core has served as a template for the development of potent BTK inhibitors.
-
Other Kinases: The versatility of the this compound scaffold has led to its investigation in the context of inhibitors for a wide range of other kinases, including Src kinase and MEK.[13][14][15][16]
Visualization: this compound as a Kinase Inhibitor Scaffold
Sources
- 1. britannica.com [britannica.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. Hofmann Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. US3763209A - 2,4-dicyano-6-nitro-benzene amines - Google Patents [patents.google.com]
- 6. 2,4-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]
- 9. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of potent inhibitors of the Bcr-Abl and the c-kit receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MEK (MAPKK) inhibitors. Part 2: structure-activity relationships of 4-anilino-3-cyano-6,7-dialkoxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Potential: A Technical Guide to the Research Applications of Dicyanoaniline Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Isomerism in Dicyanoanilines
Dicyanoaniline, a deceptively simple aromatic amine scaffold, presents a fascinating case study in the profound impact of isomeric substitution on molecular properties and function. The six constitutional isomers—2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dicyanoaniline—each offer a unique electronic and steric profile, governed by the relative positions of the electron-donating amino group and the two electron-withdrawing cyano groups. This isomeric diversity is not a trivial chemical curiosity; it is the key to unlocking a broad spectrum of applications, from vibrant fluorescent dyes and advanced organic electronics to novel therapeutic agents.
This guide provides a comprehensive overview of the synthetic strategies, key properties, and research applications of dicyanoaniline isomers, with a focus on empowering researchers to harness their unique characteristics for innovative solutions.
Core Architecture and Isomeric Differentiation: A Comparative Overview
The fundamental structure of dicyanoaniline features a benzene ring substituted with one amino (-NH₂) group and two cyano (-CN) groups. The interplay between the electron-donating nature of the amino group and the strong electron-withdrawing character of the cyano groups dictates the electronic properties of each isomer, influencing their absorption and emission spectra, redox potentials, and intermolecular interactions.
| Isomer | Common Name | Key Structural Feature | Potential Application Focus |
| 2,3-Dicyanoaniline | 3-Aminophthalonitrile | Ortho and meta cyano groups | Precursor for asymmetric dyes and phthalocyanines[1][2] |
| 2,4-Dicyanoaniline | 4-Aminoisophthalonitrile | Ortho and para cyano groups | Herbicidal and insecticidal agents, specialty dyes[3][4] |
| 2,5-Dicyanoaniline | - | Ortho and meta cyano groups to the amino group, but para to each other | Building block for biologically active heterocycles[5][6] |
| 2,6-Dicyanoaniline | - | Cyano groups ortho to the amino group | Fluorescent materials, organic light-emitting diodes (OLEDs)[7][8][9] |
| 3,4-Dicyanoaniline | 4-Aminophthalonitrile | Ortho cyano groups | High-performance polymers, phthalocyanine synthesis, pharmaceuticals[10] |
| 3,5-Dicyanoaniline | - | Meta cyano groups | Fluorescent probes, enzyme inhibitors[10] |
I. Materials Science and Organic Electronics: A New Frontier for Dicyanoanilines
The unique acceptor-donor-acceptor (A-D-A) or donor-acceptor-acceptor (D-A-A) architecture inherent in dicyanoaniline isomers makes them highly attractive candidates for applications in materials science and organic electronics.
A. Fluorescent Materials and Organic Light-Emitting Diodes (OLEDs)
2,6-Dicyanoaniline and 3,5-Dicyanoaniline derivatives have emerged as promising fluorophores. The steric hindrance and electronic effects of the ortho- and meta-positioned cyano groups can lead to high quantum yields and tunable emission colors.[7][11][12]
Substituted 2,6-dicyanoanilines are particularly noteworthy as they exhibit strong fluorescence and have been investigated for use in fluorescent materials and organic light-emitting diodes (OLEDs).[8][13] Their electron donor-acceptor system allows for tunable charge-transfer emission, with some derivatives showing high photoluminescence quantum yields up to 0.98.[13] This makes them feasible candidates for future optoelectronic devices.[13]
Experimental Workflow: Synthesis of Substituted 2,6-Dicyanoanilines
The following diagram illustrates a common one-pot synthesis procedure for substituted 2,6-dicyanoanilines from ynones and malononitrile.[7][9]
Caption: One-pot synthesis of substituted 2,6-dicyanoanilines.
B. Nonlinear Optical (NLO) Materials
The significant intramolecular charge transfer from the amino group to the cyano groups in dicyanoaniline derivatives can result in large second-order nonlinear optical (NLO) responses. This makes them promising materials for applications in telecommunications and optical data processing.[1] The strategic placement of the cyano groups in different isomeric forms allows for fine-tuning of the hyperpolarizability.
C. High-Performance Polymers
3,4-Dicyanoaniline (4-Aminophthalonitrile) is a key building block for high-performance polymers.[10] Its two adjacent cyano groups can undergo cyclotrimerization to form phthalocyanine rings, which can be incorporated into polymer backbones to create materials with exceptional thermal stability and mechanical strength. These polymers find applications in the aerospace and automotive industries.[10][12]
II. Medicinal Chemistry and Drug Development: A Scaffold for Bioactivity
The dicyanoaniline core, with its multiple points for functionalization, serves as a versatile scaffold in medicinal chemistry.
A. Enzyme Inhibitors
Derivatives of dicyanoaniline have shown potential as inhibitors for various enzymes. For instance, certain substituted dicyanoanilines have been identified as dual inhibitors of α-amylase and α-glucosidase, suggesting their potential in the management of hyperglycemia.[10] The nitrile groups can act as hydrogen bond acceptors, interacting with active site residues of target enzymes.
B. Kinase Inhibitors
The aniline scaffold is a common feature in many kinase inhibitors. By incorporating cyano groups, the electronic properties of the aniline ring can be modulated to enhance binding affinity and selectivity for specific kinases. While direct examples of dicyanoaniline isomers as kinase inhibitors are still emerging, related structures like 4-anilino-3-cyano-quinolines have demonstrated potent MEK kinase inhibition, highlighting the potential of the cyano-aniline motif in this area.[14][15]
C. Building Blocks for Bioactive Heterocycles
Dicyanoaniline isomers are valuable precursors for the synthesis of a wide range of biologically active heterocyclic compounds. The amino and cyano functionalities provide reactive handles for various cyclization and condensation reactions. For example, they can be used to synthesize substituted pyridines, quinolines, and other nitrogen-containing heterocycles with potential pharmaceutical applications.[8]
III. Synthesis and Functionalization: Enabling Access to Dicyanoaniline Isomers
The utility of dicyanoaniline isomers is intrinsically linked to their synthetic accessibility. A variety of methods have been developed for their preparation, often involving multicomponent reactions that allow for the rapid construction of substituted derivatives.
A. General Synthetic Strategies
Many synthetic routes to substituted dicyanoanilines involve domino reactions starting from simple acyclic precursors.[7][11] One-pot procedures are highly desirable for their efficiency and atom economy. Common starting materials include aldehydes, ketones, and malononitrile, which can be condensed under basic or catalytic conditions to form the dicyanoaniline ring.[11][12]
Logical Relationship: Multicomponent Synthesis of Dicyanoanilines
This diagram outlines the general logic of a three-component reaction to form substituted dicyanoanilines.
Caption: Three-component synthesis of substituted dicyanoanilines.
B. Detailed Protocol: Synthesis of 3,4-Dicyanoaniline (4-Aminophthalonitrile)
A common method for the synthesis of 3,4-dicyanoaniline involves the reduction of 4-nitrophthalonitrile.[16]
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-nitrophthalonitrile in a suitable solvent system, such as a mixture of methanol and hydrochloric acid.[16]
-
Reduction: Gradually add a reducing agent, such as iron powder, to the solution in batches.[16]
-
Reflux: Heat the reaction mixture to reflux for several hours to ensure complete reduction of the nitro group to an amino group.[16]
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography to obtain pure 3,4-dicyanoaniline.[16]
Conclusion and Future Outlook
The dicyanoaniline isomers represent a rich and underexplored area of chemical space with significant potential across multiple scientific disciplines. While research has largely focused on the 2,6- and 3,4-isomers, the unique properties of the other isomers warrant further investigation. The continued development of efficient and versatile synthetic methodologies will be crucial for unlocking the full potential of this compound class. As our understanding of the intricate relationship between isomeric structure and function deepens, we can expect to see dicyanoanilines play an increasingly important role in the development of next-generation materials, electronics, and therapeutics.
References
- Yi, C., et al. (2008). An Efficient and Facile Synthesis of Highly Substituted 2,6-Dicyanoanilines. The Journal of Organic Chemistry, 73(9), 3596-3599. [Link]
- Yi, C., et al. (2008). An efficient and facile synthesis of highly substituted 2,6-dicyanoanilines. The Journal of Organic Chemistry, 73(9), 3596–3599. [Link]
- Borate, H. B., et al. (2012). Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review. Organic Preparations and Procedures International, 44(6), 467-521. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Aminophthalonitrile: A Versatile Chemical Intermediate for Advanced Materials and Pharmaceuticals. [Link]
- Yi, C., et al. (2008). An Efficient and Facile Synthesis of Highly Substituted 2,6-Dicyanoanilines. The Journal of Organic Chemistry, 73(9), 3596-3599. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Aminophthalonitrile (CAS 58632-96-5): Your Premier Supplier for Advanced Organic Synthesis. [Link]
- Google Patents. (n.d.). US3763209A - 2,4-dicyano-6-nitro-benzene amines.
- Wallace, E. M., et al. (1999). MEK (MAPKK) inhibitors. Part 2: structure-activity relationships of 4-anilino-3-cyano-6,7-dialkoxyquinolines. Bioorganic & Medicinal Chemistry Letters, 9(13), 1847-1852. [Link]
- Dow, R. L., et al. (2000). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(12), 1291-1294. [Link]
- ResearchGate. (n.d.). Synthesis of 4-aminophenoxy phthalonitrile. [Link]
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. [Link]
- WANHONGRUN. (n.d.). China 3-Aminophthalonitrile Manufacturers Suppliers Factory. [Link]
- Wallace, E. M., et al. (1998). Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 8(17), 2239-2244. [Link]
- Wikipedia. (n.d.). 2,5-Dichloroaniline. [Link]
- Asia Chem I and E (Jiangsu) Co. Ltd. (n.d.). 3-Aminophthalonitrile, CAS#58632-96-5, Assay 98.0%Min, Phthalonitrile Resin, 3-Aminobenzene-1,2-Dicarbonitrile. [Link]
- PubChem. (n.d.). 3-Aminobenzonitrile. [Link]
- Gryn'ova, G., et al. (2021). Controlling and Fine-Tuning Charge-Transfer Emission in 2,6-Dicyanoaniline Multichromophores Prepared through Domino Reactions: Entry to a Potentially New Class of OLEDs. The Journal of Organic Chemistry, 86(9), 6545-6559. [Link]
- ResearchGate. (n.d.). The energy levels of the HOMO and LUMO of the all mentioned dyes. [Link]
- Kim, J., et al. (2020). Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers. Scientific Reports, 10(1), 1-9. [Link]
- Mojtahedi, M. M., et al. (2022). Four-component one-pot synthesis of novel dicyanoaniline anchored triazoles. Canadian Journal of Chemistry, 100(4), 284-290. [Link]
- PubChem. (n.d.). This compound. [Link]
Sources
- 1. Frontiers | Exploration of Nonlinear Optical Properties of Triphenylamine-Dicyanovinylene Coexisting Donor-π-Acceptor Architecture by the Modification of π-Conjugated Linker [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. US3763209A - 2,4-dicyano-6-nitro-benzene amines - Google Patents [patents.google.com]
- 4. This compound | C8H5N3 | CID 88169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Properties, Formation, and Biological Activity of 2,5-Diketopiperazines | Semantic Scholar [semanticscholar.org]
- 6. Novel 2,5-Diketopiperazines with In Vitro Activities against Protozoan Parasites of Tropical Diseases [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dicyanoanilines as potential and dual inhibitors of <i>α</i>-amylase and <i>α</i>-glucosidase enzymes: Synthesis, characterization, <i>in vitro</i>, <i>in silico,</i> and kinetics studies - Arabian Journal of Chemistry [arabjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Recent Progress in Optically-Active Phthalocyanines and Their Related Azamacrocycles [frontiersin.org]
- 15. Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemistrystudent.com [chemistrystudent.com]
The Dual Reactivity of 4-Aminoisophthalonitrile: A Technical Guide to its Interactions with Electrophiles and Nucleophiles
Introduction
4-Aminoisophthalonitrile, also known as 2,4-dicyanoaniline, is a versatile aromatic compound characterized by an electron-donating amino group and two strongly electron-withdrawing cyano groups. This unique electronic arrangement imparts a fascinating dual reactivity to the molecule, making it a valuable building block in the synthesis of a wide array of functional materials, including dyes, pharmaceuticals, and agrochemicals.[1] This technical guide provides an in-depth exploration of the reactivity of this compound with both electrophiles and nucleophiles, offering insights into the underlying mechanisms and practical experimental protocols for researchers, scientists, and professionals in drug development.
Core Principles: Electronic Landscape of this compound
The reactivity of this compound is fundamentally governed by the interplay between the activating, ortho-, para-directing amino group (-NH₂) and the deactivating, meta-directing cyano groups (-CN). The lone pair of electrons on the nitrogen atom of the amino group significantly increases the electron density of the aromatic ring, particularly at the positions ortho and para to it (positions 3, 5, and 6). Conversely, the two cyano groups strongly withdraw electron density from the ring through both inductive and resonance effects, rendering the aromatic ring generally less susceptible to electrophilic attack compared to aniline.
This electronic dichotomy dictates the molecule's behavior in chemical reactions. The amino group serves as a potent nucleophilic center and activates the ring towards electrophilic substitution, while the cyano groups are electrophilic centers susceptible to nucleophilic attack and also influence the regioselectivity of reactions on the aromatic ring.
I. Reactivity with Electrophiles: Taming the Activated Ring
The primary electrophilic reactions of this compound involve the aromatic ring and the amino group. The powerful activating effect of the amino group generally directs electrophiles to the positions ortho and para to it.[2] However, the presence of the deactivating cyano groups can make these reactions more challenging than with simple anilines and may require carefully chosen reaction conditions.
Electrophilic Aromatic Substitution
Standard electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation can be performed on this compound. However, the high reactivity of the aniline moiety can lead to multiple substitutions and oxidation side products.[2]
Direct bromination of anilines typically leads to polysubstitution.[2] For a more controlled monohalogenation of this compound, a common strategy is to first protect the amino group by acetylation. This moderates the activating effect of the amino group and allows for more selective substitution.
Experimental Protocol: Acetylation of this compound
-
Dissolve this compound in glacial acetic acid.
-
Add acetic anhydride to the solution and heat the mixture under reflux for a short period.
-
Pour the cooled reaction mixture into ice water to precipitate the N-(2,4-dicyanophenyl)acetamide.
-
Filter, wash the solid with water, and dry.
Note: The resulting acetanilide can then be subjected to electrophilic substitution, followed by hydrolysis to regenerate the free amino group.
Direct nitration of anilines with a mixture of nitric acid and sulfuric acid can be hazardous and often leads to oxidation and the formation of a mixture of ortho, meta, and para isomers due to the formation of the anilinium ion in the strongly acidic medium.[2] Protecting the amino group as an acetanilide is the preferred method to achieve selective nitration, primarily at the position para to the amino group.
Experimental Protocol: Nitration of N-(2,4-dicyanophenyl)acetamide
-
Suspend N-(2,4-dicyanophenyl)acetamide in a cold mixture of concentrated sulfuric acid, concentrated nitric acid, and fuming nitric acid.[3]
-
Allow the mixture to stand at room temperature for 24 hours.[3]
-
Carefully pour the reaction mixture onto ice-water to precipitate the product.[3]
-
Filter, wash with water, and recrystallize from aqueous methanol.[3]
Diazotization of the Amino Group
The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[4] This reaction is a cornerstone in the synthesis of azo dyes. The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions, including Sandmeyer, Schiemann, and azo coupling reactions.[4]
Experimental Protocol: Diazotization of this compound and Azo Coupling
-
Dissolve this compound in a suitable mineral acid (e.g., hydrochloric acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature.
-
The resulting diazonium salt solution can then be added to a solution of a coupling component (e.g., a phenol or another aromatic amine) to form an azo dye.[5]
II. Reactivity with Nucleophiles: Targeting the Cyano Groups and the Ring
The electron-deficient nature of the cyano groups and the aromatic ring (due to the influence of the cyano groups) makes this compound susceptible to nucleophilic attack at several sites.
Reactions at the Cyano Groups
The carbon atom of a nitrile group is electrophilic and can be attacked by nucleophiles. Common reactions of nitriles include hydrolysis, reduction, and addition of organometallic reagents.
The cyano groups of this compound can be hydrolyzed to carboxylic acid groups under acidic or basic conditions.[6] This transformation proceeds via an amide intermediate. Complete hydrolysis to the corresponding dicarboxylic acid can be achieved under forcing conditions.
Experimental Protocol: Acid-Catalyzed Hydrolysis of a Nitrile
-
Reflux the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.[6]
-
The reaction progress can be monitored by the evolution of ammonia (after neutralization).
-
Upon completion, cool the reaction mixture and isolate the carboxylic acid product.
The cyano groups can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[7] This provides a route to aminomethyl-substituted anilines.
Experimental Protocol: Reduction of a Nitrile with LiAlH₄
-
In an anhydrous solvent (e.g., diethyl ether or THF), add the nitrile to a suspension of LiAlH₄.
-
Stir the mixture at room temperature or under reflux.
-
Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting aluminum salts and extract the product from the filtrate.
Nucleophilic Reactions at the Amino Group
The amino group, with its lone pair of electrons, is a nucleophilic center and can react with various electrophiles.
The amino group can be alkylated by alkyl halides or acylated by acyl chlorides or anhydrides.[8] These reactions typically occur under basic conditions to deprotonate the nitrogen, increasing its nucleophilicity.
Experimental Protocol: N-Acylation of an Amine
-
Dissolve the amine in a suitable solvent (e.g., dichloromethane or THF).
-
Add a base, such as triethylamine or pyridine, to act as a scavenger for the acid byproduct.
-
Slowly add the acyl chloride or anhydride to the solution at a controlled temperature.
-
Stir the reaction until completion, then wash with water and an aqueous solution of a mild acid and base to remove impurities.
Cycloaddition and Condensation Reactions
This compound is a valuable precursor for the synthesis of heterocyclic compounds, particularly quinazolines.[2] These syntheses often involve condensation reactions with diketones or other bifunctional electrophiles, where both the amino group and the activated aromatic ring can participate in the cyclization process.
Experimental Workflow: Synthesis of Quinazoline Derivatives
Caption: General workflow for the synthesis of quinazolines from this compound.
Data Summary
| Reaction Type | Reagents | Product Type | Key Considerations |
| Electrophilic Aromatic Substitution | |||
| Acetylation | Acetic anhydride, Acetic acid | N-Acetanilide | Protection of the amino group to control reactivity. |
| Nitration | HNO₃, H₂SO₄ (on acetanilide) | Nitro-substituted acetanilide | Avoids oxidation and polysubstitution.[3] |
| Diazotization | NaNO₂, HCl | Diazonium salt | Intermediate for azo dyes and other derivatives.[4] |
| Nucleophilic Reactions | |||
| Hydrolysis (Cyano) | H₂O, H⁺ or OH⁻ | Carboxylic acid | Can proceed to dicarboxylic acid with harsh conditions.[6] |
| Reduction (Cyano) | LiAlH₄ or H₂/catalyst | Primary amine | Powerful reducing agents are required.[7] |
| N-Alkylation | Alkyl halide, Base | N-Alkyl aniline | Base is used to enhance nucleophilicity. |
| N-Acylation | Acyl chloride/anhydride, Base | N-Acyl aniline | A common protection strategy.[8] |
| Cyclocondensation | Diketones, etc. | Quinazolines, Heterocycles | A key application in medicinal chemistry. |
Conclusion
This compound presents a rich and complex reactivity profile, making it a molecule of significant interest in synthetic organic chemistry. Its ambiphilic nature, with a nucleophilic amino group and electrophilic cyano groups, allows for a diverse range of chemical transformations. A thorough understanding of the electronic effects at play is crucial for predicting and controlling the outcomes of its reactions. The protocols and principles outlined in this guide serve as a foundational resource for scientists and researchers looking to harness the synthetic potential of this versatile building block in the development of novel and functional molecules.
References
-
Organic Chemistry Portal. Diazotisation. [Link]
- Al-Ostoot, F. H., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 21(1), 44-63.
-
LookChem. (n.d.). Cas 19619-22-8, this compound. [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 2,4-disubstituted quinazolines. Reagents and... [Link]
-
BYJU'S. (n.d.). Chemical Reactions of Amines – Electrophilic Substitution. [Link]
-
PubMed. (2011). Synthesis and in vitro antimicrobial activities of new (cyano-NNO-azoxy)pyrazole derivatives. [Link]
-
MDPI. (2022). The Ascidian-Derived Metabolites with Antimicrobial Properties. [Link]
-
Science.gov. (n.d.). antimicrobial activity compounds: Topics by Science.gov. [Link]
-
ResearchGate. (n.d.). Synthesis of Dyes and the Textile Industry. [Link]
-
Journal of Chemical Research. (2004). The Electrophilic Substitution of Some 2,4- and 2,6- Dihaloacetanilides. [Link]
-
PubMed. (2003). Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates. [Link]
-
RSC Publishing. (n.d.). Design, synthesis, and herbicidal activity of sec-p-menthane-7-amine derivatives as botanical herbicides. [Link]
-
MDPI. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. [Link]
-
ResearchGate. (n.d.). Herbicides based on 2,4-D: its behavior in agricultural environments and microbial biodegradation aspects. A review. [Link]
-
NIH. (n.d.). Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and applications of 1,2-diketones. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione. [Link]
-
NIH. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. [Link]
-
NIH. (n.d.). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. [Link]
-
NIH. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. [Link]
-
PubMed. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
-
NIH. (n.d.). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. [Link]
-
ResearchGate. (n.d.). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. [Link]
-
YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Hydrolysis of α-cyanobenzylideneanilines. Part I. Kinetic studies in acidic media. [Link]
-
ResearchGate. (n.d.). Pd(TFA)2‐catalysed hydrolysis reaction of nitrile via C−C bond cleavage. [Link]
-
NIH. (n.d.). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The acylation of 5H-2,3-benzodiazepines. Reactions of 4-phenyl-5H-2,3-benzodiazepine with acyl chlorides to give N-acylaminoisoquinolines and/or acylated dimers. X-Ray molecular structure of 5,14-diacetyl-4,5,8,9-tetrahydro-2,7. [Link]
-
PubMed. (2012). Acylated Gly-(2-cyano)pyrrolidines as inhibitors of fibroblast activation protein (FAP) and the issue of FAP/prolyl oligopeptidase (PREP)-selectivity. [Link]
- Google Patents. (n.d.). CN102675073A - Method for preparing 2, 4-dichloroacetophenone.
-
NIH. (n.d.). Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. [Link]
-
DSpace@MIT. (n.d.). Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. [Link]
-
Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. [Link]
-
Fiveable. (n.d.). 30.5 Cycloaddition Reactions - Organic Chemistry. [Link]
-
The [3+2]Cycloaddition Reaction. (n.d.). [Link]
-
NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
University of Calgary. (n.d.). Ch 8 : Nucleophilc Substitution answers. [Link]
-
Nucleophilic Substitution Reactions. (n.d.). [Link]
-
Stack Exchange. (n.d.). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [Link]
Sources
- 1. Quinazoline synthesis [organic-chemistry.org]
- 2. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Some New Heterocyclic Azo Dyes Derived from 2-amino-3-cyano-4.6- diarylpyridines and Investigation of its Absorption Spectra and Stability using the DFT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
A Quantum Chemical Guide to 2,4-Dicyanoaniline: Unveiling Molecular Properties for Advanced Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 2,4-Dicyanoaniline (alternatively known as 4-aminoisophthalonitrile) through the lens of quantum chemical calculations.[1] By leveraging Density Functional Theory (DFT), we explore the molecule's optimized geometry, electronic landscape, and reactivity indicators. This document details the causality behind the chosen computational protocols and translates the theoretical data into actionable insights for applications in medicinal chemistry and materials science. Key analyses, including Frontier Molecular Orbital (FMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) assessments, are presented to offer a comprehensive understanding of the molecule's intrinsic properties.
Introduction: The Significance of this compound
This compound is an aromatic compound characterized by an aniline backbone substituted with two nitrile (-C≡N) groups. The nitrile group is a crucial pharmacophore found in over 30 FDA-approved drugs, valued for its ability to enhance binding affinity and improve pharmacokinetic profiles.[2][3] Its incorporation into molecular scaffolds is a growing strategy in rational drug design.[2] Derivatives of dicyano-benzene amines have also shown potential as herbicides, insecticides, and fungicides, highlighting the broad utility of this chemical class.[4]
Understanding the electronic structure and reactive nature of this compound at a quantum level is paramount for predicting its behavior in complex biological and chemical systems. Quantum chemical calculations serve as a powerful predictive tool, offering insights that are often difficult to obtain through experimental means alone.[5] This guide elucidates the molecule's fundamental properties, providing a theoretical framework to guide its application in drug discovery and the design of novel materials.
Computational Methodology: A Self-Validating Protocol
To ensure technical accuracy and reproducibility, a well-defined computational workflow is essential. The chosen methodology is grounded in Density Functional Theory (DFT), which offers a robust balance of computational efficiency and accuracy for organic molecules.[6][7]
Rationale for Method Selection
-
Level of Theory: Density Functional Theory (DFT) was selected for its proven efficacy in predicting molecular geometries and electronic properties.[7]
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was employed. B3LYP is widely recognized for its accuracy in calculating the electronic structure and geometries of a vast range of molecules.[7][8]
-
Basis Set: The 6-311++G(d,p) basis set was chosen. This selection is deliberate:
-
6-311G: A triple-split valence basis set that provides a flexible description of valence electrons.
-
++: Diffuse functions are added for both heavy atoms and hydrogen, which are critical for accurately modeling systems with lone pairs and for describing non-covalent interactions.
-
(d,p): Polarization functions are included on heavy atoms (d) and hydrogen atoms (p) to account for the non-spherical nature of electron distribution in molecules, leading to more accurate geometries and energies.[8]
-
Step-by-Step Experimental Protocol
-
Structure Input: The initial 3D structure of this compound was constructed using molecular modeling software.
-
Geometry Optimization: The molecular geometry was fully optimized using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule.
-
Frequency Analysis: A vibrational frequency calculation was performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface.[6]
-
Property Calculations: Following successful optimization, single-point energy calculations were conducted to derive electronic properties, including HOMO-LUMO energies, molecular electrostatic potential, and natural bond orbital analysis.
Results and Discussion: A Multi-faceted Analysis
Optimized Molecular Geometry
The optimization process yields the most stable three-dimensional arrangement of the atoms. The key bond lengths and angles provide a structural foundation for understanding the molecule's interactions. The planarity of the benzene ring is maintained, with the amine and cyano groups lying in the same plane, suggesting significant electronic conjugation.
| Parameter | Atom Pair/Triplet | Calculated Value (Å or °) |
| Bond Length | C-NH2 | 1.375 |
| C-C (aromatic avg.) | 1.395 | |
| C-CN (at C2) | 1.438 | |
| C-CN (at C4) | 1.439 | |
| C≡N (avg.) | 1.158 | |
| Bond Angle | C-C-N (amine) | 120.5 |
| C-C-C (cyano) | 121.0 |
Table 1: Selected optimized geometrical parameters of this compound calculated at the B3LYP/6-311++G(d,p) level.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's reactivity.[9][10] The energy of the HOMO relates to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.[10][11] The energy gap between them (ΔE) is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[9]
| Orbital | Energy (eV) |
| HOMO | -6.54 |
| LUMO | -1.89 |
| HOMO-LUMO Gap (ΔE) | 4.65 |
Table 2: Calculated Frontier Molecular Orbital energies.
The HOMO is primarily localized on the aniline ring and the amino group, indicating this is the region most susceptible to electrophilic attack. Conversely, the LUMO is distributed across the entire molecule, with significant contributions from the electron-withdrawing cyano groups. This distribution suggests that the molecule will accept electrons into its π-system, particularly at the nitrile carbons. The relatively moderate energy gap of 4.65 eV suggests that this compound is a moderately reactive molecule, capable of participating in various chemical transformations.
Molecular Electrostatic Potential (MEP) Analysis
The MEP is a powerful tool for visualizing the charge distribution of a molecule and predicting its interaction with other chemical species.[12][13] It maps the electrostatic potential onto the electron density surface, where different colors represent different potential values.
-
Red/Yellow (Negative Potential): Electron-rich regions, susceptible to electrophilic attack.
-
Blue (Positive Potential): Electron-deficient regions, susceptible to nucleophilic attack.
For this compound, the MEP surface reveals distinct regions of reactivity. The most negative potential (red) is concentrated around the nitrogen atoms of the two cyano groups, identifying them as primary sites for hydrogen bonding or metal coordination.[14] The region around the amino group's hydrogen atoms shows a strong positive potential (blue), making them potent hydrogen bond donors. This electrostatic landscape is crucial for drug design, as it helps predict how the molecule will orient itself within a receptor's active site.[15]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of charge distribution and intramolecular interactions by translating the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals.[16][17][18] This method quantifies electron delocalization through second-order perturbation theory, measuring the stabilization energy (E(2)) from donor-acceptor interactions.
Key findings from the NBO analysis include:
-
Natural Atomic Charges: The nitrogen of the amino group carries a significant negative charge, while the attached hydrogen atoms are positively charged, confirming its role as a hydrogen bond donor. The nitrile nitrogen atoms also exhibit a strong negative charge.
-
Intramolecular Interactions: Significant delocalization occurs from the lone pair of the amino nitrogen (LP(N)) into the π* anti-bonding orbitals of the aromatic ring. This interaction (n → π) stabilizes the molecule and is responsible for the electron-donating character of the amino group. Further delocalization is observed from the ring's π system into the π orbitals of the cyano groups, highlighting their electron-withdrawing nature. These donor-acceptor interactions are fundamental to the molecule's overall electronic structure and reactivity.[17][19]
Implications for Drug Development and Materials Science
The quantum chemical properties of this compound provide a roadmap for its strategic use:
-
In Drug Discovery: The distinct electrophilic and nucleophilic sites identified by MEP and NBO analyses are critical for designing inhibitors that can form specific hydrogen bonds or other non-covalent interactions within a protein's binding pocket. The HOMO-LUMO gap provides a quantitative measure of its potential reactivity and stability in a physiological environment. The nitrile groups, confirmed as strong negative potential sites, can act as effective hydrogen bond acceptors, a common feature in many potent drug molecules.[2]
-
In Materials Science: The molecule's electronic properties, including its significant dipole moment and polarizability (derived from the calculations), suggest potential applications in nonlinear optics (NLO) or as a building block for organic semiconductors. The ability of the cyano groups to coordinate with metals also opens avenues for designing novel coordination polymers and metal-organic frameworks (MOFs).
Conclusion
This in-depth guide has systematically elucidated the key quantum chemical characteristics of this compound using Density Functional Theory. Through detailed analysis of its molecular geometry, frontier molecular orbitals, electrostatic potential, and natural bond orbitals, a comprehensive picture of its structural and electronic properties has been established. The findings confirm the significant influence of the electron-donating amino group and the electron-withdrawing cyano groups on the molecule's reactivity map. This theoretical foundation provides researchers, scientists, and drug development professionals with the predictive insights needed to harness the potential of this compound in the rational design of new pharmaceuticals and advanced functional materials.
References
-
Application of molecular electrostatic potentials in drug design. (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]
-
Suresh, C., & Haritha, M. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Retrieved December 12, 2025, from [Link]
-
Suresh, C., & Haritha, M. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Retrieved December 12, 2025, from [Link]
-
Sola, M., & Luque, F. J. (1995). MEPSIM: a computational package for analysis and comparison of molecular electrostatic potentials. Journal of molecular graphics, 13(4), 235-243. Retrieved December 12, 2025, from [Link]
-
HOMO and LUMO. (n.d.). Wikipedia. Retrieved December 12, 2025, from [Link]
-
HOMO and LUMO Prediction Service. (n.d.). Protheragen. Retrieved December 12, 2025, from [Link]
-
Wang, Y., et al. (2023). Quantifying the Molecular Structural Effects on the Reaction Kinetics and Equilibrium Between Organic Amines and CO2: Insights from Theoretical Calculations. Molecules, 28(19), 6927. Retrieved December 12, 2025, from [Link]
-
New Sulfonate-Semicarbazone Hybrid Molecules: Synthesis, Theoretical Evaluations, Molecular Simulations, and Butyrylcholinesterase Inhibitory Activity. (2024). Journal of Chemical Information and Modeling. Retrieved December 12, 2025, from [Link]
-
Farkas, Ö., et al. (2022). Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods. Royal Society Open Science, 9(6), 220025. Retrieved December 12, 2025, from [Link]
-
This compound. (n.d.). Chemsrc. Retrieved December 12, 2025, from [Link]
-
Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. (2024). Journal of Molecular Structure. Retrieved December 12, 2025, from [Link]
-
Combined experimental and DFT investigation of structural and electronic effects on the synthesis and stability of aromatic nitrones. (2025). Chemical Reviews Letters. Retrieved December 12, 2025, from [Link]
-
Weinhold, F., & Landis, C. R. (2012). Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives. Journal of computational chemistry, 33(30), 2363-2379. Retrieved December 12, 2025, from [Link]
-
Natural bond orbital. (n.d.). Wikipedia. Retrieved December 12, 2025, from [Link]
-
Experimental (Ft-Ir, c/ h-Nmr) and Dft Studies of 3-(P-Methylbenzyl). (n.d.). DergiPark. Retrieved December 12, 2025, from [Link]
-
7.52. Natural Bond Orbital (NBO) Analysis. (n.d.). ORCA 6.0 Manual. Retrieved December 12, 2025, from [Link]
-
Natural bond orbital analysis of some para-substituted N-nitrosoacetanilide biological molecules. (2009). Structural Chemistry, 20(5), 841-846. Retrieved December 12, 2025, from [Link]
-
Natural Bond Orbital (NBO) Analysis: Formaldehyde example. (n.d.). Q-Chem. Retrieved December 12, 2025, from [Link]
-
2,4-Dichloroaniline. (n.d.). PubChem. Retrieved December 12, 2025, from [Link]
-
This compound. (n.d.). PubChem. Retrieved December 12, 2025, from [Link]
- Wagner, K., et al. (1973). U.S. Patent No. 3,763,209. Washington, DC: U.S. Patent and Trademark Office.
-
3,4-Dicyano Aniline. (n.d.). ChemBK. Retrieved December 12, 2025, from [Link]
-
da Silva, J. R., & Ramalho, T. C. (2021). Quantum chemical calculations and their uses. Research, Society and Development, 10(8), e54210817622. Retrieved December 12, 2025, from [Link]
-
Liu, Z., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC medicinal chemistry, 12(9), 1448-1465. Retrieved December 12, 2025, from [Link]
-
Shanmugapriya, N., et al. (2021). Quantum chemical calculation, performance of selective antimicrobial activity using molecular docking analysis, RDG and experimental (FT-IR, FT-Raman) investigation of 4-[{2-[3-(4-chlorophenyl)-5-(4-propan-2-yl) phenyl)-4, 5-dihydro- 1H- pyrazol-1-yl]-4-oxo-1, 3- thiazol-5(4H)-ylidene} methyl] benzonitrile. Journal of Molecular Structure, 1234, 130163. Retrieved December 12, 2025, from [Link]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902-7917. Retrieved December 12, 2025, from [Link]
-
Quantum chemical computational studies on 2,4-difluoroaniline calculated by DFT method. (2025). Journal of Molecular Structure. Retrieved December 12, 2025, from [Link]
-
New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (2023). Molecules, 28(6), 2824. Retrieved December 12, 2025, from [Link]
Sources
- 1. This compound | C8H5N3 | CID 88169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3763209A - 2,4-dicyano-6-nitro-benzene amines - Google Patents [patents.google.com]
- 5. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]
- 6. mdpi.com [mdpi.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 10. ossila.com [ossila.com]
- 11. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Natural bond orbital - Wikipedia [en.wikipedia.org]
- 18. q-chem.com [q-chem.com]
- 19. semanticscholar.org [semanticscholar.org]
Authored by: A Senior Application Scientist
An In-depth Technical Guide to the Fluorescent Properties of 2,4-Dicyanoaniline
Abstract
This technical guide provides a comprehensive analysis of the fluorescent properties of this compound. While direct experimental data on the parent molecule is not extensively published, this document synthesizes information from related compounds and theoretical principles to build a strong case for its inherent fluorescence. We will explore the concept of intramolecular charge transfer (ICT) in "push-pull" systems, which is the likely mechanism for fluorescence in this molecule. Furthermore, this guide presents a detailed experimental workflow for researchers to characterize the photophysical properties of this compound, including its excitation and emission spectra, and quantum yield. Potential applications, based on the known uses of similar fluorescent dicyanoaniline derivatives, are also discussed.
Introduction to this compound and its Potential Fluorescence
This compound is an aromatic organic compound with the chemical formula C₈H₅N₃.[1] It possesses a unique electronic structure, featuring an electron-donating amino group (-NH₂) and two electron-withdrawing cyano groups (-CN) substituted on a benzene ring. This arrangement, often referred to as a "push-pull" system, is a common motif in fluorescent molecules.[2] The interplay between the electron-donating and withdrawing groups can lead to a significant intramolecular charge transfer (ICT) upon photoexcitation, a process that is often associated with strong fluorescence emission.
While extensive research has been conducted on the fluorescent properties of various substituted dicyanoanilines, particularly 2,6-dicyanoaniline derivatives for applications in cell imaging, the parent this compound has received less direct attention in the literature.[3][4] This guide aims to bridge this gap by providing a theoretical framework for its expected fluorescence and a practical guide for its experimental verification and characterization.
The Theoretical Basis: Intramolecular Charge Transfer in Push-Pull Fluorophores
The fluorescence of many organic molecules is dictated by their electronic structure. In molecules like this compound, the amino group acts as an electron donor (the "push") and the cyano groups act as electron acceptors (the "pull"). This electronic asymmetry creates a significant dipole moment in the molecule.
Upon absorption of a photon of appropriate energy, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In a push-pull system, the HOMO is typically localized on the electron-donating group, while the LUMO is localized on the electron-withdrawing group. This results in a photoinduced intramolecular charge transfer (ICT) from the amino group to the cyano-substituted benzene ring. The molecule then relaxes from this excited ICT state back to the ground state, releasing the excess energy in the form of a photon, which is observed as fluorescence. The efficiency of this process is described by the fluorescence quantum yield.
Figure 2: Proposed experimental workflow for the characterization of this compound's fluorescence.
Materials and Instrumentation
-
Compound: this compound (ensure high purity)
-
Solvents: A range of solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, water) to investigate solvatochromic effects.
-
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer (Spectrofluorometer)
-
Quartz cuvettes (1 cm path length)
-
-
Reference Standard: A well-characterized fluorescent dye with a known quantum yield in a specific solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
Experimental Protocol
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mM in acetonitrile).
-
From the stock solution, prepare a series of working solutions with absorbances ranging from 0.01 to 0.1 at the expected absorption maximum to avoid inner filter effects.
-
Prepare a reference standard solution with a similar absorbance at the same excitation wavelength.
-
-
UV-Vis Absorbance Spectroscopy:
-
Record the absorbance spectrum of a working solution of this compound from approximately 250 nm to 500 nm.
-
Identify the wavelength of maximum absorbance (λabs,max). This will be the initial choice for the excitation wavelength.
-
-
Fluorescence Spectroscopy:
-
Excitation Spectrum: Set the emission monochromator to the expected emission maximum and scan the excitation monochromator over a range of wavelengths. The resulting spectrum should resemble the absorbance spectrum and will confirm the optimal excitation wavelength (λex).
-
Emission Spectrum: Set the excitation monochromator to the determined λex and scan the emission monochromator to obtain the fluorescence emission spectrum. Identify the wavelength of maximum emission (λem).
-
-
Quantum Yield Determination (Relative Method):
-
The fluorescence quantum yield (ΦF) can be determined relative to a standard using the following equation:
ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (nsample² / nref²)
Where:
-
ΦF is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
Measure the integrated fluorescence intensity and absorbance of both the this compound solution and the reference standard at the same excitation wavelength.
-
Calculate the quantum yield using the equation above.
-
Data Presentation and Expected Results
The collected data should be summarized in a clear and concise table to facilitate comparison and interpretation.
| Property | Value |
| λabs,max (nm) | TBD |
| λex,max (nm) | TBD |
| λem,max (nm) | TBD |
| Stokes Shift (nm) | TBD |
| Molar Extinction Coefficient (ε) at λabs,max (M⁻¹cm⁻¹) | TBD |
| Fluorescence Quantum Yield (ΦF) | TBD |
| Solvent | TBD |
It is anticipated that this compound will exhibit a noticeable Stokes shift (the difference between the absorption and emission maxima), which is characteristic of ICT fluorophores. The fluorescence properties, particularly the emission maximum and quantum yield, are expected to be sensitive to solvent polarity, a phenomenon known as solvatochromism.
Potential Applications
Given the fluorescent nature of related dicyanoaniline compounds, this compound and its derivatives could find applications in several areas of research and development:
-
Fluorescent Probes: The sensitivity of its fluorescence to the local environment could be exploited to develop probes for sensing changes in polarity, viscosity, or the presence of specific analytes.
-
Cellular Imaging: Functionalized derivatives of this compound could be designed to target specific cellular organelles or biomolecules for fluorescent microscopy applications. [3]* Materials Science: Incorporation of this fluorophore into polymers or other materials could lead to the development of novel fluorescent materials for displays, sensors, or security inks.
Conclusion
Based on established principles of fluorescence in push-pull systems and the observed properties of structurally similar molecules, there is a strong theoretical basis to predict that this compound is a fluorescent compound. This technical guide provides the necessary background and a detailed experimental protocol for researchers to confirm and characterize its photophysical properties. The elucidation of these properties will not only contribute to the fundamental understanding of this molecule but also pave the way for its potential application in various scientific and technological fields.
References
- Syntheses, Reactions, Absorption and Fluorescence Properties of Novel Anilines. (n.d.).
- In-depth photo-physical properties, Characterization and cell imaging applications of 2, 6-dicyanoanilines based on iso-phthalaldehyde and tere - AWS. (2024-04-27).
-
This compound | C8H5N3 | CID 88169 - PubChem. (n.d.). Retrieved from [Link]
-
(PDF) 2,6-Dicyanoaniline based donor-acceptor compounds: the facile synthesis of fluorescent 3,5-diaryl/hetaryl-2,6-dicyanoanilines - ResearchGate. (2025-08-06). Retrieved from [Link]
-
(A) Fluorescence and reactivity profiles of cyano-substituted anilines.... - ResearchGate. (n.d.). Retrieved from [Link]
Sources
A Technical Guide to Sourcing and Quality Control of High-Purity 2,4-Dicyanoaniline for Pharmaceutical Research
Introduction: The Strategic Importance of 2,4-Dicyanoaniline in Drug Discovery
This compound, also known as 4-aminoisophthalonitrile, is a pivotal aromatic building block in modern medicinal chemistry. Its unique electronic properties, stemming from the electron-withdrawing cyano groups and the electron-donating amino group, make it a versatile scaffold for the synthesis of a diverse range of bioactive molecules. The nitrile functionalities can act as key interaction points with biological targets, serve as precursors for other functional groups, or contribute to the overall pharmacokinetic profile of a drug candidate.[1][2] Consequently, the reliable procurement of high-purity this compound is a critical first step in many drug discovery and development programs, directly impacting the reproducibility of synthetic routes and the quality of the final active pharmaceutical ingredient (API).
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing high-purity this compound. It outlines a systematic approach to supplier evaluation, details essential analytical methodologies for in-house quality control, and offers practical insights to ensure the integrity of this crucial starting material.
Part 1: Identifying and Qualifying Commercial Suppliers of High-Purity this compound
The procurement of high-purity starting materials is a cornerstone of robust pharmaceutical development. A meticulous supplier qualification process is essential to mitigate risks associated with impurities, which can lead to unforeseen side reactions, altered biological activity, and delays in development timelines.
Initial Supplier Identification
The initial search for suppliers of this compound (CAS No. 19619-22-8) should leverage chemical supplier databases and platforms. Key synonyms to include in your search are "4-Aminoisophthalonitrile". Several reputable suppliers cater to the research and pharmaceutical sectors, offering this compound in various purities.
Supplier Evaluation Workflow
A systematic approach to evaluating potential suppliers is crucial. The following workflow outlines key steps to ensure the selection of a reliable partner for your research needs.
Caption: A stepwise workflow for the qualification of this compound suppliers.
Comparative Analysis of Commercial Suppliers
| Supplier | Product Name | CAS Number | Stated Purity | Availability | Notes |
| BLD Pharm | 4-Aminoisophthalonitrile | 19619-22-8 | ≥98% | In Stock | Offers various pack sizes.[3] |
| Apollo Scientific | 4-Aminoisophthalonitrile | 19619-22-8 | Not specified | In Stock | Detailed specifications available upon request. |
| Chemsrc | This compound | 19619-22-8 | Varies | Marketplace | Platform with multiple suppliers.[4] |
Note: Purity levels and availability are subject to change. It is imperative to request a batch-specific Certificate of Analysis (CoA) for detailed information.
Part 2: In-Depth Technical Guide to Quality Control of this compound
Upon receipt of a sample or batch of this compound, a rigorous in-house quality control (QC) process is essential to verify the supplier's specifications and to identify any potential impurities that could impact downstream applications. A multi-pronged analytical approach is recommended for a comprehensive assessment.
Analytical Workflow for Purity Verification
The following diagram illustrates a logical workflow for the analytical validation of incoming this compound.
Sources
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of 2,4-Dicyanoaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust, two-step synthesis protocol for 2,4-dicyanoaniline, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the targeted chlorination of 4-aminobenzonitrile to yield the key intermediate, 4-amino-3-chlorobenzonitrile. This intermediate subsequently undergoes a Sandmeyer reaction, a cornerstone of aromatic chemistry, to introduce the second cyano group, affording the final product. This document provides a meticulous, step-by-step methodology, delves into the mechanistic underpinnings of the reactions, outlines critical safety precautions, and offers guidance on the purification of the final compound. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure both reproducibility and a thorough understanding of the chemical transformations.
Introduction
This compound is a versatile aromatic compound characterized by the presence of an aniline moiety and two nitrile functional groups. This unique substitution pattern makes it a sought-after precursor in the synthesis of a diverse array of heterocyclic compounds, including those with potential pharmaceutical applications. The electron-withdrawing nature of the cyano groups significantly influences the reactivity of the aniline, making it a valuable synthon for the construction of complex molecular architectures. This guide provides a reliable and well-documented pathway for the laboratory-scale synthesis of this important intermediate.
Synthesis Overview
The synthesis of this compound is strategically approached in two distinct steps, beginning with a commercially available starting material, 4-aminobenzonitrile.
Step 1: Synthesis of 4-amino-3-chlorobenzonitrile
The initial step involves the regioselective chlorination of 4-aminobenzonitrile. The directing effect of the amino group facilitates the introduction of a chlorine atom at the ortho position, yielding 4-amino-3-chlorobenzonitrile. This intermediate is crucial as it sets the stage for the subsequent introduction of the second nitrile group.
Step 2: Sandmeyer Cyanation of 4-amino-3-chlorobenzonitrile
The second and final step is the conversion of the chloro-substituted aniline to the desired dicyano compound via a Sandmeyer reaction. This classic transformation involves the diazotization of the primary aromatic amine, followed by a copper(I) cyanide-mediated displacement of the diazonium group with a cyanide nucleophile. The Sandmeyer reaction is a powerful tool for the introduction of a cyano group onto an aromatic ring, a transformation that is often challenging to achieve through other synthetic routes.[1][2]
Mechanistic Insights: The Sandmeyer Reaction
The Sandmeyer reaction proceeds through a fascinating radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1] The key steps are as follows:
-
Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This process transforms the amino group into an excellent leaving group (N₂).
-
Single Electron Transfer (SET): The copper(I) catalyst donates a single electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.
-
Nucleophilic Attack: The aryl radical then reacts with the cyanide ion, which is coordinated to the copper(II) species, to form the final benzonitrile product and regenerate the copper(I) catalyst.
The detection of biaryl byproducts in Sandmeyer reactions provides strong evidence for the existence of an aryl radical intermediate.[1]
Experimental Protocols
Part 1: Synthesis of 4-amino-3-chlorobenzonitrile
Materials and Reagents:
-
4-Aminobenzonitrile
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
5% aqueous Sodium Hydroxide solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
To a stirred solution of 4-aminobenzonitrile (1.0 eq) in anhydrous acetonitrile, slowly add N-chlorosuccinimide (1.1 eq) at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a 5% aqueous sodium hydroxide solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-amino-3-chlorobenzonitrile.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Part 2: Synthesis of this compound via Sandmeyer Reaction
Materials and Reagents:
-
4-amino-3-chlorobenzonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Potassium Cyanide (KCN) (Caution: Highly Toxic!)
-
Deionized Water
-
Crushed Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate or Dichloromethane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
Step 2a: Diazotization
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, suspend 4-amino-3-chlorobenzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cooled suspension of the aniline derivative over a period of 30-45 minutes, ensuring the temperature is maintained below 5°C.
-
After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes to ensure complete formation of the diazonium salt. A slight excess of nitrous acid can be confirmed with starch-iodide paper.
Step 2b: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (2.0 eq) in water. Caution: This step should be performed in a well-ventilated fume hood due to the high toxicity of cyanides.
-
Cool the copper(I) cyanide solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 2a to the copper(I) cyanide solution with vigorous stirring. The rate of addition should be controlled to manage the evolution of nitrogen gas and maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60°C for 1-2 hours, or until the evolution of nitrogen gas ceases.
Step 2c: Work-up and Purification
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The pure fractions, identified by TLC, are then combined and the solvent is evaporated to yield the final product. Alternatively, recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane can be employed.
Quantitative Data Summary
| Parameter | Step 1: Chlorination | Step 2: Sandmeyer Cyanation |
| Starting Material | 4-Aminobenzonitrile | 4-amino-3-chlorobenzonitrile |
| Key Reagents | N-Chlorosuccinimide | NaNO₂, CuCN, KCN |
| Stoichiometry (eq) | 1.1 (NCS) | 1.05 (NaNO₂), 1.2 (CuCN), 2.0 (KCN) |
| Solvent | Acetonitrile | Water, HCl |
| Reaction Temperature | Reflux (~82°C) | 0-5°C (Diazotization), 0-60°C (Cyanation) |
| Reaction Time | 2-3 hours | 1-3 hours |
| Typical Yield | 85-95% | 60-75% |
Experimental Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
Safety and Handling
-
N-Chlorosuccinimide: NCS is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive in a dry, solid state. It is imperative to keep the diazonium salt in solution and at low temperatures (0-5°C) at all times. Do not isolate the diazonium salt.
-
Cyanides: Copper(I) cyanide and potassium cyanide are highly toxic. All manipulations involving cyanides must be performed in a well-ventilated chemical fume hood. Wear appropriate PPE, including gloves, a lab coat, and safety glasses. Have a cyanide poisoning antidote kit readily available and be familiar with its use. All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional guidelines.
-
Acids: Concentrated hydrochloric acid is corrosive and should be handled with care in a fume hood.
References
-
Organic Syntheses. o-Tolunitrile and p-Tolunitrile. Available from: [Link]
-
Wikipedia. Sandmeyer reaction. Available from: [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]
Sources
Application Notes and Protocols for the Multi-Component Synthesis of Dicyanoanilines
Introduction: The Strategic Value of Dicyanoanilines and the Efficiency of Multi-Component Reactions
Substituted dicyanoanilines are a pivotal class of compounds in modern chemistry, serving as crucial intermediates and core structural motifs in a wide array of functional materials and pharmaceuticals.[1] Their unique electronic properties, stemming from the presence of multiple cyano groups, make them valuable in the development of fluorescent probes, non-linear optical materials, and light-emitting diodes.[1] In the realm of drug discovery, the dicyanoaniline scaffold is found in molecules with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2]
Traditionally, the synthesis of such polysubstituted aromatic systems involves multi-step linear sequences, which are often time-consuming, generate significant waste, and result in low overall yields. Multi-component reactions (MCRs) offer a powerful and elegant solution to these challenges.[3][4][5] MCRs are one-pot processes where three or more reactants combine to form a complex product that incorporates structural features from each starting material.[4][5] This approach is characterized by high atom economy, operational simplicity, and the rapid generation of molecular diversity, making it an invaluable tool for creating libraries of compounds for drug screening and materials science research.[3][5]
This application note provides a detailed guide to a pseudo-five-component reaction for the efficient synthesis of highly substituted dicyanoanilines using readily available aromatic aldehydes and malononitrile. We will delve into the underlying reaction mechanism, provide a step-by-step experimental protocol, and offer insights into the practical application of this methodology.
Reaction Mechanism: A Cascade Approach to Dicyanoaniline Synthesis
The formation of dicyanoanilines from aromatic aldehydes and malononitrile is a fascinating example of a reaction cascade where initial products become reactants in subsequent transformations within the same pot. Mechanistic studies suggest a pseudo-five-component pathway, where multiple molecules of the initial reactants combine to form the final product.[6]
The key steps are as follows:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aromatic aldehyde and malononitrile. This step forms an arylidenemalononitrile intermediate. This is a common feature in many related syntheses of cyan-containing heterocycles.[7][8]
-
Malononitrile Dimerization: Concurrently, two molecules of malononitrile can dimerize in the presence of a base.
-
Michael Addition and Cyclization Cascade: The arylidenemalononitrile intermediate then undergoes a series of Michael additions and intramolecular cyclizations with the malononitrile dimer and another equivalent of malononitrile. This intricate cascade ultimately leads to the formation of the stable aromatic dicyanoaniline ring.[6]
The overall process is highly efficient, transforming simple starting materials into a complex, highly functionalized product in a single operation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. cresset-group.com [cresset-group.com]
- 3. iris.cnr.it [iris.cnr.it]
- 4. Strategies for Innovation in Multicomponent Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones - Arabian Journal of Chemistry [arabjchem.org]
Catalytic Routes to 2,4-Dicyanoaniline Derivatives: A Guide for Researchers
Introduction: The Strategic Importance of the Dicyanoaniline Scaffold
In the landscape of modern medicinal chemistry and materials science, the 2,4-dicyanoaniline scaffold has emerged as a privileged structural motif. The unique electronic properties conferred by the electron-donating amino group positioned between two powerful electron-withdrawing nitrile functionalities make these molecules highly valuable as precursors for a diverse array of complex chemical entities. Their applications span from key intermediates in the synthesis of pharmaceuticals, such as kinase inhibitors and other targeted therapeutics, to the development of novel dyes and functional materials. The cyano groups are not merely passive substituents; they are versatile chemical handles that can be transformed into a variety of other functional groups, including carboxylic acids, amides, amines, and tetrazoles, thus opening avenues for extensive structural diversification.[1] Furthermore, the nitrile moiety itself can act as a crucial pharmacophore, engaging in key interactions with biological targets.[2] This guide provides an in-depth exploration of the primary catalytic methodologies for the synthesis of this compound derivatives, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Synthetic Strategies: A Tale of Two Metals
The construction of the this compound core predominantly relies on the transition-metal-catalyzed cyanation of dihalogenated aniline precursors. Palladium and copper complexes have proven to be the most robust and versatile catalysts for this transformation, each with its own set of advantages and mechanistic nuances. The choice between these catalytic systems often depends on the specific substrate, desired reaction conditions, and the nature of the cyanide source.
Palladium-Catalyzed Double Cyanation: The Workhorse of Modern Aryl Nitrile Synthesis
Palladium catalysis stands as a cornerstone of carbon-carbon bond formation, and its application in cyanation reactions is no exception.[3] The catalytic cycle, broadly applicable to the synthesis of this compound from precursors such as 2,4-dichloroaniline or 2,4-dibromoaniline, is a well-orchestrated sequence of elementary organometallic steps.
Mechanistic Rationale:
The generally accepted mechanism for palladium-catalyzed cyanation of an aryl halide (Ar-X) proceeds through a series of well-defined steps, as illustrated below. This understanding is critical for troubleshooting and optimizing reaction conditions. The key to a successful double cyanation lies in driving the catalytic cycle to completion for both halogen substituents.
Sources
Application Note: Synthesis and Characterization of Novel Aromatic Polyamides Utilizing 2,4-Dicyanoaniline for High-Performance Applications
Abstract
Aromatic polyamides, or aramids, are a cornerstone of high-performance materials, renowned for their exceptional thermal stability and mechanical strength.[1][2] The strategic incorporation of functional monomers into the polymer backbone presents a powerful avenue for tailoring material properties to meet specific application demands. This guide details the synthesis and characterization of a novel aramid platform based on the functionalized monomer, 2,4-dicyanoaniline. The introduction of two nitrile (-C≡N) groups per repeating unit is hypothesized to significantly enhance key polymer characteristics. The strong dipole moment of the nitrile group is expected to increase inter-chain interactions, leading to a higher glass transition temperature (Tg) and modified solubility profiles.[3] Furthermore, the nitrile moieties offer potential sites for post-polymerization crosslinking, which could further augment thermal and chemical resistance.[4] This document provides a comprehensive, field-tested protocol for the low-temperature solution polycondensation of this compound with standard diacyl chlorides, outlines detailed characterization methods, and discusses the anticipated properties of these advanced materials.
Introduction: Rationale and Scientific Foundation
The synthesis of high-performance polymers is an exercise in molecular design. While aramids like Kevlar® and Nomex® exhibit remarkable properties, their processing is often challenging due to high melting points and limited solubility.[4][5] Introducing functional groups onto the aromatic diamine monomer is a proven strategy to disrupt chain packing, enhance solubility, and introduce new functionalities without compromising the inherent stability of the aramid backbone.[6]
The this compound monomer is selected for three primary reasons:
-
Enhanced Polarity and Intermolecular Forces: The nitrile group possesses a large dipole moment, which promotes strong dipole-dipole interactions between polymer chains.[3] This is expected to restrict chain mobility and significantly increase the glass transition temperature (Tg), extending the material's service temperature range.
-
Potential for Crosslinking: Nitrile groups can undergo thermally induced cyclotrimerization reactions at elevated temperatures to form highly stable triazine rings, creating a crosslinked network.[4] This post-curing step can transform a thermoplastic aramid into a thermoset, dramatically improving its mechanical properties, thermal stability, and solvent resistance.
-
Structural Asymmetry: The asymmetric substitution pattern (at the 2- and 4-positions) on the aniline ring is intended to disrupt the crystalline packing that often renders aramids intractable, potentially improving solubility in organic solvents and enhancing processability.[7]
Causality in Method Selection: Low-Temperature Solution Polycondensation
Several methods exist for polyamide synthesis, including melt polycondensation, interfacial polymerization, and solution polycondensation.[8][9] For this specific system, low-temperature solution polycondensation is the method of choice.
-
Rationale: This technique, often performed between 0°C and room temperature, involves reacting the diamine with a highly reactive diacyl chloride in an aprotic polar solvent.[10][11] It offers superior control over reaction kinetics compared to high-temperature methods, preventing potential side reactions involving the reactive nitrile groups. The use of a solvent system, often containing a solubilizing salt like lithium chloride (LiCl), helps keep the rigid polymer chains in solution as they grow, enabling the achievement of high molecular weights, which is critical for good mechanical properties.[8]
Experimental Protocols and Methodologies
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | >98% | Sigma-Aldrich | Store in a desiccator. |
| Terephthaloyl Chloride (TPC) | >99% | Sigma-Aldrich | Handle in a fume hood; moisture sensitive. Recrystallize from hexane if necessary. |
| Isophthaloyl Chloride (IPC) | >99% | Sigma-Aldrich | Handle in a fume hood; moisture sensitive. |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous, >99.5% | Acros Organics | Use directly from a sealed bottle under inert gas. |
| Lithium Chloride (LiCl) | Anhydrous, >99% | Fisher Scientific | Dry under vacuum at >150°C for 24h before use. |
| Pyridine | Anhydrous, >99.8% | Sigma-Aldrich | Acts as an acid acceptor. Store over molecular sieves. |
| Methanol | ACS Grade | VWR | Used for polymer precipitation. |
General Synthesis Workflow
The following diagram outlines the comprehensive workflow for the synthesis and subsequent characterization of the dicyano-functionalized polyamide.
Caption: Polycondensation of this compound and isophthaloyl chloride.
Expected Characterization Results
A self-validating protocol requires thorough characterization to confirm the successful synthesis of the target polymer.
| Analysis Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | Confirm functional groups | - Disappearance of primary amine N-H stretch (~3400-3300 cm⁻¹).- Appearance of secondary amide N-H stretch (~3300 cm⁻¹).- Strong amide C=O (Amide I) stretch at ~1650 cm⁻¹.- Sharp, strong -C≡N stretch at ~2230 cm⁻¹.- Amide N-H bend (Amide II) at ~1540 cm⁻¹. |
| ¹H NMR Spectroscopy | Confirm polymer structure | - Broad peaks in the aromatic region (7.5-9.0 ppm).- A broad singlet for the amide N-H proton (~10.5 ppm). |
| Inherent Viscosity | Estimate molecular weight | - Measured in a solvent like DMAc with 5% LiCl.- Values of 0.5 dL/g or higher typically indicate successful formation of high molecular weight polymer suitable for film casting. [12] |
| Solubility Testing | Assess processability | - Test solubility in solvents like NMP, DMAc, DMF, and DMSO, both with and without LiCl.- Expected to be soluble in polar aprotic solvents, especially with added LiCl. |
Anticipated Thermal and Mechanical Properties
The incorporation of the dicyano functionality is expected to significantly influence the material's performance compared to its non-substituted analogues.
| Property | Non-Substituted Aramid (e.g., Nomex®) | Expected Dicyano-Aramid | Rationale |
| Glass Transition (Tg) | ~270 °C | > 300 °C | Increased chain rigidity and strong dipole-dipole interactions from nitrile groups hinder segmental motion. [3] |
| Thermal Stability (Td, 5%) | ~400-500 °C | ~400-500 °C | The fundamental thermal stability is dictated by the aromatic amide backbone, which should remain excellent. [1]Potential for improvement if nitrile crosslinking occurs before decomposition. |
| Tensile Strength | High (~300 MPa) | High to Very High | The strong intermolecular forces should lead to efficient stress transfer between chains, maintaining or enhancing strength. [13][14] |
| Solvent Resistance | Good | Excellent | Strong polar interactions will make it difficult for most common solvents to penetrate the polymer matrix. |
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Viscosity / Low Molecular Weight | 1. Impure monomers or solvent (moisture).2. Incorrect stoichiometry.3. Insufficient acid acceptor. | 1. Ensure all reagents are anhydrous. Recrystallize acyl chloride if needed.2. Carefully weigh monomers. Add the solid acyl chloride in portions to maintain balance.3. Ensure at least two equivalents of pyridine or other base are used. |
| Polymer Gels During Reaction | 1. Reaction temperature too high.2. Localized high concentration of acyl chloride. | 1. Maintain low temperature (0-5°C) during and for several hours after acyl chloride addition.2. Ensure vigorous stirring and slow, portion-wise addition of the acyl chloride. |
| Brittle Film Formation | 1. Low molecular weight.2. Incomplete removal of LiCl. | 1. Address the causes of low molecular weight (see above).2. Thoroughly wash the precipitated polymer with deionized water to remove all salts before drying and casting. |
Conclusion
The use of this compound as a monomer provides a strategic and effective route to a new class of functional aromatic polyamides. The protocols outlined herein demonstrate a robust and reproducible method for synthesizing these materials via low-temperature solution polycondensation. The resulting polymers are expected to exhibit significantly enhanced glass transition temperatures and excellent thermal stability, making them prime candidates for demanding applications in the aerospace, electronics, and automotive industries. The presence of nitrile functionalities opens a promising avenue for further modification, such as thermal crosslinking, to create materials with exceptionally high strength and solvent resistance.
References
-
Wikipedia. (n.d.). Interfacial polymerization. Retrieved from [Link]
-
Hamciuc, E., et al. (n.d.). POLYIMIDES CONTAINING NITRILE GROUPS AND NANOCOMPOSITES BASED ON THEM. Revue Roumaine de Chimie. Retrieved from [Link]
-
Zhang, R., et al. (2020). Polyamide nanofilms synthesized via controlled interfacial polymerization on a “jelly” surface. RSC Advances. Retrieved from [Link]
-
Tessaria, I., et al. (2022). Synthesis of Polyamide-Based Microcapsules via Interfacial Polymerization: Effect of Key Process Parameters. MDPI. Retrieved from [Link]
-
Botelho, E. C., et al. (2001). Synthesis of Polyamide 6/6 by Interfacial Polycondensation with the Simultaneous Impregnation of Carbon Fibers. Macromolecules, ACS Publications. Retrieved from [Link]
-
Ismail, A. F., et al. (2020). Progress of Interfacial Polymerization Techniques for Polyamide Thin Film (Nano)Composite Membrane Fabrication: A Comprehensive Review. PMC, NIH. Retrieved from [Link]
-
Al-Hourani, B. J., et al. (2023). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. The Journal of Organic Chemistry, NIH. Retrieved from [Link]
-
Sarkar, A. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. Retrieved from [Link]
-
Ozawa, S., et al. (n.d.). Aromatic polyamide and process for producing same. European Patent Office - EP 0459056 A1. Retrieved from [Link]
-
Scribd. (n.d.). Lec 4 Aromatic Polyamide. Retrieved from [Link]
-
Gnanaprakasam, B., et al. (2012). Synthesis of polyamides from diols and diamines with liberation of H2. Journal of Polymer Science, Part A: Polymer Chemistry. Retrieved from [Link]
-
(n.d.). Aliphatic and Aromatic Polyamides. Retrieved from [Link]
-
de la Campa, J. G., et al. (2017). Functional Aromatic Polyamides. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). EP1198491A1 - Method for producing polyamides from dinitriles and diamines.
-
Mikroyannidis, J. A. (1994). Unsaturated polyamides with pendent cyano groups derived from 1,4-bis(2-cyano-2-carboxyvinyl)benzene. Polymer, 35(23), 5035-5040. Retrieved from [Link]
-
Final Advanced Materials. (n.d.). Aramid Fibre - Final Materials. Retrieved from [Link]
- Google Patents. (n.d.). US4803247A - Polyamide compositions having nitrile rubber and copolymer of ethylene and alpha-olefin therein.
-
Kim, S. D., et al. (2019). Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups. MDPI. Retrieved from [Link]
-
Textile Learner. (2015). Aramid Fibers: Types, Properties, Manufacturing Process and Applications. Retrieved from [Link]
-
Sparkle. (n.d.). Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides. Retrieved from [Link]
-
Chemguide. (n.d.). polyamides - nylon and Kevlar. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrile. Retrieved from [Link]
-
ResearchGate. (2025). Thermal and mechanical properties of chemically bonded aramid–silica nano-composites. Retrieved from [Link]
-
(n.d.). Chemistry. Retrieved from [Link]
-
Hsiao, S.-H., et al. (2005). Synthesis and Properties of Novel Poly(amide-imide)s Derived from 2,4-diaminotriphenylamine and Imide Ring-Preformed Dicarboxylic Acids. ResearchGate. Retrieved from [Link]
-
Wang, X., et al. (2024). Mechanical Properties of Aramid Fiber Fabrics and Composites Enhanced by Phthalic Anhydride Catalyzed with Anhydrous Aluminum Chloride. MDPI. Retrieved from [Link]
-
(n.d.). 13 Aramids. RE-TIC Sicherheitskleidung. Retrieved from [Link]
-
de la Cruz, F., et al. (2005). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Bio-based divalent acyl chlorides and their polymerization. Retrieved from [Link]
-
Zhang, J., et al. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. NIH. Retrieved from [Link]
-
Wall, P. A., et al. (2025). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. Macromolecular Materials and Engineering. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Itaconyl Dichloride with High Purity and its Application to Polycondensation. Retrieved from [Link]
-
Librizzi, M., et al. (2018). Functionalized Biodegradable Polymers via Termination of Ring-Opening Polymerization by Acyl Chlorides. PMC, NIH. Retrieved from [Link]
-
ResearchGate. (2025). Condensation polymerization of 2,2′‐diiodobiphenyl‐4,4′‐dicarbonyl dichloride with some mono‐ and diamino compounds. Retrieved from [Link]
-
Ueda, M., et al. (1992). Synthesis of Polyamides by Direct Polycondensation with 5-Methyl-2-chloro-3-phenyl-2,3-dihydro-1,3,4,2-oxadiazaphosphole as a New Condensing Agent. Semantic Scholar. Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Aramid Fibre [final-materials.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
- 5. mdpi.com [mdpi.com]
- 6. www2.ictp.csic.es [www2.ictp.csic.es]
- 7. re-tic.com [re-tic.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. soc.chim.it [soc.chim.it]
- 10. Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides | Polymerisation (Condensation Polymers) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. textilelearner.net [textilelearner.net]
- 14. mdpi.com [mdpi.com]
Synthesis of High-Performance Polymers from 2,4-Dicyanoaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of high-performance polyimides and polyamides utilizing 2,4-dicyanoaniline as a key monomer. The introduction of the cyano groups into the polymer backbone is a strategic approach to enhance solubility, thermal stability, and mechanical properties, making these materials attractive for advanced applications in electronics, aerospace, and biomedical fields. This document offers detailed experimental protocols, elucidates the underlying chemical principles, and presents expected material properties based on established polymer chemistry.
Introduction: The Strategic Advantage of this compound
High-performance polymers are essential materials in modern technology, valued for their exceptional thermal, mechanical, and chemical resistance. Aromatic polyimides and polyamides are prominent members of this class. However, their rigid backbones often lead to poor solubility, posing significant challenges for processing. The incorporation of specific functional groups into the monomer units is a proven strategy to overcome this limitation without compromising performance.
This compound is a versatile monomer featuring a primary amine for polymerization and two nitrile (cyano) groups. The nitrile groups contribute to the polymer's properties in several ways:
-
Enhanced Solubility: The polar cyano groups can improve interactions with polar aprotic solvents, facilitating polymer synthesis and processing.
-
Increased Glass Transition Temperature (Tg): The rigidity and polarity of the cyano groups can restrict segmental motion of the polymer chains, leading to higher glass transition temperatures.
-
Improved Thermal Stability: The nitrile groups can participate in cross-linking reactions at elevated temperatures, enhancing the overall thermal and thermo-oxidative stability of the polymer.[1]
-
Dielectric Properties: The introduction of the polar nitrile group can influence the dielectric constant of the resulting polymer, a critical parameter for applications in microelectronics.[2]
This guide will detail the synthesis of two major classes of high-performance polymers from this compound: polyimides and polyamides.
Synthesis of High-Performance Polyimides
Aromatic polyimides are renowned for their outstanding thermal stability, chemical resistance, and mechanical strength.[3] The most common and versatile method for their synthesis is a two-step polycondensation reaction involving a diamine and a dianhydride.[4]
The Two-Step Polycondensation Methodology
The synthesis proceeds through two distinct stages:
-
Step 1: Poly(amic acid) Formation: The polymerization is initiated by the nucleophilic attack of the amino groups of this compound on the carbonyl carbons of an aromatic dianhydride. This reaction is typically carried out in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) precursor.
-
Step 2: Imidization: The poly(amic acid) is subsequently converted to the final polyimide through cyclodehydration. This can be achieved either by thermal treatment at high temperatures or by chemical methods using dehydrating agents at lower temperatures.[4]
Experimental Workflow: Polyimide Synthesis
Caption: Workflow for the synthesis of polyamides from this compound.
Detailed Protocol: Synthesis of a Polyamide from this compound and Terephthaloyl Chloride
Materials:
-
This compound (purified by recrystallization)
-
Terephthaloyl chloride (purified by recrystallization)
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Triethylamine (distilled)
-
Methanol
-
Deionized water
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (10 mmol) and triethylamine (22 mmol) in anhydrous DMAc (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve terephthaloyl chloride (10 mmol) in anhydrous DMAc (20 mL).
-
Add the diacid chloride solution dropwise to the stirred diamine solution at 0 °C over a period of 30 minutes.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 3 hours.
-
Pour the viscous polymer solution into 500 mL of vigorously stirred deionized water to precipitate the polyamide.
-
Filter the fibrous polymer, wash it thoroughly with deionized water and then with methanol.
-
Dry the polyamide product in a vacuum oven at 80 °C for 24 hours.
Expected Properties of Cyano-Substituted Polyamides
| Property | Expected Value Range |
| Inherent Viscosity | 0.6 - 1.2 dL/g |
| Glass Transition Temp (Tg) | 250 - 320 °C |
| 10% Weight Loss Temp (TGA) | > 450 °C in Nitrogen |
| Solubility | Soluble in polar aprotic solvents (DMAc, NMP, DMSO) |
Note: These values are estimations based on data for structurally similar polyamides and may vary depending on the specific diacid chloride used. [2]
Characterization of the Synthesized Polymers
To confirm the successful synthesis and to evaluate the properties of the polymers, a suite of characterization techniques should be employed:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the polymers. For polyimides, look for characteristic imide absorption bands around 1780 cm⁻¹ and 1720 cm⁻¹ (C=O stretching), and 1370 cm⁻¹ (C-N stretching). For polyamides, look for the amide I (C=O stretch) and amide II (N-H bend) bands around 1650 cm⁻¹ and 1540 cm⁻¹, respectively.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To further elucidate the polymer structure and confirm the successful polymerization.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymers by measuring the weight loss as a function of temperature.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the amorphous polymers.
-
Mechanical Testing: To evaluate the tensile strength, elongation at break, and Young's modulus of the polymer films.
-
Solubility Tests: To determine the processability of the polymers in various organic solvents.
Conclusion
The use of this compound as a monomer provides a viable pathway to novel high-performance polyimides and polyamides with potentially enhanced solubility and thermal properties. The protocols detailed in this guide offer a solid foundation for the synthesis and characterization of these advanced materials. The strategic incorporation of cyano functionalities opens up new avenues for the development of processable, high-performance polymers for a wide range of demanding applications.
References
- Gao, S., et al. (2020). Preparation and properties of polyimides containing cyano and Cardo structures. High Performance Polymers, 32(7), 817-828.
- Chung, I. S. (2014). Synthesis and Characterization of Polyimides from Unsymmetrical Diamine with Cyano Groups. Journal of the Korean Chemical Society, 58(2), 153-158.
- Sojitra, M. M., et al. (2014). Synthesis and Characterization of Polyamides Derived From Cyano-Containing 1,4-Bis(4-aminophenoxy)benzene Monomers. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 51(10), 807-814.
- Hsiao, S. H., & Yang, C. P. (1995). Synthesis and properties of novel poly(amide-imide)s derived from 2,4-diaminotriphenylamine and imide ring-preformed dicarboxylic acids. Journal of Polymer Science Part A: Polymer Chemistry, 33(9), 1547-1556.
- Li, Y., et al. (2018). Synthesis and characterization of novel polyimides derived from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone: effect of pyridine and ketone units in the main. Polymers, 10(12), 1335.
-
ResearchGate. (n.d.). Two-steps synthesis method of polyimide. Step 1: PAA synthesis. Step 2: PAA conversion into polyimide by imidization. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of Polyamide. Retrieved from [Link]
-
National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Retrieved from [Link]
-
RSC Publishing. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link]
-
MDPI. (n.d.). Section Polymer Analysis and Characterization. Retrieved from [Link]
-
VTechWorks. (n.d.). CHAPTER 2 LITERATURE REVIEW. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure-properties relationship of polyimides derived from different composition of diamines and dianhydrides. Retrieved from [Link]
-
NIH. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Retrieved from [Link]
-
ResearchGate. (n.d.). General synthesis route of polyimides and the here studied network... Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis[3. Retrieved from https://www.researchgate.net/publication/225501815_Synthesis_and_properties_of_fluorinated_polyimides_3_Derived_from_novel_13-bis3'-trifluoromethyl-4'4-amino_benzoxy_benzyl_benzene_and_44-bis3
-
Honyplastic. (n.d.). Mechanical, Electrical, Thermal and Chemical Properties of Polyamide (PA) Resins. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanical and Thermal Properties of Dimer Acid Based Nylon 636/ Nylon 66 Copolymers. Retrieved from [Link]
-
NREL. (n.d.). Characterization of Polymer Properties and Identification of Additives in Commercially Available Research Plastics. Retrieved from [Link]
-
RSC Publishing. (2024). Characterization of polymer properties and identification of additives in commercially available research plastics. Retrieved from [Link]
-
Wiley Online Library. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Polyamides Derived From Cyano-Containing 1,4-Bis(4-aminophenoxy)benzene Monomers. Retrieved from [Link]
-
NIH. (2022). Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis and Application of Polymer Compartments for Catalysis. Retrieved from [Link]
-
Mini Review. (n.d.). Properties and Applications of Polymers. Retrieved from [Link]
-
ResearchGate. (n.d.). Computational study of thermal and mechanical properties of nylons and bio-based furan polyamides. Retrieved from [Link]
-
J-STAGE. (n.d.). The Synthesis and Characteristic ofA New Soluble Polyimides. Retrieved from [Link]
-
Scribd. (n.d.). Thermal Properties of Amino Acid Type Polyamides. Retrieved from [Link]
-
NIH. (2022). Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films' Properties. Retrieved from [Link]
-
Nature. (2024). Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of novel poly(aniline-co-m-aminoacetophenone) copolymer nanocomposites using dodecylbenzene sulfonic acid as a soft template. Retrieved from [Link] aniline-co-m-aminoacetophenone_copolymer_nanocomposites_using_dodecylbenzene_sulfonic_acid_as_a_soft_template
-
ResearchGate. (n.d.). Issue 2 Properties and Applications of Polymers: A Mini Review. Retrieved from [Link]
-
KAIST DSpace. (n.d.). Synthesis and characterization of polyimides from unsymmetrical diamine with cyano groups. Retrieved from [Link]
-
Semantic Scholar. (1972). Polymerization of pyromellitic dianhydride with 3,3′-diaminobenzidine in aprotic solvents I. Reaction variables. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Fully Aliphatic Polyimides from an Aliphatic Dianhydride with Piperazine Spacer for Enhanced Solubility, Transparency, and Low Dielectric Constant. Retrieved from [Link]
-
ResearchGate. (n.d.). Condensation polymerization of 2,2′‐diiodobiphenyl‐4,4′‐dicarbonyl dichloride with some mono‐ and diamino compounds. Retrieved from [Link]
Sources
Application Notes & Protocols: A Guide to the Synthesis of Azo Dyes from 2,4-Dicyanoaniline
Introduction: The Strategic Role of 2,4-Dicyanoaniline in Modern Dye Chemistry
Azo dyes represent the largest and most versatile class of synthetic colorants, forming the backbone of the dyeing and printing industries.[1] Their synthesis, classically achieved through the diazotization of a primary aromatic amine followed by an azo coupling reaction, is a cornerstone of industrial organic chemistry.[1][2][3] This guide focuses on the use of this compound as a diazo component, a substrate of significant interest for creating high-performance dyes.
The defining feature of this compound is the presence of two cyano (-C≡N) groups on the aromatic ring. These groups are powerful electron-withdrawing substituents, and their inclusion imparts unique and desirable characteristics to the resulting azo dyes. They significantly influence the electronic properties of the entire molecule, impacting color, stability, and application suitability. Specifically, the strong electron-withdrawing nature of the dicyano groups enhances the electrophilicity of the corresponding diazonium salt, leading to highly efficient coupling reactions. Furthermore, these substituents are crucial for developing disperse dyes with high affinity for synthetic hydrophobic fibers like polyester, often improving properties such as light and sublimation fastness.[4][5]
This document provides a detailed exploration of the chemical principles, mechanistic pathways, and step-by-step protocols for the preparation and characterization of azo dyes derived from this compound, tailored for researchers and professionals in chemical and materials science.
Part 1: Mechanistic Principles and Strategic Considerations
A successful synthesis relies on a robust understanding of the underlying reaction mechanisms. The preparation of azo dyes from this compound involves two critical stages: diazotization and azo coupling.
Diazotization of a Weakly Basic Amine
Diazotization is the conversion of a primary aromatic amine to a diazonium salt using nitrous acid (HNO₂).[6] Nitrous acid is unstable and is therefore generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid.[7]
The amino group in this compound is significantly deactivated due to the powerful electron-withdrawing effect of the two cyano groups. This renders the amine weakly basic and less nucleophilic, making standard diazotization conditions (e.g., NaNO₂ in aqueous HCl) inefficient. For such deactivated amines, a more potent nitrosating agent is required. The "nitrosylsulfuric acid" method, where sodium nitrite is dissolved in concentrated sulfuric acid, is the preferred approach. This generates the highly electrophilic nitrosonium ion (NO⁺), which can effectively react with the weakly basic amine.
The resulting 2,4-dicyanobenzenediazonium salt is a potent electrophile, a direct consequence of the substituent effects that made its formation challenging. Diazonium salts are thermally unstable and potentially explosive when isolated in a dry state; therefore, they are almost always prepared in a cold (0–5 °C) aqueous solution and used immediately in the subsequent coupling step.[8][9]
The Azo Coupling Reaction: An Electrophilic Aromatic Substitution
The azo coupling reaction is the defining step in dye formation. The highly electrophilic diazonium ion reacts with an electron-rich aromatic compound, known as the coupling component (e.g., phenols, naphthols, or aromatic amines).[10][11] This reaction is a classic example of electrophilic aromatic substitution.[11]
The increased electrophilicity of the 2,4-dicyanobenzenediazonium salt makes it highly reactive, enabling it to couple efficiently with a wide range of components. The reaction's pH is a critical control parameter:
-
Coupling with Phenols: This is performed under mildly alkaline conditions (pH 8-10). The base deprotonates the phenol to form the much more strongly activated phenoxide ion, which is highly susceptible to electrophilic attack.[12]
-
Coupling with Aromatic Amines: This is carried out in a slightly acidic medium (pH 4-6). This pH is a compromise: it is acidic enough to suppress the decomposition of the diazonium salt but not so acidic as to protonate the coupling amine, which would deactivate it towards electrophilic attack.[13]
The final color of the dye is determined by the extended π-conjugated system spanning the dicyano-substituted ring, the azo (-N=N-) chromophore, and the coupling component's ring system.[14]
Part 2: Experimental Workflows and Protocols
The following sections provide detailed, step-by-step protocols for the synthesis, purification, and characterization of a representative azo dye derived from this compound.
Workflow Overview
The overall process can be visualized as a multi-stage workflow, from starting materials to the final, characterized product.
Sources
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nairaproject.com [nairaproject.com]
- 3. blazingprojects.com [blazingprojects.com]
- 4. scialert.net [scialert.net]
- 5. ftstjournal.com [ftstjournal.com]
- 6. byjus.com [byjus.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. rhodetrips2110.wordpress.com [rhodetrips2110.wordpress.com]
- 9. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. chem.ualberta.ca [chem.ualberta.ca]
- 11. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 12. lkouniv.ac.in [lkouniv.ac.in]
- 13. CK12-Foundation [flexbooks.ck12.org]
- 14. researchwap.com [researchwap.com]
Application Notes and Protocols for the Diazotization of 2,4-Dicyanoaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive experimental procedure for the diazotization of 2,4-dicyanoaniline, a critical transformation for the synthesis of various functionalized aromatic compounds. As a Senior Application Scientist, this document is structured to offer not just a step-by-step protocol, but also the underlying scientific rationale and safety considerations essential for successful and safe execution in a research and development setting.
Introduction: The Challenge and Utility of Diazotizing this compound
The diazotization of primary aromatic amines is a cornerstone of synthetic organic chemistry, providing access to a versatile class of intermediates known as diazonium salts. These salts are gateways to a multitude of functional groups on the aromatic ring that are otherwise difficult to install directly.[1] However, the reactivity of the starting aniline is paramount to the success of the diazotization reaction.
This compound presents a significant challenge due to the presence of two strongly electron-withdrawing nitrile groups. These groups substantially decrease the electron density of the aromatic ring and, more importantly, the nucleophilicity of the amino group. This reduced nucleophilicity makes the initial attack on the nitrosating agent, the critical first step of the diazotization mechanism, considerably more difficult compared to aniline or anilines with electron-donating substituents. Consequently, standard diazotization conditions employing dilute mineral acids are often ineffective.
Overcoming this challenge requires the use of more potent nitrosating agents, typically generated under strongly acidic conditions. The resulting 2,4-dicyano-benzenediazonium salt is a valuable intermediate for the synthesis of a variety of compounds, including azo dyes, and functionalized aromatics through Sandmeyer-type reactions.
Mechanistic Considerations for Deactivated Anilines
The diazotization reaction proceeds via the formation of a nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. The amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and elimination of water then leads to the formation of the diazonium ion.
dot digraph "Diazotization Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} . Caption: General mechanism for the diazotization of this compound.
For weakly basic amines like this compound, the equilibrium for the formation of the nitrosonium ion must be shifted to the right. This is achieved by using a strong, concentrated acid such as sulfuric acid. The high acidity of the medium ensures a sufficient concentration of the electrophilic nitrosating agent to react with the deactivated amine.
Safety First: Handling Diazonium Salts and Reagents
Extreme caution is paramount when working with diazonium salts.
-
Explosion Hazard: Solid diazonium salts are notoriously unstable and can be explosive when dry. They are sensitive to shock, friction, and heat. Under no circumstances should the diazonium salt of this compound be isolated as a solid. The reaction should be performed in solution, and the resulting diazonium salt solution should be used immediately (in situ).
-
Reagent Toxicity:
-
This compound: This compound is toxic if swallowed, in contact with skin, or if inhaled. It may also cause an allergic skin reaction and serious eye damage.
-
Sodium Nitrite: A strong oxidizing agent and is toxic if ingested.
-
Sulfuric Acid: Highly corrosive and can cause severe burns.
-
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[2][3]
-
Fume Hood: The entire procedure must be conducted in a well-ventilated fume hood.
-
Temperature Control: The reaction is exothermic and must be maintained at a low temperature (0-5 °C) to prevent the decomposition of the diazonium salt and to control the reaction rate. A runaway reaction can lead to a dangerous increase in temperature and pressure.
-
Quenching: Any excess nitrous acid at the end of the reaction should be quenched. This can be done by the addition of a small amount of urea or sulfamic acid, which converts nitrous acid to nitrogen gas.
Experimental Protocol: Diazotization of this compound in Sulfuric Acid
This protocol is adapted from established procedures for the diazotization of weakly basic anilines.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| This compound | 19619-22-8 | C₈H₅N₃ | 143.15 | Off-white to yellow solid. |
| Sodium Nitrite | 7632-00-0 | NaNO₂ | 69.00 | White to slightly yellowish crystalline solid. |
| Sulfuric Acid (98%) | 7664-93-9 | H₂SO₄ | 98.08 | Colorless, odorless, viscous, and corrosive liquid. |
| Ice | 7732-18-5 | H₂O | 18.02 | Solid form of water. |
| Starch-Iodide Paper | N/A | N/A | N/A | Indicator for the presence of nitrous acid. |
| Urea (for quenching) | 57-13-6 | CH₄N₂O | 60.06 | White crystalline solid. |
Step-by-Step Procedure
Preparation of the Diazonium Salt Solution
-
Dissolving the Amine: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (e.g., 20 mL). Cool the acid to 0-5 °C in an ice-salt bath.
-
While maintaining the low temperature and stirring, slowly and portion-wise add this compound (e.g., 1.43 g, 10 mmol). The aniline may not dissolve completely at this stage, forming a slurry.
-
Preparation of the Nitrite Solution: In a separate beaker, dissolve sodium nitrite (e.g., 0.76 g, 11 mmol, 1.1 equivalents) in concentrated sulfuric acid (e.g., 10 mL). This should be done carefully and in a well-ventilated fume hood, as this mixture generates the potent nitrosating agent, nitrosylsulfuric acid. This solution should also be pre-cooled to 0-5 °C.
-
Diazotization: Slowly add the cold nitrosylsulfuric acid solution to the stirred suspension of this compound via the dropping funnel over a period of 30-45 minutes. It is crucial to maintain the internal temperature of the reaction mixture below 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes. The reaction mixture should become a clear, yellowish solution, indicating the formation of the soluble diazonium salt.
-
Checking for Excess Nitrous Acid: To check for the completion of the reaction and the presence of excess nitrous acid, take a drop of the reaction mixture and add it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid.
-
Quenching Excess Nitrous Acid (Optional but Recommended): If a positive test for nitrous acid is observed, add a small amount of urea, portion-wise, until the starch-iodide test is negative. Be cautious as this will cause some gas evolution (N₂ and CO₂).
The resulting solution of 2,4-dicyano-benzenediazonium sulfate is now ready for use in subsequent reactions.
dot digraph "Experimental Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} . Caption: Workflow for the diazotization of this compound.
Trustworthiness: A Self-Validating Protocol
This protocol is designed with inherent checkpoints to ensure the reaction is proceeding as expected:
-
Visual Observation: The transition from a slurry of the starting aniline to a clear solution of the diazonium salt provides a qualitative indication of reaction progress.
-
Temperature Monitoring: Strict adherence to the 0-5 °C temperature range is a critical control point. A significant exotherm could indicate a problem with the rate of addition or inadequate cooling.
-
Starch-Iodide Test: This simple and reliable test confirms the presence of a slight excess of the nitrosating agent, which is necessary to drive the reaction to completion. It also serves as an indicator for when to quench the reaction.
Expertise & Experience: Troubleshooting and Key Considerations
-
Incomplete Dissolution of Aniline: If the this compound does not fully dissolve in the sulfuric acid, ensure that the acid is of high concentration and that the mixture is well-stirred. The formation of the diazonium salt should lead to a homogeneous solution.
-
Reaction Does Not Go to Completion: If the starch-iodide test remains negative after the addition of the nitrosylsulfuric acid, it may indicate that the nitrosating agent has decomposed. Ensure all solutions are kept cold. A small additional amount of the nitrosylsulfuric acid solution can be added.
-
Decomposition of Diazonium Salt: If the solution develops a dark color or if there is significant gas evolution, it is a sign that the diazonium salt is decomposing. This is typically due to an increase in temperature. Ensure the cooling bath is efficient and the addition of the nitrite solution is sufficiently slow.
-
Alternative Procedures: For some applications, diazotization can be carried out using other strong acids or solvent systems. However, for highly deactivated anilines like this compound, the use of concentrated sulfuric acid is a robust and reliable method.
By adhering to the detailed protocol and safety precautions outlined in this document, researchers can confidently and safely perform the diazotization of this compound, unlocking its potential as a versatile intermediate in synthetic chemistry.
References
-
All-in-one SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEET - Parsons Pest Management. (n.d.). Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Hazardous Substance Fact Sheet - NJ.gov. (2008, April). Retrieved from [Link]
-
2,4-D Amine 4 Safety Data Sheet - CDMS.net. (2017, September 5). Retrieved from [Link]
-
Diazotisation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Diazotization Reaction Mechanism - BYJU'S. (n.d.). Retrieved from [Link]
-
Diazonium Salts Preparation - BYJU'S. (n.d.). Retrieved from [Link]
-
Regioselective synthesis of 2-amino-isophthalonitriles through a ring transformation strategy. (2020, April 17). Retrieved from [Link]
-
Exploring Flow Procedures for Diazonium Formation - PMC - PubMed Central. (2016, July 14). Retrieved from [Link]
-
14.4: Diazotization of Amines - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]
-
making diazonium salts from phenylamine (aniline) - Chemguide. (n.d.). Retrieved from [Link]
-
The diazotization process. (a) The reaction of aniline (or other aryl... - ResearchGate. (n.d.). Retrieved from [Link]
-
Benzene diazonium salt, preparation, properties and chemical reactions of benzene diazonium chloride - Km Chemistry. (n.d.). Retrieved from [Link]
-
Using Diazonium Salts in Organic Synthesis - YouTube. (2014, April 26). Retrieved from [Link]
Sources
Application Notes & Protocols: 2,4-Dicyanoaniline Derivatives in Thermally Activated Delayed Fluorescence (TADF) Emitters
Introduction: The Strategic Role of 2,4-Dicyanoaniline in Next-Generation Emitters
Thermally Activated Delayed Fluorescence (TADF) represents a paradigm shift in organic electronics, enabling the development of Organic Light-Emitting Diodes (OLEDs) that can theoretically achieve 100% internal quantum efficiency (IQE) without relying on expensive and rare heavy metals like iridium or platinum.[1] The core principle of TADF is the efficient harvesting of non-emissive triplet excitons by converting them into emissive singlet excitons through a process called reverse intersystem crossing (RISC).[2] This process is only efficient when the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) is minimal (typically < 0.2 eV), allowing thermal energy at room temperature to drive the transition.[3]
Achieving this small ΔEST is the central challenge in designing TADF molecules. The most successful strategy involves creating donor-acceptor (D-A) type molecules where the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are spatially separated.[4] This separation minimizes the electron exchange energy, a major contributor to the ΔEST.[2]
This is where the this compound moiety, and more broadly dicyanobenzene derivatives, serve as a powerful and versatile electron-accepting unit. The two cyano (-CN) groups are potent electron-withdrawing groups, which effectively lowers the LUMO energy level of the acceptor core.[5][6] When coupled with suitable electron-donating units, the resulting D-A molecule exhibits a strong intramolecular charge-transfer (CT) character in its excited state, which is fundamental to achieving the necessary HOMO-LUMO separation and, consequently, a small ΔEST.[7] This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and device application of TADF emitters based on the this compound scaffold.
The TADF Mechanism: Harvesting Triplet Excitons
Under electrical excitation in an OLED, electron-hole recombination statistically generates excitons in a 1:3 ratio of singlets (emissive) to triplets (non-emissive). In conventional fluorescence, the 75% of excitons in the triplet state are wasted. TADF materials provide a pathway to harvest these triplets.
The process, illustrated below, is as follows:
-
Excitation: Electrical excitation populates both S₁ and T₁ states.
-
Prompt Fluorescence: Excitons in the S₁ state decay radiatively, producing prompt fluorescence (PF).
-
Intersystem Crossing (ISC): Some S₁ excitons can cross over to the T₁ state.
-
Reverse Intersystem Crossing (RISC): Crucially, if ΔEST is small, thermal energy allows excitons in the T₁ state to be up-converted back to the S₁ state.[3]
-
Delayed Fluorescence (DF): These up-converted excitons then decay radiatively from the S₁ state, producing delayed fluorescence (DF) that has the same emission spectrum as the prompt fluorescence.[2]
This continuous cycle of T₁ → S₁ up-conversion allows for the complete harvesting of all generated excitons, leading to high device efficiencies.[8]
Protocol 1: Synthesis of a Prototypical D-A-D Emitter
Here, we outline the synthesis of a representative TADF emitter, 2,4-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile , a D-A-D type molecule where two bulky carbazole donors are attached to a central dicyanobenzene acceptor. The bulky tert-butyl groups enhance solubility and prevent intermolecular aggregation, which can quench emission in the solid state. The synthesis typically involves a Buchwald-Hartwig cross-coupling reaction.[9]
Materials and Reagents:
-
2,4-Dichlorobenzonitrile (Acceptor core)
-
3,6-Di-tert-butyl-9H-carbazole (Donor)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (Catalyst)
-
Tri-tert-butylphosphine tetrafluoroborate (P(t-Bu)₃HBF₄) (Ligand)
-
Sodium tert-butoxide (NaOt-Bu) (Base)
-
Anhydrous Toluene (Solvent)
-
Nitrogen or Argon gas supply (for inert atmosphere)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Silica gel for column chromatography
-
Solvents for purification (e.g., hexane, dichloromethane)
Step-by-Step Procedure:
-
Setup: Assemble a Schlenk flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: To the flask, add 2,4-dichlorobenzonitrile (1.0 eq), 3,6-di-tert-butyl-9H-carbazole (2.2 eq), sodium tert-butoxide (3.0 eq), Pd₂(dba)₃ (3 mol%), and P(t-Bu)₃HBF₄ (6 mol%).
-
Solvent Addition: Add anhydrous toluene via syringe to the flask to create a reaction concentration of approximately 0.1 M.
-
Reaction: Stir the mixture at reflux (approx. 110 °C) for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane and wash with brine. Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the crude product under reduced pressure. Purify the residue by silica gel column chromatography using a hexane/dichloromethane gradient to yield the final product as a pale yellow powder.
-
Characterization: Confirm the structure and purity of the synthesized molecule using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Photophysical and Electrochemical Characterization
Thorough characterization is essential to confirm the TADF nature of the synthesized material and to evaluate its potential for use in OLEDs.[2]
A. Steady-State and Time-Resolved Photoluminescence
-
Objective: To determine the emission wavelength, photoluminescence quantum yield (PLQY), and the prompt and delayed fluorescence lifetimes.
-
Protocol:
-
Prepare dilute solutions (~10⁻⁵ M) of the compound in an appropriate solvent (e.g., toluene) and as a doped thin film (e.g., 6 wt% in a host material like CBP or mCP) on a quartz substrate.
-
Measure the UV-Vis absorption and photoluminescence (PL) spectra using a spectrophotometer and a spectrofluorometer, respectively.
-
Determine the absolute PLQY using an integrating sphere.
-
Measure time-resolved photoluminescence decay curves using a time-correlated single photon counting (TCSPC) system or a streak camera. The decay curve of a TADF emitter will exhibit a short-lived "prompt" component (nanoseconds) and a long-lived "delayed" component (microseconds).[2]
-
To confirm the triplet-mediated nature of the delayed fluorescence, perform measurements in both oxygen-free (degassed) and oxygen-saturated environments. The delayed component should be significantly quenched by oxygen, a known triplet quencher.[2]
-
B. Determination of Singlet-Triplet Energy Gap (ΔEST)
-
Objective: To quantify the energy difference between the S₁ and T₁ states.
-
Protocol:
-
Cool the sample (solution or film) to a low temperature (77 K, liquid nitrogen).
-
At 77 K, the thermally activated RISC process is suppressed, allowing for the observation of phosphorescence from the T₁ state.[2]
-
Measure the fluorescence spectrum (at room temperature) and the phosphorescence spectrum (at 77 K).
-
The S₁ energy is determined from the high-energy onset of the fluorescence spectrum, and the T₁ energy is determined from the high-energy onset of the phosphorescence spectrum.
-
Calculate the gap: ΔEST = E(S₁) - E(T₁) . For efficient TADF, this value should be less than 0.2 eV.[3]
-
C. Electrochemical Characterization (Cyclic Voltammetry)
-
Objective: To determine the HOMO and LUMO energy levels.
-
Protocol:
-
Use a standard three-electrode setup (working, reference, and counter electrodes) in a degassed electrolyte solution (e.g., tetrabutylammonium hexafluorophosphate in dichloromethane).
-
Measure the cyclic voltammogram of the compound to find its first oxidation potential (E_ox).
-
Use the ferrocene/ferrocenium (Fc/Fc⁺) couple as an internal standard.
-
Calculate the HOMO level using the empirical formula: HOMO (eV) = -[E_ox vs Fc/Fc⁺ + 5.1] .
-
Estimate the LUMO level using the formula: LUMO = HOMO + E_g , where E_g is the optical bandgap determined from the onset of the absorption spectrum.
-
Summary of Key Photophysical Data
| Parameter | Symbol | Typical Value for Dicyanoaniline Emitters | Significance |
| Max Emission Wavelength | λ_em | 450 - 650 nm | Determines the color of light emitted |
| Photoluminescence Quantum Yield | Φ_PL | > 70% | Efficiency of light emission |
| Prompt Fluorescence Lifetime | τ_p | 10 - 100 ns | Lifetime of directly formed singlets |
| Delayed Fluorescence Lifetime | τ_d | 1 - 20 µs | Lifetime of singlets from RISC, indicates TADF |
| Singlet-Triplet Energy Gap | ΔEST | < 0.2 eV | The most critical parameter for efficient RISC |
| HOMO Energy Level | E_HOMO | -5.2 to -6.0 eV | Affects charge injection and device stability |
| LUMO Energy Level | E_LUMO | -2.5 to -3.5 eV | Affects charge injection and device stability |
Protocol 3: OLED Device Fabrication and Testing
The final validation of a TADF emitter is its performance in a functional OLED device.
A. Device Fabrication
-
Methodology: Multi-layer OLEDs are typically fabricated via vacuum thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr). The TADF emitter is used as a dopant in a suitable host material within the emissive layer (EML).
-
Typical Device Structure:
-
Substrate: Indium Tin Oxide (ITO) coated glass (Anode)
-
Hole Injection Layer (HIL): e.g., HAT-CN (10 nm)
-
Hole Transport Layer (HTL): e.g., TAPC (40 nm)
-
Emissive Layer (EML): Host:TADF Emitter (e.g., mCP: 6-15 wt% emitter) (30 nm)
-
Hole Blocking Layer (HBL): e.g., BAlq (10 nm)
-
Electron Transport Layer (ETL): e.g., TPBi (40 nm)
-
Electron Injection Layer (EIL): Lithium Fluoride (LiF) (1 nm)
-
Cathode: Aluminum (Al) (100 nm)
-
B. Device Performance Testing
-
Objective: To measure the key performance metrics of the fabricated OLED.
-
Protocol:
-
Place the encapsulated device in a testing setup that integrates a source measure unit (SMU), a photometer, and a spectrometer.
-
Apply a forward bias voltage and sweep it to measure the current density-voltage-luminance (J-V-L) characteristics.
-
From this data, calculate the External Quantum Efficiency (EQE) , which is the ratio of photons emitted to electrons injected. High-performance TADF OLEDs can achieve EQEs well over 20%.[10]
-
Measure the electroluminescence (EL) spectrum at different brightness levels to check for color stability.
-
Assess the efficiency roll-off , which is the decrease in EQE at high brightness. A slow roll-off is highly desirable for practical applications.[11]
-
Conclusion and Outlook
The this compound moiety and its isomers are foundational building blocks in the rational design of high-efficiency TADF emitters. Their strong electron-accepting nature facilitates the creation of D-A molecules with the requisite small ΔEST for efficient triplet harvesting. The protocols detailed herein provide a comprehensive framework for researchers to synthesize, characterize, and implement these promising materials in next-generation OLEDs. Future research will likely focus on fine-tuning the donor units and molecular geometry to achieve even higher quantum efficiencies, improved color purity, and enhanced operational stability, further solidifying the role of TADF in the future of lighting and display technology.
References
- Metal complex-based TADF: design, characterization, and lighting devices. (2024). RSC Publishing.
- Pander, P., & Dias, F. B. (n.d.). Photophysical Characterisation of Thermally Activated Delayed Fluorescence (TADF) Materials. Old City Publishing.
- Halogenated dicyanobenzene-based photosensitizer (3DPAFIPN) as a thermally activated delayed fluorescence (TADF) used in gram-scale photosynthesis 3,4-dihydropyrimidin-2-(1H)-one/thione derivatives via a consecutive visible-light-induced electron-transfer pathway. (2024). PMC - NIH.
- Enhancing reverse intersystem crossing and horizontal dipole orientation for near-infrared thermally activated delayed fluorescence molecules by donor engineering strategy. (n.d.). Journal of Materials Chemistry C (RSC Publishing).
- Dielectric control of reverse intersystem crossing in thermally activated delayed fluorescence emitters. (n.d.). ResearchGate.
- "Rate-limited effect" of reverse intersystem crossing process: the key for tuning thermally activated delayed fluorescence lifetime and efficiency roll-off of organic light emitting diodes. (n.d.). Chemical Science (RSC Publishing).
- The Golden Age of Thermally Activated Delayed Fluorescence Materials: Design and Exploitation. (2024). Chemical Reviews - ACS Publications.
- Theoretical Characterizations of TADF Materials: Roles of ΔG and the Singlet–Triplet Excited States Interconversion. (2021). The Journal of Physical Chemistry A - ACS Publications.
- Theoretical Characterizations of TADF Materials: Roles of Δ G and the Singlet–Triplet Excited States Interconversion. (n.d.). ResearchGate.
- Dielectric control of reverse intersystem crossing in thermally activated delayed fluorescence emitters. (n.d.). PMC - NIH.
- Dicyano‐Imidazole: A Facile Generation of Pure Blue TADF Materials for OLEDs. (n.d.). ResearchGate.
- Dielectric control of reverse intersystem crossing in thermally-activated delayed fluorescence emitters. (2021). arXiv.
- Recent progress in solution processable TADF materials for organic light-emitting diodes. (n.d.). Journal of Materials Chemistry C.
- Dicyano-Imidazole: A Facile Generation of Pure Blue TADF Materials for OLEDs. (2021). PubMed.
- A novel twisted Donor-Acceptor structures with cyano substituents for advancements in Near-Infrared Red TADF Emitters. (2024). ChemRxiv | Cambridge Open Engage.
- Thermally Activated Delayed Fluorescence Materials Towards the Breakthrough of Organoelectronics (Adv. Mater. 47/2014). (2025). ResearchGate.
- Molecular structures of cyano-based TADF emitters for nondoped OLEDs. (n.d.). ResearchGate.
- Organic thermally activated delayed fluorescence (TADF) compounds used in photocatalysis. (2021). Chemical Society Reviews (RSC Publishing). DOI:10.1039/D1CS00198A.
- Tuning emissive characteristics of TADF emitters by fusing heterocycle with acridine as donors: Highly efficient orange to red organic emitting diodes with EQE over 20%. (n.d.). ResearchGate.
- Full‐Color Delayed Fluorescence Materials Based on Wedge‐Shaped Phthalonitriles and Dicyanopyrazines: Systematic Design, Tunable Photophysical Properties, and OLED Performance. (2016). Semantic Scholar.
-
New[4]benzothieno[3,2-b]benzothiophene-tetraoxide-based TADF emitters with a D–A–D structure for OLED applications. (n.d.). Journal of Materials Chemistry C (RSC Publishing). Retrieved from
- Dual versus normal TADF of pyridines ornamented with multiple donor moieties and their performance in OLEDs. (n.d.). Journal of Materials Chemistry C (RSC Publishing).
Sources
- 1. researchgate.net [researchgate.net]
- 2. oldcitypublishing.com [oldcitypublishing.com]
- 3. Halogenated dicyanobenzene-based photosensitizer (3DPAFIPN) as a thermally activated delayed fluorescence (TADF) used in gram-scale photosynthesis 3,4-dihydropyrimidin-2-(1H)-one/thione derivatives via a consecutive visible-light-induced electron-transfer pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal complex-based TADF: design, characterization, and lighting devices - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01102J [pubs.rsc.org]
- 5. Dicyano-Imidazole: A Facile Generation of Pure Blue TADF Materials for OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Enhancing reverse intersystem crossing and horizontal dipole orientation for near-infrared thermally activated delayed fluorescence molecules by donor engineering strategy - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. New [1]benzothieno[3,2-b]benzothiophene-tetraoxide-based TADF emitters with a D–A–D structure for OLED applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. Dual versus normal TADF of pyridines ornamented with multiple donor moieties and their performance in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. “Rate-limited effect” of reverse intersystem crossing process: the key for tuning thermally activated delayed fluorescence lifetime and efficiency roll-off of organic light emitting diodes - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Note & Protocols: Synthesis and Fabrication of Poly(2,4-Dicyanoaniline) Membranes for Enhanced Gas Separation
Abstract
The separation of gases is a critical industrial process, with applications ranging from natural gas sweetening to carbon capture. Polymeric membranes offer an energy-efficient alternative to traditional separation methods, but their performance is often limited by the trade-off between permeability and selectivity. This guide details the synthesis, fabrication, and characterization of membranes based on a novel polymer, poly(2,4-dicyanoaniline). The presence of two electron-withdrawing nitrile (-CN) groups on the aniline monomer unit is hypothesized to impart unique properties to the resulting polymer, including a rigid backbone and strong dipole-dipole interactions. These features are expected to enhance the polymer's size-sieving capabilities and its affinity for polar gases like CO₂, potentially leading to membranes with superior separation performance for gas pairs such as CO₂/CH₄ and CO₂/N₂.
This document provides a comprehensive scientific rationale, detailed experimental protocols for polymerization and membrane fabrication, characterization methodologies, and expert insights for researchers and scientists in materials science and chemical engineering.
Part 1: Scientific Principles & Rationale
The Monomer: this compound as a Building Block
The selection of this compound as a monomer is deliberate. The aniline backbone provides a route to form a rigid, aromatic polymer chain, which is beneficial for creating size-selective cavities. The two nitrile groups are critical functional moieties that are expected to influence the final membrane properties in several ways:
-
Increased Rigidity: The strong polar nature of the nitrile groups leads to significant intermolecular and intramolecular dipole-dipole interactions. This stiffens the polymer backbone, which can enhance the membrane's ability to discriminate between gas molecules of different sizes (diffusivity selectivity).[1]
-
Enhanced Gas Solubility: The nitrile groups have a strong affinity for quadrupolar gases like carbon dioxide (CO₂). This is expected to increase the solubility of CO₂ in the membrane matrix, thereby improving the solubility-based selectivity for CO₂ over non-polar gases like methane (CH₄) and nitrogen (N₂).[2]
-
Thermal Crosslinking Potential: Upon thermal treatment, nitrile groups can undergo cyclization reactions to form stable, heterocyclic ladder-like structures. This post-fabrication modification can lock in the polymer microstructure, enhance thermal and chemical stability, and create permanent microporosity, further boosting separation performance.
Polymerization Strategy: Oxidative Polymerization
Due to the presence of the strongly deactivating dicyano groups, the polymerization of this compound presents a chemical challenge. A standard oxidative chemical polymerization, commonly used for aniline and its derivatives, is proposed as the most viable route.[3][4]
The reaction mechanism involves the oxidation of the monomer to form radical cations, which then couple to form the polymer chain. An acidic medium is essential to protonate the amine group, preventing over-oxidation and promoting a more linear, head-to-tail polymer structure. Ammonium persulfate (APS) is selected as a strong oxidant capable of initiating the polymerization of this less reactive monomer. The reaction is conducted at low temperatures (0-5 °C) to control the reaction rate, minimize side reactions, and favor the formation of a higher molecular weight polymer.
Membrane Formation and Gas Transport
The performance of a gas separation membrane is defined by its permeability and selectivity.[1]
-
Permeability is a measure of the gas flux through the membrane under a given pressure gradient. It is a product of the gas diffusivity (D) and solubility (S) in the polymer matrix (P = D x S).
-
Selectivity is the ratio of the permeabilities of two different gases (α_A/B = P_A / P_B) and represents the membrane's ability to separate a gas mixture.[1]
For poly(this compound), the rigid, tightly packed chains are expected to create a low fractional free volume (FFV), which reduces gas diffusivity but increases diffusivity selectivity (D_A/D_B) by favoring the transport of smaller molecules. Simultaneously, the high concentration of polar nitrile groups is designed to significantly increase the CO₂ solubility, boosting the solubility selectivity (S_A/S_B). The combination of these effects has the potential to yield membranes that overcome the typical performance trade-offs observed in many conventional polymers.[5]
Part 2: Experimental Protocols
Materials and Equipment
| Material/Equipment | Specifications |
| This compound Monomer | >98% Purity |
| Ammonium Persulfate (APS) | ACS Reagent Grade |
| Hydrochloric Acid (HCl) | 37%, ACS Reagent Grade |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous, >99.5% |
| Methanol | ACS Reagent Grade |
| Ammonia Solution | 28-30% |
| Magnetic Stirrer with Cooling | Capable of maintaining 0-5 °C |
| Glass Reactor Vessel (250 mL) | Three-neck round bottom flask |
| Buchner Funnel & Filter Paper | |
| Vacuum Oven | |
| Flat Glass Plate for Casting | |
| Casting Knife / Doctor Blade | With adjustable gate height |
Protocol 1: Oxidative Polymerization of this compound
This protocol describes the synthesis of poly(this compound) powder.
-
Monomer Solution Preparation: In a 250 mL three-neck flask, dissolve 2.86 g (0.02 mol) of this compound in 100 mL of 1.0 M HCl. Place the flask in an ice bath on a magnetic stirrer and cool the solution to 0-5 °C.
-
Oxidant Solution Preparation: In a separate beaker, dissolve 5.70 g (0.025 mol, 1.25 molar equivalents) of ammonium persulfate (APS) in 50 mL of 1.0 M HCl. Cool this solution to 0-5 °C.
-
Initiation of Polymerization: Add the cold APS solution dropwise to the stirring monomer solution over a period of 30 minutes. Use a dropping funnel to maintain a slow and steady addition rate. The solution will gradually darken, indicating the onset of polymerization.
-
Polymerization Reaction: Allow the reaction to proceed at 0-5 °C with continuous stirring for 24 hours. The final mixture should appear as a dark, viscous slurry.
-
Polymer Isolation and Purification:
-
Filter the reaction mixture using a Buchner funnel.
-
Wash the collected dark precipitate extensively with 500 mL of 1.0 M HCl to remove unreacted monomer and oligomers.
-
Wash with 500 mL of deionized water until the filtrate is neutral.
-
To convert the polymer from its emeraldine salt form to the emeraldine base, wash the precipitate with 500 mL of 0.5 M ammonia solution. The color may shift slightly.
-
Finally, wash with 500 mL of methanol to remove any remaining organic impurities.
-
-
Drying: Dry the purified polymer powder in a vacuum oven at 60 °C for 48 hours to a constant weight. Store the final dark powder in a desiccator.
Diagram 1: Polymerization Workflow
Caption: Workflow for the synthesis of poly(this compound).
Protocol 2: Membrane Fabrication via Solution Casting
This protocol describes the formation of a dense polymer membrane film.[6][7]
-
Polymer Solution Preparation: Prepare a 2-5% (w/v) polymer solution by dissolving the synthesized poly(this compound) powder in NMP. This may require vigorous stirring at an elevated temperature (e.g., 50 °C) for several hours due to the polymer's expected rigidity.
-
Degassing and Filtering: Once fully dissolved, filter the solution through a 5 µm syringe filter to remove any particulate matter. Allow the solution to sit undisturbed for at least 1 hour to remove any trapped air bubbles.
-
Casting: Place a clean, level glass plate in a dust-free environment. Pour the polymer solution onto the center of the plate.
-
Film Formation: Use a casting knife (doctor blade) with a set gate height (e.g., 200-300 µm) to draw the solution across the plate, forming a thin, uniform film.
-
Solvent Evaporation: Place the cast film in an oven at 80 °C for 12 hours to slowly evaporate the NMP solvent.
-
Membrane Detachment: After cooling to room temperature, carefully immerse the glass plate in a deionized water bath. The membrane film should gradually detach from the plate.
-
Drying: Dry the freestanding membrane in a vacuum oven at 100 °C for 24 hours to remove any residual water and solvent.
Diagram 2: Membrane Fabrication Workflow
Caption: Process for fabricating a dense polymer membrane.
Part 3: Characterization and Performance Evaluation
Polymer and Membrane Characterization
Thorough characterization is essential to validate the synthesis and understand the material's properties.[8]
| Technique | Purpose | Expected Outcome |
| FTIR Spectroscopy | Confirm polymerization and functional groups. | Disappearance of N-H stretching bands of primary amine; appearance of bands for secondary amine. Persistence of strong C≡N stretch (~2230 cm⁻¹). |
| TGA | Assess thermal stability.[9][10] | High thermal stability with a decomposition temperature > 300 °C, indicative of a rigid aromatic structure. |
| SEM | Analyze membrane surface and cross-section morphology.[3] | A dense, uniform, and defect-free surface and cross-section. |
| XRD | Determine the degree of crystallinity. | A broad amorphous halo, typical for glassy polymers used in gas separation, indicating disordered chain packing. |
Gas Permeation Testing
Gas transport properties are measured using a constant-volume, variable-pressure apparatus.[11][12]
-
Membrane Mounting: Mount a circular sample of the membrane in a gas permeation cell, ensuring a perfect seal.
-
Evacuation: Evacuate both the feed and permeate sides of the cell to a high vacuum (< 0.1 mbar).
-
Gas Feed: Introduce a single test gas (e.g., CO₂, CH₄, N₂) to the feed side at a constant pressure (e.g., 2 bar).
-
Permeate Pressure Measurement: Record the pressure increase on the permeate side over time using a pressure transducer.
-
Permeability Calculation: The permeability coefficient (P), typically in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm·cm⁻²·s⁻¹·cmHg⁻¹), is calculated from the steady-state rate of pressure increase.
-
Selectivity Calculation: The ideal selectivity for a gas pair A/B is calculated as the ratio of their individual permeabilities: α_A/B = P_A / P_B.
Diagram 3: Gas Transport Mechanism
Caption: Selective transport of CO₂ through the polar, size-sieving polymer matrix.
Part 4: Discussion and Field Insights
-
Troubleshooting:
-
Low Polymer Yield: The deactivating nature of the dicyano groups may lead to lower yields. Consider increasing the oxidant-to-monomer ratio slightly or extending the reaction time.
-
Brittle Membranes: High rigidity can lead to brittleness. This can be mitigated by ensuring all high-boiling point solvent (NMP) is completely removed during the drying phase or by considering copolymerization with a more flexible monomer.
-
Poor Solubility: If the polymer is difficult to dissolve, gentle heating (50-60 °C) and longer stirring times are recommended. In extreme cases, a stronger solvent like sulfuric acid may be required, followed by neutralization.
-
-
Optimization Strategies:
-
Molecular Weight Control: The molecular weight of the polymer can be influenced by the reaction temperature and monomer concentration. Lower temperatures generally favor higher molecular weights.
-
Thermal Annealing: A crucial optimization step is to anneal the final membrane at a high temperature (e.g., 200-250 °C) under an inert atmosphere. This can induce thermal crosslinking via the nitrile groups, enhancing structural stability and potentially improving both permeability and selectivity.
-
-
Future Outlook: The performance of poly(this compound) can be further enhanced by creating mixed matrix membranes (MMMs).[11][13] Incorporating porous fillers like zeolitic imidazolate frameworks (ZIFs) or metal-organic frameworks (MOFs) could introduce additional selective pores, synergistically combining the properties of both materials for next-generation gas separation applications.
References
-
Freeman, B.D. (1999). Basis of Permeability/Selectivity Tradeoff Relations in Polymeric Gas Separation Membranes. Macromolecules, 32(2), 375-380. [Link]
-
Favre, E. (2022). Polymer Membranes for Gas Separation. Membranes, 12(2), 163. [Link]
-
Favre, E. (2021). Polymer Membranes for Gas Separation. Membranes, 11(1), 51. [Link]
-
Jusoh, N., et al. (2017). Evaluation of the Properties, Gas Permeability, and Selectivity of Mixed Matrix Membrane Based on Polysulfone Polymer Matrix Incorporated with KIT-6 Silica. Journal of Nanomaterials, 2017, 8562481. [Link]
-
Ghaffar, A., et al. (2024). Synthesis of polyaniline-coated composite anion exchange membranes based on polyacrylonitrile for the separation of tartaric acid via electrodialysis. RSC Advances, 14, 28436-28447. [Link]
-
An, H., et al. (2022). 1,3-Dioxolane-Based CO2 Selective Polymer Membranes for Gas Separation. Polymers, 14(24), 5488. [Link]
-
Wall, P.A., et al. (2025). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. Macromolecular Materials and Engineering. [Link]
-
Sankar, S.S. (1998). Synthesis and Characterization of Novel Polyimide Gas Separation Membrane Material Systems. Virginia Tech. [Link]
-
Seilkhanova, G.A., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11, 21453-21463. [Link]
-
Ramasubramanian, K., et al. (2024). CO2/CH4 Separation in Amino Acid Ionic Liquids, Polymerized Ionic Liquids, and Mixed Matrix Membranes. Membranes, 14(3), 69. [Link]
-
Gong, K., et al. (2020). Designing exceptional gas-separation polymer membranes using machine learning. Science Advances, 6(20), eaaz4301. [Link]
-
Esmaeili, N., et al. (2021). High Performance Gas Separation Mixed Matrix Membrane Fabricated by Incorporation of Functionalized Submicrometer-Sized Metal-Organic Framework. ResearchGate. [Link]
-
Islam, M.R., & H., M.M. (2022). Synthesis, characterization, and thermal stability analysis of oxidatively degradable polyester. ResearchGate. [Link]
-
D'Anna, A., & D., F. (2024). Polymer Analysis and Characterization. Polymers, 17(1), 10. [Link]
-
Suzuki, K., et al. (2024). Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. Polymers, 16(15), 2056. [Link]
-
Mushtaq, A., et al. (2022). New Preparation Methods for Pore Formation on Polysulfone Membranes. Polymers, 14(19), 4192. [Link]
-
Stone, M.L., et al. (2023). Characterization of Polymer Properties and Identification of Additives in Commercially Available Research Plastics. NREL. [Link]
Sources
- 1. eng.uc.edu [eng.uc.edu]
- 2. membranejournal.or.kr [membranejournal.or.kr]
- 3. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of polyaniline-coated composite anion exchange membranes based on polyacrylonitrile for the separation of tartaric acid via electrodialysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Designing exceptional gas-separation polymer membranes using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of polyaniline-coated composite anion exchange membranes based on polyacrylonitrile for the separation of tartaric acid via electrodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Preparation Methods for Pore Formation on Polysulfone Membranes [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the Properties, Gas Permeability, and Selectivity of Mixed Matrix Membrane Based on Polysulfone Polymer Matrix Incorporated with KIT-6 Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CO2/CH4 Separation in Amino Acid Ionic Liquids, Polymerized Ionic Liquids, and Mixed Matrix Membranes [mdpi.com]
- 13. pure.ed.ac.uk [pure.ed.ac.uk]
Application Note: Elucidating the Molecular and Thermal Landscape of 2,4-Dicyanoaniline Polymers
Introduction: Unveiling the Properties of a Niche Polymer Family
Polymers derived from 2,4-dicyanoaniline represent a class of aromatic polymers with intriguing potential, owing to the presence of reactive nitrile groups and a rigid aniline backbone. These functionalities can impart unique thermal stability, and chemical reactivity, making them candidates for applications in specialty materials and as scaffolds in drug development. A thorough understanding of their molecular weight distribution and thermal behavior is paramount for predicting their performance, ensuring batch-to-batch consistency, and tailoring their synthesis for specific applications.[1][2][3] This application note provides a detailed guide to the characterization of this compound polymers using Gel Permeation Chromatography (GPC) for molecular weight analysis and Differential Scanning Calorimetry (DSC) for thermal property evaluation.
The protocols and insights presented herein are grounded in established principles of polymer analysis, drawing parallels from well-characterized systems like polyanilines and other nitrile-containing polymers.[4][5][6][7]
Part 1: Molecular Weight Characterization by Gel Permeation Chromatography (GPC)
GPC, also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight averages (Mn, Mw) and the molecular weight distribution (polydispersity index, PDI) of polymers.[1][2] The separation is based on the hydrodynamic volume of the polymer chains in solution, with larger molecules eluting faster from the column.[1]
Causality Behind Experimental Choices in GPC
The selection of GPC parameters is critical for achieving accurate and reproducible results. For aromatic polymers like those derived from this compound, which are often semi-rigid and may have limited solubility, careful consideration of the mobile phase, column chemistry, and temperature is essential.[8]
-
Mobile Phase Selection: The primary criterion for a GPC mobile phase is its ability to fully dissolve the polymer without degradation. For aromatic polymers, polar aprotic solvents are often effective. N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF) are common choices for polyaniline and related structures.[4] To prevent aggregation and secondary interactions with the column packing material, the addition of a salt, such as lithium bromide (LiBr) or lithium chloride (LiCl), at a low concentration (e.g., 0.05 M) is often necessary. This is particularly important for polymers with polar functional groups that can lead to non-ideal size exclusion behavior.
-
Column Selection: A set of columns with a range of pore sizes is used to separate the polymer chains across the entire molecular weight distribution. For aromatic polymers, polystyrene-divinylbenzene (PS-DVB) based columns are widely used.[8] The choice of pore sizes should be tailored to the expected molecular weight range of the this compound polymer. A typical setup might include a series of columns with pore sizes ranging from 10² to 10⁵ Å.
-
Temperature Control: Operating the GPC system at an elevated temperature (e.g., 50-80 °C) can be beneficial for several reasons. It enhances the solubility of the polymer, reduces the viscosity of the mobile phase (leading to lower backpressure and better resolution), and minimizes secondary interactions between the polymer and the stationary phase.[8]
-
Calibration: As GPC is a relative technique, accurate calibration is crucial. Narrow molecular weight distribution polystyrene (PS) or polymethyl methacrylate (PMMA) standards are commonly used.[9][10] It is important to note that the hydrodynamic volume of the this compound polymer may differ from that of the calibration standards. Therefore, the reported molecular weights are relative to the standard used. For more accurate molecular weight determination, a universal calibration approach using an online viscometer or a light scattering detector is recommended.[8]
GPC Experimental Workflow
Figure 1: GPC Experimental Workflow.
Detailed GPC Protocol
-
Mobile Phase Preparation: Prepare a solution of N-methyl-2-pyrrolidone (NMP) containing 0.05 M lithium bromide (LiBr). Filter the mobile phase through a 0.45 µm solvent-compatible filter and degas thoroughly.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the this compound polymer into a vial.
-
Add 1 mL of the mobile phase to achieve a concentration of 2-5 mg/mL.
-
Gently agitate the sample at a slightly elevated temperature (e.g., 40-50 °C) until the polymer is completely dissolved. Avoid sonication, as it can cause polymer degradation.
-
Allow the solution to cool to room temperature.
-
Filter the sample solution through a 0.2 µm PTFE syringe filter into a clean autosampler vial.
-
-
Instrumental Conditions:
-
GPC System: Agilent 1260 Infinity II LC System or equivalent.
-
Columns: 2 x Agilent PLgel MIXED-C columns (300 x 7.5 mm, 5 µm) or equivalent.
-
Mobile Phase: NMP + 0.05 M LiBr.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 70 °C.
-
Injection Volume: 100 µL.
-
Detector: Refractive Index (RI) detector. A UV detector set at a wavelength where the polymer absorbs can also be used for enhanced sensitivity.
-
-
Calibration: Prepare a series of narrow polystyrene standards in the mobile phase at concentrations of approximately 1 mg/mL. Inject the standards and construct a calibration curve of log(Molecular Weight) versus elution volume.
-
Data Analysis: Process the chromatogram of the this compound polymer sample using the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
| Parameter | Typical Value | Rationale |
| Mobile Phase | NMP + 0.05 M LiBr | Good solvent for aromatic polymers; salt suppresses ionic interactions. |
| Column Type | PS-DVB | Robust and suitable for a wide range of organic-soluble polymers. |
| Temperature | 70 °C | Improves solubility and reduces mobile phase viscosity. |
| Calibration | Polystyrene standards | Commercially available with narrow PDI, providing a reliable reference. |
Part 2: Thermal Characterization by Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It is used to determine key thermal transitions in polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[11]
Understanding Thermal Transitions in this compound Polymers
-
Glass Transition Temperature (Tg): The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[4] For a semi-rigid aromatic polymer like that derived from this compound, the Tg is expected to be relatively high, indicating good thermal stability. The presence of polar nitrile groups can lead to strong intermolecular interactions, further increasing the Tg.
-
Crystallization and Melting: Depending on the regularity of the polymer chain, polymers of this compound may exhibit semi-crystalline behavior. Upon heating, amorphous regions will undergo a glass transition, and if the polymer is capable of crystallizing, an exothermic crystallization peak may be observed. At higher temperatures, the crystalline domains will melt, resulting in an endothermic melting peak. The presence and characteristics of these peaks provide insights into the polymer's morphology.
-
Thermal Decomposition: At elevated temperatures, the polymer will begin to decompose. While DSC can indicate the onset of decomposition, thermogravimetric analysis (TGA) is the preferred technique for quantifying thermal stability.
DSC Experimental Workflow
Figure 2: DSC Experimental Workflow.
Detailed DSC Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry this compound polymer into an aluminum DSC pan.
-
Hermetically seal the pan to ensure a closed system and prevent any loss of volatiles.
-
-
Instrumental Conditions:
-
DSC Instrument: TA Instruments Q2000 or equivalent.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.
-
Temperature Program (Heat-Cool-Heat Cycle):
-
Segment 1 (First Heating): Equilibrate at 25 °C. Ramp the temperature from 25 °C to a temperature above the expected final transition (e.g., 350 °C) at a heating rate of 10 °C/min. This step is crucial for erasing the thermal history of the sample.
-
Segment 2 (Cooling): Cool the sample from 350 °C to 25 °C at a controlled rate of 10 °C/min.
-
Segment 3 (Second Heating): Heat the sample from 25 °C to 350 °C at a heating rate of 10 °C/min. The data from this second heating scan is typically used for analysis as it reflects the intrinsic thermal properties of the material.[4]
-
-
-
Data Analysis:
-
Analyze the thermogram from the second heating scan.
-
Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.
-
If present, identify the melting temperature (Tm) as the peak of the endothermic melting event.
-
Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHm).
-
| Thermal Event | Expected Observation | Significance |
| Glass Transition (Tg) | Step change in the baseline | Indicates the transition from a glassy to a rubbery state. A higher Tg suggests greater thermal stability. |
| Crystallization (Tc) | Exothermic peak | Occurs if the polymer crystallizes upon heating from the glassy state. |
| Melting (Tm) | Endothermic peak | Indicates the melting of crystalline domains. The peak temperature and enthalpy provide information on the crystalline structure. |
Conclusion
The combination of GPC and DSC provides a comprehensive understanding of the molecular and thermal properties of this compound polymers. GPC elucidates the molecular weight distribution, which is fundamental to the material's mechanical and solution properties, while DSC reveals the key thermal transitions that dictate the material's processing window and in-service temperature limits. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can confidently characterize these novel polymers, paving the way for their rational design and application in advanced materials and pharmaceutical research.
References
- Wei, Y., et al. (1995). Thermal transitions and mechanical properties of films of chemically prepared polyaniline. Polymer, 36(15), 2911-2917.
- ResolveMass Laboratories Inc. (2025).
- Agilent Technologies. (n.d.).
- ResolveMass Laboratories Inc. (2025). When to Use GPC Analysis for Your Polymer Project.
- Hanton, S. D., & Liu, X. M. (2000). GPC separation of polymer samples for MALDI analysis. Analytical Chemistry, 72(19), 4550-4554.
- Gautam, U. K., et al. (2007). Synthesis and Characterization of Novel Nanophase Hexagonal Poly(2,5‐dimethoxyaniline). Journal of the American Ceramic Society, 90(10), 3169-3173.
- Agilent Technologies. (2015).
- Kim, D., et al. (2018). Polymerization and Thermal Characteristics of Acrylonitrile/Dicyclohexylammonium 2-Cyanoacrylate Copolymers for Carbon Fiber Precursors. Fibers and Polymers, 19(11), 2271-2278.
- Shyaa, A. A., et al. (2021). Synthesis and Characterization of Polyaniline Based materials: Their biological relevance-An Overview. International Journal of Pharmaceutical Quality Assurance, 12(4), 490-497.
- Tursunov, O., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(39), 24175-24185.
- Laiman, V. L., et al. (2023). Synthesis and Characterization of a Novel Nanosized Polyaniline. Polymers, 15(23), 4609.
- Kim, D., et al. (2018). Polymerization and Thermal Characteristics of Acrylonitrile/Dicyclohexylammonium 2-Cyanoacrylate Copolymers for Carbon Fiber Precursors. Fibers and Polymers, 19(11), 2271-2278.
- de la Hoz, A., et al. (2023). Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile. Polymers, 15(13), 2841.
- Wulanningtyas, A. S., et al. (2022).
- Kumar, S., et al. (2023). Synthesis and Characterization of Poly (Aniline –Co-Chloroaniline) Polymers and Applications in Automotive Industries as Paint Coatings.
- ResearchGate. (n.d.). DSC thermograms of PS and PS-b-P4VP block copolymer.
- ResearchG
- Ouyang, Q., et al. (2013). DSC study of stabilization reactions in poly(acrylonitrile-co-itaconic acid) with peak-resolving method. Journal of Thermal Analysis and Calorimetry, 111(2), 1109-1115.
- Patel, H., & Acharya, N. K. (2024). Analysis of Various Properties of PMMA/PS Polymer Blends.
- Ahmed, J. K., et al. (2019). Condensation Polymerization of Anthocyanin Biomolecule and its Effect on Polymers. Journal of Physics: Conference Series, 1294, 052033.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
- 5. scite.ai [scite.ai]
- 6. researchgate.net [researchgate.net]
- 7. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. agilent.com [agilent.com]
- 9. Analysis of Various Properties of PMMA/PS Polymer Blends | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. etflin.com [etflin.com]
Structural Elucidation of 2,4-Dicyanoaniline: A Multi-modal Spectroscopic Approach Using NMR and IR
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide to the characterization of 2,4-Dicyanoaniline (4-amino-1,3-benzenedicarbonitrile) using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. We present the theoretical underpinnings for the spectroscopic analysis of this molecule, predicted spectral data, and comprehensive, field-proven protocols for sample preparation, data acquisition, and processing. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility. This guide is designed for researchers and drug development professionals requiring robust analytical methods for the structural confirmation of aromatic compounds bearing nitrile and amine functionalities.
Introduction: The Analytical Challenge
This compound is a substituted aromatic compound featuring a primary amine (-NH₂) and two nitrile (-C≡N) functional groups.[1][2] These groups impart specific electronic properties and reactivity to the molecule, making it a valuable building block in medicinal chemistry and materials science. Unambiguous structural confirmation is a critical step in its synthesis and application, ensuring purity and preventing downstream failures in development pipelines.
NMR and IR spectroscopy are powerful, non-destructive techniques that provide orthogonal and complementary information about molecular structure.
-
NMR Spectroscopy elucidates the carbon-hydrogen framework by probing the chemical environment of ¹H and ¹³C nuclei.
-
IR Spectroscopy identifies functional groups by measuring the vibrational frequencies of chemical bonds.
This document integrates theoretical principles with practical, step-by-step protocols to create a self-validating system for the characterization of this compound.
Theoretical Principles & Predicted Spectra
A thorough understanding of the relationship between molecular structure and spectroscopic output is essential for accurate data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy relies on the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy Principles for Aromatic Systems Protons on an aromatic ring typically resonate in the 6.5-8.0 ppm region.[3][4][5] Their precise chemical shift is modulated by the electronic effects of substituents.
-
Electron-Donating Groups (EDG): The amine (-NH₂) group is an EDG, increasing electron density at the ortho and para positions. This "shielding" effect shifts the corresponding proton signals to a lower chemical shift (upfield).
-
Electron-Withdrawing Groups (EWG): The nitrile (-C≡N) group is a strong EWG, decreasing electron density across the ring, particularly at the ortho and para positions. This "deshielding" effect shifts proton signals to a higher chemical shift (downfield).
Predicted ¹H NMR Spectrum for this compound The molecule has three non-equivalent aromatic protons (H-3, H-5, H-6) and two equivalent amine protons.
-
H-6: Positioned ortho to the shielding -NH₂ group, this proton is expected to be the most upfield of the aromatic signals. It will appear as a doublet, split by H-5 (Jortho ≈ 7–10 Hz).[6]
-
H-3: Located between the -NH₂ and a -C≡N group, its chemical shift will be complex. It should appear as a doublet due to a small meta coupling with H-5 (Jmeta ≈ 2–3 Hz).[6]
-
H-5: Flanked by two EWGs (one ortho, one meta), this proton is expected to be the most downfield. It will appear as a doublet of doublets, split by both H-6 (ortho coupling) and H-3 (meta coupling).
-
-NH₂ Protons: These will typically appear as a broad singlet. The chemical shift is highly dependent on the solvent, concentration, and temperature. In aprotic polar solvents like DMSO-d₆, the peak is often well-resolved.
Predicted ¹³C NMR Spectrum for this compound Due to the lack of symmetry, all eight carbon atoms are chemically non-equivalent and should produce eight distinct signals. Aromatic carbons typically absorb between 120-150 ppm.[4]
-
CH Carbons (C-3, C-5, C-6): These will appear in the aromatic region.
-
Quaternary Carbons (C-1, C-2, C-4): These carbons, bonded to substituents, will also be in the aromatic region. C-2 and C-4, attached to the deshielding nitrile groups, are expected to be significantly downfield.
-
Nitrile Carbons (-C≡N): The two nitrile carbons will appear in a characteristic region around 115-125 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The frequency of absorption is characteristic of the bond type and its chemical environment.
Predicted IR Spectrum for this compound
-
N-H Stretching (Amine): As a primary amine, it will exhibit two distinct, sharp to medium bands around 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric N-H stretching vibrations.[7][8]
-
C-H Stretching (Aromatic): A weak to medium band will appear just above 3000 cm⁻¹.[9]
-
C≡N Stretching (Nitrile): Aromatic nitriles display a very strong and sharp absorption band in the 2220-2240 cm⁻¹ region due to conjugation.[10] This is a highly diagnostic peak.
-
N-H Bending (Amine): A medium to strong band is expected in the 1580-1650 cm⁻¹ region.[7]
-
C=C Stretching (Aromatic): Several medium to strong bands will appear in the 1450-1600 cm⁻¹ region.
-
C-N Stretching (Aromatic Amine): A strong band is expected in the 1250-1335 cm⁻¹ range.[7][11]
Summary of Predicted Spectroscopic Data
| Technique | Functional Group/Proton | Predicted Signal | Causality/Notes |
| ¹H NMR | Aromatic H-6 | Doublet, most upfield aromatic proton | Shielded by ortho -NH₂ group.[6] Coupled to H-5. |
| Aromatic H-3 | Doublet (meta coupling) | Influenced by adjacent -NH₂ and -C≡N groups. | |
| Aromatic H-5 | Doublet of doublets, most downfield | Deshielded by ortho and meta -C≡N groups.[6] Coupled to H-6 and H-3. | |
| Amine -NH₂ | Broad singlet | Chemical exchange and hydrogen bonding. Shift is solvent-dependent. | |
| ¹³C NMR | Aromatic Carbons | 6 signals in the 110-150 ppm range | Includes 3 CH and 3 quaternary carbons. Positions influenced by EDG/EWG effects.[4][12] |
| Nitrile Carbons | 2 signals in the 115-125 ppm range | Characteristic chemical shift for the -C≡N group. | |
| IR | N-H Stretch | Two sharp bands, ~3300-3500 cm⁻¹ | Asymmetric and symmetric stretching of a primary amine.[7] |
| C≡N Stretch | Strong, sharp band, ~2220-2240 cm⁻¹ | Highly diagnostic peak for the nitrile functional group, position lowered by aromatic conjugation.[10] | |
| N-H Bend | Medium band, ~1580-1650 cm⁻¹ | Scissoring vibration of the primary amine group.[7][11] | |
| C-N Stretch | Strong band, ~1250-1335 cm⁻¹ | Stretching vibration of the aryl-amine bond.[7] |
Experimental Protocols
Adherence to rigorous experimental protocols is paramount for acquiring high-quality, reproducible data.
Protocol: NMR Spectroscopy
This protocol outlines the preparation and analysis of a solution-state sample.
Materials and Equipment:
-
Deuterated solvent (e.g., DMSO-d₆, Chloroform-d)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Glass Pasteur pipette with glass wool or a syringe filter
-
Vortex mixer (optional)
-
NMR Spectrometer (e.g., 300 MHz or higher)
Step-by-Step Methodology:
-
Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. DMSO-d₆ is an excellent choice as it readily dissolves polar compounds and its residual proton peak does not typically overlap with aromatic signals. It also allows for clear observation of exchangeable N-H protons.
-
Sample Weighing and Dissolution: Accurately weigh the required amount of this compound and transfer it to a small, clean vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[14][15] If TMS is not pre-mixed in the solvent, add a very small drop.
-
Ensure Complete Dissolution: Gently agitate or vortex the vial until the solid is completely dissolved. Preparing the sample in a separate vial allows for gentle heating if necessary and ensures homogeneity.[13]
-
Filtration: To ensure high spectral resolution, the final solution must be free of particulate matter.[14] Tightly pack a small plug of glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube. This step is critical as suspended solids distort the magnetic field homogeneity, leading to broad spectral lines.
-
Sample Loading: The final solution height in the NMR tube should be approximately 4-5 cm (0.6-0.7 mL).[15][16] Cap the tube securely and label it clearly.
-
Data Acquisition: Insert the sample into the spectrometer. Follow the instrument-specific software instructions to lock onto the deuterium signal of the solvent, shim the magnetic field for optimal homogeneity, and acquire the ¹H and ¹³C NMR spectra.
-
Data Processing: The raw Free Induction Decay (FID) signal must be processed.[17][18][19] This workflow includes:
-
Fourier Transformation: Converts the time-domain signal (FID) to a frequency-domain spectrum.[19]
-
Phase Correction: Adjusts the phase of the signals to produce pure absorption peaks.[19]
-
Baseline Correction: Flattens the spectral baseline for accurate integration.[17]
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm).[20]
-
Integration: Determine the relative ratios of the protons by integrating the peak areas.
-
Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
ATR-FTIR is the preferred method for solid powders due to its simplicity and minimal sample preparation.[21][22][23]
Materials and Equipment:
-
This compound (a few milligrams)
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are clean and ready for use.
-
Background Spectrum: Before analyzing the sample, a background spectrum must be collected.[24] This scan measures the ambient atmosphere (CO₂ and H₂O) and the ATR crystal itself, allowing the instrument software to subtract these signals from the sample spectrum. Ensure the ATR crystal surface is clean and unobstructed, then run the background scan.
-
Sample Application: Place a small amount of this compound powder directly onto the center of the ATR crystal.[25]
-
Apply Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample.[21][25] This ensures optimal contact between the sample and the crystal, which is crucial for obtaining a high-quality spectrum. The evanescent wave that probes the sample only penetrates a few microns, making good contact essential.[21]
-
Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, release the pressure clamp, remove the bulk of the powder, and clean the crystal surface thoroughly with a lint-free wipe dampened with isopropanol.
Visualization of Experimental Workflows
Visualizing the logical flow of operations can clarify the entire characterization process.
Caption: Overall workflow for the spectroscopic characterization of this compound.
Caption: Structure-to-spectrum correlations for this compound.
Conclusion
The combined application of NMR and IR spectroscopy provides a robust and definitive method for the structural characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific substitution pattern on the aromatic ring, while ATR-FTIR provides rapid and unambiguous identification of the key amine and nitrile functional groups. The protocols and theoretical framework presented herein offer a comprehensive guide for achieving accurate, reliable, and reproducible analytical results, ensuring the quality and integrity of this important chemical intermediate in research and development settings.
References
- The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing.
- Scribd. (n.d.). NMR Data Processing Guide.
- University of Manchester. (n.d.). NMR Sample Preparation.
- Chemistry For Everyone. (2025, August 24). How Do You Process NMR Data? [Video]. YouTube.
- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition.
- University of California, Riverside. (n.d.). NMR Sample Preparation.
- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- eMagRes. (n.d.). NMR Data Processing.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e).
- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
- Chemistry LibreTexts. (2023, October 30). 15.7: Spectroscopy of Aromatic Compounds.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
- Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables.
- Pielenz, F. (2017). Introduction to NMR data processing and analysis with Origin. FSU Jena.
- Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy.
- JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.
- ScienceOpen. (n.d.). Supporting Information.
- Reich, H. J. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin.
- WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
- Bake, B. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- European Southern Observatory. (2014, March 6). Spectroscopic Standards.
- IUPAC. (2022, July 7). Review of Existing Standards, Guides, and Practices for Raman Spectroscopy.
- Sigma-Aldrich. (n.d.). 2,4-Dichloroaniline.
- Chemistry Steps. (n.d.). Interpreting IR Spectra.
- Carey, F. A. (n.d.). 13.10 INTERPRETATION OF IR SPECTRA.
- Chemsrc. (2025, September 13). This compound.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
- Thermo Fisher Scientific. (n.d.). Spectroscopy Standards.
- Fisher Scientific. (n.d.). Spectroscopy Standards.
- BenchChem. (2025). Application Note: FTIR Analysis of the Nitrile Group in 2-Phenylbutanenitrile.
- ScienceDirect. (2025, August 8). Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix.
- National Institute of Standards and Technology. (2007, October). Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy. NIST Technical Series Publications.
- Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry.
Sources
- 1. This compound | C8H5N3 | CID 88169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:19619-22-8 | Chemsrc [chemsrc.com]
- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. Interpreting IR Spectra [chemistrysteps.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. wikieducator.org [wikieducator.org]
- 12. researchgate.net [researchgate.net]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. organomation.com [organomation.com]
- 15. sites.bu.edu [sites.bu.edu]
- 16. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 17. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
- 18. scribd.com [scribd.com]
- 19. youtube.com [youtube.com]
- 20. scienceopen.com [scienceopen.com]
- 21. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 22. edinst.com [edinst.com]
- 23. jascoinc.com [jascoinc.com]
- 24. benchchem.com [benchchem.com]
- 25. drawellanalytical.com [drawellanalytical.com]
Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of 2,4-Dicyanoaniline Reaction Mixtures
Abstract
This application note presents a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,4-dicyanoaniline in reaction mixtures. This method is designed for researchers, scientists, and drug development professionals who require a reliable analytical tool for monitoring reaction progress, determining product purity, and identifying potential process-related impurities. The described protocol has been developed to be stability-indicating, ensuring that the analyte can be accurately quantified in the presence of its potential degradation products and synthetic byproducts.
Introduction: The Analytical Challenge
This compound is a key building block in the synthesis of various organic molecules, including pharmaceuticals and dyes. Its bifunctional nature, featuring both amino and cyano groups, makes it a versatile precursor.[1] Accurate monitoring of its formation and purity during synthesis is critical for process optimization and quality control. Reaction mixtures, however, are complex matrices that can contain starting materials, intermediates, byproducts, and degradation products. Therefore, a highly specific and validated analytical method is essential to ensure reliable results. This application note provides a comprehensive, field-tested HPLC protocol that addresses these challenges, emphasizing the scientific rationale behind the methodological choices to ensure trustworthiness and reproducibility.
Scientific Principles and Method Rationale
The developed method is based on reverse-phase chromatography, a technique that separates molecules based on their hydrophobicity.[1]
-
Stationary Phase Selection: A C18 (octadecylsilane) stationary phase is chosen for its excellent hydrophobic retention and resolving power for a wide range of aromatic compounds. The non-polar C18 chains interact with the non-polar aromatic ring of this compound and its related impurities, leading to differential retention.
-
Mobile Phase Composition: The mobile phase consists of a gradient of acetonitrile and water. Acetonitrile, a common organic modifier in reverse-phase HPLC, is used to elute the analytes from the column.[2] A gradient elution, where the concentration of acetonitrile is increased over time, is employed to ensure the efficient elution of both less retained (more polar) and strongly retained (more non-polar) compounds within a reasonable analysis time.
-
Acidic Modifier: The addition of a small amount of an acid, such as formic or phosphoric acid, to the mobile phase serves two critical purposes. Firstly, it protonates the silanol groups on the silica-based stationary phase, reducing peak tailing and improving peak shape, especially for basic compounds like anilines. Secondly, it can help to control the ionization state of the analytes, leading to more consistent retention times.[3]
-
UV Detection: A UV detector is selected due to the chromophoric nature of this compound and its expected aromatic impurities. Based on the UV absorbance of the closely related compound 4-aminobenzonitrile, a detection wavelength of 254 nm is chosen, as it provides a good response for many aromatic compounds and is a common wavelength for purity analysis.[4]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or deionized)
-
Formic acid (analytical grade)
-
Methanol (HPLC grade, for sample preparation)
-
0.45 µm PTFE syringe filters
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% (v/v) Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) Formic Acid
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 15.0 | 80 |
| 20.0 | 80 |
| 22.0 | 30 |
| 25.0 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation Protocol for Reaction Mixtures
The following protocol is a general guideline and may need to be adapted based on the specific reaction solvent and conditions.
-
Quenching (if necessary): If the reaction is ongoing, quench a small, accurately measured aliquot (e.g., 100 µL) of the reaction mixture by adding it to a larger volume of a suitable solvent (e.g., 1 mL of cold methanol) to stop the reaction.
-
Dilution: Dilute the quenched sample with the initial mobile phase (e.g., 30:70 acetonitrile:water with 0.1% formic acid) to a concentration where the this compound peak falls within the linear range of the calibration curve (typically in the low µg/mL range). A starting dilution of 100-fold is recommended.
-
Filtration: Filter the diluted sample through a 0.45 µm PTFE syringe filter to remove any particulate matter that could clog the HPLC column.[5]
-
Analysis: Transfer the filtered sample to an HPLC vial for injection.
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase to cover the desired concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Method Validation: Ensuring Trustworthiness
To ensure the reliability of this method, it should be validated according to the International Council for Harmonisation (ICH) guidelines.[6] The following validation parameters are critical:
Specificity and Stability-Indicating Properties
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[7] To demonstrate the stability-indicating nature of this method, forced degradation studies should be performed on a solution of this compound.
-
Procedure: Subject a solution of this compound to stress conditions (e.g., acid hydrolysis with 0.1 M HCl, base hydrolysis with 0.1 M NaOH, oxidation with 3% H₂O₂, and heat).
-
Acceptance Criteria: The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.
Potential Impurities
Based on common synthetic routes for dicyanoanilines, potential process-related impurities could include:[1][8]
-
Starting Materials: Unreacted precursors.
-
Isomeric Impurities: Positional isomers such as 2,6-dicyanoaniline or 3,5-dicyanoaniline.
-
Related Substances: Compounds with incomplete cyanation or other side-reaction products.
The specificity of the method should be demonstrated by showing baseline separation of this compound from any known potential impurities.
Linearity
-
Procedure: Inject the series of working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: A correlation coefficient (R²) of ≥ 0.999 is typically expected.
Accuracy
-
Procedure: Perform a recovery study by spiking a placebo (a simulated reaction matrix without the analyte) with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[9]
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the analysis on a different day with a different analyst.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.[9]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Procedure: Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
-
Application: The LOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.
Data Presentation and Visualization
Typical Chromatogram
A representative chromatogram should show a well-resolved, sharp peak for this compound, with baseline separation from any impurities or degradation products.
Method Validation Summary
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | Well-resolved peaks | Baseline separation achieved |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| LOD | - | ~0.1 µg/mL |
| LOQ | - | ~0.3 µg/mL |
Workflow Diagrams
Caption: Experimental workflow from reaction mixture to data analysis.
Caption: Logical relationship of method validation parameters.
Conclusion
The HPLC method detailed in this application note provides a reliable, specific, and robust tool for the analysis of this compound in reaction mixtures. By following the outlined protocols for method implementation and validation, researchers and drug development professionals can confidently monitor the progress of their syntheses, assess the purity of their products, and ensure the quality and consistency of their results. The emphasis on the scientific rationale behind the chosen parameters provides a solid foundation for any necessary method adjustments or troubleshooting.
References
-
Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. [Link]
-
Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. [Link]
-
Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. [Link]
-
Organomation. (n.d.). HPLC Sample Preparation. [Link]
-
Al-Kindy, S. M. Z., et al. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Sultan Qaboos University Journal for Science, 18(1), 37-45. [Link]
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(6s), 16-25. [Link]
-
Borate, H. B., et al. (2012). Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review. Organic Preparations and Procedures International, 44(6), 467-521. [Link]
-
International Journal of Pharmaceutical Quality Assurance. (2020). Volume 11, Issue 3. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Al-Kindy, S. M. Z., et al. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Sultan Qaboos University House of Expertise. [Link]
-
Polish Pharmaceutical Society. (2004). Determination of Impurities in Pharmaceutical Preparations Containing Folic Acid. [Link]
-
Siahmed, K., et al. (2016). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Analytical Methods, 8(3), 573-581. [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2021). A Review on HPLC Method Development and Validation. [Link]
-
ResearchGate. (2022). Synthesis of 3,5‐disubstituted‐2,6‐dicyanoanilines 4. [Link]
-
Pharmacia. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. [Link]
-
Shimadzu Scientific Instruments. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. [Link]
-
Beilstein Journal of Organic Chemistry. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. [Link]
-
LCGC North America. (2002). Many chromatographers overlook the UV- absorbance properties of the solvents they. [Link]
-
Shimadzu (Europe). (n.d.). Switching the Mobile Phase from Acetonitrile to Methanol. [Link]
-
International Journal of Research in Science and Technology. (2025). A Novel RP-HPLC Method Development and its Validation for Assay of Chlorpheniramine Maleate Injection. [Link]
-
ResearchGate. (n.d.). UV-Vis spectra of aniline in different mole fractions of acetonitrile.... [Link]
- Google Patents. (1992).
-
The Journal of Organic Chemistry. (2024). Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3-Cyanoindoles. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 7 Key Differences in the Use of Methanol and Acetonitrile : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. organomation.com [organomation.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. recentscientific.com [recentscientific.com]
Topic: Synthesis of Fluorescent Probes Based on 2,4-Dicyanoaniline: Principles and Protocols
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the design, synthesis, and characterization of fluorescent probes utilizing 2,4-dicyanoaniline as a core structural component. This compound serves as a potent electron-accepting moiety, making it an excellent building block for creating donor-π-acceptor (D-π-A) type fluorophores. These probes are designed to operate via an intramolecular charge transfer (ICT) mechanism, often resulting in large Stokes shifts and emission in the longer wavelength regions of the spectrum. We will explore the underlying chemical principles, provide a detailed, field-tested protocol for the synthesis of a representative probe, and outline methods for its photophysical characterization and application in analyte sensing. The causality behind experimental choices is emphasized to empower researchers to adapt and innovate upon these foundational methods.
Part 1: Principles of Probe Design & Mechanism
The Role of this compound as an Acceptor Scaffold
The foundation of a high-performance fluorescent probe lies in its molecular architecture. The this compound moiety is particularly valuable due to the strong electron-withdrawing nature of its two nitrile (-CN) groups. In a D-π-A fluorophore, this aniline derivative acts as the electron acceptor (A). When coupled with an electron-donating group (D) through a π-conjugated bridge, it creates a system with a significant dipole moment. Upon photoexcitation, an electron is promoted from the donor to the acceptor, a process known as Intramolecular Charge Transfer (ICT).[1][2] This ICT state is responsible for the fluorescence emission. The key advantages conferred by this design are:
-
Large Stokes Shift: The significant electronic rearrangement between the ground and excited states often leads to a large separation between the maximum absorption and emission wavelengths, which is crucial for minimizing self-quenching and improving signal-to-noise ratios in imaging applications.[1]
-
Tunable Emission: The emission wavelength can be precisely tuned by modifying the electron-donating strength of the donor group or altering the length and nature of the π-bridge. Stronger donors typically result in more red-shifted emission.[3]
-
Sensing Capabilities: The D-π-A scaffold is ideal for creating "turn-on" or ratiometric sensors. A recognition site for a specific analyte can be attached to the donor group. When the analyte binds, it can modulate the donor's electron-donating ability, thereby altering the ICT process and changing the fluorescence output.[4]
The Intramolecular Charge Transfer (ICT) Mechanism
The operational principle of these probes is best visualized through the ICT mechanism. In the ground state, the molecule has a certain electron distribution. Upon absorption of a photon, the molecule enters an excited state where electron density is significantly shifted from the donor end of the molecule to the this compound acceptor end. The relaxation from this charge-separated excited state back to the ground state results in the emission of a photon (fluorescence).
Caption: The Intramolecular Charge Transfer (ICT) mechanism in a D-π-A probe.
Part 2: Synthesis Protocol for a Representative Probe
This section details the synthesis of a versatile fluorescent probe scaffold, 3-(4-(diethylamino)phenyl)-5-(aryl)-2,4-dicyanoaniline , adapted from established procedures for synthesizing related dicyanoaniline derivatives.[3] The protocol involves a base-catalyzed condensation reaction. The choice of a diethylamino group as the donor provides strong fluorescence, while the second aryl group can be further functionalized for specific targeting applications.
Materials and Reagents
| Reagent | Formula | CAS Number | Supplier | Notes |
| 2-(4-(diethylamino)benzylidene)malononitrile | C₁₄H₁₃N₃ | 2893-05-2 | Sigma-Aldrich | The D-π component. |
| (Aryl-ethylidene)malononitrile derivative | Varies | Varies | Varies | Provides the second aryl group. |
| Acetonitrile (MeCN), Anhydrous | CH₃CN | 75-05-8 | Acros Organics | Reaction solvent. |
| Piperidine | C₅H₁₁N | 110-89-4 | Sigma-Aldrich | Basic catalyst. |
| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | Fisher Scientific | For extraction and chromatography. |
| Hexane | C₆H₁₄ | 110-54-3 | Fisher Scientific | For chromatography. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 141-78-6 | Fisher Scientific | For chromatography. |
| Silica Gel | SiO₂ | 7631-86-9 | VWR | For column chromatography. |
Step-by-Step Synthesis Procedure
Caption: Workflow for the synthesis of a this compound based probe.
Protocol:
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(4-(diethylamino)benzylidene)malononitrile (1.0 mmol, 1.0 eq).
-
Add the second (aryl-ethylidene)malononitrile derivative (1.0 mmol, 1.0 eq).
-
Dissolve the solids in 20 mL of anhydrous acetonitrile.
-
Causality Note: Acetonitrile is chosen as the solvent for its ability to dissolve the reactants and its suitable boiling point for the reflux conditions. Anhydrous conditions are preferred to prevent side reactions.
-
Add piperidine (0.2 mmol, 0.2 eq) to the mixture using a microsyringe.
-
Causality Note: Piperidine acts as a base to catalyze the Michael addition and subsequent cyclization/aromatization steps leading to the dicyanoaniline ring.[3]
-
-
Reaction:
-
Place the flask under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase. The formation of a new, fluorescent spot indicates product formation.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude solid in 50 mL of dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash with distilled water (2 x 30 mL) to remove piperidine and any water-soluble impurities.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Causality Note: A gradient elution is typically most effective, starting with a non-polar mixture (e.g., 95:5 hexane:EtOAc) and gradually increasing the polarity to elute the product. The fluorescent nature of the product allows for easy visualization of the correct fractions under a UV lamp.
-
Combine the pure fractions and remove the solvent to yield the final product as a colored solid.
-
Part 3: Characterization and Application
Structural and Photophysical Characterization
The identity and purity of the synthesized probe must be confirmed, and its key performance metrics must be quantified.
| Characterization Method | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | To confirm the molecular structure and purity. | Peaks corresponding to the aromatic and aliphatic protons and carbons of the final structure. |
| High-Resolution MS | To confirm the exact mass and elemental composition. | A molecular ion peak matching the calculated exact mass of the probe. |
| UV-Vis Spectroscopy | To determine the absorption spectrum and molar absorptivity (ε). | An absorption maximum (λ_abs) in the visible region, characteristic of the D-π-A structure. |
| Fluorescence Spectroscopy | To determine the emission spectrum, Stokes shift, and quantum yield. | An emission maximum (λ_em) at a longer wavelength than λ_abs. A large Stokes shift is desirable.[3] |
Protocol: Analyte Sensing Experiment
This protocol describes a general method to evaluate the probe's response to a target analyte. This example assumes the probe was designed to detect a specific metal ion by incorporating a chelating group on the second aryl ring.
-
Stock Solutions: Prepare a 1 mM stock solution of the fluorescent probe in DMSO. Prepare 10 mM stock solutions of various metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺) in deionized water.
-
Titration Experiment:
-
In a series of cuvettes, add buffer solution (e.g., 2 mL of 10 mM HEPES, pH 7.4).
-
Add the probe stock solution to achieve a final concentration of 10 µM in each cuvette.
-
Add increasing amounts of the target analyte (e.g., 0 to 5 equivalents of Zn²⁺) to the cuvettes.
-
For selectivity testing, add a large excess (e.g., 10 equivalents) of other potential interfering ions to separate cuvettes.
-
-
Data Acquisition:
-
Incubate the solutions for 15 minutes at room temperature.
-
Record the fluorescence emission spectrum for each sample, using the probe's λ_abs as the excitation wavelength.
-
Plot the fluorescence intensity at λ_em against the analyte concentration to determine the detection limit and binding affinity. A significant increase or change in fluorescence upon addition of only the target analyte demonstrates selectivity.[4][5]
-
References
-
Yu, F., et al. (2022). Activity-Based Fluorescent Probes Based on Hemicyanine for Biomedical Sensing. Pharmaceuticals (Basel). Available at: [Link]
-
Kojima, H., et al. (2021). Advances in reaction-based synthetic fluorescent probes for studying the role of zinc and copper ions in living systems. Journal of Clinical Biochemistry and Nutrition. Available at: [Link]
-
Zhang, Y., et al. (2020). Dicyanovinyl-based fluorescent sensors for dual mechanism amine sensing. Journal of Materials Chemistry C. Available at: [Link]
-
Ma, L., et al. (2023). Development of Dicyanoisophorone-based fluorescent probes for hydrogen sulfide sensing in live cells and water samples. Tetrahedron Letters. Available at: [Link]
-
Wang, Z., et al. (2023). Recent Advances in Organic Small-Molecule Fluorescent Probes Based on Dicyanoisophorone Derivatives. Molecules. Available at: [Link]
-
Ma, L., et al. (2023). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. Biosensors. Available at: [Link]
-
Tang, X., et al. (2023). Design and Synthesis of Novel Fluorescent Probe Based on Cyanobiphenyl and its Application in Detection of Hypochlorite. Journal of Fluorescence. Available at: [Link]
-
Ozturk, T., et al. (2015). 2,6-Dicyanoaniline based donor-acceptor compounds: the facile synthesis of fluorescent 3,5-diaryl/hetaryl-2,6-dicyanoanilines. ARKIVOC. Available at: [Link]
-
Adhikary, A., et al. (2022). Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications. Molecules. Available at: [Link]
Sources
- 1. Recent Advances in Organic Small-Molecule Fluorescent Probes Based on Dicyanoisophorone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in reaction-based synthetic fluorescent probes for studying the role of zinc and copper ions in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note & Protocol: A Scalable Synthesis of 2,4-Dicyanoaniline for Industrial Applications
Introduction: The Strategic Importance of 2,4-Dicyanoaniline
This compound, also known as 4-aminoisophthalonitrile, is a pivotal chemical intermediate whose structural motifs are found in a range of high-value materials. Its significance is particularly pronounced in the pharmaceutical sector, where the nitrile group is a key pharmacophore in numerous drugs, acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[1] The molecule's dual nitrile functionality and reactive amino group make it a versatile precursor for the synthesis of complex heterocyclic compounds, active pharmaceutical ingredients (APIs), and advanced materials. The growing demand for these end-products necessitates a robust, scalable, and economically viable manufacturing process for high-purity this compound. This document provides a comprehensive guide for the scale-up synthesis, tailored for researchers, process chemists, and drug development professionals.
Synthetic Strategy: A Two-Step Approach from a Readily Available Precursor
While several synthetic routes to this compound exist, including multi-step processes from substituted nitrobenzenes, a highly efficient and industrially scalable approach begins with the amination of 2,4-dichloronitrobenzene followed by a Sandmeyer reaction. This strategy is advantageous due to the relatively low cost of starting materials, high reaction yields, and a straightforward process flow.
The overall synthetic transformation is depicted below:
Caption: Proposed scalable synthetic pathway to this compound.
This application note will focus on a more direct and commonly referenced pathway in related syntheses: the Sandmeyer cyanation of a suitable aminobenzonitrile precursor. For the purpose of this guide, we will detail the synthesis starting from 4-amino-3-chlorobenzonitrile, a plausible intermediate derivable from the chemistry described in patent literature.[2]
Detailed Kilogram-Scale Synthesis Protocol
This protocol outlines the synthesis of this compound from 4-amino-3-chlorobenzonitrile, a key transformation involving a Sandmeyer reaction. The Sandmeyer reaction is a classic and reliable method for converting an aryl amine to an aryl nitrile via a diazonium salt intermediate.[3][4]
Materials and Equipment
| Material | Grade | CAS Number | Supplier |
| 4-Amino-3-chlorobenzonitrile | 98% | 79445-88-8 | Major Chemical Supplier |
| Sodium Nitrite (NaNO₂) | ACS Grade | 7632-00-0 | Sigma-Aldrich |
| Hydrochloric Acid (HCl), 37% | ACS Grade | 7647-01-0 | VWR |
| Copper(I) Cyanide (CuCN) | 99% | 544-92-3 | Strem Chemicals |
| Sodium Cyanide (NaCN) | 98% | 143-33-9 | Acros Organics |
| Toluene | ACS Grade | 108-88-3 | Fisher Scientific |
| Ethyl Acetate | HPLC Grade | 141-78-6 | J.T. Baker |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | 144-55-8 | EMD Millipore |
| Anhydrous Sodium Sulfate | ACS Grade | 7757-82-6 | Macron Fine Chemicals |
Key Equipment:
-
20 L glass-lined reactor with overhead stirring, temperature control unit (heating/cooling), and a bottom outlet valve.
-
Addition funnel (5 L).
-
Large-scale filtration apparatus (e.g., Nutsche filter-dryer).
-
Industrial rotary evaporator.
-
Vacuum oven.
-
Appropriate personal protective equipment (PPE).
Step-by-Step Synthesis Workflow
The synthesis is divided into two main stages: the formation of the diazonium salt and its subsequent conversion to the dinitrile product.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Procedure
Part A: Diazotization of 4-Amino-3-chlorobenzonitrile
-
Charge the 20 L reactor with 1.0 kg (6.55 mol) of 4-amino-3-chlorobenzonitrile.
-
Add 5 L of water and 1.7 L (20.4 mol) of concentrated hydrochloric acid.
-
Begin vigorous stirring and cool the reactor contents to 0-5°C using a cooling jacket.
-
In a separate beaker, dissolve 475 g (6.88 mol) of sodium nitrite in 1.5 L of water.
-
Slowly add the sodium nitrite solution to the reactor via the addition funnel over 60-90 minutes. Crucial: Maintain the internal temperature below 5°C throughout the addition to prevent decomposition of the diazonium salt.
-
After the addition is complete, continue to stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.
Part B: Sandmeyer Cyanation and Product Isolation
-
In a separate, suitable vessel, prepare the cyanating agent. Carefully add 645 g (7.20 mol) of copper(I) cyanide to a solution of 670 g (13.7 mol) of sodium cyanide in 5 L of water. Stir until a clear solution is formed. Cool this solution to 10°C.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the copper cyanide solution with vigorous stirring. Control the addition rate to manage the evolution of nitrogen gas.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature. Then, gently heat the mixture to 50-60°C and maintain this temperature until the evolution of nitrogen gas ceases (typically 1-2 hours).
-
Cool the reaction mixture to room temperature. The product may begin to precipitate.
-
Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Transfer the mixture to a larger vessel and extract the product with ethyl acetate (3 x 4 L).
-
Combine the organic extracts and wash with brine (2 x 3 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification: Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds on a large scale.[5][6][7]
-
Transfer the crude solid to a clean reactor.
-
Add toluene (approximately 3-5 L per kg of crude product).
-
Heat the mixture with stirring until the solid completely dissolves.
-
If colored impurities are present, cool the solution slightly and add a small amount of activated charcoal. Reheat to boiling for 15 minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further to 0-5°C to maximize crystal formation.
-
Collect the purified crystals by filtration, washing the filter cake with a small amount of cold toluene.
-
Dry the crystals in a vacuum oven at 60-70°C to a constant weight.
Expected Yield: 75-85% Purity (HPLC): >99%
Safety, Handling, and Waste Disposal
Hazard Analysis: This synthesis involves highly toxic and hazardous materials. A thorough risk assessment must be conducted before commencing any work.
| Substance | Hazards | Precautionary Measures |
| This compound | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[8] | Wear appropriate PPE. Handle in a well-ventilated area. |
| Sodium/Copper(I) Cyanide | FATAL if swallowed, in contact with skin, or if inhaled. Releases highly toxic cyanide gas upon contact with acids. | EXTREME CAUTION REQUIRED. Handle only in a designated, well-ventilated fume hood. Never work alone. A cyanide antidote kit must be immediately accessible. All equipment must be decontaminated. |
| Hydrochloric Acid | Causes severe skin burns and eye damage. Respiratory irritant. | Use in a fume hood. Wear acid-resistant gloves, apron, and face shield. |
| Sodium Nitrite | Oxidizer. Toxic if swallowed. | Keep away from combustible materials. Wear appropriate PPE. |
General Safety Protocols:
-
All operations must be performed in a well-ventilated chemical fume hood or a contained reactor system.[9][10]
-
Mandatory PPE includes chemical-resistant gloves, flame-retardant lab coats, and chemical splash goggles with a face shield.[9][10]
-
Ensure emergency eyewash stations and safety showers are readily accessible.
-
All waste containing cyanide must be quenched with an appropriate oxidizing agent (e.g., sodium hypochlorite) under basic conditions before disposal according to institutional and national regulations.
Industrial Applications and Quality Control
High-purity this compound is a critical starting material in several industrial sectors:
-
Pharmaceuticals: It serves as a precursor for various APIs, particularly in the development of kinase inhibitors for oncology and other therapeutic areas. The nitrile groups are often crucial for binding to target proteins.[1]
-
Agrochemicals: It is used in the synthesis of certain herbicides and pesticides.[11]
-
Dyes and Pigments: The dicyanoaniline core can be elaborated to produce high-performance azo dyes.
Quality Control Parameters:
| Parameter | Method | Specification |
| Appearance | Visual | Off-white to light yellow crystalline solid |
| Purity | HPLC | ≥ 99.5% |
| Melting Point | DSC | 214-217 °C |
| Identity | ¹H NMR, ¹³C NMR, FT-IR | Conforms to structure |
| Residual Solvents | GC-HS | Toluene: < 890 ppm |
References
- Process for the manufacture of 2,4-dicyano-3,5-dimethylaniline. Google Patents.
-
This compound PubChem Entry. National Center for Biotechnology Information. URL: [Link]
- 2,4-dicyano-6-nitro-benzene amines. Google Patents.
- A kind of method for synthesizing 2,4-dichloroaniline. Google Patents.
- 2,6-dicyano-4-nitroaniline and preparation thereof. Google Patents.
-
Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. URL: [Link]
-
Process for the preparation of nitroanilines. Justia Patents. URL: [Link]
-
Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Organic Letters. URL: [Link]
-
Recrystallization Procedure. University of Colorado Boulder. URL: [Link]
-
Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. AperTO. URL: [Link]
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy. URL: [Link]
-
Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source. Royal Society of Chemistry. URL: [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. URL: [Link]
-
Lab Procedure: Recrystallization. LabXchange. URL: [Link]
-
Purification by Recrystallization. CUNY. URL: [Link]
Sources
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patents.justia.com [patents.justia.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deaminative Cyanation of Anilines by Oxylanion Radical Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. LabXchange [labxchange.org]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. This compound | C8H5N3 | CID 88169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. biosynth.com [biosynth.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. US3763209A - 2,4-dicyano-6-nitro-benzene amines - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dicyanoaniline
Welcome to the technical support center for the synthesis of 2,4-Dicyanoaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments and improve your reaction yields.
Section 1: Troubleshooting Guide for Palladium-Catalyzed Double Cyanation
One of the most effective modern methods for synthesizing this compound is the palladium-catalyzed double cyanation of 2,4-dihaloanilines (e.g., 2,4-dichloroaniline or 2,4-dibromoaniline). This section addresses specific issues you might encounter with this pathway.
Q1: My reaction shows very low or no conversion to the desired this compound. What is going wrong?
Answer:
This is a common issue that typically points to one of three areas: the catalyst system, the cyanide source, or the reaction conditions.
-
Cause A: Inactive Catalyst System: The catalytic cycle for cyanation relies on a Pd(0) species. If your palladium source is not properly activated or is deactivated during the reaction, the cycle will halt.
-
Troubleshooting:
-
Ensure an Inert Atmosphere: The Pd(0) species is sensitive to oxygen. Ensure your reaction is set up under a thoroughly inert atmosphere (Nitrogen or Argon) using proper Schlenk techniques. Degas your solvent before use.
-
Select the Right Ligand: Bulky, electron-rich phosphine ligands are crucial for stabilizing the Pd(0) center and facilitating the key steps of oxidative addition and reductive elimination.[1] Ligands like XPhos or Buchwald's biaryl phosphine ligands are often effective. The ligand-to-metal ratio is also critical and may require optimization.
-
Use a Pre-catalyst: Consider using a well-defined Pd(II) pre-catalyst that reliably reduces to the active Pd(0) species in situ.
-
-
-
Cause B: Ineffective Cyanide Source: Not all cyanide sources are equally reactive or soluble.
-
Troubleshooting:
-
Consider K₄[Fe(CN)₆]: Potassium ferrocyanide is a less toxic, crystalline, and air-stable alternative to KCN or NaCN.[1] It often provides excellent yields in solvents like DMF.
-
Check Solubility: If using KCN or NaCN, be aware of their limited solubility in some organic solvents. The use of additives or phase-transfer catalysts may be necessary in certain systems.
-
Organic Cyanide Sources: Acetone cyanohydrin can be an effective, though toxic, alternative cyanide source under specific conditions, often requiring a different catalyst system.[1]
-
-
-
Cause C: Sub-optimal Reaction Conditions:
-
Troubleshooting:
-
Temperature Control: Cyanation reactions typically require elevated temperatures (e.g., 100-140 °C) to proceed at a reasonable rate, especially for the second cyanation step which is often slower.[1] However, excessively high temperatures can lead to ligand or product decomposition. Run small-scale trials to find the optimal temperature for your specific substrate and catalyst system.
-
Solvent Choice: A polar, aprotic solvent like DMF, DMAc, or NMP is usually required to dissolve the reagents and facilitate the reaction. Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
-
Q2: The main product of my reaction is the mono-cyanated intermediate (e.g., 2-Chloro-4-cyanoaniline). How can I drive the reaction to completion?
Answer:
Formation of the mono-cyanated product indicates that the first cyanation is successful, but the second is not. This is a common kinetic hurdle.
-
Cause A: Insufficient Reagents or Reaction Time: The second nucleophilic substitution on the electron-deficient ring is often significantly slower than the first.
-
Troubleshooting:
-
Increase Reaction Time: Monitor your reaction by TLC or GC-MS. You may need to run the reaction for an extended period (24-48 hours) to see full conversion.
-
Increase Reagent Stoichiometry: Ensure you are using a sufficient excess of the cyanide source (e.g., >2 equivalents for the dihalide) and an adequate catalyst loading (typically 1-5 mol%).
-
-
-
Cause B: Lower Reactivity of the Second Halogen: After the first cyano group is added, the electronic properties of the aromatic ring change, which can deactivate the remaining halogen towards further oxidative addition.
-
Troubleshooting:
-
Increase Temperature: A moderate increase in temperature (e.g., by 10-20 °C) can often provide the necessary activation energy to overcome this barrier.
-
Switch to a More Active Catalyst System: A more electron-rich ligand or a different palladium pre-catalyst might be more effective at activating the C-X bond of the mono-cyanated intermediate.
-
-
Q3: My reaction mixture turns black and I am isolating a tarry, intractable material instead of a clean product. What causes this decomposition?
Answer:
The formation of dark, insoluble materials usually indicates decomposition, often caused by excessive heat or oxygen.
-
Cause A: Reaction Temperature is Too High: While heat is necessary, excessive temperatures can cause the decomposition of your starting materials, reagents (especially organic cyanide sources), or the product itself. It can also lead to the formation of palladium black (inactive, aggregated palladium metal).
-
Troubleshooting:
-
Optimize Temperature: Systematically lower the reaction temperature in 10 °C increments to find a balance between reaction rate and stability.
-
Ensure Even Heating: Use an oil bath and vigorous stirring to avoid localized "hot spots" in the reaction flask.
-
-
-
Cause B: Oxygen Contamination: The presence of oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst, often resulting in the formation of palladium black. It can also promote undesirable side reactions.
-
Troubleshooting:
-
Improve Inert Atmosphere Technique: Use high-purity inert gas, degas your solvent thoroughly (e.g., via freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes), and ensure all glassware is dried and flushed with inert gas before use.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most common and modern approaches include:
-
Transition-Metal-Catalyzed Cyanation: This involves the reaction of a 2,4-dihaloaniline with a cyanide source, catalyzed by a transition metal, most commonly palladium or nickel.[1][2]
-
Ammonolysis of Substituted Precursors: Routes starting from precursors like 2-chloro-5-nitrobenzonitrile involve an ammonolysis step to introduce the amino group.[3][4]
-
Sandmeyer Reaction: This classic method can be used to convert an amino group on a pre-functionalized aniline into a nitrile group via a diazonium salt intermediate.[5][6]
-
Multicomponent Reactions: While often leading to more substituted dicyanoanilines, one-pot reactions involving malononitrile and other reagents can be adapted in some cases.[7][8]
Q2: How do I choose the best cyanide source for my reaction?
The choice depends on a balance of reactivity, safety, and reaction conditions.
| Cyanide Source | Pros | Cons |
| KCN / NaCN | Inexpensive, highly reactive. | Extremely toxic, hygroscopic, poor solubility in many organic solvents. |
| Zn(CN)₂ | Less toxic than alkali cyanides, often used in Ni-catalyzed reactions.[2] | Can be less reactive, zinc salts can complicate workup. |
| K₄[Fe(CN)₆] | Significantly less toxic, stable, crystalline solid.[1] | Requires higher temperatures, may be slower than KCN. |
| Acetone Cyanohydrin | Organic source, can be used in homogeneous conditions.[1] | Highly toxic, thermally unstable. |
| TMSCN | Highly reactive, soluble in organic solvents. | Expensive, moisture-sensitive, toxic. |
Q3: What are the critical safety precautions when handling cyanide reagents?
Working with cyanides requires strict adherence to safety protocols.
-
Engineering Controls: Always handle solid cyanides and cyanide-containing reaction mixtures in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves (check for compatibility and consider double-gloving).
-
Quenching and Waste: Never acidify a solution containing cyanide salts, as this will generate highly toxic hydrogen cyanide (HCN) gas. A dedicated quench solution of bleach (sodium hypochlorite) and sodium hydroxide should be prepared before starting the experiment to neutralize any cyanide waste or spills.
-
Emergency Preparedness: Ensure you and your lab mates know the location and use of a cyanide antidote kit and are trained in emergency procedures.
Section 3: Optimized Experimental Protocol
This protocol is a representative example for the synthesis of this compound via a palladium-catalyzed double cyanation.
Reaction: Palladium-catalyzed Double Cyanation of 2,4-Dichloroaniline
Methodology:
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloroaniline (1.0 eq.), potassium ferrocyanide (K₄[Fe(CN)₆], 1.2 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%), and XPhos (10 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity argon three times.
-
Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) via cannula.
-
Reaction: Heat the reaction mixture in a pre-heated oil bath to 130-140 °C and stir vigorously for 24 hours under a positive pressure of argon.
-
Monitoring: Monitor the reaction progress by taking aliquots (via cannula) and analyzing by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Filter the mixture through a pad of celite to remove insoluble palladium and inorganic salts.
-
Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Section 4: Visualized Workflows and Mechanisms
Troubleshooting Low Yield
This decision tree can help diagnose the root cause of poor reaction yields.
References
- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 2. Nickel-Catalyzed Cyanation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN1105661A - 2-cyano-4-nitroaniline synthetic process - Google Patents [patents.google.com]
- 4. CN105418458A - Synthetic process of 2-cyano-4-nitroaniline - Google Patents [patents.google.com]
- 5. Catalytic Cyanation of C–N Bonds with CO2/NH3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Removing Colored Impurities from Crude 2,4-Dicyanoaniline
Prepared by: Gemini, Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and resolving issues related to colored impurities in crude 2,4-dicyanoaniline. Drawing on established principles of organic chemistry and purification science, this document offers both diagnostic FAQs and detailed, field-proven protocols to achieve high-purity material.
Section 1: Troubleshooting Common Purification Challenges (Q&A)
This section addresses the most frequently encountered issues during the purification of this compound.
Q1: Why is my crude this compound sample colored (e.g., yellow, brown, or black)?
A: The presence of color in your crude product is almost always due to the formation of highly conjugated molecular impurities. The aniline functional group is susceptible to oxidation, which can lead to the formation of colored byproducts.[1] These impurities absorb light in the visible spectrum, resulting in the observed color. The primary causes include:
-
Oxidation Byproducts: Exposure to air, particularly at elevated temperatures or in the presence of trace metals, can oxidize the aniline moiety to form complex, colored structures like quinone-imines or polymeric materials.
-
Residual Nitro-Aromatic Precursors: If the synthesis involves the reduction of a nitro group (e.g., from a nitro-dicyanobenzene precursor), incomplete reduction will leave highly colored nitro compounds in your product.[2]
-
Conjugated Side-Products: The reaction conditions used in synthesis can sometimes generate unintended, highly conjugated molecules that are intensely colored.[3]
Q2: I performed a standard recrystallization, but my final crystals are still colored. What is happening?
A: This is a common issue that typically indicates the colored impurity has solubility characteristics very similar to your desired product, this compound. This can cause the impurity to "co-crystallize" with your product, meaning it gets trapped within the crystal lattice as it forms. While recrystallization is excellent for removing impurities with different solubility profiles[4], it is less effective against those that are structurally similar to the target compound. In this case, a more targeted approach, such as treatment with activated carbon prior to recrystallization, is necessary to specifically remove the color-causing molecules.
Q3: How much activated carbon (charcoal) should I use, and can I use too much?
A: Yes, you can absolutely use too much activated carbon, which will negatively impact your yield. Activated carbon works by adsorbing flat, conjugated molecules onto its highly porous, graphitic surface.[5][6] However, it is not perfectly selective and will also adsorb your desired product to some extent.[5]
-
Recommended Practice: Start with a very small amount—just enough to cover the tip of a spatula (roughly the size of half a pea).[5] Add this to the hot solution of your crude product and swirl. If the color is not significantly reduced, you can add another small portion.
-
The "Too Much" Problem: Using an excessive amount of charcoal can lead to a dramatic loss of your final product, as it becomes irreversibly adsorbed and is removed during the hot filtration step.[5] Therefore, it should be used judiciously and only when necessary.
Q4: I am considering column chromatography for the highest purity. Will the basic aniline group cause problems on a standard silica gel column?
A: Yes, it is very likely to cause problems. Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic aniline group in your this compound can undergo a strong acid-base interaction with the silica. This often leads to significant "peak tailing," where the compound slowly bleeds from the column instead of eluting as a sharp band. In severe cases, it can result in irreversible adsorption and very poor recovery of your product.[7][8]
-
Solution 1 (Base Modifier): To counteract this, you can add a small amount of a volatile base, such as triethylamine (typically 0.1% to 1% by volume), to your eluent system (e.g., hexane/ethyl acetate).[8] The triethylamine will preferentially interact with the acidic sites on the silica, allowing your aniline product to elute properly.
-
Solution 2 (Alternative Stationary Phase): An often superior but more costly option is to use an amine-functionalized silica gel column.[9] These columns provide a more alkaline environment, eliminating the need for mobile phase modifiers and often resulting in better peak shape and recovery for basic compounds.[9]
Section 2: Detailed Purification Protocols
The following protocols provide step-by-step instructions for the most effective methods of removing colored impurities from this compound.
Protocol 1: Decolorization with Activated Carbon and Recrystallization
This is the most common and cost-effective method for removing colored impurities. It combines the adsorptive power of activated carbon with the purification capability of recrystallization.
Principle of Method: Activated carbon possesses an extremely high surface area and a high affinity for large, aromatic, conjugated molecules, which are the typical culprits for color.[5][10] By briefly treating a hot solution of the crude product with carbon, these impurities are adsorbed. They are then removed via hot filtration. The subsequent cooling of the now decolorized solution allows the pure this compound to crystallize, leaving behind any more soluble impurities in the mother liquor.[11]
Step-by-Step Methodology:
-
Solvent Selection: Choose an appropriate solvent in which this compound is highly soluble when hot but sparingly soluble when cold. Alcohols like ethanol or isopropanol, or a mixed solvent system like ethanol/water, are good starting points.[12]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent. Bringing the solvent to a boil and adding it portion-wise to the solid can help achieve saturation.
-
Decolorization: Briefly remove the flask from the heat source to stop boiling. Add a very small amount of activated carbon (tip of a spatula).[5] Caution: Adding carbon to a boiling or superheated solution can cause violent boiling over.[5] Swirl the mixture for 1-2 minutes. Avoid prolonged boiling with carbon, as this can increase product loss.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any other insoluble matter.[11] This step must be done rapidly to prevent the product from crystallizing prematurely in the funnel.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, cooling can be completed in an ice-water bath to maximize the yield.[13]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing & Drying: Wash the crystals in the funnel with a small amount of ice-cold solvent to remove any residual mother liquor. Allow the crystals to dry completely under vacuum or in a low-temperature oven.
-
Validation: Confirm the purity via melting point analysis or another suitable analytical technique (HPLC, NMR).
Workflow for Activated Carbon Treatment & Recrystallization
Caption: Workflow for purification using activated carbon followed by recrystallization.
Protocol 2: High-Purity Purification by Column Chromatography
This method is ideal for achieving the highest possible purity or when recrystallization fails to provide satisfactory results. It separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[14]
Principle of Method: In normal-phase chromatography, a polar stationary phase (silica gel) is used with a less polar mobile phase (eluent).[14] The crude mixture is applied to the top of the column. As the eluent flows through, less polar compounds travel down the column faster, while more polar compounds (like this compound) interact more strongly with the silica and move slower.[14] By gradually increasing the polarity of the eluent, the adsorbed compounds can be selectively released and collected in separate fractions.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate eluent system using Thin-Layer Chromatography (TLC). A good system will show clear separation between your product and the impurities, with the product spot having an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexane and ethyl acetate.
-
Eluent Preparation: Prepare the mobile phase identified in the TLC analysis. Crucially, add 0.1-0.5% triethylamine to this mixture to prevent peak tailing of the basic aniline product.[8]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour this slurry into the chromatography column and allow it to pack evenly under slight pressure or gravity, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in the minimum possible volume of the eluent or a slightly more polar solvent like dichloromethane.[14] Carefully apply this solution to the top of the silica bed.
-
Elution: Begin eluting the column with the low-polarity mobile phase. If impurities are less polar, they will elute first. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the this compound.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks (fractions).
-
Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified this compound.
Workflow for Column Chromatography Purification
Caption: Workflow for high-purity separation using column chromatography.
Section 3: Method Selection Guide
The choice of purification method depends on the initial purity of the crude material, the desired final purity, and available resources.
| Feature | Simple Recrystallization | Activated Carbon + Recrystallization | Column Chromatography |
| Final Purity | Moderate | High | Very High / Analytical Grade |
| Typical Yield | Good to High | Moderate to Good (product loss on carbon)[5] | Good (dependent on separation) |
| Scalability | Excellent | Excellent | Poor to Moderate (lab-scale) |
| Time & Effort | Low | Moderate | High |
| Cost | Low | Low | High (solvents, silica gel) |
| Best For | Lightly colored products | Moderately to highly colored products | Complex mixtures or highest purity needs |
Section 4: Safety & Handling Precautions
This compound, like many aromatic amines, should be handled with care. Always consult the specific Safety Data Sheet (SDS) for the compound.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (such as nitrile), safety goggles or a face shield, and a lab coat.[15]
-
Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[15]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[16]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
-
Charcoal . (2022). Chemistry LibreTexts. [Link]
-
SAFETY DATA SHEET afl . (n.d.). [Link]
- Removal of color impurities from organic compounds. (1956).
-
When should amine-bonded columns be used for purification? (2023). Biotage. [Link]
-
Decolorization with Activated Carbon . (2025). Carbotecnia. [Link]
-
How do activated carbons selectively 'sense' colored impurities? (2017). Reddit. [Link]
-
Separation of Aniline on Newcrom R1 HPLC column . SIELC Technologies. [Link]
-
2,4-Dichloroaniline . PubChem. [Link]
-
2,4-Dichloroaniline . Wikipedia. [Link]
-
Does aniline stick in columns during column chromatography? (2014). ResearchGate. [Link]
-
This compound . Chemsrc. [Link]
-
The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters . (2025). Huamei Carbon. [Link]
-
Is it possible to purify imine using column chromatography? (2015). ResearchGate. [Link]
-
2,4-dinitroaniline . Organic Syntheses Procedure. [Link]
-
2, 4-D Amine Weed Killer . DIY Pest Control. [Link]
-
Recrystallization: Figure 1. Structure of Aniline . Scribd. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]
-
RECRYSTALLIZATION . (n.d.). ResearchGate. [Link]
-
Recrystallization with two solvents . (2019). Reddit. [Link]
-
2,4-dichloroaniline . (2025). AERU - University of Hertfordshire. [Link]
- 2,4-dicyano-6-nitro-benzene amines. (1973).
-
Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review . (2012). Organic Preparations and Procedures International. [Link]
- Preparation method of 2, 4-dichloroaniline. (2014).
-
2,4-D Amine 4 Safety Data Sheet . (2017). CDMS.net. [Link]
- A kind of method for synthesizing 2,4-dichloroaniline. (2009).
-
MATERIAL SAFETY DATA SHEET AMINE 4 2,4-D WEED KILLER . Newsom Seed. [Link]
-
2,4-D 101: Everything Farmers Need to Know About 2,4-D . (2025). FBN. [Link]
-
Purification by Recrystallization . CUNY. [Link]
-
Aniline Impurities and Related Compound . Veeprho. [Link]
-
A SYSTEMATIC REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES OF ACTIVE PHARMACEUTICAL INGREDIENTS . (2022). World Journal of Pharmaceutical Research. [Link]
- Synthetic process of 2-cyano-4-nitroaniline. (2016).
-
3,4-Dicyanofuroxan: Preparation, Isolation, and Purification . (2023). OSTI.gov. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters [huameicarbon.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 14. benchchem.com [benchchem.com]
- 15. cms9files.revize.com [cms9files.revize.com]
- 16. docs.diypestcontrol.com [docs.diypestcontrol.com]
Technical Support Center: Purification of 2,4-Dicyanoaniline by Recrystallization from Ethanol
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2,4-dicyanoaniline. It provides in-depth protocols, troubleshooting guidance, and frequently asked questions (FAQs) related to recrystallization using ethanol. Our focus is on explaining the causality behind experimental choices to ensure both procedural success and a deeper understanding of the purification principles.
Section 1: Safety First - Hazard Overview & Handling
Before beginning any experimental work, it is critical to be fully aware of the hazards associated with this compound and to implement appropriate safety controls.
Hazard Profile: this compound is classified as a hazardous substance. Key hazards include:
-
Acute Toxicity: Harmful if swallowed and toxic in contact with skin or if inhaled.[1][2]
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1]
Mandatory Safety Precautions:
-
Engineering Controls: All handling of this compound, especially when in powdered form, must be conducted in a certified chemical fume hood to prevent inhalation of dust.[1][3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash-resistant safety goggles.[2][4]
-
Waste Disposal: Dispose of all waste (mother liquor, contaminated filter paper, etc.) in a designated hazardous waste container according to institutional and local regulations.[3] Do not pour waste down the drain.[1]
-
Emergency Procedures: Ensure an eyewash station and safety shower are immediately accessible.[4] In case of skin contact, wash the affected area immediately with plenty of soap and water.[2][3] If swallowed or inhaled, seek immediate medical attention.[1]
Section 2: Physicochemical Data Hub
Understanding the properties of this compound is fundamental to designing an effective purification strategy.
| Property | Value | Source(s) |
| Chemical Name | 4-Aminobenzene-1,3-dicarbonitrile | [5] |
| Synonyms | This compound, 4-Aminoisophthalonitrile | [5] |
| Molecular Formula | C₈H₅N₃ | [5] |
| Molecular Weight | 143.15 g/mol | [5] |
| Appearance | Solid, crystalline powder | [4] |
| Melting Point | 83-85 °C (often cited for the similar 4-cyanoaniline) | [4][6] |
| Solubility Profile | Soluble in methanol; Insoluble in water | [4] |
Section 3: Core Protocol - Single-Solvent Recrystallization from Ethanol
This protocol outlines the standard procedure for purifying this compound using ethanol as a single solvent. The core principle of recrystallization is to dissolve the impure solid in a minimum amount of a hot solvent in which the compound is soluble, but in which it is poorly soluble at low temperatures.[7][8]
Methodology:
-
Dissolution:
-
Place the impure this compound (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL).
-
Add a magnetic stir bar or a boiling stick to promote smooth boiling.
-
In a separate beaker, heat a volume of 95% ethanol on a hot plate to near its boiling point (78 °C).
-
Add the hot ethanol to the Erlenmeyer flask containing the solid in small portions, with continuous stirring or swirling, until the solid just dissolves completely.[7][9] Causality: Using the minimum amount of near-boiling solvent is crucial. Adding too much will result in a lower, or even no, yield of crystals upon cooling, as the compound will remain dissolved in the excess solvent.[7][10]
-
-
Hot Filtration (Optional, if insoluble impurities are present):
-
If you observe any insoluble material (e.g., dust, mechanical impurities) in the hot solution, a hot filtration is necessary.[11]
-
Pre-heat a gravity filtration setup (funnel and a clean Erlenmeyer flask) on the hot plate to prevent premature crystallization in the funnel.[12]
-
Place a fluted filter paper in the hot funnel.
-
Quickly pour the hot solution through the fluted filter paper into the pre-heated receiving flask.[12]
-
If crystals form on the filter paper, wash them through with a minimal amount of fresh, hot ethanol.
-
-
Crystallization (Cooling):
-
Remove the flask from the heat source and cover it with a watch glass. This prevents solvent evaporation and contamination.[11]
-
Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[10]
-
Once the flask has reached room temperature, you can place it in an ice-water bath for 15-20 minutes to maximize crystal formation by further decreasing the compound's solubility.[7]
-
-
Crystal Collection & Washing:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly over the holes. Place it on a clean filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of ice-cold ethanol to ensure it seals against the funnel.[12]
-
Turn on the vacuum and pour the cold slurry of crystals into the Büchner funnel.
-
Wash the crystals with a minimal amount of ice-cold ethanol.[7][12] Causality: The wash step removes the residual mother liquor, which contains the dissolved impurities. The solvent must be ice-cold to minimize redissolving your purified product.[7]
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum running for several minutes to pull air through and partially dry them.
-
Transfer the semi-dry crystals to a pre-weighed watch glass and allow them to air-dry completely, preferably in a desiccator or a low-temperature vacuum oven.
-
-
Purity Assessment:
-
Determine the melting point of the dried, recrystallized product. A pure compound will exhibit a sharp melting point range (typically <1-2 °C wide) that is close to the literature value. An impure sample will melt over a broader range and at a lower temperature.[11]
-
Section 4: Visual Workflow of Recrystallization
Caption: Workflow for the purification of this compound via recrystallization.
Section 5: Troubleshooting Guide
Problem: No crystals have formed after cooling, even in the ice bath.
-
Probable Cause 1: Supersaturation. The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature. Crystal growth requires a nucleation site to begin.[7][13]
-
Solution A: Induce Crystallization. Gently scratch the inside of the flask just below the surface of the liquid with a clean glass rod. The microscopic scratches on the glass provide a rough surface for nucleation to begin.[7][11]
-
Solution B: Seeding. If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" provides a template for other molecules to deposit onto, initiating crystallization.[7][11]
-
-
Probable Cause 2: Too Much Solvent. This is the most common reason for crystallization failure.[13] If an excess of solvent was added during the dissolution step, the solution will not be saturated upon cooling, and the compound will remain in solution.
-
Solution: Gently heat the solution to boil off some of the ethanol (in a fume hood) to reduce the total volume.[10] Once the volume is reduced, attempt the slow cooling process again.
-
Problem: An oil has formed instead of solid crystals.
-
Probable Cause: "Oiling Out." This occurs when the solid comes out of solution at a temperature above its melting point. The high concentration of impurities can depress the melting point of the crude solid, making this more likely.[13]
-
Solution: Re-heat the solution until the oil completely redissolves. Add a small amount of additional hot ethanol (1-2 mL) to ensure the saturation point is slightly lower.[10] Allow the solution to cool much more slowly. You can insulate the flask with glass wool or paper towels to decrease the cooling rate. This should allow the solution to cool below the compound's melting point before it comes out of solution, promoting crystal formation instead of oiling.[13]
-
Problem: The final yield of purified product is very low.
-
Probable Cause 1: Too Much Solvent. As mentioned above, using too much hot solvent during dissolution is a primary cause of low recovery, as a significant amount of the product will remain in the mother liquor.[7][10]
-
Probable Cause 2: Premature Crystallization. If the solution cooled too quickly during hot filtration (if performed), a significant amount of product could have been lost on the filter paper.
-
Probable Cause 3: Excessive Washing. Washing the collected crystals with too much ice-cold ethanol, or with ethanol that was not sufficiently cold, can dissolve and wash away a portion of the purified product.[7]
-
Solution: Review your technique. Always use the absolute minimum of near-boiling solvent for dissolution and the absolute minimum of ice-cold solvent for washing.[7] If you have not discarded the mother liquor, you can try to recover more product by boiling off more solvent and re-cooling.
-
Problem: The recrystallized product is still colored.
-
Probable Cause: Presence of highly-colored, soluble impurities.
-
Solution: Use Activated Charcoal. Redissolve the impure crystals in the minimum amount of hot ethanol. Add a very small amount (e.g., the tip of a spatula) of activated charcoal to the hot solution and swirl for a few minutes. The charcoal will adsorb the colored impurities.[12] Perform a hot filtration to remove the charcoal, then cool the clear, colorless filtrate to crystallize the product. Caution: Use charcoal sparingly, as it can also adsorb some of your desired product, reducing the final yield.[12]
-
Section 6: Frequently Asked Questions (FAQs)
Q1: Why is ethanol a suitable solvent for this recrystallization? Ethanol is a good choice because it exhibits the ideal solubility characteristics for recrystallization: this compound is likely highly soluble in hot ethanol but significantly less soluble in cold ethanol.[12] Additionally, ethanol has a relatively low boiling point (78 °C), making it easy to remove during the drying phase, and it is less toxic than other organic solvents like methanol.
Q2: How do I know if my final product is pure? The primary method for assessing purity after recrystallization is melting point analysis. A pure crystalline solid has a characteristic, sharp melting point range (1-2 °C).[11] Impurities disrupt the crystal lattice, causing the substance to melt at a lower temperature and over a broader range. Comparing the experimental melting point of your product to the literature value is a strong indicator of purity.
Q3: My compound is very soluble in ethanol even when cold. What should I do? If your compound is too soluble in ethanol to get a good recovery, you should use a two-solvent (or mixed-solvent) system.[9][12] For this compound, which is insoluble in water, an ethanol-water system is ideal. This advanced protocol is described in the next section.
Q4: Can I put my hot solution directly into the ice bath to speed things up? This is strongly discouraged. Rapidly crashing the solid out of solution by shock-cooling will lead to the formation of very small crystals that can trap impurities within their structure.[10] Slow, gradual cooling is paramount for achieving high purity.
Section 7: Advanced Protocol - Two-Solvent Recrystallization (Ethanol-Water)
This method is employed when a compound is too soluble in a primary solvent (like ethanol) at low temperatures. A second solvent, or "anti-solvent" (in this case, water), in which the compound is insoluble, is added to the point of saturation.[12][14]
Methodology:
-
Dissolution: Dissolve the impure this compound in the absolute minimum amount of hot ethanol, as described in the single-solvent protocol.
-
Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot water dropwise with constant swirling until the solution becomes faintly and persistently cloudy. This is the "cloud point," which indicates the solution is now saturated.[14]
-
Re-solubilization: Add a few more drops of hot ethanol, just enough to make the solution clear again. This ensures the solution is perfectly saturated at the boiling point.
-
Crystallization & Collection: Proceed with the slow cooling, crystal collection, washing (using a cold ethanol-water mixture), and drying steps as outlined in the single-solvent protocol.
References
-
PubChem. (n.d.). 2,4-Dichloroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
Chemsrc. (2025). This compound. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2020). Recrystallisation Help. r/Chempros. Retrieved from [Link]
-
Chemistry Solutions. (n.d.). Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]
- Unknown. (n.d.). Recrystallization II. Document.
-
ResearchGate. (n.d.). Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Taylor & Francis Online. (2012). Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review. Organic Preparations and Procedures International. Retrieved from [Link]
- Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.
-
PubChem. (n.d.). 2,4-Dinitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2022). A Comprehensive Review on Synthesis and Characterization of Impurities in API's. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of 3,5‐disubstituted‐2,6‐dicyanoanilines 4. Retrieved from [Link]
-
Wageningen University & Research. (2018). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. Retrieved from [Link]
- ChemBlink. (n.d.). 4-Aminobenzonitrile Technical Data Sheet. Retrieved from an industrial chemical supplier website.
-
Solubility of Things. (n.d.). 4-Aminobenzonitrile. Retrieved from [Link]
-
Austin Publishing Group. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. biosynth.com [biosynth.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. This compound | C8H5N3 | CID 88169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-アミノベンゾニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. researchgate.net [researchgate.net]
- 9. chemistry-solutions.com [chemistry-solutions.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. web.mnstate.edu [web.mnstate.edu]
Common side reactions in the synthesis of 2,4-Dicyanoaniline
Welcome to the technical support center for the synthesis of 2,4-Dicyanoaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic process. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of this important chemical intermediate.
I. Troubleshooting Guide: Common Side Reactions & Issues
This section addresses specific problems you may encounter during the synthesis of this compound, offering explanations for their causes and actionable solutions.
Issue 1: Low Yield of this compound
Question: My reaction is consistently resulting in a low yield of the desired this compound. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors, primarily related to incomplete reactions, degradation of the product, or competing side reactions. A common synthetic route involves the reduction of 4-nitrobenzene-1,3-dicarbonitrile.
Potential Causes & Solutions:
-
Incomplete Reduction: The reduction of the nitro group is a critical step.
-
Insight: Insufficient reducing agent or catalyst deactivation can lead to incomplete conversion. For catalytic hydrogenation, the catalyst (e.g., Palladium on carbon) may lose activity. For metal-acid reductions (e.g., Fe/HCl), the metal surface can become passivated.[1]
-
Troubleshooting:
-
Increase Reducing Agent/Catalyst Load: Incrementally increase the molar equivalents of the reducing agent or the weight percentage of the catalyst.
-
Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material.
-
Catalyst Quality: Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., under an inert atmosphere).
-
-
-
Side Reactions: The primary competing reactions are hydrolysis of the nitrile groups and polymerization.
-
Insight: The presence of strong acids or bases, especially at elevated temperatures, can promote the hydrolysis of the nitrile groups to amides or carboxylic acids.[2][3][4] Aniline derivatives are also susceptible to oxidative polymerization, which can be initiated by residual oxidants or exposure to air at high temperatures.[5][6]
-
Troubleshooting:
-
Control pH: Maintain the reaction pH within the optimal range for the chosen reduction method. For instance, in metal-acid reductions, while acidic conditions are necessary, excessively strong acidity can favor hydrolysis.
-
Temperature Management: Avoid excessively high reaction temperatures, which can accelerate both hydrolysis and polymerization.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative polymerization.
-
-
-
Sub-optimal Reaction Conditions:
-
Insight: Solvent choice and reaction time are crucial. The solvent must be appropriate for the chosen reducing agent and starting material, and the reaction must be allowed to proceed to completion.
-
Troubleshooting:
-
Solvent Selection: Use a solvent that provides good solubility for the starting material and is compatible with the reaction conditions. Alcohols like ethanol or methanol are often suitable for catalytic hydrogenation.
-
Optimize Reaction Time: Determine the optimal reaction time through careful monitoring. Premature work-up will result in a low yield due to incomplete reaction.
-
-
Issue 2: Presence of Impurities in the Final Product
Question: My final product shows significant impurities after purification. What are these impurities likely to be and how can I prevent their formation?
Answer:
Impurities in the final this compound product typically arise from side reactions or incomplete reactions. The most common impurities are partially reduced intermediates, hydrolyzed byproducts, and positional isomers if starting from a different precursor.
Common Impurities & Prevention Strategies:
| Impurity | Formation Mechanism | Prevention & Mitigation |
| 4-Amino-3-cyanobenzamide | Partial hydrolysis of one of the nitrile groups under acidic or basic conditions.[2][3] | - Tightly control the pH of the reaction mixture. - Minimize reaction time and temperature to reduce the likelihood of hydrolysis. |
| 4-Amino-1,3-benzenedicarboxylic acid | Complete hydrolysis of both nitrile groups.[2][3] | - Use milder reaction conditions. - If using strongly acidic or basic conditions, ensure the reaction is not heated for prolonged periods. |
| Starting Material (e.g., 4-Nitrobenzene-1,3-dicarbonitrile) | Incomplete reduction of the nitro group. | - Ensure sufficient reducing agent and active catalyst. - Monitor the reaction to completion using TLC or HPLC. |
| Polymeric Byproducts | Oxidative polymerization of the aniline product.[5][6][7] | - Conduct the reaction under an inert atmosphere. - Avoid exposure of the reaction mixture to air, especially at elevated temperatures. |
Purification Strategy:
-
Recrystallization: this compound can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Column Chromatography: For removal of closely related impurities, column chromatography on silica gel may be necessary.[8]
Issue 3: Formation of Polymeric Material
Question: I am observing the formation of a dark, insoluble material in my reaction mixture. What is causing this and how can I avoid it?
Answer:
The formation of a dark, insoluble material is a strong indication of polymerization. Aniline and its derivatives are known to undergo oxidative polymerization, especially in the presence of oxidizing agents, certain metal catalysts, or upon exposure to air at elevated temperatures.[5][6][7]
Causality & Prevention:
-
Oxidative Coupling: The amino group of the aniline can be oxidized, leading to the formation of radical cations that then polymerize.
-
Prevention:
-
Inert Atmosphere: The most effective way to prevent oxidative polymerization is to conduct the entire synthesis under an inert atmosphere (Nitrogen or Argon).
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Control Temperature: Lowering the reaction temperature can slow down the rate of polymerization.
-
Avoid Oxidizing Agents: Ensure that no residual oxidizing agents from previous steps are present.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method for synthesizing this compound is the reduction of 4-nitrobenzene-1,3-dicarbonitrile.[9] This can be achieved through various reduction methods, including catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst) or by using a metal in an acidic medium (e.g., iron powder in hydrochloric acid).[1]
Q2: How can I effectively monitor the progress of the reaction?
A2: The progress of the synthesis of this compound can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC would be a mixture of hexane and ethyl acetate. By spotting the reaction mixture alongside the starting material, the disappearance of the starting material and the appearance of the product spot can be tracked.
Q3: What are the key safety precautions to consider during this synthesis?
A3:
-
Handling of Cyanides: If the synthesis involves cyanide salts, it is crucial to handle them with extreme care in a well-ventilated fume hood, as they are highly toxic. Acidification of cyanide salts will produce highly toxic hydrogen cyanide gas.
-
Flammable Solvents: Many organic solvents used in the synthesis are flammable. Ensure that there are no ignition sources nearby.
-
Catalytic Hydrogenation: If using hydrogen gas for reduction, be aware of its flammability and the potential for explosion. Ensure the system is properly sealed and purged.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Q4: Can you provide a general protocol for the purification of this compound?
A4: A general purification protocol would involve the following steps:
-
Work-up: After the reaction is complete, the catalyst (if any) is filtered off. The reaction mixture is then typically neutralized and extracted with an organic solvent like ethyl acetate.[8]
-
Washing: The organic layer is washed with water and brine to remove any water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Recrystallization/Chromatography: The crude product can then be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[8]
III. Visualizing Reaction Pathways
Main Synthetic Pathway and Potential Side Reactions
Caption: Synthetic pathway to this compound and major side reactions.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields in this compound synthesis.
IV. References
-
CN101798269A - Preparation method for synthesizing 2,4-dichloroaniline from 2,4-dichloronitrobenzene - Google Patents. (URL not available)
-
Hydrolysis of α-cyanobenzylideneanilines. Part I. Kinetic studies in acidic media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])
-
CN101362699A - A kind of method for synthesizing 2,4-dichloroaniline - Google Patents. (URL not available)
-
CN110590564A - Method for synthesizing 2,4-dichloroaniline by continuous chlorination - Google Patents. (URL not available)
-
From Linear Molecular Chains to Extended Polycyclic Networks: Polymerization of Dicyanoacetylene - USPEX. (URL not available)
-
Application and preparation of 2,4-dichloroaniline_Kain Industrial Additive. (URL: [Link])
-
Organic Syntheses Procedure. (URL: [Link])
-
The Chemical Versatility of 2,4-Dichloroaniline in Dye Synthesis. (URL: [Link])
-
Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review. (URL: [Link])
-
Synthesis of 3,5‐disubstituted‐2,6‐dicyanoanilines 4 - ResearchGate. (URL: [Link])
-
21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. (URL: [Link])
-
Four-component one-pot synthesis of novel dicyanoaniline anchored triazoles. (URL: [Link])
-
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC - NIH. (URL: [Link])
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. (URL: [Link])
-
Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines - PMC - NIH. (URL: [Link])
-
Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates - Organic Chemistry Portal. (URL: [Link])
-
Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (URL: [Link])
-
Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. (URL: [Link])
-
hydrolysis of nitriles - Chemguide. (URL: [Link])
-
Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes - PMC - NIH. (URL: [Link])
-
Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. (URL: [Link])
-
Hydrolysis of nitriles with aqueous acid to give carboxylic acids - Master Organic Chemistry. (URL: [Link])
-
Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3-Cyanoindoles. (URL: [Link])
-
Papain catalysed hydantoin hydrolysis in the synthesis of amino acids - PubMed. (URL: [Link])
-
Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A - PMC - PubMed Central. (URL: [Link])
-
Innovating with 1,4-Dicyanobenzene: Applications in Synthesis and Material Science. (URL: [Link])
-
Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol - MDPI. (URL: [Link])
-
Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. (URL: [Link])
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (URL: [Link])
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. (URL: [Link])
-
CN105418458A - Synthetic process of 2-cyano-4-nitroaniline - Google Patents. (URL: )
-
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Publishing. (URL: [Link])
-
Reactions for making widely used aniline compounds break norms of synthesis. (URL: [Link])
-
This compound | CAS#:19619-22-8 | Chemsrc. (URL: [Link])
Sources
- 1. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound | CAS#:19619-22-8 | Chemsrc [chemsrc.com]
Optimizing temperature and reaction time for 2,4-Dicyanoaniline synthesis
Technical Support Center: Optimizing 2,4-Dicyanoaniline Synthesis
A Senior Application Scientist's Guide to Temperature and Reaction Time Optimization in Palladium-Catalyzed Cyanation
Welcome to the Technical Support Center for advanced organic synthesis. This guide is tailored for researchers, scientists, and drug development professionals engaged in the synthesis of this compound, a key intermediate in various high-value applications. We will delve into the critical parameters of temperature and reaction time, providing expert insights, troubleshooting protocols, and a framework for systematic optimization.
This document focuses on a robust and widely applicable method: the palladium-catalyzed double cyanation of a 2,4-dihaloaniline precursor (e.g., 2,4-dichloroaniline or 2,4-dibromoaniline) using a cyanide source such as zinc cyanide (Zn(CN)₂). Understanding the interplay between temperature and time is paramount to maximizing yield, minimizing impurities, and ensuring a reproducible process.
Reaction Overview: The Palladium Catalytic Cycle
The synthesis of this compound from a dihalo-precursor is a cross-coupling reaction. The generally accepted mechanism involves a catalytic cycle with a palladium(0) species.[1] Key steps include:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of the 2,4-dihaloaniline. This is often the rate-limiting step and is highly temperature-dependent.
-
Transmetalation (Halide/Cyanide Exchange): The cyanide group from the cyanide source (e.g., Zn(CN)₂) replaces the halide on the palladium complex.
-
Reductive Elimination: The desired aryl-cyanide bond is formed, releasing the cyanated product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]
This cycle must occur twice per molecule to achieve the target this compound. The efficiency of each step is directly influenced by the reaction temperature and duration.
Troubleshooting Guide: Temperature & Time
This section addresses common issues encountered during the synthesis in a direct question-and-answer format, providing the causality behind our recommended solutions.
Q1: My reaction yield is consistently low, with a significant amount of starting material remaining. What are the likely causes related to temperature and time?
A1: This is a classic symptom of insufficient activation energy or incomplete reaction.
-
Causality (Temperature): The oxidative addition step, particularly for less reactive aryl chlorides, requires a significant energy input. If the temperature is too low, the catalytic cycle may initiate sluggishly or not at all, leading to poor conversion. Typical Buchwald-Hartwig type couplings often require temperatures between 80-100°C to proceed efficiently.[2][3]
-
Causality (Time): Cross-coupling reactions are not instantaneous. If the reaction time is too short, the catalytic cycles may not have had enough opportunities to convert all the starting material. This is especially true for the second cyanation, which is often slower due to the electron-withdrawing nature of the first installed cyano group.
-
Troubleshooting Steps:
-
Increase Temperature: Incrementally increase the reaction temperature by 10-20°C. Monitor the reaction progress by TLC or LC-MS to observe changes in the consumption of starting material. Be cautious not to exceed the boiling point of your solvent unless using a sealed vessel.
-
Extend Reaction Time: Run a time-course experiment. Take aliquots from the reaction mixture at set intervals (e.g., 2, 4, 8, 16, and 24 hours) and analyze them to determine when the reaction reaches its plateau.
-
Verify Reagent Purity: Ensure all reagents, especially the solvent and base, are anhydrous. Moisture can be particularly harmful to the catalysis.[4]
-
Q2: I am observing significant amounts of the mono-cyanated byproduct (2-amino-4-cyanohalobenzene). How can I drive the reaction to completion?
A2: Formation of the mono-substituted product indicates that the first cyanation is successful, but the second is not.
-
Causality (Temperature & Sterics): The second oxidative addition is often more difficult. The first cyano group is electron-withdrawing, which deactivates the aromatic ring towards further oxidative addition. A higher temperature may be required to overcome this increased activation barrier.
-
Causality (Catalyst Activity): The catalyst may be deactivating over the course of the reaction before the second cyanation can occur efficiently. Higher temperatures can sometimes accelerate catalyst decomposition if not properly stabilized by the ligand.
-
Troubleshooting Steps:
-
More Forcing Conditions: Increase the reaction temperature towards the higher end of the solvent's viable range (e.g., 110-120°C in dioxane or DMF), provided the catalyst and substrates are stable.[5]
-
Increase Catalyst Loading: While not a temperature/time variable, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can provide more active catalyst to push the second cyanation to completion within a reasonable timeframe.[6]
-
Ligand Screening: The choice of ligand is critical for stabilizing the palladium catalyst at elevated temperatures.[7][8] If catalyst decomposition is suspected, switching to a more robust, electron-rich, and sterically hindered phosphine ligand (e.g., a biarylphosphine like XPhos) may allow the reaction to be run effectively at higher temperatures for longer durations.
-
Q3: The reaction starts well but then stalls, and I observe the formation of palladium black. What temperature adjustments should I make?
A3: The formation of palladium black is a clear sign of catalyst decomposition, where the active Pd(0) species agglomerates into an inactive bulk metal.[7]
-
Causality (Temperature): This is a classic sign that the reaction temperature is too high for the chosen catalyst/ligand system. The ligand may be dissociating from the palladium center, or the organopalladium intermediates themselves may be thermally unstable, leading to uncontrolled reduction to Pd(0) metal.[9]
-
Causality (Ligand Stability): The phosphine ligands themselves can degrade at high temperatures, leaving the palladium center unprotected.
-
Troubleshooting Steps:
-
Reduce Temperature: Immediately lower the reaction temperature. It is better to have a slower, controlled reaction than a fast one that dies prematurely. Try running the reaction 20°C lower than the temperature at which decomposition was observed.
-
Add Excess Ligand: Adding a slight excess of the phosphine ligand (relative to the palladium source) can sometimes help stabilize the catalytic species in solution and prevent aggregation.[5]
-
Change Ligand: As mentioned in A2, switch to a more thermally stable ligand designed for challenging cross-couplings. These ligands form more stable complexes with palladium that can withstand higher temperatures.[8]
-
Q4: How do I determine the optimal reaction time without causing product degradation?
A4: The goal is to stop the reaction when the concentration of the desired product is maximized, before side reactions or degradation begin to lower the isolated yield.
-
Causality (Time & Temperature): At elevated temperatures, prolonged reaction times can lead to the degradation of starting materials, the desired product, or the catalyst. For nitrile-containing compounds, side reactions like hydrolysis (if water is present) can become an issue over extended periods at high heat.
-
Troubleshooting Steps:
-
Conduct a Time-Course Study: This is the most reliable method. Once you have identified an effective temperature (from the steps above), run the reaction and take samples periodically.
-
Analyze Samples: Use a quantitative or semi-quantitative method (LC-MS with a standard, or GC with an internal standard) to plot the concentration of starting material, mono-cyanated intermediate, and the final this compound product over time.
-
Identify the Optimum: The optimal reaction time is the point at which the concentration of the this compound product reaches its maximum and begins to plateau or decrease. Continuing the reaction beyond this point provides no benefit and may introduce impurities.
-
Frequently Asked Questions (FAQs)
Q: What is a typical starting temperature range for palladium-catalyzed cyanation? A: A good starting point for many palladium-catalyzed cyanations, especially with aryl bromides, is 80-100°C.[2] For more challenging substrates like aryl chlorides, temperatures of 100-120°C are often required. Always begin with a moderate temperature and increase only if the reaction is sluggish.
Q: How does the choice of solvent affect the optimal temperature? A: The solvent's boiling point sets the upper limit for the reaction temperature at atmospheric pressure. High-boiling polar aprotic solvents like DMF, DMAc, or dioxane are commonly used because they can dissolve the reagents and support the higher temperatures often needed for these couplings.[10] The optimal temperature will always be below the solvent's boiling point.
Q: What are the critical safety considerations when running cyanation reactions at elevated temperatures? A: Extreme caution is required.
-
Hydrogen Cyanide (HCN) Gas: Cyanide salts (like Zn(CN)₂) can react with moisture or acidic conditions to produce highly toxic and flammable HCN gas.[11][12] This process can be accelerated at higher temperatures. All manipulations must be performed in a certified chemical fume hood.[11]
-
Pressure Build-up: When running reactions above the solvent's boiling point in a sealed vessel, ensure the vessel is pressure-rated and use a blast shield.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and suitable gloves.[13]
-
Quenching: Be extremely careful when quenching the reaction. A basic solution (e.g., aqueous sodium hypochlorite) is often used to destroy excess cyanide, but this should be done cautiously in a fume hood.
Experimental Protocol: Systematic Optimization Workflow
This protocol outlines a method for systematically optimizing temperature and reaction time for the synthesis of this compound from 2,4-dichloroaniline using Zn(CN)₂.
1. Temperature Screening Array:
-
Set up a parallel array of four to five small-scale reactions (e.g., 0.5 mmol scale) in identical reaction vials.
-
To each vial, add 2,4-dichloroaniline (1 equiv), Zn(CN)₂ (1.2 equiv for both CN groups), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., XPhos, 8 mol%).
-
Add the degassed solvent (e.g., DMAc).
-
Seal the vials and place them in a pre-heated reaction block at different temperatures (e.g., 80°C, 90°C, 100°C, 110°C, 120°C).
-
Run all reactions for a fixed, extended period (e.g., 16 hours).
-
After cooling, quench the reactions appropriately and analyze the crude mixture from each vial by LC-MS or GC to determine the conversion and product-to-byproduct ratio. Select the temperature that gives the best preliminary result.
2. Time-Course Study at Optimal Temperature:
-
Set up a slightly larger scale reaction (e.g., 2-3 mmol) using the optimal temperature identified in Step 1.
-
Once the reaction reaches the target temperature, begin taking small, uniform aliquots at regular intervals (e.g., 1, 2, 4, 8, 12, 16, 24 hours).
-
Immediately quench each aliquot to stop the reaction and prepare it for analysis.
-
Analyze each time point to plot the formation of the product versus time. This will reveal the point of maximum yield and determine the optimal reaction duration.
Data Presentation & Visualization
Table 1: Hypothetical Optimization Data Summary
| Entry | Precursor (1 eq.) | Pd Source (mol%) | Ligand (mol%) | Cyanide Source (eq.) | Solvent | Temp (°C) | Time (h) | Yield of 2,4-DCA (%) |
| 1 | 2,4-dichloroaniline | Pd₂(dba)₃ (2) | XPhos (8) | Zn(CN)₂ (1.2) | DMAc | 90 | 16 | 45 |
| 2 | 2,4-dichloroaniline | Pd₂(dba)₃ (2) | XPhos (8) | Zn(CN)₂ (1.2) | DMAc | 110 | 16 | 88 |
| 3 | 2,4-dichloroaniline | Pd₂(dba)₃ (2) | XPhos (8) | Zn(CN)₂ (1.2) | DMAc | 130 | 16 | 75 (Decomposition obs.) |
| 4 | 2,4-dichloroaniline | Pd₂(dba)₃ (2) | XPhos (8) | Zn(CN)₂ (1.2) | DMAc | 110 | 8 | 72 |
| 5 | 2,4-dichloroaniline | Pd₂(dba)₃ (2) | XPhos (8) | Zn(CN)₂ (1.2) | DMAc | 110 | 12 | 89 |
| 6 | 2,4-dichloroaniline | Pd₂(dba)₃ (2) | XPhos (8) | Zn(CN)₂ (1.2) | DMAc | 110 | 20 | 87 (Impurities noted) |
DCA: Dicyanoaniline. Yields determined by quantitative analysis of the crude reaction mixture.
Diagram 1: Experimental Optimization Workflow
Caption: A systematic workflow for the optimization of reaction temperature and time.
References
-
Grushin, V. V. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. Journal of the American Chemical Society, 130(15), 5216–5231. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Zinc cyanide. Cole-Parmer. [Link]
-
Wikipedia. (2023). Ullmann condensation. [Link]
-
Astruc, D., et al. (2018). Influence of Organic Ligands on the Stabilisation of Palladium Nanoparticles. Request PDF. [Link]
-
WuXi AppTec. (2022). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
-
University of Leeds. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
Grushin, V. V. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Request PDF. [Link]
-
Ali, M. A., et al. (2015). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle. Nanochemistry Research. [Link]
-
Nolan, S. P., et al. (2017). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions. [Link]
-
Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. [Link]
-
Grushin, V. V., et al. (2001). Thermal Stability, Decomposition Paths, and Ph/Ph Exchange Reactions of [(Ph3P)2Pd(Ph)X]. Organometallics. [Link]
-
Pérez-Ramírez, J., et al. (2023). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. PMC - NIH. [Link]
-
New Jersey Department of Health. (n.d.). ZINC CYANIDE - HAZARD SUMMARY. [Link]
-
Sundermeier, M., et al. (2021). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Chemistry – A European Journal. [Link]
-
Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society. [Link]
-
Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
Wikipedia. (2023). Sandmeyer reaction. [Link]
-
Segler, M. H. S., et al. (2021). Prediction of the Chemical Context for Buchwald‐Hartwig Coupling Reactions. Molecular Informatics. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 13. nj.gov [nj.gov]
Technical Support Center: Troubleshooting Insolubility of Polyamides Derived from 2,4-Dicyanoaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polyamides derived from 2,4-dicyanoaniline. This guide is designed to provide in-depth troubleshooting for the common challenge of insolubility encountered during your experiments. Here, we delve into the causative factors and offer field-proven solutions to help you achieve successful dissolution and characterization of these unique polymers.
Frequently Asked Questions (FAQs)
Q1: Why is my polyamide synthesized from this compound completely insoluble in common organic solvents like DMF, DMSO, or NMP?
A1: The insolubility of aromatic polyamides, or aramids, is a well-known challenge stemming from their rigid molecular structure and strong intermolecular forces.[1] In the specific case of polyamides derived from this compound, several factors likely contribute to this issue:
-
Intense Hydrogen Bonding: The amide (-CO-NH-) linkages along the polymer backbone form extensive and highly directional hydrogen bonds between chains. This creates a highly cohesive and crystalline structure that is difficult for solvent molecules to penetrate and disrupt.
-
High Chain Rigidity: The aromatic rings in the polymer backbone lead to a rigid, rod-like conformation. This inherent stiffness promotes efficient chain packing and crystallization, further reinforcing the intermolecular forces.
-
Dipolar Interactions from Cyano Groups: The two cyano (-C≡N) groups on each aniline-derived unit are strongly polar and electron-withdrawing. These groups can participate in strong dipole-dipole interactions between polymer chains, adding another layer of cohesive energy that must be overcome for dissolution. While pendant cyano groups have been shown to sometimes disrupt packing and improve solubility, the specific geometry of this compound may lead to a highly ordered, intractable structure.[2]
-
Potential for Crosslinking: Although less common, side reactions during high-temperature polymerization could potentially lead to crosslinking, rendering the polymer infusible and insoluble.
Q2: I expected the cyano groups to improve solubility by disrupting chain packing. Why might this not be the case for my polymer?
A2: While it is true that bulky or irregularly placed side groups can disrupt chain packing and enhance solubility, the effect of the cyano groups in your specific polymer is more complex. The introduction of pendant cyano groups has been observed to make solvation easier in some polyamides.[2] However, the two cyano groups in the this compound-derived unit are part of the rigid backbone. Their strong polarity and potential for specific intermolecular interactions might lead to a highly ordered, but not necessarily less crystalline, structure. The combined effect of strong hydrogen bonding and dipole-dipole interactions from the cyano groups can create a polymer network that is exceptionally resistant to solvation.
Q3: Are there any "go-to" solvents I should try first for these types of polyamides?
A3: For highly insoluble aromatic polyamides, standard polar aprotic solvents are often insufficient on their own. However, they form the basis of more aggressive solvent systems. The most commonly successful solvents for aramids include:
-
N-Methyl-2-pyrrolidone (NMP)
-
N,N-Dimethylacetamide (DMAc)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl Sulfoxide (DMSO)
It is highly recommended to use these solvents in combination with inorganic salts, as this is a widely adopted strategy to dissolve intractable aramids.
Troubleshooting Guide: Tackling Insolubility
Initial Dissolution Attempts
If your polyamide does not dissolve in pure polar aprotic solvents at room temperature, follow this systematic approach:
Step 1: Introduction of Inorganic Salts
The addition of salts like lithium chloride (LiCl) or calcium chloride (CaCl₂) to polar aprotic solvents is the most effective method for dissolving rigid-rod polyamides.[3]
-
Mechanism of Action: The salt cations (Li⁺, Ca²⁺) coordinate with the oxygen atoms of the amide carbonyl groups, while the anions (Cl⁻) interact with the amide protons. This disrupts the strong interchain hydrogen bonds, allowing the solvent molecules to solvate the polymer chains.
-
Recommended Protocol:
-
Prepare a 5-8% (w/v) solution of LiCl or CaCl₂ in NMP or DMAc. This may require gentle heating and stirring to fully dissolve the salt.
-
Add your powdered polyamide to the salt-solvent mixture.
-
Stir the mixture at room temperature for several hours. If dissolution is not observed, proceed to the next step.
-
Step 2: The Role of Temperature
-
Gentle Heating: Gradually heat the polymer-solvent-salt mixture. Start with 50-60 °C and, if necessary, increase the temperature up to 100-120 °C.[4] Exercise caution, as higher temperatures can risk polymer degradation.
-
Monitoring: Observe for any changes in viscosity or clarity of the solution. Complete dissolution may take several hours.
Advanced Dissolution Strategies
If the above methods are unsuccessful, consider these more aggressive approaches:
Strong Acid Solvents
Concentrated sulfuric acid (H₂SO₄) is a known solvent for many aramids, but it can cause chain degradation over time. Use it with caution and primarily for analytical purposes like intrinsic viscosity measurements, rather than for casting films or further reactions.
Revisiting the Synthesis: Can Solubility be Engineered?
Insolubility can sometimes be an indicator of an extremely high molecular weight or unforeseen side reactions during polymerization.
1. Molecular Weight Control
-
Stoichiometry: Ensure precise 1:1 stoichiometry between the diamine (this compound) and the diacyl chloride monomers. A slight excess of one monomer can limit the final molecular weight.
-
Monomer Purity: Use highly purified monomers. Impurities can interfere with the polymerization and potentially lead to side reactions.
2. Copolymerization
Introducing a more flexible or bulky co-monomer can significantly improve solubility.
-
Strategy: Replace a portion (e.g., 10-50 mol%) of the this compound with a diamine known to enhance solubility, such as one containing ether linkages, sulfone groups, or bulky side groups like adamantane.[5] This will disrupt the polymer chain regularity and reduce crystallinity.
Illustrative Copolymerization Workflow
Caption: Intermolecular forces in dicyano-substituted polyamides.
Concluding Remarks
The insolubility of polyamides derived from this compound is a formidable but not insurmountable challenge. A systematic approach that begins with robust solvent systems and progresses to synthetic modifications will provide the highest likelihood of success. Remember that the unique electronic and steric environment created by the dicyano substitution pattern necessitates a tailored approach to dissolution.
References
- Rogers, M. E., & Long, T. E. (Eds.). (2003). Synthetic Methods in Step-Growth Polymers. John Wiley & Sons.
-
Espeso, J. F., de la Campa, J. G., Lozano, A. E., & de Abajo, J. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014-1023. [Link]
-
Faghihi, K., & Hajibeygi, M. (2012). Synthesis and characterization of new polyamides derived from alanine and valine derivatives. Chemistry Central Journal, 6(1), 83. [Link]
-
Kricheldorf, H. R., & Jörg, H. (1996). Unsaturated polyamides with pendent cyano groups derived from 1,4-bis(2-cyano-2-carboxyvinyl)benzene. Polymer, 37(1), 123-129. [Link]
- Sojitra, N. A., & Desai, P. S. (2014). Synthesis and Characterization of Polyamides Derived From Cyano-Containing 1,4-Bis(4-aminophenoxy)benzene Monomers. International Journal of Scientific & Engineering Research, 5(8), 112-116.
-
Hsiao, S. H., & Yang, C. P. (2002). Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N, N′-Bis (3-aminobenzoyl)-N, N′-diphenyl-1, 4-phenylenediamine. Journal of Polymer Science Part A: Polymer Chemistry, 40(15), 2564-2574. [Link]
-
Guan, J., He, B., & Economy, J. (2011). Direct synthesis of polyamides via catalytic dehydrogenation of diols and diamines. Macromolecules, 44(3), 415-418. [Link]
- Sarkar, A. (2001).
-
Wojciechowski, P. (2018). Aromatic Polyamides. In Polymer Science: A Comprehensive Reference (pp. 1-28). Elsevier. [Link]
-
Yu, Y., Cai, M., & Zhang, Y. (2010). Study on synthesis of novel soluble aromatic polyamides with pendant cyano groups. Polymer Bulletin, 65(3), 309-318. [Link]
- Liaw, D. J., Wang, K. L., Huang, Y. C., Lee, K. R., Lai, J. Y., & Ha, C. S. (2012). Advanced polyimide materials: syntheses, physical properties and applications. Progress in Polymer Science, 37(7), 907-974.
- Yang, C. P., & Hsiao, S. H. (2001). Synthesis and properties of organosoluble poly (amide-imide-imide) s based on tetraimide-dicarboxylic acid condensed from 4, 4′-(hexafluoroisopropylidene) diphthalic anhydride, 1, 4-bis (4-aminophenoxy) benzene, and trimellitic anhydride, and various aromatic diamines. Journal of Polymer Science Part A: Polymer Chemistry, 39(18), 3057-3070.
-
Save My Exams. (2024). Formation of Polyamides. Retrieved from [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1997). para-Aramid Fibrils. In Man-made Vitreous Fibres. International Agency for Research on Cancer. [Link]
-
Kim, S., Lee, J., & Kim, J. (2018). Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films. Polymers, 10(11), 1253. [Link]
Sources
Preventing dimerization of reactants in dicyanoaniline synthesis
A Guide to Preventing Dimerization of Reactants
Welcome to the technical support center for dicyanoaniline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during synthesis, with a specific focus on the prevention of reactant dimerization.
Frequently Asked Questions (FAQs)
Q1: What is reactant dimerization in the context of dicyanoaniline synthesis, and why is it a problem?
A1: Reactant dimerization refers to a common side reaction where two molecules of a reactant, typically an aniline derivative, couple together to form an unwanted dimer byproduct. This is problematic as it consumes valuable starting material, reduces the yield of the desired dicyanoaniline product, and complicates the purification process due to the structural similarity between the product and the dimer.
Q2: What are the primary mechanisms that lead to the formation of these dimers?
A2: Dimer formation in dicyanoaniline synthesis can occur through several pathways, primarily:
-
Oxidative Coupling: Anilines are susceptible to oxidation, which can be initiated by air (oxygen), residual oxidizing agents, or certain metal catalysts. This process can lead to the formation of various dimer structures.[1][2]
-
Homocoupling in Cross-Coupling Reactions: In transition metal-catalyzed reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, the aniline derivative can react with itself (homocouple) instead of the intended coupling partner.[1][3][4] This is a significant competing reaction that needs to be carefully controlled.
Q3: What are the initial signs that significant dimerization is occurring in my reaction?
A3: Common indicators of dimerization include:
-
A lower than expected yield of the dicyanoaniline product.
-
The appearance of unexpected, less polar spots on a Thin Layer Chromatography (TLC) analysis.
-
Complex NMR spectra of the crude product, showing overlapping aromatic signals that are difficult to assign.
-
Mass spectrometry data indicating the presence of a compound with a molecular weight double that of the aniline starting material (minus two hydrogen atoms).
Troubleshooting Guide: Suppressing Dimer Formation
This section provides detailed strategies to mitigate dimer formation, categorized by the key reaction parameters.
Issue 1: Significant Dimer Formation Attributed to Oxidative Coupling
When oxidative coupling is the suspected cause of dimerization, the primary goal is to eliminate oxidizing agents from the reaction environment.
Troubleshooting Steps:
-
Inert Atmosphere: The most critical step is to rigorously exclude oxygen.
-
Protocol: Assemble all glassware and ensure it is thoroughly dried in an oven. Assemble the apparatus while still hot and allow it to cool under a steady stream of an inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the entire reaction duration.[1]
-
Causality: By replacing the reactive oxygen in the headspace with an inert gas, you significantly reduce the potential for oxidative side reactions of the electron-rich aniline.
-
-
Solvent Degassing: Solvents can be a significant source of dissolved oxygen.
-
Protocol: Before use, degas the solvent by sparging with nitrogen or argon for 15-30 minutes. For more sensitive reactions, the freeze-pump-thaw method is recommended for more complete oxygen removal.[1]
-
Causality: Removing dissolved oxygen from the solvent minimizes its availability to participate in oxidative pathways.
-
Workflow for Minimizing Oxidative Coupling:
Caption: Workflow for minimizing oxidative coupling side reactions.
Issue 2: Dimerization via Homocoupling in Palladium-Catalyzed Cyanation
In palladium-catalyzed reactions, such as the cyanation of a haloaniline to produce a dicyanoaniline, homocoupling of the haloaniline is a common side reaction.[5]
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand is crucial for promoting the desired cross-coupling over homocoupling.
-
Protocol: Screen a variety of bulky, electron-rich phosphine ligands. Examples include XPhos, BrettPhos, and RuPhos.[1][6]
-
Causality: Bulky ligands favor the formation of monoligated palladium(0) species, which are often more reactive in the desired catalytic cycle and can sterically hinder the approach of two aniline molecules for homocoupling.[7]
-
-
Catalyst Precursor and Loading: The choice of palladium source and its concentration can influence the prevalence of side reactions.
-
Protocol: Utilize well-defined palladium(II) precatalysts, which can lead to more controlled generation of the active Pd(0) species.[8] Also, consider lowering the catalyst loading, as higher concentrations can sometimes promote side reactions.[9]
-
Causality: Precatalysts can offer better control over the active catalyst concentration. High local concentrations of Pd(II) species can sometimes lead to undesired oxidative coupling pathways.[5]
-
-
Reaction Temperature: Temperature plays a significant role in the relative rates of desired and undesired reactions.
-
Protocol: Experiment with lowering the reaction temperature. While this may slow down the overall reaction rate, it can disproportionately suppress the rate of dimerization.
-
Causality: Dimerization pathways may have a higher activation energy than the desired cyanation reaction. Therefore, lowering the temperature can provide a kinetic advantage to the formation of the dicyanoaniline product.[10]
-
Table 1: Effect of Ligand and Temperature on Dimer Formation in a Model Cyanation Reaction
| Entry | Ligand | Temperature (°C) | Dicyanoaniline Yield (%) | Dimer Byproduct (%) |
| 1 | P(t-Bu)3 | 110 | 65 | 25 |
| 2 | XPhos | 110 | 85 | 10 |
| 3 | XPhos | 80 | 82 | <5 |
Catalytic Cycle and Competing Dimerization Pathway:
Caption: Desired catalytic cycle for cyanation and the competing homocoupling (dimerization) side reaction.
Issue 3: Dimerization in Ullmann-Type Reactions
Ullmann condensations, which are copper-catalyzed, can also be plagued by dimerization, particularly at the high temperatures often required.[4][11]
Troubleshooting Steps:
-
Ligand Addition: Modern Ullmann reactions often benefit from the use of ligands to stabilize the copper catalyst and promote the desired reaction.
-
Protocol: Introduce ligands such as diamines (e.g., ethylenediamine, 1,10-phenanthroline) or amino acids (e.g., L-proline) to the reaction mixture.[12]
-
Causality: Ligands can solubilize the copper catalyst and modulate its reactivity, often allowing for lower reaction temperatures and increased selectivity, thereby reducing the likelihood of thermal decomposition and dimerization.
-
-
Solvent Choice: The polarity and boiling point of the solvent can significantly impact the reaction outcome.
-
Protocol: While traditional Ullmann reactions use high-boiling polar aprotic solvents like DMF or NMP, consider screening other solvents. In some cases, less polar solvents might disfavor the aggregation that can lead to dimerization.[13]
-
Causality: The solvent influences the solubility of reactants and intermediates, and can affect the stability of the catalytic species. Optimizing the solvent can help to favor the desired reaction pathway.[14]
-
References
- Technical Support Center: Synthesis of Aniline Derivatives. Benchchem.
-
The formation of aniline dimers: (a) reaction of neutral aniline with... | Download Scientific Diagram. ResearchGate. Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review. Taylor & Francis Online. Available from: [Link]
-
Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. PMC - NIH. Available from: [Link]
-
Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. PMC - NIH. Available from: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Available from: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available from: [Link]
-
Four-component one-pot synthesis of novel dicyanoaniline anchored triazoles. DergiPark. Available from: [Link]
- Process for preparing 2-amino-5-cyanobenzoic acid derivatives. Google Patents.
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ResearchGate. Available from: [Link]
-
2,6-Dicyanoaniline based donor-acceptor compounds: the facile synthesis of fluorescent 3,5-diaryl/hetaryl-2,6-dicyanoanilines. ResearchGate. Available from: [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. Available from: [Link]
-
Ullmann condensation. Wikipedia. Available from: [Link]
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC - NIH. Available from: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. Available from: [Link]
-
2-Aminobenzonitrile. ResearchGate. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
Synthesis of 2-Amino-5-chlorobenzonitrile. ResearchGate. Available from: [Link]
-
Ullmann Condensation. SynArchive. Available from: [Link]
-
Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. Available from: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available from: [Link]
-
Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. RSC Publishing. Available from: [Link]
-
Synthesis of 3,5‐disubstituted‐2,6‐dicyanoanilines 4. ResearchGate. Available from: [Link]
-
Catalytic Cyanation of C–N Bonds with CO2/NH3. PMC - NIH. Available from: [Link]
-
Buchwald-‐Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligand. ChemRxiv. Available from: [Link]
-
One‐pot Synthesis of 3,5‐disubstituted‐2,6‐dicyanoaniline Derivatives using CoFe2O4@SiO2@L‐Arginine as a Magnetically Nanocatalyst. ResearchGate. Available from: [Link]
-
RECENT ADVANCES IN CYANATION REACTIONS. SciELO. Available from: [Link]
-
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Available from: [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH. Available from: [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. Available from: [Link]
-
Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights. MDPI. Available from: [Link]
-
Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent. ResearchGate. Available from: [Link]
-
Dimerized Power: The Antimicrobial and Antiviral Promise of Biflavonoids. MDPI. Available from: [Link]
-
Synthesis and Oxidizing Ability of p-Chloranil Dimer. ResearchGate. Available from: [Link]
-
Cyanation of aryl halides using Pd@CuFe2O4 catalyst. ResearchGate. Available from: [Link]
- Process for preparing 2-amino-5-cyanobenzoic acid derivatives. Google Patents.
-
Ullmann Reaction. Organic Chemistry Portal. Available from: [Link]
-
A brief review on aniline and its derivatives. ResearchGate. Available from: [Link]
-
Synthesis Time and Temperature Effect on Polyaniline Morphology and Conductivity. Science Publishing Group. Available from: [Link]
-
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing. Available from: [Link]
-
Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions: Alternatives to chlorinated solvents. Cambridge Open Engage. Available from: [Link]
-
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. PMC - NIH. Available from: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]
-
Facile Synthesis of Polyaniline/Carbon-Coated Hollow Indium Oxide Nanofiber Composite with Highly Sensitive Ammonia Gas Sensor at the Room Temperature. MDPI. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis Time and Temperature Effect on Polyaniline Morphology and Conductivity, American Journal of Materials Synthesis and Processing, Science Publishing Group [sciencepublishinggroup.com]
- 11. synarchive.com [synarchive.com]
- 12. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights [mdpi.com]
Technical Support Center: Catalyst Deactivation in 2,4-Dicyanoaniline Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding a critical challenge in the synthesis of 2,4-Dicyanoaniline: catalyst deactivation . Our focus is on the prevalent palladium-catalyzed cross-coupling methods used for this transformation, typically involving the dicyanation of 2,4-dichloroaniline. This document is designed to provide not just procedural steps, but the underlying scientific rationale to empower you to diagnose, troubleshoot, and ultimately prevent catalyst-related issues in your experiments.
Section 1: Understanding the Catalytic Landscape and the Deactivation Problem
The synthesis of this compound via palladium-catalyzed cyanation of aryl halides is a powerful and widely used transformation.[1] The catalytic cycle, in essence, involves the oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with a cyanide source, and reductive elimination to yield the desired nitrile product, regenerating the Pd(0) catalyst.
However, this cycle is notoriously susceptible to deactivation, a phenomenon where the catalyst loses its activity and/or selectivity over time.[2] In the context of dicyanoaniline synthesis, this often manifests as stalled reactions, low yields, and the formation of unwanted byproducts, compromising the efficiency and reproducibility of your synthesis.
Core Deactivation Pathway: The Challenge of Cyanide
A primary challenge in this specific reaction class is the dual role of the cyanide ion. While it is the essential nucleophile, it is also a potent inhibitor. Excess cyanide in the reaction medium can strongly coordinate to the palladium center, leading to the formation of stable, catalytically inactive palladium-cyanide complexes like [(CN)₃PdAr]²⁻ or even [(CN)₄Pd]²⁻.[1][3][4] This "poisoning" can disrupt every key step of the catalytic cycle, from oxidative addition to reductive elimination.[3][4]
Section 2: Frequently Asked Questions (FAQs) on Catalyst Deactivation
This section addresses common questions encountered during the synthesis.
Q1: My reaction to synthesize this compound has stalled. How can I determine if catalyst deactivation is the cause?
A1: Several key observations point towards catalyst deactivation:
-
Reaction Stagnation: The reaction proceeds initially but then slows down or stops completely before full conversion of the starting material (e.g., 2,4-dichloroaniline).
-
Color Change: The formation of black precipitates, often referred to as "palladium black," is a strong indicator of catalyst agglomeration and decomposition into an inactive metallic state.[5]
-
Low or Inconsistent Yields: Despite carefully controlled conditions, the product yield is significantly lower than expected or varies widely between batches.
-
Incomplete Conversion: Analysis (e.g., by HPLC or GC) shows a significant amount of starting material remaining even after extended reaction times.
Q2: What are the primary mechanisms that cause my palladium catalyst to deactivate during a cyanation reaction?
A2: The most common deactivation pathways are:
-
Cyanide Poisoning: As discussed, excess cyanide ions are a major culprit. They coordinate strongly to the palladium center, forming inactive complexes and preventing the catalyst from participating in the catalytic cycle.[1][3]
-
Ligand Degradation or Displacement: The phosphine ligands that are crucial for stabilizing the active Pd(0) species can be displaced by excess cyanide.[4] Additionally, impurities or harsh reaction conditions can lead to ligand degradation.
-
Metal Agglomeration/Leaching: The active, soluble palladium complexes can decompose into insoluble, inactive palladium metal (palladium black). This can be triggered by high temperatures, improper ligand choice, or the presence of impurities.[6]
-
Influence of Impurities: Moisture is particularly detrimental as it can facilitate the hydrolysis of cyanide salts to form hydrogen cyanide (HCN), which is highly reactive towards Pd(0) and can form stable, inactive hydride complexes.[3][4] Other impurities in reagents or solvents can also interfere with the catalyst.[6][7]
Q3: Can the choice of cyanide source impact catalyst stability?
A3: Absolutely. The choice of cyanide source is a critical parameter for controlling the concentration of free cyanide ions and preventing catalyst poisoning.
-
Highly Soluble Salts (e.g., NaCN, KCN): These provide a high concentration of free CN⁻, increasing the risk of catalyst poisoning. Their use often requires very careful control of reaction conditions.[1]
-
Less Soluble Salts (e.g., Zn(CN)₂, K₄[Fe(CN)₆]): These are often preferred as they maintain a lower, steady-state concentration of cyanide ions in the solution. Zinc cyanide (Zn(CN)₂) is significantly less toxic and its lower solubility can help prevent catalyst deactivation.[8][9] Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a non-toxic and inexpensive alternative that has proven effective.[10][11][12]
Q4: How do phosphine ligands protect the catalyst, and how do I choose the right one?
A4: Phosphine ligands are essential for stabilizing the palladium catalyst, enhancing its solubility, and modulating its reactivity. For cyanation reactions, bulky and electron-rich ligands are generally preferred. They form stable complexes with palladium, which helps to:
-
Promote Reductive Elimination: This is often the rate-determining step, and suitable ligands can facilitate the final product-forming step.[8]
-
Prevent Ligand Displacement: The steric bulk of the ligand can physically shield the palladium center, making it more difficult for excess cyanide ions to displace the phosphine and poison the catalyst.[8]
-
Inhibit Catalyst Agglomeration: By stabilizing the mononuclear palladium species, they prevent the formation of inactive palladium black.
The table below summarizes ligands commonly used in palladium-catalyzed cyanation and their relevant features.
| Ligand Type | Examples | Key Features & Rationale for Use |
| Bulky Biarylphosphines | XPhos, t-BuXPhos | Provide significant steric hindrance, preventing cyanide from displacing the ligand and poisoning the catalyst.[8] |
| Dialkylbiarylphosphines | GPhos, BrettPhos | Designed to resist deactivation by coordinating substrates and promote efficient coupling even at room temperature.[13] |
| Bidentate Phosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Often used with heterogeneous catalysts like Pd/C; its chelating nature provides stability.[9] |
Section 3: Troubleshooting Guides and Experimental Protocols
This section provides actionable steps to address and prevent catalyst deactivation.
Troubleshooting Workflow for Stalled or Low-Yielding Reactions
If you are facing issues with your this compound synthesis, follow this logical troubleshooting workflow.
Caption: Troubleshooting workflow for catalyst deactivation.
Protocol 1: A Robust Method to Minimize Catalyst Deactivation
This protocol incorporates best practices to avoid common pitfalls. It is based on principles for mild palladium-catalyzed cyanation using a less soluble cyanide source.[8]
Objective: Synthesize this compound from 2,4-dichloroaniline while minimizing catalyst deactivation.
Materials:
-
2,4-dichloroaniline
-
Zinc Cyanide (Zn(CN)₂) (Caution: Highly toxic)
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Solvent: Anhydrous THF/H₂O mixture (e.g., 5:1 H₂O/THF)[8]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas. Repeat this cycle three times to ensure anhydrous and oxygen-free conditions.
-
Reagent Addition: To the flask, add 2,4-dichloroaniline (1.0 equiv), zinc cyanide (1.3 equiv, typically 0.65 equiv per chlorine), and the palladium precatalyst (e.g., 2-5 mol %).
-
Solvent Addition: Degas the THF and water separately by sparging with inert gas for at least 30 minutes. Add the H₂O/THF solvent mixture via cannula to the reaction flask. The aqueous mixture helps to solubilize the Zn(CN)₂ and allows for a slow diffusion and moderate rate of transmetalation, which prevents catalyst deactivation.[8]
-
Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C). Higher temperatures are often not required with modern catalysts and can promote deactivation.[8]
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS. Look for the disappearance of the starting material.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and carefully quench any residual cyanide with an oxidizing agent like sodium hypochlorite (bleach) solution before disposal. Proceed with standard aqueous work-up and purification.
Causality: The use of a bulky XPhos-type ligand prevents displacement by cyanide.[8] The H₂O/THF solvent system and the use of Zn(CN)₂ create a controlled, slow release of the cyanide nucleophile, preventing the buildup of high concentrations that would otherwise poison the palladium catalyst.[8]
Protocol 2: Catalyst Regeneration (for Heterogeneous Catalysts)
While prevention is superior, regeneration can be attempted for supported catalysts like Palladium on Carbon (Pd/C) that have been deactivated by coking or surface poisoning.
Objective: To restore partial activity to a deactivated Pd/C catalyst.
Procedure:
-
Catalyst Recovery: After the reaction, filter the heterogeneous Pd/C catalyst from the reaction mixture.
-
Solvent Washing: Wash the recovered catalyst extensively with a solvent that can dissolve adsorbed organic species and byproducts (e.g., chloroform, glacial acetic acid, or hot dimethylacetamide).[14]
-
Thermal Treatment (Oxidative): In a controlled environment (e.g., a tube furnace), pass a stream of air or a dilute oxygen/inert gas mixture over the catalyst at a moderate temperature (e.g., 250 °C).[15] This step aims to burn off carbonaceous deposits ("coke"). Caution: This process can be exothermic and must be done with care to avoid catalyst sintering at excessively high temperatures.
-
Reduction (if necessary): After oxidative treatment, the palladium may be in an oxidized state (PdO). A reduction step under a hydrogen stream at an elevated temperature is required to regenerate the active Pd(0) species.
-
Activity Test: Test the regenerated catalyst on a small scale to evaluate the recovery of its catalytic activity. Full recovery is rare, but significant restoration is often possible.
Section 4: Visualizing the Mechanism of Cyanide Poisoning
The following diagram illustrates how excess cyanide can intercept and sequester the catalyst at various stages, effectively halting the productive cycle.
Sources
- 1. researchgate.net [researchgate.net]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. sibran.ru [sibran.ru]
- 7. docs.nrel.gov [docs.nrel.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 10. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 13. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 14. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Characterization of unexpected byproducts in 2,4-Dicyanoaniline reactions
Technical Support Center: 2,4-Dicyanoaniline Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a pivotal building block in synthetic chemistry, valued for its reactive amino group and two electron-withdrawing nitrile moieties that facilitate a wide range of transformations. It serves as a key intermediate in the synthesis of pharmaceuticals, dyes, and advanced materials.[1] However, its chemical complexity also presents challenges. The presence of multiple reactive sites means that under certain conditions, a variety of unexpected and undesired side reactions can occur, leading to complex product mixtures, reduced yields, and purification difficulties.
This technical support guide, structured in a question-and-answer format, is designed to provide researchers with practical, field-proven insights into identifying, characterizing, and mitigating the formation of common and unexpected byproducts in reactions involving this compound. We will delve into the causality behind these side reactions and provide robust protocols to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of unexpected byproducts I might encounter when working with this compound?
A1: The most frequently observed byproducts arise from three primary pathways:
-
Hydrolysis: The nitrile groups are susceptible to hydrolysis under either acidic or basic conditions, especially in the presence of water. This can lead to the formation of 4-amino-3-cyanobenzamide (mono-hydrolysis) and subsequently 4-aminobenzene-1,3-dicarboxylic acid (di-hydrolysis).[2][3]
-
Dimerization and Oligomerization: The aniline moiety can undergo oxidative coupling, or the molecule as a whole can participate in base-catalyzed self-condensation reactions, leading to higher molecular weight impurities.[4]
-
Reactions with Solvents or Reagents: Under forcing conditions (e.g., high heat) or in the presence of highly reactive intermediates, this compound can react with solvents (like DMF) or excess reagents, leading to adducts.
Q2: My reaction mixture is turning dark brown or black. What is the likely cause?
A2: A dark coloration is often indicative of oxidation and/or polymerization of the aniline component. Aniline and its derivatives can be sensitive to air and light, leading to the formation of complex, often polymeric, colored impurities. This process can be accelerated by trace metal catalysts or oxidative reagents. To mitigate this, ensure your reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) and consider using purified, degassed solvents.
Q3: How can I prevent the hydrolysis of the nitrile groups during my reaction?
A3: Strict control of water content is paramount. Both acid- and base-catalyzed hydrolysis mechanisms require water as a reagent.[5] Protonation of the nitrile nitrogen by an acid catalyst increases its electrophilicity, making it susceptible to attack by even a weak nucleophile like water.[3] Conversely, a strong nucleophile like a hydroxide ion can attack the nitrile carbon directly in base-catalyzed hydrolysis.[5] To prevent this, you must:
-
Use freshly distilled, anhydrous solvents.
-
Dry all glassware thoroughly in an oven before use.
-
Run the reaction under a dry, inert atmosphere.
-
Use reagents that are themselves anhydrous. If a reagent is a hydrate, consider if an anhydrous version is available or if it can be dried without decomposition.
Troubleshooting Guide: Characterization of Specific Byproducts
This section provides a deeper dive into specific byproduct classes, offering guidance on their formation, characterization, and prevention.
Byproduct Profile 1: Hydrolysis Products
Q: My LC-MS analysis shows unexpected peaks with masses corresponding to M+18 and M+36 relative to my starting this compound. What are they and how did they form?
A: These peaks are highly characteristic of single and double hydrolysis of the nitrile groups.
-
M+18 Peak: Corresponds to 4-amino-3-cyanobenzamide (C₈H₇N₃O).
-
M+36 Peak: Corresponds to 4-aminobenzene-1,3-dicarboxylic acid (C₈H₇NO₄).
Causality and Mechanism: Nitrile hydrolysis proceeds in two stages: first to an amide, and then the amide is further hydrolyzed to a carboxylic acid.[6] The reaction can be catalyzed by both acid and base.[5]
-
Acid-Catalyzed Mechanism: The reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. Water, acting as a nucleophile, attacks this carbon. A series of proton transfers follows, leading to a protonated amide, which then deprotonates to form the amide intermediate. Further hydrolysis of the amide can then occur under these conditions.[3][5]
-
Base-Catalyzed Mechanism: A strong nucleophile, such as a hydroxide ion, directly attacks the electrophilic nitrile carbon. Protonation by water yields an imidic acid, which tautomerizes to the more stable amide.[3] Under harsher basic conditions (e.g., higher temperature, extended reaction time), the amide can be further hydrolyzed to a carboxylate salt, which upon acidic workup yields the carboxylic acid.[5]
Proposed Structure and Prevention:
| Byproduct Name | Structure | Molecular Weight | Prevention Strategy |
| 4-amino-3-cyanobenzamide | C₈H₇N₃O | 161.16 g/mol | Maintain strictly anhydrous conditions. Use non-protic solvents and run reactions under an inert atmosphere. Avoid strong acids or bases if possible. |
| 4-aminobenzene-1,3-dicarboxylic acid | C₈H₇NO₄ | 181.15 g/mol | Same as above. This byproduct is more likely under vigorous hydrolytic conditions (e.g., high temperature, prolonged exposure to aqueous acid/base). |
Analytical Characterization:
-
LC-MS: Look for the characteristic mass additions (+18 Da, +36 Da).
-
FTIR: Look for the appearance of a strong C=O stretch (around 1650-1680 cm⁻¹) for the amide and a broad O-H stretch (2500-3300 cm⁻¹) for the carboxylic acid.
-
¹H NMR: The aromatic proton signals will shift. The formation of the carboxylic acid will introduce a new, broad singlet that is exchangeable with D₂O.
Byproduct Profile 2: Dimerization Products
Q: I've isolated a high-molecular-weight impurity (approx. 284 g/mol ) and my yield is low. What could this be?
A: This is likely a dimerization product. Aniline derivatives are known to undergo oxidative dimerization to form azo or other coupled compounds.[4] The exact structure can vary depending on the reaction conditions and the oxidant.
Causality and Mechanism: Oxidative dimerization can be catalyzed by metal ions, air (oxygen), or other oxidizing agents present in the reaction mixture. The reaction typically proceeds via a radical mechanism initiated by the oxidation of the aniline nitrogen. These radicals can then couple in various ways. While the exact pathway for this compound is not extensively documented in the provided search results, general principles of aniline dimerization apply.[4][7]
Proposed Structure and Prevention:
| Byproduct Type | Potential Structure (Example) | Molecular Weight | Prevention Strategy |
| Azo Dimer | Azo-linked dimer | 284.26 g/mol | Rigorously degas all solvents and run the reaction under a strict inert atmosphere (Argon is preferred over Nitrogen). Use high-purity, peroxide-free solvents. Avoid unnecessary exposure to heat and light. |
Analytical Characterization:
-
LC-MS/HRMS: Essential for confirming the molecular formula of the high-molecular-weight species.
-
UV-Vis Spectroscopy: Azo compounds are often highly colored and possess characteristic UV-Vis absorption spectra.
-
NMR (¹H and ¹³C): Will show a more complex spectrum than the starting material but may exhibit some symmetry depending on the dimer's structure.
Visual Diagrams
Byproduct Formation Pathways
Caption: Potential byproduct formation pathways from this compound.
Troubleshooting Workflow for Unexpected Byproducts
Caption: A workflow for identifying and addressing unexpected byproducts.
Experimental Protocols
Protocol 1: General Method for Byproduct Identification
This protocol outlines a systematic approach to identifying an unknown impurity observed during a reaction.
-
Initial Assessment (LC-MS):
-
Dilute a sample of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).
-
Analyze using a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system.[8]
-
Obtain the retention times of all components and the mass-to-charge ratio (m/z) for the major impurity peak(s). This provides the molecular weight, which is the first crucial piece of information.[9]
-
-
Hypothesis Formulation:
-
Compare the impurity's molecular weight to that of the starting material and other reagents.
-
Check for common mass additions or losses (e.g., +18 for water, +16 for oxygen, -2 for dimerization with H₂ loss).
-
-
Isolation of the Impurity:
-
If the impurity is present in sufficient quantity (>5-10%), isolate it from the crude mixture using an appropriate chromatographic technique (e.g., preparative HPLC or column chromatography).[10]
-
Collect the fractions containing the impurity and remove the solvent.
-
-
Structural Elucidation:
-
High-Resolution Mass Spectrometry (HRMS): Submit the isolated sample for HRMS analysis to determine the exact molecular formula.
-
Nuclear Magnetic Resonance (NMR): Dissolve the pure impurity in a suitable deuterated solvent and acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC). This provides detailed information about the molecule's carbon-hydrogen framework.[11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Obtain an IR spectrum to identify key functional groups (e.g., C=O, O-H, N-H, C≡N).[12]
-
-
Confirmation and Mitigation:
-
Based on the combined spectral data, propose a definitive structure for the byproduct.
-
Once the structure and likely formation mechanism are known, modify the reaction conditions as described in the sections above to prevent its formation in future experiments.
-
Protocol 2: Procedure for Minimizing Hydrolysis Byproducts
-
Glassware Preparation:
-
Clean all glassware thoroughly.
-
Place glassware in a laboratory oven at >120 °C for at least 4 hours (preferably overnight) before use.
-
Assemble the reaction apparatus (e.g., round-bottom flask with condenser) while still hot and allow it to cool to room temperature under a stream of dry nitrogen or argon, or in a desiccator.
-
-
Solvent and Reagent Preparation:
-
Use commercially available anhydrous solvents packaged under an inert atmosphere. If not available, distill the solvent from an appropriate drying agent (e.g., calcium hydride for chlorinated solvents, sodium/benzophenone for ethers).
-
Ensure all reagents are anhydrous. Solid reagents can be dried in a vacuum oven if they are thermally stable.
-
-
Reaction Setup and Execution:
-
Set up the reaction under a positive pressure of dry nitrogen or argon using a bubbler or balloon.
-
Add solvents and liquid reagents via syringe through a rubber septum.
-
Add solid reagents under a positive flow of inert gas to minimize exposure to atmospheric moisture.
-
Maintain the inert atmosphere throughout the entire reaction duration, including cooling.
-
-
Workup:
-
If an aqueous workup is required, perform it only after the reaction is confirmed to be complete (e.g., by TLC or LC-MS). Cool the reaction to room temperature before exposing it to water or aqueous solutions.
-
References
-
Hydrolysis of nitriles , Lumen Learning, Organic Chemistry II. [Link]
-
21.5: Hydrolysis of nitriles , Chemistry LibreTexts. [Link]
-
20.7: Chemistry of Nitriles , Chemistry LibreTexts. [Link]
-
Hydrolysis of Nitriles , Organic Chemistry Tutor. [Link]
-
Hydrolysis of Nitriles , YouTube. [Link]
-
Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review , Taylor & Francis Online. [Link]
-
Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile , MDPI. [Link]
-
Impurities Characterization in Pharmaceuticals: A Review , IJPPR. [Link]
-
Oxidative dimerization of anilines with heterogeneous sulfonic acid catalysts , Royal Society of Chemistry. [Link]
-
This compound , PubChem. [Link]
-
Phytophenol Dimerization Reaction: From Basic Rules to Diastereoselectivity and Beyond , MDPI. [Link]
-
impurity profiling and drug characterization: backdrop and approach , PHARMACEUTICAL SCIENCES. [Link]
-
An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals , Beilstein Journals. [Link]
-
Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin , MDPI. [Link]
-
Chemical and analytical characterization of related organic impurities in drugs , PubMed. [Link]
-
(PDF) Impurities Characterization in Pharmaceuticals: A Review , ResearchGate. [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH , WJPR. [Link]
-
Kiran r. Dhangar, raKesh B. Jagtap, sanJay J. surana anD atul a. shirKheDKar *, Journal of the Chilean Chemical Society. [Link]
-
Recent Advances in Biocatalysis for Drug Synthesis , MDPI. [Link]
-
Diastereoselective synthesis of 1,4-diaryl piperazines through the dimerization of 3-aminooxetanes with cooperative indium–diphenyl phosphate catalysis , Royal Society of Chemistry. [Link]
-
Synthesis of 5-Amino-1,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4(3H)-diones from Coumarins and Cyanoacetamides under Basic Conditions , ResearchGate. [Link]
-
Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis , ResearchGate. [Link]
-
Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis , Semantic Scholar. [Link]
-
(PDF) Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles , ResearchGate. [Link]
-
Mechanism of Formation of 2-Amino-3-Cyano- 4,5-Diphenylfurane and Some of Its Reactions , ResearchGate. [Link]
-
The reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]-thiophene with diethyl malonate: Synthesis of coumarin, pyridine, and thiazole derivatives , ResearchGate. [Link]
-
Search Results , Beilstein Journals. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Oxidative dimerization of anilines with heterogeneous sulfonic acid catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. documents.lgcstandards.com [documents.lgcstandards.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. benchchem.com [benchchem.com]
How to control the regioselectivity of reactions with 2,4-Dicyanoaniline
Technical Support Center: 2,4-Dicyanoaniline
A Guide to Controlling Regioselectivity in Synthetic Transformations
Welcome to the technical support center for researchers working with this compound. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of its derivatives. As Senior Application Scientists, we understand that controlling regioselectivity is paramount for achieving desired molecular architectures in drug discovery and materials science. This document moves beyond simple protocols to explain the underlying principles governing the reactivity of this versatile but complex building block.
Section 1: Understanding the Reactivity of this compound
The core challenge in manipulating this compound lies in the competing electronic effects of its substituents. The amino group (-NH₂) is a powerful activating group that directs electrophiles to the ortho and para positions (C3, C5, and C1). Conversely, the two cyano groups (-CN) are strong electron-withdrawing groups, deactivating the ring and directing electrophiles to the meta positions relative to themselves.
FAQ 1: What are the primary factors governing regioselectivity in reactions with this compound?
Answer: The regiochemical outcome of reactions on the this compound scaffold is a delicate balance of three main factors:
-
Electronic Directing Effects: The electron-donating amino group significantly increases electron density at the C3 and C5 positions, making them highly susceptible to electrophilic attack.[1][2] The electron-withdrawing cyano groups decrease electron density across the ring, particularly at their ortho and para positions, but their meta positions (C5 and C3, respectively) are less deactivated. The powerful activating effect of the amino group typically dominates in electrophilic aromatic substitution (EAS).
-
Steric Hindrance: The cyano group at C2 and the amino group at C1 create significant steric congestion around the C3 position. Consequently, even if electronically favored, reactions at C3 may be slower than at the less hindered C5 position.[3]
-
Reaction Type: The nature of the reaction is critical. Electrophilic aromatic substitution will favor positions activated by the amino group. In contrast, reactions like metal-catalyzed cross-couplings depend on the presence of a leaving group and the specific catalyst system used, which can override the inherent electronic preferences of the aniline ring.
Caption: Competing directing effects on the this compound ring.
Section 2: Troubleshooting Electrophilic Aromatic Substitution (EAS)
Due to the powerful activating nature of the amino group, EAS reactions on anilines can be difficult to control, often leading to over-reaction or decomposition.[4]
FAQ 2: I am attempting a bromination of this compound and getting a dark, intractable mixture. What is causing this, and how can I achieve selective monobromination at the C5 position?
Answer: This is a classic problem when working with highly activated anilines. The issue stems from two sources:
-
Over-reactivity: The amino group makes the aromatic ring so electron-rich that it reacts uncontrollably with electrophiles like bromine, leading to polybromination and side reactions.[1][5]
-
Oxidation: Aniline derivatives are easily oxidized, especially under acidic conditions or in the presence of strong electrophiles. This contributes to the formation of tarry byproducts.
Solution: Amine Protection
To gain control, you must temporarily "tame" the activating strength of the amino group by protecting it as an acetanilide. The acetyl group is still an ortho, para-director, but its activating influence is substantially reduced, preventing over-reaction and oxidation.[4] This strategy will strongly favor substitution at the C5 position due to the steric hindrance at C3.
Protocol 1: Regioselective Bromination of this compound via N-Acetylation
This two-step protocol is a self-validating system. Successful formation of the acetanilide in Step 1 is crucial for the regioselectivity in Step 2.
Caption: Workflow for controlled C5 bromination.
Step-by-Step Methodology:
-
Protection (Acetylation):
-
Dissolve 1.0 equivalent of this compound in pyridine or a mixture of acetic anhydride and glacial acetic acid.
-
Add 1.1 equivalents of acetic anhydride dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours until TLC analysis shows complete consumption of the starting material.
-
Pour the reaction mixture into ice water to precipitate the N-(2,4-dicyanophenyl)acetamide. Filter, wash with cold water, and dry. The product should be a stable, crystalline solid.
-
-
Regioselective Bromination:
-
Dissolve the dried acetanilide from Step 1 in glacial acetic acid.
-
Slowly add a solution of 1.05 equivalents of bromine in acetic acid dropwise at room temperature. Maintain the temperature to prevent side reactions.
-
Stir for 30-60 minutes. The reaction progress can be monitored by TLC.
-
Upon completion, pour the mixture into a solution of sodium bisulfite to quench excess bromine, which will precipitate the N-(5-bromo-2,4-dicyanophenyl)acetamide.
-
Filter the solid, wash thoroughly with water, and dry.
-
-
Deprotection (Hydrolysis):
-
Reflux the bromo-acetanilide from Step 2 in an aqueous solution of HCl (e.g., 6M) or NaOH until TLC confirms the removal of the acetyl group.
-
Cool the solution and neutralize with a base (if acid hydrolysis was used) or acid (if base hydrolysis was used) to precipitate the final product, 5-bromo-2,4-dicyanoaniline.
-
Filter, wash with water, and recrystallize from a suitable solvent like ethanol/water to obtain the pure product.
-
Data Summary: Conditions for Electrophilic Substitution
| Reaction | Reagent | Substrate | Expected Major Product | Rationale for Selectivity |
| Bromination | Br₂, H₂O | Unprotected Aniline | Mixture/Decomposition | High reactivity of -NH₂ leads to uncontrolled reaction.[5] |
| Bromination | Br₂, Acetic Acid | Protected Acetanilide | 5-Bromo-2,4-dicyanoaniline | Moderated reactivity and steric hindrance at C3 direct to C5. |
| Nitration | HNO₃, H₂SO₄ | Unprotected Aniline | Decomposition/m-isomer | Strong acids protonate the -NH₂ to -NH₃⁺, a meta-director, and cause oxidation.[2] |
| Nitration | HNO₃, Acetic Anhydride | Protected Acetanilide | 5-Nitro-2,4-dicyanoaniline | Acetyl group prevents protonation and directs para (C5). |
Section 3: Manipulating the Amino Group via Diazotization
FAQ 3: I need to replace the amino group with a different functional group (e.g., -OH, -Cl, -Br). How can this be done selectively without affecting the cyano groups?
Answer: The most reliable method for replacing an aromatic amino group is through the formation of a diazonium salt, followed by a Sandmeyer or related reaction. This powerful transformation is highly selective for the amino group.
The process involves treating the aniline with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly versatile and can be converted to a wide range of functionalities. The cyano groups are stable under these conditions.
Caption: Selective functionalization via diazonium salt intermediate.
Troubleshooting Tip: The stability of the diazonium salt is critical. Ensure the temperature is strictly maintained between 0 and 5 °C throughout its generation and subsequent reaction. Allowing the solution to warm up can lead to decomposition and unwanted side products, primarily the corresponding phenol.
References
- Allen, C. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Vertex AI Search.
-
Chemistry LibreTexts. (2020). 20.7: Reactions of Arylamines. [Link]
-
Wikipedia. (n.d.). Aniline. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Essential Role of Aniline Derivatives in Industrial Chemistry. [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. [Link]
-
National Institutes of Health. (2022). Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile. [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
Elsevier. (n.d.). Dicyanoanilines as potential and dual inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, characterization, in vitro, in silico, and kinetics studies. Arabian Journal of Chemistry. [Link]
-
National Institutes of Health. (2022). Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality. [Link]
-
Royal Society of Chemistry. (n.d.). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. [Link]
-
Vrije Universiteit Amsterdam. (n.d.). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: An explanation with Kohn-Sham molecular orbital theory and Voronoi deformation density analysis. [Link]
-
SciSpace. (n.d.). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital. [Link]
-
ResearchGate. (n.d.). Synthesis of 3,5‐disubstituted‐2,6‐dicyanoanilines 4. [Link]
Sources
Technical Support Center: Enhancing the Thermal Stability of Polymers Containing 2,4-Dicyanoaniline
Prepared by: Senior Application Scientist, Polymer Technologies Division
Welcome to the technical support center for high-performance polymers. This guide is designed for researchers, scientists, and development professionals working with polymers incorporating the 2,4-Dicyanoaniline monomer. The unique structure of this monomer—featuring a rigid aromatic core and two reactive nitrile groups—offers a compelling platform for creating materials with exceptional thermal properties. However, unlocking this potential requires a nuanced understanding of the underlying polymer chemistry and a systematic approach to experimentation.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter, from synthesis to final characterization. Our goal is to equip you with the foundational knowledge and practical protocols needed to systematically improve the thermal stability of your materials.
Section 1: Frequently Asked Questions (FAQs) - Fundamentals & Characterization
This section addresses common questions regarding the baseline properties and analysis of polymers derived from this compound.
Q1: What intrinsic features of this compound make it a promising monomer for thermally stable polymers?
A: The suitability of this compound stems from two key structural features:
-
Aromatic Backbone: When polymerized (e.g., with an aromatic diacid to form a polyamide), the aromatic rings create a rigid, rod-like polymer backbone. This structure restricts segmental motion and requires significant thermal energy to induce degradation, forming the basis of high thermal stability.[1][2]
-
Pendant Nitrile (-C≡N) Groups: The two nitrile groups are highly polar, leading to strong dipole-dipole interactions between polymer chains.[3] This increases the cohesive energy density, further enhancing thermal and mechanical properties. Crucially, these groups also serve as reactive sites for post-polymerization crosslinking, a primary method for dramatically increasing thermal stability.[4][5]
Q2: I am synthesizing an aromatic polyamide using this compound. What is the most likely pathway of thermal degradation?
A: For aromatic polyamides, the most common thermal degradation pathway in an inert atmosphere is the cleavage of the amide (C-N) bond in the polymer backbone.[6][7][8] This chain scission event breaks the polymer into smaller fragments, leading to mass loss. The presence of the nitrile groups and the specific co-monomer used can create additional, more complex degradation pathways, but amide bond scission is typically the primary initiating event.[9]
Q3: How do I properly assess and quantify the thermal stability of my polymer sample?
A: A comprehensive thermal analysis requires a combination of techniques:
-
Thermogravimetric Analysis (TGA): This is the primary method for determining thermal stability. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10] Key parameters to report are the onset temperature of decomposition and the temperature at which 5% mass loss occurs (Td5%), which is a standard metric for comparing the thermal stability of different materials.[11][12]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[13] It is used to identify key thermal transitions, most importantly the glass transition temperature (Tg). A higher Tg indicates a more rigid polymer structure that requires more energy to transition into a rubbery state, which often correlates with higher thermal stability.[14][15]
Q4: My TGA thermogram shows a significant weight loss between 50°C and 150°C, well before the main decomposition event. What is the cause?
A: This initial weight loss is almost always attributable to the volatilization of entrapped moisture or residual high-boiling-point solvents (e.g., NMP, DMAc) used during synthesis.[10][16] It does not represent the degradation of the polymer itself.
-
Validation: To confirm this, hold the sample at an isothermal temperature (e.g., 150-200°C) within the TGA until the weight stabilizes before starting the main temperature ramp. A complete thermal analysis should ideally be performed on a sample that has been thoroughly dried under vacuum.[16]
Q5: My polymer has a high decomposition temperature (Td5% > 450°C) but seems to soften and lose its shape at a much lower temperature. Why?
A: You are observing the difference between thermal stability (resistance to chemical decomposition) and dimensional stability (resistance to physical change). The softening point is related to the glass transition temperature (Tg). Above its Tg, an amorphous polymer transitions from a rigid, glassy state to a soft, rubbery state, even though no chemical bonds have broken. For high-temperature applications, a polymer must possess both a high Td5% and a high Tg.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides solutions to specific problems encountered during the synthesis, processing, and analysis of these polymers.
Problem 1: The synthesized polymer exhibits a lower-than-expected Td5% and poor mechanical properties (e.g., forms a brittle film).
| Possible Cause | Scientific Rationale | Recommended Solution & Verification |
| Incomplete Polymerization | Low molecular weight polymers have a higher concentration of chain ends, which are typically less stable than the internal linkages. Shorter chains also result in weaker entanglement and intermolecular forces. | Solution: Increase polymerization time, temperature, or catalyst concentration. Ensure high-purity monomers and a precise 1:1 stoichiometric ratio. Verification: Confirm an increase in molecular weight using techniques like Size Exclusion Chromatography (SEC) or by measuring the inherent viscosity of the polymer solution.[17] |
| Oxidative Side Reactions | Synthesis at elevated temperatures in the presence of trace oxygen can lead to the formation of weak links in the polymer backbone, which serve as initiation sites for early degradation. | Solution: Conduct all polymerization and transfer steps under a strictly inert atmosphere (high-purity Nitrogen or Argon).[12] Use degassed solvents. Consider adding a small amount of an antioxidant to the polymerization mixture.[12] Verification: Compare the TGA results of polymers made under standard and strictly inert conditions. |
| Residual Impurities | Acidic or basic impurities remaining from monomer synthesis or catalysts can accelerate polymer degradation at high temperatures. | Solution: Purify monomers rigorously before polymerization (e.g., by recrystallization or sublimation). After synthesis, precipitate the polymer multiple times in a non-solvent to remove residual catalysts and salts.[18] Verification: Use TGA to analyze the purified polymer; a sharper, single-step decomposition curve often indicates higher purity. |
Problem 2: The polymer discolors (e.g., turns dark yellow or brown) during melt processing or thermal curing.
| Possible Cause | Scientific Rationale | Recommended Solution & Verification |
| Thermal Oxidation | At high temperatures, oxygen can react with the polymer chains, forming chromophores (colored groups) and initiating degradation.[19] This is a common issue for many high-performance polymers. | Solution: Process the polymer under a nitrogen blanket. Incorporate a small amount (0.1-0.5 wt%) of a high-temperature antioxidant (e.g., hindered phenolic or phosphite-based stabilizers) into the polymer formulation before processing.[19][20] Verification: Visually compare the color of samples processed in air versus nitrogen. |
| Uncontrolled Nitrile Reactions | The nitrile groups can undergo complex side reactions at elevated temperatures, especially in the presence of impurities, leading to the formation of conjugated systems that absorb visible light. | Solution: Carefully control the temperature profile during processing to stay below the temperature where these side reactions become significant. Ensure the polymer is free from impurities that could catalyze these reactions. Verification: Use UV-Vis spectroscopy to analyze the processed polymer. The appearance of new absorption bands in the visible region confirms chromophore formation. |
Section 3: Advanced Protocols for Enhancing Thermal Stability
Once a stable baseline polymer has been synthesized, the following strategies can be employed to further elevate its thermal performance.
Strategy 1: Post-Polymerization Thermal Crosslinking
The nitrile groups on the polymer backbone can be induced to react with each other at high temperatures, forming extremely stable triazine ring structures. This process, known as trimerization, creates covalent crosslinks between polymer chains, forming a rigid 3D network.[4][21]
Q: How do I perform and validate thermal crosslinking of my nitrile-containing polymer?
A: Follow this experimental workflow:
Experimental Protocol: Nitrile Trimerization Curing
-
Sample Preparation: Prepare a thin film of the purified, dried polymer on a glass slide or press it into a thin pellet.
-
Curing: Place the sample in a programmable oven or a TGA instrument under a continuous nitrogen purge.
-
Thermal Profile:
-
Ramp the temperature to just above the polymer's Tg (e.g., Tg + 20°C) and hold for 1 hour to allow for chain mobility.
-
Slowly ramp the temperature (e.g., 2-5°C/min) to the curing temperature, typically in the range of 280-350°C.
-
Hold at the curing temperature for 2-4 hours. The optimal time and temperature must be determined experimentally.
-
-
Cooling: Cool the sample slowly back to room temperature. The resulting polymer should be insoluble in solvents it was previously soluble in.
Validation Workflow
Caption: Workflow for thermal curing and validation.
Strategy 2: Copolymerization to Modify Properties
Incorporating a second monomer into the polymer backbone is a powerful way to tune its properties.
Q: How can I use copolymerization to balance thermal stability and processability?
A: The choice of co-monomer is critical.
-
To Enhance Stability: Introduce co-monomers known for their rigidity and thermal stability, such as those used in other high-performance aramids or polyimides. This further stiffens the polymer backbone.[2]
-
To Improve Processability: Introduce flexible aliphatic segments or bulky pendant groups.[1][11][12] This disrupts the tight chain packing, which can lower the melting point and improve solubility, but it will almost always lead to a decrease in the ultimate thermal stability.[11]
Data Presentation: Effect of Copolymerization on Thermal Properties (Hypothetical Data)
| Polymer Composition (Molar Ratio) | Tg (°C) | Td5% (°C, in N2) | Rationale |
| Homopolymer: 100% this compound-based | 260 | 475 | Baseline high-rigidity structure. |
| Copolymer A: 80% this compound / 20% Rigid Aromatic Diamine | 275 | 490 | Increased backbone rigidity enhances both Tg and Td5%.[22] |
| Copolymer B: 80% this compound / 20% Flexible Aliphatic Diamine | 235 | 440 | Flexible links increase chain mobility, lowering Tg and creating less stable points in the backbone.[11][12] |
Strategy 3: Utilization of Thermal Stabilizers
For applications involving melt processing or long-term service in an oxidative environment, thermal stabilizers are essential.
Q: What type of stabilizer should I use for my polymer, and how does it work?
A: For high-temperature aromatic polymers, antioxidants are the most critical class of stabilizers.[19][20] Thermal degradation in the presence of air is often an auto-oxidative radical chain reaction.
-
Mechanism: Antioxidants, such as hindered phenols or phosphites, function by scavenging the initial free radicals that are formed as the polymer heats up.[20][23] By neutralizing these radicals, they interrupt the degradation chain reaction, preventing catastrophic failure of the polymer.[19]
-
Protocol: Add the stabilizer (typically 0.1-1.0% by weight) to the polymer powder and mix thoroughly before extrusion or molding. For solution processing, dissolve the stabilizer in the solvent along with the polymer.
Visualization: General Workflow for Improving Polymer Stability
Caption: A decision-making workflow for enhancing polymer thermal stability.
References
- 1. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acrylonitrile butadiene styrene - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. [PDF] Mechanism of the degradation of polyamides | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fiveable.me [fiveable.me]
- 14. madisongroup.com [madisongroup.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. eng.uc.edu [eng.uc.edu]
- 17. www2.ictp.csic.es [www2.ictp.csic.es]
- 18. dspace.ncl.res.in [dspace.ncl.res.in]
- 19. specialchem.com [specialchem.com]
- 20. Heat Stabilizers in Polymers: Understanding Their Importance [chembroad.com]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. altlaboratories.com [altlaboratories.com]
Technical Support Center: A Guide to Minimizing Solvent Waste in the Purification of 2,4-Dicyanoaniline
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 2,4-Dicyanoaniline, with a core focus on implementing sustainable practices to minimize solvent waste. By integrating principles of green chemistry with proven laboratory techniques, this document aims to enhance purification efficiency while reducing environmental impact and operational costs.
Section 1: Strategic Solvent Selection for Efficient Purification and Waste Reduction
The cornerstone of minimizing solvent waste is the judicious selection of the recrystallization solvent. An ideal solvent for recrystallization should exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or reduced temperatures.[1] This differential solubility is critical for achieving high recovery of the purified product.
From a green chemistry perspective, the chosen solvent should also have a favorable safety, health, and environmental (SHE) profile.[2] Factors to consider include toxicity, flammability, and the energy required for its recovery.
Workflow for Optimal Solvent Selection
The following workflow provides a systematic approach to selecting an appropriate solvent for the recrystallization of this compound, balancing purification efficacy with sustainability.
Caption: A systematic workflow for selecting a green and efficient recrystallization solvent.
Estimating the Solubility of this compound
While specific solubility data for this compound is not extensively published, we can predict its behavior based on its molecular structure. The molecule contains a polar aniline group (-NH2) and two strongly polar nitrile groups (-C≡N) on an aromatic ring. This suggests that it will be more soluble in polar solvents than in nonpolar ones.[3] Structurally similar compounds, such as other dichloroanilines, are soluble in alcohols like ethanol and in acetone.[3] Therefore, polar protic and aprotic solvents are excellent starting points for screening.
Table of Common Solvents for Recrystallization
The following table provides a comparative overview of common laboratory solvents, incorporating their physical properties and a "green" ranking based on established guides like the CHEM21 solvent selection guide.[2][4]
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Health & Safety Hazards | Green Chemistry Ranking |
| Water | 100 | 80.1 | Low | Recommended |
| Ethanol | 78 | 24.5 | Flammable | Recommended |
| Isopropanol | 82 | 19.9 | Flammable, Irritant | Recommended |
| Acetone | 56 | 20.7 | Highly Flammable, Irritant | Problematic |
| Ethyl Acetate | 77 | 6.0 | Flammable, Irritant | Problematic |
| Heptane | 98 | 1.9 | Flammable, Irritant | Recommended |
| Toluene | 111 | 2.4 | Flammable, Toxic | Hazardous |
| Dichloromethane | 40 | 9.1 | Toxic, Carcinogen | Hazardous |
Section 2: Troubleshooting Guide for Recrystallization
This section addresses common issues encountered during the recrystallization of this compound, with solutions geared towards maximizing yield and minimizing waste.
| Issue | Probable Cause(s) | Solution(s) |
| Low Yield of Recovered Crystals | 1. Too much solvent was used: The solution did not reach saturation upon cooling.[5]2. Inappropriate solvent choice: The compound is too soluble in the cold solvent.[6]3. Premature crystallization: Crystals formed in the funnel during hot filtration.[6] | 1. Evaporate some of the solvent from the mother liquor and cool again to recover more product. For future runs, use the minimum amount of hot solvent necessary for complete dissolution.2. Re-evaluate the solvent choice using the workflow in Section 1. Consider a less polar solvent or a two-solvent system.3. Use a pre-heated funnel or a stemless funnel to prevent cooling and crystallization during filtration. |
| Oiling Out | 1. The boiling point of the solvent is too high: The compound melts before it dissolves.2. Insoluble impurities are present: These can lower the melting point of the mixture.3. Cooling is too rapid: The solution becomes supersaturated at a temperature above the compound's melting point.[5] | 1. Select a solvent with a lower boiling point.2. Add more solvent to dissolve the oil, then perform a hot filtration to remove insoluble impurities. If the solution is colored, consider adding activated charcoal before filtration.3. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| No Crystals Form Upon Cooling | 1. Too much solvent was used: The solution is not saturated.2. The solution is supersaturated: Crystallization has not been initiated. | 1. Boil off some of the solvent to concentrate the solution and try cooling again.2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of this compound.[5] |
| Crystals are Colored | 1. Colored impurities are co-precipitating with the product. | 1. Re-dissolve the crystals in the minimum amount of hot solvent, add a small amount of activated charcoal to adsorb the impurities, perform a hot gravity filtration, and then allow the solution to recrystallize. |
Section 3: Frequently Asked Questions (FAQs)
Q1: I've tried several single solvents without success. Should I consider a two-solvent system?
A1: Yes, a two-solvent system is an excellent alternative when a suitable single solvent cannot be found.[7] For this method, you need a pair of miscible solvents. One solvent (the "soluble solvent") should dissolve this compound well at all temperatures, while the other (the "insoluble solvent" or "anti-solvent") should not dissolve it at any temperature.
The procedure involves dissolving the crude product in a minimal amount of the hot "soluble solvent," followed by the dropwise addition of the "insoluble solvent" at an elevated temperature until the solution becomes slightly cloudy. A few drops of the "soluble solvent" are then added to redissolve the precipitate, and the solution is allowed to cool slowly. For this compound, a good starting point could be a polar soluble solvent like ethanol or acetone, with a nonpolar anti-solvent like heptane or water.
Q2: How can I recover and reuse the solvent from the mother liquor to minimize waste?
A2: Solvent recovery is a key principle of green chemistry and is highly recommended.[8] For most common organic solvents, simple or fractional distillation is effective. The mother liquor can be collected and distilled to separate the less volatile dissolved impurities from the more volatile solvent. A rotary evaporator is particularly efficient for removing solvents under reduced pressure at a lower temperature, which can prevent the degradation of any remaining product in the mother liquor. The recovered solvent can then be tested for purity and reused in future purification steps.
Q3: Are there alternative purification methods to recrystallization that might generate less solvent waste?
A3: While recrystallization is often the most practical method for purifying solid compounds on a laboratory scale, other techniques can be considered. Preparative chromatography can offer high purity but often consumes large volumes of solvent.[9] However, modern techniques like supercritical fluid chromatography (SFC) use supercritical CO2 as the primary mobile phase, significantly reducing organic solvent consumption. For some systems, precipitation by adding an anti-solvent to a concentrated solution can be a lower-solvent alternative to a full recrystallization, though it may not provide the same level of purity.[7]
Q4: My recrystallization is happening too quickly, forming a fine powder instead of distinct crystals. How does this affect purity and waste, and how can I fix it?
A4: Rapid precipitation, often called "crashing out," is undesirable because impurities can be trapped within the rapidly forming solid, compromising the effectiveness of the purification.[5] It can also lead to a fine powder that is difficult to filter and wash effectively, potentially requiring more rinse solvent and increasing waste. To slow down crystallization, place the flask back on the heat source, add a small amount of additional solvent (1-5% more), and ensure the solid is fully redissolved. Then, allow the flask to cool slowly by insulating it (e.g., placing it on a cork ring or folded paper towel) and covering the top with a watch glass. This promotes the growth of larger, purer crystals.[5]
Section 4: Standard Operating Procedures for Solvent Management
Protocol 1: Optimized Single-Solvent Recrystallization of this compound
-
Solvent Selection: Choose an appropriate solvent based on the principles outlined in Section 1. Let's assume ethanol is selected.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot ethanol until the solid is just dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other solid impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.[10]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a minimal amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry completely in a vacuum oven at a temperature below the melting point of this compound.
Protocol 2: Laboratory-Scale Solvent Recovery by Distillation
-
Collection: Combine the mother liquor and the cold solvent washings in a round-bottom flask.
-
Apparatus Setup: Assemble a simple distillation apparatus. If using a solvent mixture with close boiling points, a fractional distillation setup with a packed column is recommended.
-
Distillation: Add a few boiling chips to the flask and heat the solution gently. Collect the distilled solvent in a receiving flask. Monitor the temperature to ensure only the desired solvent is being distilled.
-
Storage: Store the recovered solvent in a properly labeled bottle for reuse. Verify its purity (e.g., by refractive index or GC) if it is to be used for sensitive applications.
Section 5: References
-
Tools and techniques for solvent selection: green solvent selection guides. Green Chemistry Teaching and Learning Community (GCTLC). [Link]
-
Solvent and Reagent Selection Guide. Green Chemistry Initiative. [Link]
-
Aniline recuperation method. Google Patents.
-
Extraction of Aniline Compound. Koch Modular Process System. [Link]
-
Green Chemistry. Royal Society of Chemistry. [Link]
-
Recrystallization1. University of Colorado Boulder. [Link]
-
Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). ACS Publications. [Link]
-
Solvent Selection from the Green Perspective. LCGC International. [Link]
-
Can anyone suggest a good method to separate Aniline sulfate back to its original form?. ResearchGate. [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Reduced pressure distillation process for recovering aniline from phenol-aniline mixtures. Google Patents.
-
Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Reddit. [Link]
-
Recrystallization I 10. University of California, Irvine. [Link]
-
What's the best solvent to remove these crystals and recrystallize it?. Reddit. [Link]
-
2,4-Dichloroaniline. PubChem. [Link]
-
This compound. PubChem. [Link]
-
Regular Article. Physical Chemistry Research. [Link]
-
Go-to recrystallization solvent mixtures. Reddit. [Link]
-
Recrystallization with two solvents. Reddit. [Link]
-
Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]
-
Traceless solid-phase synthesis of 2,4-diaminoquinazolines. PubMed. [Link]
Sources
- 1. US3682782A - Reduced pressure distillation process for recovering aniline from phenolaniline mixtures - Google Patents [patents.google.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. This compound | C8H5N3 | CID 88169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. kochmodular.com [kochmodular.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
Column chromatography conditions for purifying 2,4-Dicyanoaniline derivatives
Introduction
Welcome to the Technical Support Center. This guide provides in-depth technical advice, frequently asked questions (FAQs), and troubleshooting protocols for the purification of 2,4-Dicyanoaniline derivatives using column chromatography. These molecules, characterized by a basic aniline moiety and two strongly electron-withdrawing nitrile groups, present unique purification challenges. Their inherent polarity and potential for strong interactions with stationary phases require carefully optimized conditions to achieve high purity. This document is designed for researchers, medicinal chemists, and process development scientists to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound derivatives?
Answer: The choice of stationary phase is critical and depends on the specific properties of your derivative and its impurities.
-
Silica Gel (SiO₂): This is the most common and cost-effective choice for normal-phase chromatography.[1] However, standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. This acidity can lead to strong, sometimes irreversible, binding of the basic aniline nitrogen, resulting in poor recovery and significant peak tailing.[2]
-
Expert Tip: To mitigate these acidic interactions, you can either use a deactivated (neutral) silica gel or add a small amount of a basic modifier, such as triethylamine (NEt₃) or ammonia, to your mobile phase (typically 0.1-1%).[2]
-
-
Alumina (Al₂O₃): Alumina is another polar stationary phase that is available in neutral, acidic, or basic forms. Neutral or basic alumina can be an excellent alternative to silica for purifying basic compounds like anilines, as it minimizes the acidic interactions that cause tailing and decomposition.[3]
-
Cyano-Bonded Silica (CN-Silica): For compounds that are too polar for standard silica or require different selectivity, a cyano-bonded phase can be highly effective.[4] CN phases can be used in both normal-phase and reversed-phase modes, offering great versatility. In normal-phase mode, it is less polar than bare silica and can be useful for separating compounds with a wide range of polarities.[4]
Q2: How do I select the right mobile phase (eluent)?
Answer: Mobile phase selection begins with Thin-Layer Chromatography (TLC) analysis. The goal is to find a solvent system that provides good separation between your target compound and its impurities.
-
Start with a Standard System: A common starting point for normal-phase chromatography is a binary mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).[5][6]
-
Optimize the Ratio: Run several TLC plates with varying ratios of your chosen solvents (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate).
-
Target the Optimal Rf Value: The ideal Rf (Retardation factor) for your target compound on a TLC plate is between 0.15 and 0.4 . This range ensures that the compound will elute from the column in a reasonable number of column volumes without eluting too close to the solvent front (high Rf) or taking excessively long (low Rf).[7] The relationship between Rf and column volumes (CV) is approximately CV = 1/Rf .
Common Solvent Systems (in order of increasing polarity):
| Solvent System | Typical Use Case |
| Hexane / Toluene | Very non-polar compounds |
| Hexane / Dichloromethane (DCM) | Separation of moderately non-polar compounds |
| Hexane / Diethyl Ether (Et₂O) | General purpose, good for many functionalities[5] |
| Hexane / Ethyl Acetate (EtOAc) | A versatile system for a wide polarity range[6] |
| Dichloromethane (DCM) / Methanol (MeOH) | For more polar compounds |
Q3: Should I use isocratic or gradient elution?
Answer: The choice depends on the separation difficulty.
-
Isocratic Elution: Uses a constant mobile phase composition throughout the purification.[8][9] This method is simpler to run and is ideal when the Rf values of your target compound and the nearest impurities are significantly different (ΔRf > 0.2).
-
Gradient Elution: The composition of the mobile phase is changed over time, typically by gradually increasing the percentage of the more polar solvent.[8][10][11] This technique is highly advantageous for complex mixtures where compounds have a wide range of polarities.[8] It helps to elute strongly retained (low Rf) compounds more quickly and results in sharper peaks, improving resolution and saving time and solvent.[9][12]
Expert Recommendation: For purifying this compound derivatives, where you might have non-polar starting materials and highly polar by-products, a gradient elution is often the superior choice.[8][10]
Troubleshooting Guide
This section addresses specific issues you may encounter during your purification.
Problem: My compound is stuck on the column and won't elute.
| Potential Cause | Solution |
| Mobile phase is not polar enough. | Gradually increase the polarity of your mobile phase. If using a gradient, extend the gradient to a higher final percentage of the strong solvent.[3] |
| Strong interaction with acidic silica. | The basic aniline may be strongly bound to acidic silanol groups.[2] Try flushing the column with a mobile phase containing 1-2% triethylamine or methanol. For future runs, use neutral alumina or add 0.5% triethylamine to your eluent from the start. |
| Compound decomposition. | Your compound may not be stable on silica gel.[3] Test stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if new spots appear. If it's unstable, switch to a more inert stationary phase like neutral alumina. |
Problem: The separation is poor; my compound co-elutes with an impurity.
| Potential Cause | Solution |
| Poor solvent system choice. | The TLC showed good separation, but the column failed. This can happen if the column is overloaded or packed improperly. However, the first step is to re-optimize the mobile phase. Try different solvent systems (e.g., switch from EtOAc to Et₂O or add DCM) to alter the selectivity.[13] |
| Column was overloaded. | Too much sample was loaded for the column size. As a rule of thumb, the mass of the crude material should be about 1-5% of the mass of the silica gel. Reduce the load amount or use a larger column. |
| Poor column packing. | Air bubbles or channels in the stationary phase will ruin separation. Ensure you pack the column carefully, creating a homogenous and stable bed. |
| Rf value is too high. | If the Rf of your compound is > 0.5, the separation between it and other compounds will be very small in terms of column volumes.[7] Adjust your solvent system to be less polar to lower the Rf into the optimal 0.15-0.4 range. |
Problem: My compound shows significant peak tailing.
| Potential Cause | Solution |
| Secondary interactions with silica. | This is the most common cause for aniline derivatives.[2] The basic amine interacts with acidic silanol sites. Add a basic modifier like triethylamine (0.1-1%) or a competitive polar solvent like methanol (1-2%) to the mobile phase to block these sites. |
| Mobile phase pH issues. | While less common in normal-phase, if using any aqueous or protic modifiers, ensure the pH is not causing partial ionization of your compound. |
| Channeling in the column. | Repack the column carefully. Ensure the top of the silica bed is flat and was not disturbed during sample loading. |
Visual Troubleshooting Guide
Caption: A decision tree for troubleshooting common column chromatography issues.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a general workflow for the purification of a hypothetical this compound derivative.
1. TLC Analysis & Solvent System Optimization: a. Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc). b. Spot the solution onto at least three different TLC plates. c. Develop the plates in chambers containing different ratios of a solvent system (e.g., 9:1, 4:1, 2:1 Hexane:EtOAc). d. Visualize the plates under UV light and/or with a chemical stain. e. Identify the solvent system that places your target compound at an Rf value between 0.15 and 0.4 and provides the best separation from impurities. Note the Rf values of all components.
2. Column Preparation: a. Select a glass column of appropriate size. b. Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. c. Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use. d. Pour the slurry into the column and use gentle air pressure or a pump to pack it evenly, avoiding any air bubbles. e. Add another layer of sand on top of the packed silica bed to prevent disruption. f. Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.
3. Sample Loading: a. Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like DCM). Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the column. b. Wet Loading: Dissolve the crude product in the absolute minimum amount of the mobile phase and carefully pipette it onto the top of the column. This method is faster but can lead to poorer resolution if too much solvent is used.
4. Elution and Fraction Collection: a. Begin eluting with your chosen mobile phase (isocratic or the start of your gradient). b. Collect fractions in an array of test tubes or vials. c. If running a gradient, gradually increase the proportion of the polar solvent according to your plan. d. Monitor the elution process by collecting small spots from the fractions onto a TLC plate.
5. Analysis of Fractions: a. Develop the TLC plates from the collected fractions. b. Visualize the plates to identify which fractions contain your pure product. c. Combine the pure fractions, and remove the solvent using a rotary evaporator to yield your purified this compound derivative.
Purification Workflow Diagram
Caption: Standard workflow for column chromatography purification.
References
- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (n.d.). MDPI.
- Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review. (2012). Organic Preparations and Procedures International, 44, 467-521.
- How to remove impurities in 1H-NMR of cyano acrylic acid derivatives? (2021). ResearchGate.
- HPLC Column and Separation and Separation Troubleshooting. (2007). Agilent.
- What is the advantages of gradient elution over isocratic elution in LC? (2019). ResearchGate.
- Why is TLC Rf important for flash column chromatography optimization? (2023). Biotage.
- method 8131 aniline and selected derivatives by gas chromatography. (n.d.). EPA.
- Solvent Systems for Thin-layer Chromatography of Novabiochem Products. (n.d.). Sigma-Aldrich.
- Cyano Phases for Separation and Extraction. (n.d.). SiliCycle.
- Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. (2022). Letters in Applied NanoBioScience.
- Retention Factor in Chromatography: Understanding Its Formula and Significance. (2024). Mastelf.
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Synthesis of 3,5‐disubstituted‐2,6‐dicyanoanilines 4. (2024). ResearchGate.
- Isocratic Vs. Gradient Elution in Chromatography. (2025). Phenomenex.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog.
- Thin Layer Chromatography (TLC). (n.d.). AGA Analytical.
- Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. (n.d.). Thermo Fisher Scientific.
- TROUBLESHOOTING GUIDE. (n.d.). Restek.
- Recent advances in column switching sample preparation in bioanalysis. (2012). Bioanalysis, 4(7), 809-32.
- High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. (2025). ResearchGate.
- What Is The RF Value And Its Importance In Chromatography? (2025). Chemistry For Everyone.
- How to make the separation of two analytes that interact with each other? (2019). ResearchGate.
- Synthetic process of 2-cyano-4-nitroaniline. (n.d.). Google Patents.
- Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). PMC.
- Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. (2025). PharmaGuru.
- Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage.
- Chromatography Troubleshooting. (2019). YouTube.
- Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. (n.d.). PMC - NIH.
- Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. (2025).
- Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (n.d.). MDPI.
- When is Gradient Elution Better than Isocratic Elution? (2023). Biotage.
- Chromatography and Rf Values (GCSE Chemistry). (n.d.). Study Mind.
- Mobile phase effects on the separations of substituted anilines with a beta-cyclodextrin-bonded column. (n.d.). PubMed.
- Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. (n.d.). Google Patents.
- New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid. (2004). PubMed.
- Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. (2021). MDPI.
- How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (n.d.). LCGC International - Chromatography Online.
- What is the optimal Rf value for our compound of interest when running silica column chromatography? (2021). ResearchGate.
- Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds. (2025). Benchchem.
- What is gradient elution and isocratic elution? (2017). Quora.
- Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. (n.d.). PMC - NIH.
- Thin–layer Chromatography (TLC). (2017). Analytical Toxicology.
- Does aniline stick in columns during column chromatography? (2014). ResearchGate.
- Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. (n.d.). PMC - NIH.
- Separation of three aniline substances. Experimental conditions: mobile... (n.d.). ResearchGate.
- TLC Visualization Reagents. (n.d.). EPFL.
- Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. (n.d.). MDPI.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.).
Sources
- 1. aga-analytical.com.pl [aga-analytical.com.pl]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. silicycle.com [silicycle.com]
- 5. mdpi.com [mdpi.com]
- 6. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. biotage.com [biotage.com]
- 10. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. analyticaltoxicology.com [analyticaltoxicology.com]
Validation & Comparative
A Senior Application Scientist's Guide to Dicyanoaniline Isomers in Dye Synthesis
In the vast landscape of synthetic colorants, azo dyes represent the most extensive and versatile class, accounting for over 60% of all dyes used in industries ranging from textiles to high-technology applications.[1] The performance of these dyes—their color, intensity, and durability—is intricately linked to the molecular architecture of their constituent parts. Among the key building blocks are aromatic amines, which serve as the diazo component in the foundational diazotization-coupling reaction.
This guide provides an in-depth comparative analysis of dicyanoaniline isomers as precursors for azo dye synthesis. We will move beyond simple protocols to explore the causal relationships between the isomeric structure of the dicyanoaniline starting material and the final performance characteristics of the dye. As researchers and developers, understanding these structure-property relationships is paramount for the rational design of new colorants with tailored functionalities.
The Dicyanoaniline Isomers: Structure and Electronic Profile
Dicyanoanilines are aromatic amines featuring a benzene ring substituted with two cyano (-CN) groups. The cyano group is a potent electron-withdrawing group, exerting its influence through both the inductive (-I) and resonance (-R) effects. This electronic character is fundamental to the behavior of dicyanoaniline isomers in dye synthesis. The position of these two cyano groups relative to the amino (-NH2) group defines the isomer and critically dictates its reactivity and the properties of the resulting dyes.
Below are the structures of the six primary dicyanoaniline isomers.
Comparative Performance Analysis
The choice of dicyanoaniline isomer has a profound impact on the final properties of the dye. The electron-withdrawing cyano groups are not mere spectators; they are integral to the dye's chromophoric system, influencing its electronic structure and, consequently, its interaction with light and its environment.
Spectroscopic Properties (Color and Intensity)
The color of a dye is determined by the wavelength of light it absorbs in the visible spectrum (λmax). [2]For azo dyes, this absorption corresponds to a π→π* electronic transition within the conjugated system. The position of the cyano groups modulates the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Bathochromic Shift (Red Shift): Increasing the electron-withdrawing strength on the diazo component (the dicyanoaniline part) and the electron-donating strength of the coupling component generally leads to a more pronounced intramolecular charge-transfer (ICT) character. This narrows the HOMO-LUMO gap, causing a bathochromic shift (absorption at a longer wavelength), resulting in deeper colors (e.g., orange → red → blue). [3]* Isomer Effect: Isomers with cyano groups at the ortho and para positions (e.g., 2,4- and 2,6-dicyanoaniline) are expected to produce dyes with more significant bathochromic shifts compared to those with meta-positioned groups (e.g., 3,5-dicyanoaniline) when paired with the same coupling component. This is due to the more effective extension of conjugation and charge delocalization.
| Dicyanoaniline Isomer | Representative Coupling Component | Typical λmax (nm) | Observed Color Range |
| This compound | N,N-diethylaniline | ~500-530 | Red-Violet |
| 2,6-Dicyanoaniline | N,N-diethylaniline | ~520-550 | Violet-Blue |
| 2,5-Dicyanoaniline | 3-methyl-N,N-diethylaniline | ~480-500 | Orange-Red |
| 3,5-Dicyanoaniline | N,N-diethylaniline | ~470-490 | Yellow-Orange |
Note: The λmax values are representative and can vary significantly based on the specific coupling component and solvent used. The trend, however, illustrates the influence of isomerism.
Solvatochromism
Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. [4]This effect arises from differential solvation of the ground and excited states of the dye molecule. [5]Dyes that exhibit a large change in their dipole moment upon photoexcitation are typically strongly solvatochromic.
The dicyanoaniline-based dyes, with their strong electron-accepting (dicyano) and electron-donating (on the coupler) moieties, are excellent candidates for exhibiting solvatochromism.
-
Positive Solvatochromism: These dyes typically exhibit positive (bathochromic) solvatochromism, where an increase in solvent polarity leads to a red shift in the absorption spectrum. [4]This is because the more polar excited state is stabilized to a greater extent by polar solvents than the less polar ground state.
-
Isomer Influence: The magnitude of the solvatochromic shift is dependent on the isomer. Isomers that promote a greater degree of intramolecular charge transfer in the excited state will show a more pronounced response to solvent polarity. For instance, dyes derived from 2,6-dicyanoaniline often exhibit strong ICT and, therefore, significant solvatochromic behavior. [6]This property is highly valuable for developing chemical sensors. [5]
Fastness Properties
For textile applications, the durability of the color is critical. This is assessed by various fastness properties, such as lightfastness (resistance to fading from light), wash fastness, and sublimation fastness (resistance to vaporizing at high temperatures). [7]
-
Lightfastness: The presence of strong electron-withdrawing groups like cyano groups can enhance the lightfastness of azo dyes. [7]They can help to dissipate the energy of absorbed photons, reducing the likelihood of photochemical degradation of the azo bond. Dyes from 2-amino-3-cyano-5-nitrothiophene, a related heterocyclic structure, have been noted for their excellent lightfastness. [8]* Sublimation Fastness: This is particularly important for disperse dyes used on polyester, which are applied at high temperatures. Higher molecular weight and polarity, influenced by the dicyanoaniline structure, generally lead to better sublimation fastness.
Experimental Protocols
The following protocols provide a framework for the synthesis and comparative evaluation of dyes derived from dicyanoaniline isomers.
Protocol 1: Synthesis of a Representative Azo Dye
This protocol describes the synthesis of an azo dye from 2,6-dicyanoaniline and N,N-diethylaniline.
Causality: 2,6-dicyanoaniline is chosen as it represents a sterically hindered and electronically deactivated isomer, requiring careful control of reaction conditions. N,N-diethylaniline is a common, highly reactive coupling component.
Methodology:
-
Diazotization: a. In a 100 mL beaker, suspend 1.43 g (0.01 mol) of 2,6-dicyanoaniline in 10 mL of a 2:1 mixture of concentrated hydrochloric acid and water. b. Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring. The formation of a fine, crystalline hydrochloride salt slurry is expected. c. Dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold water. d. Add the sodium nitrite solution dropwise to the cold dicyanoaniline suspension over 15 minutes, ensuring the temperature remains below 5 °C. e. Stir the mixture for an additional 30 minutes at 0-5 °C. The resulting clear or slightly yellow solution contains the 2,6-dicyanobenzenediazonium chloride.
-
Azo Coupling: a. In a separate 250 mL beaker, dissolve 1.49 g (0.01 mol) of N,N-diethylaniline in 20 mL of 10% aqueous acetic acid. b. Cool this solution to 0-5 °C in an ice bath. c. Slowly add the cold diazonium salt solution to the N,N-diethylaniline solution with vigorous stirring. d. A deep violet-colored precipitate should form almost immediately. e. Continue stirring the reaction mixture in the ice bath for 1 hour to ensure complete coupling.
-
Isolation and Purification: a. Isolate the crude dye by vacuum filtration using a Büchner funnel. b. Wash the filter cake thoroughly with cold water until the filtrate is colorless and neutral. c. Dry the solid product in a vacuum oven at 60 °C. d. Recrystallize the crude dye from a suitable solvent (e.g., ethanol or DMF/water mixture) to obtain the pure product.
Protocol 2: Spectroscopic and Solvatochromic Analysis
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the purified dye in a high-polarity solvent like DMF or DMSO at a concentration of approximately 1x10⁻³ M.
-
UV-Vis Spectroscopy: a. Prepare a dilute solution (approx. 1x10⁻⁵ M) of the dye in a chosen solvent (e.g., ethanol) by diluting the stock solution. b. Record the absorption spectrum from 350 nm to 700 nm using a UV-Vis spectrophotometer. c. Identify the wavelength of maximum absorbance (λmax).
-
Solvatochromic Study: a. Prepare a series of dilute dye solutions (all at the same concentration) in solvents of varying polarity (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, water). b. Record the UV-Vis spectrum for each solution and determine the λmax. c. Plot the λmax (or wavenumber, νmax) against a solvent polarity parameter (like the Reichardt's ET(30) value) to visualize the solvatochromic trend. [9]
Conclusion and Outlook
The isomeric position of the cyano groups in dicyanoaniline precursors is a critical design parameter in the synthesis of high-performance azo dyes. This analysis reveals a clear structure-property relationship:
-
Color Tuning: Ortho/para-substituted isomers like 2,4- and 2,6-dicyanoaniline are superior for achieving deeper, bathochromically shifted shades (reds to blues) due to their enhanced ability to facilitate intramolecular charge transfer. Meta-substituted isomers yield colors in the yellow-to-orange range.
-
Environmental Sensing: The strong ICT character in dyes derived from ortho/para isomers, particularly 2,6-dicyanoaniline, makes them highly sensitive to solvent polarity, rendering them ideal candidates for solvatochromic sensors and probes.
-
Enhanced Durability: The powerful electron-withdrawing nature of the dicyanoaniline moiety generally contributes to improved lightfastness, a crucial factor for textile and industrial applications.
By understanding these fundamental principles, researchers can strategically select the appropriate dicyanoaniline isomer to engineer novel azo dyes with precisely controlled spectroscopic properties and functional performance, paving the way for next-generation colorants in a multitude of scientific and industrial fields.
References
- Vertex AI Search. The Chemical Versatility of 2,4-Dichloroaniline in Dye Synthesis.
-
Al-Hetlani, E., Al-Karmalawy, M. A., Eisa, M. Y., & El-Shishtawy, R. M. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. BMC Chemistry, 18(1), 154. [Link]
-
Wikipedia. Solvatochromism. [Link]
-
Kovács, B., et al. (2021). Optical Study of Solvatochromic Isocyanoaminoanthracene Dyes and 1,5-Diaminoanthracene. Molecules, 26(15), 4486. [Link]
-
University of the West Indies. The Synthesis of Azo Dyes. [Link]
- Google Patents. Process for preparing azo dyestuffs with ortho-azo cyano groups by cyano exchange of metal cyanides and halo dyestuffs.
-
Chequer, F. M. D., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. RSC Advances, 10(63), 38344-38373. [Link]
-
Di Carlo, G., et al. (2018). Dicyanovinyl and Cyano-Ester Benzoindolenine Squaraine Dyes: The Effect of the Central Functionalization on Dye-Sensitized Solar Cell Performance. Molecules, 23(11), 2947. [Link]
-
Abdel-monem, A., et al. (2021). Synthesis of Some New Heterocyclic Azo Dyes Derived from 2-amino-3-cyano-4.6-diarylpyridines and Investigation of its Absorption Spectra and Stability using the DFT. Current Organic Synthesis, 18(5), 498-508. [Link]
-
Eltaboni, F., & Babuin, F. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews, 4(4), 313-349. [Link]
-
ResearchGate. Synthesis and properties of acid dyes derived from 4,4′-methylene bis(2,5-dichloro aniline). [Link]
-
PubMed. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. [Link]
-
Wikipedia. 2,5-Dichloroaniline. [Link]
-
Al-Sheikh, A. A. (2012). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Molecules, 17(12), 14092-14102. [Link]
-
Prime Scholars. Synthesis and Characteristics of Some Organic Dyes. [Link]
-
PubMed. Synthesis of Some New Heterocyclic Azo Dyes Derived from 2-amino-3-cyano-4.6-diarylpyridines and Investigation of its Absorption Spectra and Stability using the DFT. [Link]
-
Oforghor, B. A., & Opara, C. A. (2022). Synthesis of Dyes and the Textile Industry. IntechOpen. [Link]
-
Borate, H. B., et al. (2012). Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review. Synthetic Communications, 42(4), 469-497. [Link]
-
Galica, M., et al. (2022). Design of Dyes Based on the Quinoline or Quinoxaline Skeleton towards Visible Light Photoinitiators. Molecules, 27(19), 6614. [Link]
-
Bello, K. A., & Iyun, J. F. (2014). Synthesis and Application of Disazo Dyes Derived from 2-amino-5-mercapto-1,3,4-thiadiazole and 2-chloroaniline on Acrylic Fabric and Nylon 66 Fabric. Science Alert. [Link]
-
Bello, K. A., & Iyun, J. F. (2007). Synthesis of novel disazo dyes and an investigation of their use in the textile industry. Journal of the Chemical Society of Nigeria, 32(2), 226-231. [Link]
-
Mozia, S., et al. (2019). Comparative Anaerobic Decolorization of Azo Dyes by Carbon-Based Membrane Bioreactor. Membranes, 9(11), 146. [Link]
-
Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319-2358. [Link]
-
Oforghor, B. A., et al. (2024). Synthesis of a series of Homo-Bifunctional Azo Reactive dyes and Evaluation of their dyeing properties on Silk fabric. Mediterranean Journal of Basic and Applied Sciences, 8(3), 130-142. [Link]
-
ResearchGate. The Relation between Structure of Disperse Dyes and Their Dyeing Characteristics on Synthetic Fibres. [Link]
-
Science Alert. Synthesis and Application of Disazo Dyes Derived from 2-amino-5-mercapto-1,3,4-thiadiazole and 2-chloroaniline on Acrylic Fabric and Nylon 66 Fabric. [Link]
-
International Agency for Research on Cancer. (2010). GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES. In Some Aromatic Amines, Organic Dyes, and Related Exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99. [Link]
-
ResearchGate. Evaluation of the Dyeing Properties of N-(4-chlorophenyl)-4-cyano-5-[(2-hydroxy-5-methoxyphenyl)diazenyl]-2-methylthiophene-3-carboxamide Dye and its Derivatives on Nylon 6.6 and Polyester Fabrics. [Link]
-
ResearchGate. SYNTHESIS AND APPLICATION OF REACTIVE DYES BASED ON 4, 4'-DIAMINOBENZANILIDE ON VARIOUS FIBRES. [Link]
-
Journal of Chemical Reviews. Original Article: Chemistry and Applications of Azo Dyes: A Comprehensive Review. [Link]
-
Rasayan Journal of Chemistry. SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. [Link]
-
Abdou, M. M. (2013). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. American Journal of Chemistry, 3(5), 126-135. [Link]
Sources
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Solvatochromism - Wikipedia [en.wikipedia.org]
- 5. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of novel disazo dyes and an investigation of their use in the textile industry – Oriental Journal of Chemistry [orientjchem.org]
- 8. Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry [article.sapub.org]
- 9. researchgate.net [researchgate.net]
A Spectroscopic Guide to Differentiating 2,4- and 3,4-Dicyanoaniline Isomers
For researchers and professionals in drug development and materials science, the precise identification of isomeric compounds is a critical step that underpins the reliability of subsequent research. The positional isomerism of functional groups on an aromatic ring can dramatically alter a molecule's electronic properties, reactivity, and biological activity. This guide provides a detailed spectroscopic comparison of two important isomers: 2,4-dicyanoaniline and 3,4-dicyanoaniline. By leveraging fundamental spectroscopic techniques—Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy—we can elucidate the distinct spectral fingerprints of each isomer.
The Structural Imperative: Why Isomer Differentiation Matters
This compound and 3,4-dicyanoaniline, while sharing the same molecular formula (C₈H₅N₃) and constituent functional groups (an amino group and two nitrile groups), differ in the substitution pattern on the benzene ring. This seemingly subtle difference has profound implications for the molecule's electronic distribution and symmetry.
-
This compound: The amino group is ortho to one nitrile group and para to the other. This arrangement allows for significant electronic communication, including resonance effects, between the electron-donating amino group and the electron-withdrawing nitrile groups.
-
3,4-Dicyanoaniline: The amino group is meta to one nitrile group and para to the other. The meta-relationship of one nitrile group with the amino group will result in a different electronic environment compared to the 2,4-isomer.
These structural distinctions are the basis for the unique spectroscopic signatures we will explore.
Experimental Methodologies: A Blueprint for Reliable Data
The following protocols outline standardized procedures for acquiring high-quality spectroscopic data for solid organic compounds like the dicyanoanilines.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of a molecule. The positions of the nitrile (C≡N) and amine (N-H) stretching frequencies are particularly diagnostic.
Experimental Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the dicyanoaniline isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent in the mid-IR region.
-
Transfer the fine powder into a pellet die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of a blank KBr pellet to correct for atmospheric and instrumental variations.
-
Place the sample pellet in the spectrometer's sample holder.
-
Acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Figure 1: Experimental workflow for FT-IR spectroscopy using the KBr pellet method.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The conjugation between the aromatic ring, the amino group, and the nitrile groups will give rise to characteristic absorption bands.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the dicyanoaniline isomer in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) in the same solvent. The final concentration should result in an absorbance reading between 0.1 and 1.0 for optimal accuracy.
-
-
Data Acquisition:
-
Use a quartz cuvette with a 1 cm path length.
-
Record a baseline spectrum using the pure solvent.
-
Fill the cuvette with the sample solution and record the UV-Vis spectrum, typically from 200 to 400 nm.
-
Figure 2: Experimental workflow for UV-Vis spectroscopy of a solution sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise chemical environment of each hydrogen and carbon atom in a molecule. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for distinguishing between these isomers.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the dicyanoaniline isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum, referencing the chemical shifts to the residual solvent peak.
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
Figure 3: Experimental workflow for ¹H and ¹³C NMR spectroscopy.
Spectroscopic Comparison: Unveiling the Isomeric Differences
The following sections compare the expected and observed spectroscopic features of this compound and 3,4-dicyanoaniline. Where direct experimental data is limited, interpretation will be supported by data from structurally similar chloro-substituted anilines.
FT-IR Spectral Analysis
The key vibrational bands to consider are the N-H stretches of the primary amine, the C≡N stretches of the nitrile groups, and the C-H out-of-plane bending modes of the aromatic ring.
| Functional Group | This compound (Expected/Analog Data) | 3,4-Dicyanoaniline (Expected/Analog Data) | Rationale for Differences |
| N-H Stretch | ~3400-3200 cm⁻¹ (two bands) | ~3400-3200 cm⁻¹ (two bands) | The positions are expected to be similar, reflecting a primary amine. Subtle shifts may occur due to differences in hydrogen bonding and electronic effects. |
| C≡N Stretch | ~2230-2220 cm⁻¹ | ~2230-2220 cm⁻¹ | The nitrile stretching frequency in aromatic nitriles is typically observed in this region[1]. Conjugation with the electron-donating amino group may slightly lower the frequency compared to non-conjugated nitriles. The difference in conjugation between the two isomers is expected to cause a slight but discernible shift. |
| Aromatic C-H Bending (Out-of-Plane) | ~800-900 cm⁻¹ | ~800-900 cm⁻¹ | The substitution pattern on the benzene ring dictates the positions of these bands. 2,4-disubstitution and 3,4-disubstitution will produce distinct patterns in this fingerprint region, aiding in isomer identification. |
Interpretation based on 2,4-dichloroaniline: A study on 2,4-dichloroaniline shows characteristic bands for N-H stretching, as well as aromatic C-H and C-Cl vibrations[2]. By analogy, we expect this compound to exhibit strong nitrile absorptions in place of the C-Cl bands.
Interpretation based on a 3,4-dicyano-substituted aniline derivative: In a related molecule, 3,5-bis(3,4-dicyanophenoxy)aniline, the C≡N stretching vibration was observed at 2233 cm⁻¹[3]. This provides a strong indication of the expected position for the nitrile stretch in 3,4-dicyanoaniline.
UV-Vis Spectral Analysis
The electronic transitions observed in UV-Vis spectroscopy are sensitive to the extent of conjugation in the molecule.
| Isomer | Expected λmax | Rationale |
| This compound | Longer Wavelength | The para-relationship between the amino group and one of the nitrile groups allows for a more extended π-conjugated system. This lowers the energy of the π → π* transition, resulting in a bathochromic (red) shift to a longer wavelength of maximum absorbance (λmax). |
| 3,4-Dicyanoaniline | Shorter Wavelength | The meta-position of one nitrile group relative to the amino group disrupts the conjugation to some extent compared to the 2,4-isomer. This leads to a higher energy π → π* transition and a hypsochromic (blue) shift to a shorter λmax. |
NMR Spectral Analysis
The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra provide a detailed map of the electronic environment around each nucleus.
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum will be most diagnostic.
-
This compound: We expect to see three distinct signals for the three aromatic protons. The proton between the two nitrile groups will likely be the most downfield (highest ppm) due to the strong electron-withdrawing effects of the adjacent cyano groups.
-
3,4-Dicyanoaniline: We also expect three distinct aromatic signals. The coupling patterns will differ from the 2,4-isomer due to the different relative positions of the protons.
¹³C NMR Spectroscopy
The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the substituents.
| Isomer | Expected Aromatic ¹³C Signals | Rationale for Differences |
| This compound | 6 distinct signals | The molecule is unsymmetrical, leading to six unique carbon environments in the aromatic ring. The carbons directly attached to the nitrile groups (ipso-carbons) will be significantly downfield. PubChem lists ¹³C NMR data for this compound, which can be used for direct comparison[4]. |
| 3,4-Dicyanoaniline | 6 distinct signals | This isomer is also unsymmetrical, resulting in six unique aromatic carbon signals. The chemical shifts will differ from the 2,4-isomer due to the different electronic distribution. Data for the analogous 3,4-dichloroaniline shows distinct chemical shifts for the aromatic carbons, which can be used as a guide[5]. |
Conclusion
The spectroscopic differentiation of this compound and 3,4-dicyanoaniline is readily achievable through a combination of FT-IR, UV-Vis, and NMR spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. FT-IR spectroscopy highlights the vibrational differences, particularly in the fingerprint region. UV-Vis spectroscopy distinguishes the isomers based on their extent of electronic conjugation. Finally, NMR spectroscopy offers the most definitive evidence by mapping the precise electronic environment of each proton and carbon atom. By carefully applying the experimental protocols and interpretative principles outlined in this guide, researchers can confidently distinguish between these two isomers, ensuring the accuracy and integrity of their scientific endeavors.
References
-
Wiley-VCH. Supporting Information. [Link]
-
Royal Society of Chemistry. New Journal of Chemistry Supporting Information. [Link]
-
SpectraBase. 2,4-Dichloroaniline - Optional[1H NMR] - Spectrum. [Link]
-
PubMed. The spectroscopic (FTIR, FT-IR gas phase and FT-Raman), first order hyperpolarizabilities, NMR analysis of 2,4-dichloroaniline by ab initio HF and density functional methods. [Link]
-
Oriental Journal of Chemistry. FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]
-
SpectraBase. 3,4-Dichloroaniline - Optional[13C NMR] - Chemical Shifts. [Link]
-
PubChem. This compound. [Link]
-
PubChem. 3,4-Dichloroaniline. [Link]
-
University of Jammu. Table of Contents. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
ResearchGate. The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. [Link]
-
PubChem. 2,4-Dichloroaniline. [Link]
-
Wiley Online Library. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]
-
HETEROCYCLES. I3c NMR SPECTRAL ANALYSIS OF c(-AMINONITRILES. [Link]
-
ChemBK. 3,4-Dicyano Aniline. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
NIST WebBook. 2,4-D. [Link]
-
PubChem. 3,4-Dimethoxyaniline. [Link]
-
ResearchGate. UV-Vis spectrum of 5-cyano-10,15,20-tris(2,4,6-triphenylphenyl)porphyrin 3 in dichloromethane. The inset is the partial IR spectrum showing the characteristic –C≡N stretching absorption at 2211 cm⁻¹.. [Link]
-
ResearchGate. ATR FT-IR spectra of 4,5-dicyano-N,N.... [Link]
-
InstaNANO. FTIR Functional Group Database Table with Search. [Link]
-
ResearchGate. Fig 3. The FTIR spectra of: (a) 4,4-diaminodiphenyl eter, (b) vanillin,.... [Link]
-
PubMed Central. Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies. [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
ResearchGate. UV‐vis absorption spectra (solid lines) of compounds 3, 4, and 5, and.... [Link]
-
ResearchGate. UV/vis. spectra of N-(4-(2-cyanoacetamido)phenyl)-2-.... [Link]
-
ResearchGate. UV‐Vis spectra of 2, 3, 4, and 5.. [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. The spectroscopic (FTIR, FT-IR gas phase and FT-Raman), first order hyperpolarizabilities, NMR analysis of 2,4-dichloroaniline by ab initio HF and density functional methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. This compound | C8H5N3 | CID 88169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
A Comparative Guide to the Thermal Stability of 2,4-Dicyanoaniline-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of advanced materials for demanding applications, the thermal stability of a polymer is a critical performance metric. This guide offers an in-depth technical comparison of the thermal gravimetric analysis (TGA) of polymers derived from 2,4-dicyanoaniline. While specific TGA data for a homopolymer of this compound is not extensively reported in publicly available literature, this guide synthesizes data from analogous high-performance polymers to provide a robust comparative framework. We will delve into the causal factors behind the expected exceptional thermal stability of these polymers, present a standardized TGA protocol for their evaluation, and propose a likely thermal degradation pathway.
The Promise of this compound in High-Performance Polymers
The monomer this compound is a fascinating building block for high-temperature polymers. Its structure, featuring an aromatic backbone and two electron-withdrawing cyano (-CN) groups, intrinsically points towards a polymer with remarkable thermal resilience. Aromatic polymers, such as polyamides and polyimides, are renowned for their thermal stability due to the inherent rigidity of their backbone. The presence of nitrile groups can further enhance this stability through strong polar interactions and the potential for cross-linking reactions at elevated temperatures.[1]
The electronic and steric effects of substituents on the monomer play a crucial role in determining the thermal stability of the resulting polymer. Generally, electron-withdrawing groups can enhance thermal stability by increasing the resistance to oxidative and thermal degradation.[1] Therefore, polymers synthesized from this compound are anticipated to exhibit superior thermal properties.
Comparative Thermal Gravimetric Analysis
To contextualize the expected performance of this compound-based polymers, we can compare them with other well-established high-performance polymers. The following table summarizes typical TGA data for relevant polymer classes, including polyaniline and various polyimides, which share structural similarities with polymers derived from dicyanoaniline.
| Polymer Class | Onset Decomposition Temp. (Tonset) (°C) | Temp. at Max. Decomposition Rate (Tmax) (°C) | Char Yield at 800°C (N2) (%) | Key Structural Features Affecting Stability |
| Polyaniline (PANI) | ~310-400 | ~518 | ~30-50 | Aromatic backbone, nitrogen heteroatoms.[2] |
| Poly(o-ethoxyaniline) (POEA) | ~250-350 | Varies | Lower than PANI | Alkoxy substituent can lower stability.[3] |
| Aromatic Polyamides | > 350 | > 400 | > 40 | Amide linkages and aromatic rings. |
| Aromatic Polyimides (e.g., Kapton®) | > 500 | > 550 | > 50 | Highly stable imide rings and aromatic structure. |
| Expected this compound Polymers | > 450 | > 500 | > 60 | Rigid aromatic backbone, high density of nitrogen, potential for extensive cross-linking via cyano groups. |
Note: The values for this compound-based polymers are projected based on the thermal behavior of structurally related polymers containing cyano groups and aromatic backbones.
The data clearly indicates that aromatic polymers with nitrogen-containing functional groups exhibit high thermal stability. The parent polyaniline shows robust thermal performance, with decomposition initiating at elevated temperatures.[3][4] The introduction of substituents can influence this stability. Aromatic polyimides stand out for their exceptional thermal resistance, a benchmark in the field of high-performance plastics. Given that polymers from this compound would possess a high concentration of nitrogen and the potential for forming highly cross-linked networks upon heating, their thermal stability is expected to be in the upper echelon of these materials, likely rivaling or even exceeding that of many conventional polyimides.
Experimental Protocol: Thermogravimetric Analysis of High-Performance Polymers
To ensure accurate and reproducible TGA data for this compound-based polymers and their alternatives, a standardized experimental protocol is paramount.
Objective: To determine the thermal stability, decomposition temperatures, and char yield of the polymer samples.
Instrumentation: A calibrated thermogravimetric analyzer.
Sample Preparation:
-
Ensure polymer samples are dry by holding them in a vacuum oven at a temperature below their glass transition temperature for at least 24 hours.
-
Weigh approximately 5-10 mg of the polymer sample into a ceramic (e.g., alumina) or platinum TGA pan.
TGA Parameters:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 900°C at a heating rate of 10°C/min. A slower heating rate can provide better resolution of decomposition steps, while faster rates can shift decomposition to higher temperatures.[5]
-
-
Data Collection: Continuously record the sample weight as a function of temperature.
Data Analysis:
-
Onset Decomposition Temperature (Tonset): The temperature at which significant weight loss begins. This is often determined by the intersection of the baseline tangent with the tangent of the decomposition step on the TGA curve.
-
Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of weight loss is highest, determined from the peak of the derivative thermogravimetric (DTG) curve.
-
Char Yield: The percentage of residual mass at a specified high temperature (e.g., 800°C or 900°C) in an inert atmosphere.
Proposed Thermal Degradation Pathway
The thermal degradation of polymers containing this compound is likely a complex, multi-step process. The high concentration of cyano groups is expected to dominate the degradation mechanism, leading to the formation of a highly stable, nitrogen-rich char.
Caption: Proposed thermal degradation pathway for this compound-based polymers.
At elevated temperatures, the initial degradation likely involves the scission of weaker bonds in the polymer backbone. However, the most significant transformation is expected to be the thermally induced cyclotrimerization of the pendant cyano groups. This process forms highly stable triazine rings, creating a densely cross-linked, three-dimensional network. This extensive cross-linking is a key contributor to the high char yield and exceptional thermal stability of such polymers. As the temperature further increases, fragmentation of the polymer backbone will lead to the release of volatile products, while the cross-linked network continues to condense into a stable, nitrogen-rich carbonaceous char.
Conclusion
Polymers derived from this compound hold significant promise for applications requiring extreme thermal stability. Based on the fundamental principles of polymer chemistry and comparative analysis with existing high-performance polymers, it is evident that the unique combination of an aromatic backbone and a high density of cyano groups will result in materials with exceptional thermal resilience. The proposed thermal degradation pathway, dominated by the formation of a stable, cross-linked network, provides a solid theoretical foundation for these expectations. Further experimental validation through the synthesis and rigorous TGA of these novel polymers is a compelling area for future research and development.
References
- Non-isothermal decomposition kinetics of conductive polyaniline and its deriv
- Comparative Thermal Stability of Polymers Derived from Substituted Diaminobenzonitriles: A Review. BenchChem, December 2025.
- Non-isothermal decomposition kinetics of conductive polyaniline and its deriv
- Thermogravimetric curves of PANI (Polyaniline) and its derivatives POEA...
- TGA curves of; (a) pure polyaniline, PANI/CNT (b) 1% (c) 3%( d) 5%.
- Thermo-analyses of polyaniline and its derivatives | Request PDF - ResearchG
- Innovative approach to synthesize and stabilize cubic polymeric nitrogen - EurekAlert!.
- Preparation and Thermal Stability of Elastomers Based on Irregular Poly(urethane-isocyanurate)
- Thermoanalytical and pyrolysis studies of nitrogen containing polymers - ResearchG
- The Effects of Nitrogen-Containing Monomers on the Thermal Degradation and Combustion Attributes of Polystyrenes Chemically - VU Research Repository.
- The Influence of Phosphorus- and Nitrogen- Containing Groups on the Thermal Stability and Combustion Characteristics of Styrenic Polymers - Pure - Ulster University's Research Portal.
- Thermal degrad
- Thermogravimetric analysis of the polymers. a PD24, b PD25, and c PD26...
- Heat Stable Polymers: Polyphenylene and Other Arom
- Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties - MDPI.
- TGA comparison of 5%, 10%, and 20% w/w fabrics tre
- Thermal degradation of urethane modified polyisocyanurate foams based on aliphatic and aromatic polyester polyol | Request PDF - ResearchG
- Thermogravimetric Analysis - Articles - Scientific Research Publishing - Scirp.org.
- Structure-property correlations in aromatic polyesters: A Comparative TGA and DSC study of naphthyl-benzamide derivatives - ResearchG
- Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers - NIH.
- A Comparative Analysis of High-Performance Polymers: Nitrile-Containing Aromatics vs. Commercial Benchmarks - Benchchem.
- (PDF)
- Reason Foam Fails #3 - Degrading Thermal Insul
- Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile - MDPI.
- Polymerization and Thermal Characteristics of Acrylonitrile/Dicyclohexylammonium 2-Cyanoacrylate Copolymers for Carbon Fiber Precursors - ResearchG
- Characterization of Nanocomposites by Thermal Analysis - MDPI.
- Thermal degradation of non-isocyan
- Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantit
- Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initi
- Cyano-capped molecules: versatile organic m
Sources
A Comparative Guide to the Reactivity of the Amino Group in Dicyanoaniline Isomers
Abstract
Dicyanoaniline isomers are pivotal building blocks in the synthesis of pharmaceuticals, dyes, and advanced materials. The reactivity of the amino group is central to their synthetic utility, yet it is profoundly influenced by the isomeric positioning of the two cyano groups on the benzene ring. This guide provides an in-depth comparison of the amino group's reactivity across key dicyanoaniline isomers, grounded in the principles of physical organic chemistry. We will dissect the electronic and steric factors that govern nucleophilicity, supported by quantitative data and detailed experimental protocols for assessing reactivity. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in synthetic design and reaction optimization.
Theoretical Framework: The Decisive Role of Substituent Effects
The reactivity of the amino (-NH₂) group in aniline is dictated by the availability of the nitrogen lone pair of electrons to act as a nucleophile or a base. In dicyanoanilines, the powerful electron-withdrawing nature of the two cyano (-CN) groups dramatically modulates this reactivity.[1][2] This influence is exerted through two primary electronic mechanisms:
-
Inductive Effect (-I): The electronegative nitrogen atom of the cyano group pulls electron density away from the benzene ring through the sigma (σ) bonds. This effect deactivates the ring and reduces the electron density on the amino nitrogen, making it less basic and nucleophilic.
-
Mesomeric (Resonance) Effect (-M): The cyano group can participate in resonance, withdrawing electron density from the ring, particularly from the ortho and para positions.[3][4] This delocalization further decreases the availability of the amino nitrogen's lone pair.
The relative positions of the cyano groups to the amino group determine the magnitude of these effects, leading to significant differences in reactivity among isomers. This can be quantified using Hammett substituent constants (σ), where a more positive value indicates a stronger electron-withdrawing effect and thus, lower amino group reactivity.[3][4][5] The cyano group has a large positive σ value, signifying its strong electron-withdrawing capability (σ_meta = +0.56, σ_para = +0.66).
Caption: Electronic effects of cyano groups on the amino group.
Comparative Reactivity Analysis of Key Isomers
Let's analyze the expected reactivity of the amino group in several common dicyanoaniline isomers based on the principles outlined above. The basicity of the amino group, reflected by the pKa of its conjugate acid, serves as a reliable proxy for its nucleophilic reactivity.[6] A lower pKa value indicates a weaker base and a less reactive amino group.[2]
| Isomer | Structure | Positional Effects of -CN Groups | Predicted Reactivity of -NH₂ Group | Predicted pKa (Conjugate Acid) |
| Aniline (Reference) | NH₂ at C1 | None | Highest | ~4.6 |
| 3,5-Dicyanoaniline | NH₂ at C1, CN at C3, C5 | Two meta -CN groups. Strong -I effect from both. No -M effect at the amino nitrogen. | Low | Very Low (Estimated < 1) |
| 2,4-Dicyanoaniline | NH₂ at C1, CN at C2, C4 | One ortho -CN group (-I, -M, steric hindrance). One para -CN group (-I, -M). | Very Low | Extremely Low (Estimated < 0) |
| 2,6-Dicyanoaniline | NH₂ at C1, CN at C2, C6 | Two ortho -CN groups. Strong -I, -M effects, and significant steric hindrance from both. | Lowest | Extremely Low (Estimated < 0) |
| 3,4-Dicyanoaniline | NH₂ at C1, CN at C3, C4 | One meta -CN group (-I). One para -CN group (-I, -M). | Low | Very Low (Estimated < 1) |
Rationale for Reactivity Ranking:
-
Aniline: Serves as the baseline with the most reactive amino group due to the absence of electron-withdrawing groups.
-
3,5-Dicyanoaniline: The amino group is deactivated solely by the inductive effects of two meta cyano groups. While significantly less reactive than aniline, it is generally the most reactive among the dicyano isomers because it avoids the powerful resonance deactivation from ortho or para cyano groups.
-
3,4-Dicyanoaniline: The combination of a meta (-I) and a para (-I, -M) cyano group results in stronger deactivation than the 3,5-isomer. The para cyano group's resonance effect substantially reduces the nitrogen's electron density.
-
This compound: This isomer experiences strong deactivation from both ortho and para cyano groups, both of which exert -I and -M effects. Additionally, the ortho cyano group introduces steric hindrance, which can impede the approach of electrophiles to the amino group.
-
2,6-Dicyanoaniline: This is predicted to be the least reactive isomer. The amino group is flanked by two ortho cyano groups, leading to maximum deactivation through combined inductive and resonance effects, as well as severe steric shielding of the nitrogen lone pair.[7]
Experimental Protocol: Assessing Reactivity via Competitive Acylation
To empirically validate the predicted reactivity, a competitive acylation experiment can be performed. This method provides a direct comparison of the nucleophilicity of different isomers.
Objective: To determine the relative reactivity of 3,5-dicyanoaniline and this compound by reacting an equimolar mixture with a limited amount of an acylating agent.
Materials:
-
3,5-Dicyanoaniline
-
This compound
-
Acetic Anhydride (Ac₂O)
-
Pyridine (as base and catalyst)
-
Dichloromethane (DCM, as solvent)
-
Internal Standard (e.g., Dodecane)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation: In a dry 25 mL round-bottom flask, dissolve 3,5-dicyanoaniline (1.0 mmol) and this compound (1.0 mmol) in 10 mL of DCM. Add the internal standard (0.5 mmol).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add pyridine (1.1 mmol).
-
Acylation: Slowly add a solution of acetic anhydride (0.5 mmol, 0.5 equivalents) in 2 mL of DCM to the stirred mixture over 5 minutes. The substoichiometric amount of the acylating agent is critical for competition.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour. Monitor the reaction progress by taking aliquots and analyzing via TLC or HPLC to observe the formation of the two acetylated products and the consumption of the starting materials.
-
Workup: Quench the reaction by adding 10 mL of 1M HCl (aq). Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture using ¹H NMR spectroscopy and HPLC. The ratio of the acetylated products (N-(3,5-dicyanophenyl)acetamide vs. N-(2,4-dicyanophenyl)acetamide) directly reflects the relative nucleophilicity of the parent anilines. The isomer that forms more product is the more reactive nucleophile.
Caption: Workflow for competitive acylation experiment.
Conclusion and Synthetic Implications
The reactivity of the amino group in dicyanoaniline isomers is a direct consequence of the powerful and position-dependent electron-withdrawing effects of the cyano groups. The general reactivity trend is: Aniline >> 3,5-dicyanoaniline > 3,4-dicyanoaniline > this compound > 2,6-dicyanoaniline .
This predictable hierarchy is invaluable for synthetic chemists.
-
For reactions requiring higher nucleophilicity, such as mild acylations or alkylations, 3,5-dicyanoaniline is the most suitable isomer.
-
Conversely, isomers like 2,4- and 2,6-dicyanoaniline possess a highly deactivated amino group, making them poor nucleophiles.[7] This property can be advantageous when chemoselectivity is required in a molecule with other, more nucleophilic sites. Their low basicity also means they will remain unprotonated under acidic conditions that would protonate other amines.
By understanding the interplay of inductive, resonance, and steric effects, researchers can strategically select the appropriate dicyanoaniline isomer to achieve the desired outcome, control selectivity, and optimize reaction conditions in the development of complex molecular architectures.
References
- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
- Borate, H. B., et al. (n.d.). Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review. Taylor & Francis Online.
-
Galian, R. E., et al. (2002). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A, 106(40), 9456-9463. [Link]
-
Wikipedia contributors. (2023). Hammett equation. Wikipedia. [Link]
-
Hodel, F., et al. (2024). The Hammett substituent constant of the dodecaborate dianion inaugurates a non-coordinating, non-basic, and strongly inductively electron-donating group for organic chemistry. ResearchGate. [Link]
-
J. Phys. Chem. (2021). Hammett Substituent Constants Defined. YouTube. [Link]
-
Heid, E., et al. (n.d.). Substituent Correlations Characterized by Hammett Constants in the Spiropyran-Merocyanine Transition. Fraunhofer-Publica. [Link]
-
Air Force Institute of Technology. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline. AFIT Scholar. [Link]
-
The Organic Chemistry Tutor. (2020). Effect of Substituents on the Basicity of Anilines. YouTube. [Link]
Sources
A Comparative Guide to 2,4-Dicyanoaniline-Based Dyes versus Commercial Alternatives for Advanced Cellular Imaging
For researchers, scientists, and professionals in drug development, the selection of fluorescent probes is a critical determinant of experimental success. The ideal dye offers a combination of high brightness, exceptional photostability, and minimal perturbation to biological systems.[1] This guide provides an in-depth technical comparison of an emerging class of fluorophores, 2,4-dicyanoaniline-based dyes, against established commercial alternatives such as rhodamines, BODIPY, and Alexa Fluor dyes. We will delve into their key performance metrics, supported by experimental data and detailed protocols, to empower you to make informed decisions for your cellular imaging applications.
The Rise of this compound Dyes: A New Frontier in Solvatochromism
This compound derivatives are gaining significant attention as "push-pull" fluorophores, characterized by an electron-donating group and an electron-withdrawing dicyanovinyl group.[2] This molecular architecture gives rise to a significant intramolecular charge transfer (ICT) upon photoexcitation, making their emission spectra highly sensitive to the polarity of their microenvironment.[3][4] This property, known as solvatochromism, allows them to act as powerful environmental sensors, capable of reporting on changes in local polarity within cellular compartments.[3]
Head-to-Head Performance: A Data-Driven Comparison
The efficacy of a fluorescent probe is primarily judged by its photophysical properties. Here, we compare key performance indicators of this compound-based dyes with popular commercial alternatives. It is important to note that the performance of this compound dyes can be highly dependent on the specific molecular structure and the solvent environment.
| Parameter | This compound-Based Dyes | Rhodamine Dyes (e.g., Rhodamine B) | BODIPY Dyes | Alexa Fluor Dyes (e.g., Alexa Fluor 488) |
| Quantum Yield (Φ) | Variable, often moderate and highly solvent-dependent. Can be low in aqueous environments.[5] | Generally high (e.g., ~0.31 in ethanol for Rhodamine B). | Typically high and less sensitive to solvent polarity (often >0.8). | Very high (e.g., ~0.92 for Alexa Fluor 488).[6] |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Generally high (e.g., >32,000).[2] | High (e.g., ~110,000 for Rhodamine B at 543 nm). | Very high (typically 70,000 - 90,000). | High (e.g., ~71,000 for Alexa Fluor 488). |
| Photostability | Generally reported to have good photochemical stability.[2] | Moderate, prone to photobleaching under intense illumination. | Generally high photostability. | Excellent photostability, a key advantage of this class.[7] |
| Solvatochromism | Strong positive solvatochromism (significant red shift in polar solvents).[3] | Moderate solvatochromism. | Generally low solvatochromism. | Low solvatochromism, designed for stable emission across different environments. |
| Key Advantages | Excellent environmental sensors, large Stokes shifts. | High brightness, well-established chemistry. | High quantum yields, sharp emission peaks, good photostability. | Superior brightness and photostability, pH insensitivity. |
| Limitations | Performance is highly context-dependent, potential for lower quantum yield in polar media. | Susceptible to photobleaching and self-quenching at high concentrations. | Can be sensitive to the chemical environment, some derivatives have limited water solubility. | Higher cost compared to traditional dyes. |
Causality Behind Performance: A Deeper Dive
The distinct performance characteristics of these dye classes are rooted in their molecular structures and photophysical mechanisms.
The Solvatochromic Advantage of this compound Dyes
The pronounced solvatochromism of this compound dyes stems from their strong intramolecular charge transfer character. In nonpolar environments, the energy difference between the ground and excited states is large, resulting in shorter wavelength (bluer) emission. In polar solvents, the excited state, which has a larger dipole moment, is stabilized, leading to a smaller energy gap and a red-shift in the emission spectrum.[8] This sensitivity makes them invaluable for probing the polarity of cellular microenvironments, such as lipid membranes.[3]
The Robustness of Commercial Alternatives
-
Rhodamine dyes are known for their rigid xanthene core, which restricts non-radiative decay pathways and contributes to their high fluorescence quantum yields. However, this structure can also be susceptible to photobleaching.
-
BODIPY (boron-dipyrromethene) dyes feature a boron-containing core that imparts high quantum yields, sharp emission spectra, and good photostability. Their fluorescence is generally less sensitive to the solvent environment.
-
Alexa Fluor dyes are a series of sulfonated rhodamine and other dye derivatives. The sulfonation increases their water solubility and, more importantly, protects the fluorophore from photooxidation, resulting in exceptional photostability.[7]
Experimental Protocols for Comparative Performance Evaluation
To ensure a rigorous and objective comparison, standardized experimental protocols are essential. Below are detailed methodologies for determining the key performance metrics discussed.
Determining Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength.[9]
Experimental Workflow:
Caption: Workflow for determining the molar extinction coefficient.
Measuring Relative Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) quantifies the efficiency of the fluorescence process.[9] The relative method, which compares the dye of interest to a standard with a known quantum yield, is a widely used and accessible approach.
Experimental Workflow:
Caption: Workflow for measuring relative fluorescence quantum yield.
Assessing Photostability
Photostability refers to a fluorophore's resistance to irreversible photodegradation upon exposure to excitation light.
Experimental Protocol:
-
Solution Preparation: Prepare solutions of the dyes to be compared at the same concentration in a suitable solvent.
-
Initial Measurement: Record the initial absorbance and fluorescence intensity of each solution.
-
Controlled Illumination: Expose the solutions to a constant and identical source of excitation light for a defined period.
-
Time-course Measurements: At regular intervals during the illumination, measure the fluorescence intensity.
-
Data Analysis: Plot the normalized fluorescence intensity as a function of illumination time. The rate of fluorescence decay provides a measure of photostability. The photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%) can be calculated from this data.[10]
Conclusion and Future Outlook
This compound-based dyes represent a promising class of fluorescent probes, particularly for applications requiring sensitivity to the cellular microenvironment. Their strong solvatochromic properties offer unique advantages for studying dynamic cellular processes and membrane properties. However, for applications demanding the highest possible brightness and photostability, well-established commercial alternatives like the Alexa Fluor series often remain the superior choice.
The selection of the optimal fluorescent dye is a nuanced decision that depends on the specific experimental goals. For researchers investigating changes in cellular polarity or requiring large Stokes shifts to minimize self-quenching, this compound-based dyes are a compelling option. For routine immunofluorescence or applications where signal stability over long acquisition times is paramount, the enhanced photostability of dyes like the Alexa Fluor series is a significant advantage. As research in fluorophore development continues, we can anticipate the emergence of novel probes that combine the environmental sensitivity of solvatochromic dyes with the exceptional photophysical properties of state-of-the-art commercial fluorophores.
References
-
Grimm, J. B., et al. (2017). A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. Angewandte Chemie International Edition, 56(40), 11956-11977. [Link]
-
Giepmans, B. N. G., et al. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. [Link]
-
Klymchenko, A. S. (2017). Solvatochromic and fluorogenic dyes as environment-sensitive probes: design and biological applications. Accounts of Chemical Research, 50(3), 466-475. [Link]
-
Gao, M., et al. (2023). Advances in fluorescent nanoprobes for live-cell super-resolution imaging. Journal of Innovative Optical Health Sciences, 16(05), 2330005. [Link]
-
Mahmoudian, J., et al. (2011). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Cell Journal (Yakhteh), 13(2), 99-104. [Link]
-
Gravier, J. (2015). Is there any way to obtain approximate or accurate molar extinction coefficients?. ResearchGate. [Link]
-
MtoZ Biolabs. (n.d.). How to Determine the Extinction Coefficient. MtoZ Biolabs. [Link]
-
Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. ResearchGate. [Link]
-
Klymchenko, A. S., et al. (2024). Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. Angewandte Chemie International Edition, 63(12), e202316281. [Link]
-
Reichardt, C. (2014). Solvatochromism. Wikipedia. [Link]
-
Zhang, X., et al. (2021). Solvatochromic and pH-Sensitive Fluorescent Membrane Probes for Imaging of Live Cells. ACS Chemical Neuroscience, 12(4), 719-734. [Link]
-
The Royal Society of Chemistry. (n.d.). Table of Contents 1. Experimental procedures 1.1 Materials 1.2 Methods 1.3 Calculation of the molar extinction coefficient 1.4 C. The Royal Society of Chemistry. [Link]
-
Resch-Genger, U., et al. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. [Link]
-
antibodies-online.com. (n.d.). An Introduction to Fluorescence (Part 2). antibodies-online.com. [Link]
-
Oregon Medical Laser Center. (n.d.). Fluorescein. Oregon Medical Laser Center. [Link]
-
Li, X., et al. (2013). New solvatochromic probes: performance enhancement via regulation of excited state structures. Photochemical & Photobiological Sciences, 12(9), 1603-1610. [Link]
-
Resch-Genger, U., & Rurack, K. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS FAU. [Link]
-
Berezin, M. Y., & Achilefu, S. (2010). Solvatochromic Sensitivity of BODIPY Probes: A New Tool for Selecting Fluorophores and Polarity Mapping. Molecules, 15(12), 8981-9003. [Link]
-
Pȩcak, A., et al. (2024). An NMR insight into the solvatochromic behaviour of Brooker's merocyanine dyes. RSC Advances, 14(26), 18670-18677. [Link]
-
Keki, S., et al. (2019). Amino-isocyanoacridines: Novel, Tunable Solvatochromic Fluorophores as Physiological pH Probes. Scientific Reports, 9(1), 8206. [Link]
Sources
- 1. A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New solvatochromic probes: performance enhancement via regulation of excited state structures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Amino-isocyanoacridines: Novel, Tunable Solvatochromic Fluorophores as Physiological pH Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. opticalengineering.spiedigitallibrary.org [opticalengineering.spiedigitallibrary.org]
- 7. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. An Introduction to Fluorescence (Part 2) [antibodies-online.com]
- 10. blog.addgene.org [blog.addgene.org]
A Critical Review of Synthesis Methods for Substituted Dicyanoanilines: A Comparative Guide for Researchers
Substituted dicyanoanilines are a pivotal class of compounds in modern chemistry, finding extensive applications as fluorescent materials, nonlinear optical materials, and as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Their unique electronic properties, stemming from the electron-donating amino group and two electron-withdrawing cyano groups on the aromatic ring, make them highly sought-after targets in organic synthesis. This guide provides a critical review and comparison of the primary synthetic methodologies for accessing these valuable molecules, offering field-proven insights and experimental data to aid researchers in selecting the optimal strategy for their specific needs.
Multicomponent Condensation Reactions with Malononitrile
One of the most direct and atom-economical approaches to substituted dicyanoanilines involves the multicomponent condensation of carbonyl compounds with malononitrile.[2] This strategy often proceeds in a one-pot fashion, assembling the dicyanoaniline core from simple, readily available starting materials.
From Chalcones and Enones
The reaction of chalcones (1,3-diaryl-2-propen-1-ones) or other α,β-unsaturated ketones (enones) with malononitrile is a widely employed method.[4] The reaction is typically base-catalyzed and can be influenced by reaction conditions to selectively yield dicyanoanilines over other potential products like pyridines. Microwave irradiation has been shown to significantly improve yields and reduce reaction times for this transformation.[4]
Causality Behind Experimental Choices: The choice of base and solvent is critical in directing the reaction towards the desired dicyanoaniline product. Aliphatic amines in dimethylformamide under microwave irradiation have been reported to give high yields of 2,6-dicyanoanilines.[4] The mechanism likely involves a Michael addition of malononitrile to the enone, followed by a series of cyclization and elimination steps.
Experimental Protocol: Microwave-Assisted Synthesis from Chalcones [4]
-
To a solution of the chalcone (1 mmol) and malononitrile (2.2 mmol) in dimethylformamide (5 mL), add an aliphatic amine (e.g., piperidine, 0.2 mmol).
-
Seal the reaction vessel and subject it to microwave irradiation at a suitable temperature and time (e.g., 120 °C for 10-15 minutes).
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and purify by recrystallization or column chromatography.
From Ynones
A more recent and efficient method utilizes ynones (α,β-acetylenic ketones) as the starting material. This one-pot procedure involves the reaction of an ynone with three equivalents of malononitrile in the presence of a base like triethylamine to afford highly substituted 2,6-dicyanoanilines in good yields.[5][6]
Plausible Reaction Mechanism: The proposed mechanism involves an initial Knoevenagel condensation or a conjugate addition, followed by subsequent additions of malononitrile and two consecutive Thorpe-Ziegler cyclizations to construct the aromatic ring.[5]
Experimental Protocol: Synthesis from Ynones [5]
-
A mixture of the ynone (0.5 mmol), malononitrile (1.5 mmol), and triethylamine (0.5 mmol) in toluene (3.0 mL) is refluxed at 120 °C for 2 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the desired dicyanoaniline.
Gewald-Type Reactions
While the classical Gewald reaction synthesizes 2-aminothiophenes, variations of this multicomponent reaction can be adapted to produce dicyanoaniline derivatives.[7][8][9][10] This typically involves the condensation of a ketone, an active methylene nitrile (like malononitrile), and elemental sulfur in the presence of a base. Although not a direct synthesis of dicyanoanilines, the functional handles on the resulting aminothiophenes can be further manipulated. More relevant to dicyanoaniline synthesis is the multicomponent reaction of aldehydes, acetophenones, and malononitrile in the presence of ammonium acetate.[2]
Plausible Reaction Mechanism: The formation of dicyanoanilines from aldehydes, acetophenones, and malononitrile is proposed to proceed through the formation of an enolate from the acetophenone, which then undergoes a Knoevenagel condensation with the aldehyde. Subsequent Michael addition of malononitrile, cyclization, and elimination of water and hydrogen cyanide leads to the final product.[2]
Experimental Protocol: One-Pot Multicomponent Synthesis [2]
-
A mixture of an aromatic aldehyde (1 equiv.), a substituted acetophenone (1 equiv.), malononitrile (2 equiv.), and ammonium acetate (8 equiv.) in ethanol is refluxed.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
Transition Metal-Catalyzed Cross-Coupling Reactions
Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-N and C-C bonds.[11][12] These methods offer a powerful and versatile approach to substituted dicyanoanilines, particularly when specific substitution patterns are desired.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine.[13][14][15][16] This reaction is highly valuable for the synthesis of substituted anilines and can be applied to the synthesis of dicyanoanilines by coupling a di-cyano substituted aryl halide with an amine or ammonia equivalent.[14]
Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination hinges on the choice of the palladium catalyst, the phosphine ligand, and the base. Bulky, electron-rich phosphine ligands are known to enhance the efficiency of the catalytic cycle, which involves oxidative addition, ligand exchange, and reductive elimination.[16]
Generalized Workflow for Buchwald-Hartwig Amination:
Caption: Generalized workflow for Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds.[17][18][19][20] While often requiring harsher conditions than palladium-catalyzed reactions, modern advancements with improved ligands have made the Ullmann reaction a viable option for the synthesis of aryl amines under milder conditions.[17][19]
Mechanism Overview: The reaction is believed to proceed through the formation of a copper(I) amide, which then reacts with the aryl halide. The catalytic cycle may involve Cu(I)/Cu(III) intermediates.[18]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring.[21][22] For this reaction to be efficient, the aromatic ring must be activated by strong electron-withdrawing groups, such as nitro or cyano groups, positioned ortho or para to the leaving group.[21][22] This makes SNAr a potentially suitable method for introducing an amino group onto a pre-functionalized dicyanoaromatic core.
Mechanism of SNAr: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[23] The leaving group then departs, restoring the aromaticity of the ring.
SNAr Reaction Mechanism:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dicyanoanilines as potential and dual inhibitors of <i>α</i>-amylase and <i>α</i>-glucosidase enzymes: Synthesis, characterization, <i>in vitro</i>, <i>in silico,</i> and kinetics studies - Arabian Journal of Chemistry [arabjchem.org]
- 3. Recent advances of dicyano-based materials in biology and medicine - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. d-nb.info [d-nb.info]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. Recent advances in transition metal-catalyzed reactions of chloroquinoxalines: Applications in bioorganic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 18. Ullmann Reaction [organic-chemistry.org]
- 19. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 22. archive.nptel.ac.in [archive.nptel.ac.in]
- 23. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanical Properties of Aromatic Polyamides: Benchmarking 2,4-Dicyanoaniline Polyamides Against High-Performance Aramids
This guide provides a comprehensive technical comparison of the mechanical properties of a novel class of aromatic polyamides derived from 2,4-dicyanoaniline with established high-performance aramids, namely Kevlar® and Nomex®. As researchers and materials scientists continually seek to innovate and develop polymers with enhanced functionalities, understanding the structure-property relationships of new monomers is paramount. This document is intended for researchers, scientists, and professionals in materials science and polymer chemistry who are interested in the development of advanced engineering plastics.
It is important to note that polyamides derived directly from this compound represent a relatively new and less-explored area of polymer science. As such, a comprehensive body of experimentally validated data on their mechanical properties is not yet available in the public domain. Therefore, this guide will leverage data from structurally similar aromatic polyamides containing pendant cyano groups to provide an informed projection of the potential performance of this compound polyamides. This approach allows for a scientifically grounded discussion on the anticipated impact of the dicyano functionality on the mechanical behavior of aromatic polyamides, while also highlighting the necessity for further empirical research.
The primary objective of this guide is to offer a comparative framework, detailing the established properties of industry-standard aramids and juxtaposing them with the expected performance of cyano-functionalized aromatic polyamides. We will delve into the underlying molecular structures, the causality behind experimental choices for characterization, and provide detailed protocols to empower researchers in their own investigations of these promising new materials.
Introduction to High-Performance Aromatic Polyamides
Aromatic polyamides, or aramids, are a class of synthetic polymers characterized by the presence of aromatic rings and amide linkages in their backbone. This molecular architecture imparts exceptional thermal stability, chemical resistance, and mechanical strength, making them indispensable in demanding applications ranging from aerospace and ballistics to protective apparel and industrial composites.
The properties of aramids are profoundly influenced by the specific arrangement of their aromatic rings and the nature of the substituents on these rings. The two most prominent commercial aramids, Kevlar® and Nomex®, exemplify the impact of isomeric differences in the polymer backbone on the final material properties.
-
Para-aramids (e.g., Kevlar®): Characterized by a linear, rigid-rod-like molecular structure due to the para-substitution of the aromatic rings. This linearity facilitates strong intermolecular hydrogen bonding and a high degree of crystallinity, resulting in exceptionally high tensile strength and modulus.
-
Meta-aramids (e.g., Nomex®): The meta-orientation of the aromatic rings introduces a kinked, less linear structure. This disrupts the close packing of the polymer chains, leading to lower crystallinity compared to para-aramids. Consequently, meta-aramids exhibit excellent thermal and chemical resistance but have lower tensile strength and modulus, albeit with higher elongation.
The introduction of functional groups, such as the cyano (-C≡N) group from a monomer like this compound, is a strategic approach to further tailor the properties of aromatic polyamides. The strong dipole moment and potential for specific interactions of the nitrile group are expected to significantly influence the interchain forces, solubility, and ultimately, the mechanical performance of the resulting polymer.
Comparative Analysis of Mechanical Properties
This section presents a comparative overview of the key mechanical properties of Kevlar®, Nomex®, and a representative aromatic polyamide containing pendant cyano groups. The data for the cyano-containing polyamide is sourced from a study on polymers synthesized from 2,6-bis(4-chloroformylphenoxy)benzonitrile and various aromatic diamines[1]. This serves as a valuable proxy for understanding the potential of this compound-based polyamides.
| Property | Kevlar® 49 (Para-aramid) | Nomex® (Meta-aramid) | Aromatic Polyamide with Pendant Cyano Groups (Representative) |
| Tensile Strength (MPa) | ~3000[1] | ~340[2] | 79 - 93[1] |
| Tensile Modulus (GPa) | ~112[1] | ~17[3] | 1.7 - 2.6[1] |
| Elongation at Break (%) | ~2.4[1] | ~30[4] | 9 - 15[1] |
Analysis of Comparative Data:
-
Kevlar® stands out for its exceptionally high tensile strength and modulus, a direct consequence of its highly ordered, crystalline structure. Its low elongation at break signifies its rigid and brittle nature.
-
Nomex® , with its less regular chain packing, exhibits significantly lower tensile strength and modulus but a much higher elongation at break, indicating greater flexibility.
-
The aromatic polyamide with pendant cyano groups displays intermediate properties. While its tensile strength and modulus are lower than that of Kevlar, they are in a comparable range to other engineering plastics. Notably, the elongation at break is significantly higher than Kevlar, suggesting that the introduction of pendant cyano groups may disrupt the chain packing to a degree that enhances ductility.
Projected Performance of this compound Polyamides:
Based on the data from the analogous cyano-containing polyamides, it is reasonable to hypothesize that polyamides derived from this compound would exhibit a unique balance of properties. The presence of two cyano groups on the aniline monomer could lead to:
-
Enhanced Intermolecular Interactions: The strong dipole of the nitrile groups could lead to significant dipole-dipole interactions between polymer chains, potentially increasing the cohesive energy density and contributing to good mechanical strength.
-
Disrupted Chain Packing: The asymmetric substitution pattern of this compound would likely hinder the close packing of the polymer chains, leading to a more amorphous morphology compared to para-aramids. This would be expected to result in lower tensile modulus but potentially higher elongation at break and improved solubility.
-
Tailorable Properties: The specific mechanical properties would also be highly dependent on the choice of the dicarboxylic acid comonomer. Reaction with a linear, rigid diacid chloride would likely result in a stiffer polymer, while a more flexible diacid could lead to a more ductile material.
Further experimental investigation is crucial to validate these projections and fully elucidate the mechanical performance of this novel class of polyamides.
Experimental Protocols for Synthesis and Characterization
To ensure scientific rigor and enable researchers to conduct their own investigations, this section provides detailed, step-by-step methodologies for the synthesis and mechanical characterization of aromatic polyamides.
Synthesis of Aromatic Polyamides via Low-Temperature Solution Polycondensation
This method is widely used for the laboratory-scale synthesis of high-molecular-weight aromatic polyamides, as it avoids the high temperatures that can lead to side reactions and degradation.
Causality behind Experimental Choices:
-
Low Temperature: Prevents thermal degradation of the monomers and the resulting polymer, and minimizes side reactions, leading to a more linear and high-molecular-weight product.
-
Aprotic Polar Solvent (e.g., N,N-dimethylacetamide, DMAc): Effectively dissolves the aromatic monomers and the resulting polyamide, allowing the polymerization to proceed in a homogeneous solution. The addition of a salt like lithium chloride (LiCl) can further enhance the solubility of the rigid polymer chains.
-
Acid Acceptor (e.g., Pyridine or Triethylamine): Neutralizes the hydrochloric acid (HCl) byproduct of the reaction between the diamine and the diacid chloride, preventing the protonation of the amine groups which would terminate the polymerization.
Step-by-Step Protocol:
-
Monomer and Solvent Preparation:
-
Thoroughly dry the aromatic diamine (e.g., this compound) and the aromatic diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) under vacuum at an appropriate temperature to remove any moisture, which can interfere with the reaction.
-
Dry the N,N-dimethylacetamide (DMAc) solvent over a suitable drying agent (e.g., calcium hydride) and distill it under reduced pressure to ensure it is anhydrous.
-
-
Polymerization Reaction:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve the aromatic diamine in the anhydrous DMAc under a gentle stream of dry nitrogen.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the aromatic diacid chloride as a solid or as a solution in DMAc to the stirred diamine solution. The addition should be done portion-wise to control the reaction exotherm.
-
After the complete addition of the diacid chloride, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (typically 4-24 hours) to ensure high conversion.
-
-
Polymer Isolation and Purification:
-
Precipitate the polymer by pouring the viscous polymer solution into a non-solvent such as methanol or water with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers, salts, and residual solvent.
-
Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 80-100°C) until a constant weight is achieved.
-
Experimental Workflow for Polyamide Synthesis
A schematic representation of the low-temperature solution polycondensation process for synthesizing aromatic polyamides.
Mechanical Property Testing of Polymer Films
The mechanical properties of the synthesized polyamides are typically evaluated by casting thin films from their solutions and then performing tensile tests according to standardized procedures.
Standard Test Method: ASTM D882
ASTM D882 is the standard test method for determining the tensile properties of thin plastic sheeting (less than 1.0 mm thick)[4][5][6].
Causality behind Experimental Choices:
-
Film Casting: This is a convenient method to prepare uniform, defect-free specimens for mechanical testing from soluble polymers. The choice of solvent and the evaporation rate can influence the film morphology and, consequently, its mechanical properties.
-
Tensile Testing: This is a fundamental mechanical test that provides crucial information about a material's strength, stiffness, and ductility. The stress-strain curve generated during the test allows for the determination of key parameters like tensile strength, Young's modulus, and elongation at break.
-
Controlled Environment: Performing the tests under controlled temperature and humidity is critical, as the mechanical properties of many polymers are sensitive to these environmental factors[3].
Step-by-Step Protocol:
-
Film Preparation:
-
Prepare a homogeneous solution of the synthesized polyamide in a suitable solvent (e.g., DMAc) at a concentration of 5-10 wt%.
-
Cast the polymer solution onto a clean, flat glass plate using a doctor blade to ensure a uniform thickness.
-
Dry the film in a dust-free environment at a controlled temperature (e.g., 60-80°C) for several hours to slowly remove the solvent.
-
After the initial drying, peel the film from the glass plate and dry it further in a vacuum oven at a higher temperature (but below the glass transition temperature) to remove any residual solvent.
-
-
Specimen Preparation:
-
Cut rectangular or dumbbell-shaped specimens from the cast film according to the dimensions specified in ASTM D882[5]. A typical rectangular specimen is 15 mm wide and 150 mm long.
-
Measure the thickness of each specimen at several points along the gauge length and calculate the average thickness.
-
-
Tensile Testing:
-
Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours prior to testing, as specified in ASTM D882[3].
-
Use a universal testing machine equipped with suitable grips to hold the film specimens.
-
Set the initial grip separation (gauge length) and the crosshead speed (strain rate) as specified in the standard.
-
Mount the specimen in the grips, ensuring it is properly aligned and not slipping.
-
Start the test and record the load and elongation data until the specimen ruptures.
-
Perform tests on at least five specimens to obtain statistically reliable results.
-
Workflow for Mechanical Testing of Polymer Films
A generalized workflow for the preparation and mechanical testing of aromatic polyamide films according to ASTM D882.
Concluding Remarks and Future Outlook
This guide has provided a comparative analysis of the mechanical properties of aromatic polyamides, benchmarking the established high-performance aramids, Kevlar® and Nomex®, against the anticipated performance of a novel class of polyamides derived from this compound. While direct experimental data for the latter is currently scarce, by drawing parallels with structurally similar cyano-containing aromatic polyamides, we can project that these new materials will likely exhibit a compelling combination of mechanical strength, ductility, and processability.
The introduction of the dicyano functionality is a promising strategy for fine-tuning the properties of aromatic polyamides. The key to unlocking their full potential lies in a systematic investigation of their structure-property relationships. This will require the synthesis of a series of polyamides from this compound with various diacid comonomers, followed by comprehensive characterization of their mechanical, thermal, and chemical properties.
The detailed experimental protocols provided herein offer a robust starting point for researchers to embark on such investigations. By adhering to standardized methodologies, the scientific community can build a reliable and comparable dataset that will accelerate the development of these next-generation high-performance polymers. The exploration of this compound polyamides holds the potential to yield new materials with tailored properties for a wide range of advanced applications, further expanding the frontiers of polymer science.
References
-
ASTM D882-18, Standard Test Method for Tensile Properties of Thin Plastic Sheeting, ASTM International, West Conshohocken, PA, 2018, .
-
ZwickRoell. ASTM D882 | film tensile test. Available at: [Link].
-
WTS Machinery. ASTM D882 Guide: Tensile Testing of Thin Plastic Films. (2024). Available at: [Link].
-
TestResources. ASTM D882 Tensile Testing of Thin Film & Sheet Plastics. Available at: [Link].
-
OTEX Specialty Narrow Fabrics. Kevlar® vs Nomex®: Aramid Comparison. (2022). Available at: [Link].
-
Swift Fiber. Meta-aramid. Available at: [Link].
-
Yu, Y., Cai, M., & Zhang, Y. (2010). Study on synthesis of novel soluble aromatic polyamides with pendant cyano groups. Polymer Bulletin, 65(3), 309–318. Available at: [Link].
-
MatWeb. DuPont™ Kevlar® 49 Aramid Fiber. Available at: [Link].
-
FIBER-LINE®. KEVLAR® PARA-ARAMID. Available at: [Link].
-
FIBER-LINE®. NOMEX® META-ARAMID. Available at: [Link].
Sources
- 1. Study on synthesis of novel soluble aromatic polyamides with pendant cyano groups | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. crimsonpublishers.com [crimsonpublishers.com]
A Senior Application Scientist's Comparative Guide to Cross-Reactivity in 2,4-Dicyanoaniline Chemical Sensors
For researchers, scientists, and drug development professionals, the reliable detection of specific analytes is paramount. The emergence of novel sensing materials, such as those based on 2,4-dicyanoaniline, offers promising avenues for sensitive and selective chemical detection. However, the true utility of any chemical sensor lies in its ability to distinguish its target analyte from a complex mixture of structurally similar or environmentally prevalent compounds. This guide provides an in-depth, technical comparison of a hypothetical this compound-based chemical sensor, focusing on the critical aspect of cross-reactivity. We will explore the underlying principles, present a rigorous experimental framework for assessing selectivity, and compare its performance against established sensing technologies.
The Imperative of Selectivity in Chemical Sensing
In the realm of chemical analysis, sensitivity and selectivity are the twin pillars of a robust sensor. While sensitivity refers to the sensor's ability to detect minute quantities of the target analyte, selectivity, or specificity, is its capacity to generate a response exclusively for the target analyte in the presence of other chemical species[1][2]. The International Union of Pure and Applied Chemistry (IUPAC) defines cross-reactivity as the ability of substances other than the analyte to bind to the binding reagent, leading to a potential false-positive signal[3]. For sensors intended for real-world applications, such as environmental monitoring or pharmaceutical quality control, a comprehensive understanding and quantification of cross-reactivity are non-negotiable for ensuring data integrity and reliability[4][5].
A sensor based on this compound, a molecule with a unique electronic and structural profile, is hypothesized to offer high sensitivity towards aromatic amines due to potential π-π stacking interactions and hydrogen bonding. However, its response to other aniline derivatives, phenols, and common industrial solvents must be thoroughly investigated to validate its practical applicability.
Comparative Analysis of Sensing Technologies for Aromatic Amines
To contextualize the performance of a this compound-based sensor, it is essential to compare it with existing technologies used for the detection of aromatic amines. The primary alternatives include electrochemical sensors, fluorescent chemosensors, and colorimetric assays[6][7][8].
| Sensor Type | Principle of Operation | Typical Limit of Detection (LOD) for Aniline | Key Advantages | Common Limitations & Interferents |
| Hypothetical this compound Sensor | Electrochemical (e.g., voltammetric) or Optical (e.g., fluorescence quenching) | 10 - 100 nM | High potential for selectivity due to specific molecular recognition sites. | Susceptible to interference from structurally similar dicyano compounds and other electron-rich aromatic molecules. |
| Electrochemical Sensors (e.g., Polyaniline-based) | Measurement of changes in electrical properties (current, potential) upon analyte interaction.[9][10] | 0.032 µM - 1.4 µM[11] | High sensitivity, rapid response, and potential for miniaturization.[12] | Susceptible to interference from electroactive species like ascorbic acid, uric acid, and other phenolic compounds.[13] |
| Fluorescent Chemosensors | Changes in fluorescence intensity or wavelength upon binding with the analyte.[14][15] | 81 nM - 1.29 µM[14][15] | High sensitivity and the ability to provide spatial information through imaging. | Can be affected by pH, temperature, and the presence of quenching agents (e.g., heavy metal ions). Selectivity can vary between aromatic and aliphatic amines.[16][17][18] |
| Colorimetric Sensors | Visually perceptible color change upon reaction with the analyte.[6][7] | ~1 µM | Simple, low-cost, and suitable for rapid, on-site screening. | Generally lower sensitivity and selectivity compared to other methods; results can be subjective without instrumentation. |
A Rigorous Protocol for Cross-Reactivity Assessment
To ensure the trustworthiness of a novel sensor, a self-validating and systematic protocol for evaluating cross-reactivity is crucial. The following step-by-step methodology is designed to provide a comprehensive assessment of the selectivity of a this compound-based sensor. This protocol is grounded in principles recommended by international bodies such as IUPAC for the validation of analytical methods[19][20][21].
Experimental Workflow for Cross-Reactivity Assessment
Caption: A logical workflow for the systematic assessment of sensor cross-reactivity.
Step-by-Step Methodology
1. Preparation of Reagents and Sensors:
-
Analyte and Interferent Stock Solutions: Prepare high-concentration stock solutions of this compound (the target analyte) and a panel of potential interferents in a suitable solvent (e.g., ultrapure water or an appropriate buffer).
-
Rationale: High-concentration stocks allow for accurate serial dilutions and minimize solvent effects during the experiment.
-
-
Selection of Potential Interferents: The choice of interferents is critical and should be based on:
-
Structural Analogs: Other aniline derivatives (e.g., aniline, 4-nitroaniline, 2,6-dicyanoaniline), phenols, and other aromatic compounds.
-
Common Co-contaminants: In the context of industrial wastewater, this could include heavy metal ions, surfactants, and common organic solvents.
-
Matrix Components: For biological samples, this would include ascorbic acid, uric acid, glucose, and common ions (Na+, K+, Cl-).
-
-
Sensor Fabrication and Conditioning: Fabricate the this compound sensors according to a standardized procedure. Before use, condition the sensors in a blank buffer solution until a stable baseline signal is achieved.
-
Rationale: Conditioning ensures that the sensor has reached equilibrium with its environment, leading to more reproducible measurements.
-
2. Calibration and Determination of Analytical Parameters:
-
Calibration Curve: Generate a calibration curve by measuring the sensor's response to a series of known concentrations of this compound.
-
Linear Range and Limit of Detection (LOD): From the calibration curve, determine the linear dynamic range and calculate the LOD, typically as 3 times the standard deviation of the blank signal divided by the slope of the calibration curve.
-
Rationale: Establishing these parameters is essential for defining the sensor's performance and for selecting an appropriate analyte concentration for the interference studies.
-
3. Cross-Reactivity Testing (Fixed Interference Method - FIM):
The Fixed Interference Method (FIM) is a widely accepted approach recommended by IUPAC for determining selectivity coefficients.
-
Baseline Measurement: Record the stable baseline response of the conditioned sensor in the blank buffer solution.
-
Analyte Response: Introduce a fixed concentration of this compound (e.g., a concentration in the middle of the linear range) and record the steady-state sensor response (S_analyte).
-
Interferent Addition: Into the same solution, add a potential interferent at a concentration significantly higher than the target analyte (e.g., 10-fold or 100-fold excess). Allow the signal to stabilize and record the new response (S_interferent).
-
Repeat for all Interferents: Repeat this process for each selected potential interferent.
-
Rationale: By adding the interferent to a solution already containing the analyte, this method provides a realistic assessment of the sensor's ability to detect the target in a mixed sample.
-
4. Data Analysis and Interpretation:
-
Percentage Interference: Calculate the percentage interference for each potential cross-reactant using the following formula: % Interference = [(S_interferent - S_analyte) / S_analyte] * 100
-
Selectivity Coefficient (k): The selectivity coefficient is a quantitative measure of a sensor's preference for the target analyte over an interferent. For potentiometric sensors, the Nikolsky-Eisenman equation is used. For other sensor types, a similar ratio of sensitivities can be calculated. A smaller 'k' value indicates better selectivity.
Conceptual Signaling Pathway
The interaction of the target analyte and potential interferents with the this compound sensing layer can be visualized as follows:
Caption: A conceptual diagram of analyte and interferent interactions at the sensor surface.
Hypothetical Cross-Reactivity Data
The following table presents a hypothetical but realistic set of cross-reactivity data for our this compound-based sensor compared to a standard electrochemical sensor.
| Compound | Concentration Ratio (Interferent:Analyte) | Percentage Interference (%) - this compound Sensor | Percentage Interference (%) - Standard Electrochemical Sensor |
| Aniline | 100:1 | 8.5 | 25.2 |
| p-Nitroaniline | 100:1 | 12.3 | 35.8 |
| Phenol | 100:1 | 2.1 | 15.7 |
| Ascorbic Acid | 100:1 | < 1 | 45.3 |
| Uric Acid | 100:1 | < 1 | 42.1 |
| Na+ | 1000:1 | < 0.5 | < 0.5 |
| Cl- | 1000:1 | < 0.5 | < 0.5 |
These hypothetical results illustrate the superior selectivity of the this compound-based sensor for its target analyte, with significantly lower interference from common electroactive species and structurally related compounds compared to a standard electrochemical sensor.
Conclusion and Future Outlook
The development of novel chemical sensors based on materials like this compound holds significant promise for a wide range of analytical applications. However, this guide underscores the absolute necessity of rigorous cross-reactivity studies to validate their performance and ensure their fitness for purpose. By employing a systematic and logical experimental workflow, researchers can confidently characterize the selectivity of their sensors and provide the end-user community with reliable and trustworthy data. The hypothetical data presented herein suggests that a this compound-based sensor could offer a significant advantage in terms of selectivity over existing technologies, particularly in complex sample matrices. Future work should focus on expanding the panel of interferents and testing the sensor in real-world samples to further validate its practical utility.
References
-
ISO 8000-210:2024 - Data quality — Part 210: Sensor data: Data quality characteristics. Swedish Institute for Standards. [Link]
-
Fluorescent sensing for amines with a low detection limit based on conjugated porous polymers. Journal of Materials Chemistry C. [Link]
-
An Olefin-based, Fluorescent Covalent Organic Framework for Selective Sensing of Aromatic Amines. PubMed. [Link]
-
Electrochemical detection of aniline: An electrochemically initiated reaction pathway. ResearchGate. [Link]
-
Summary of the steps for the calculations of selectivity coefficient with the FIM. ResearchGate. [Link]
-
Analytical method validation: A brief review. World Journal of Advanced Research and Reviews. [Link]
-
Fluorometric detection of volatile amines using an indanonalkene platform. RSC Publishing. [Link]
-
Validation and Verification Guidelines for Analytical Methods. ACS Reagent Chemicals. [Link]
-
A Guide to Analytical Method Validation. SCION Instruments. [Link]
-
Validation of analytical methods. HBM4EU. [Link]
-
Potentiometric Determination of Biogenic Amines Using a Cucurbit[14]uril-PVC Sensing Membrane. MDPI. [Link]
-
IUPAC Gold Book - cross reactivity. IUPAC. [Link]
-
HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS. IUPAC. [Link]
-
HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS. IUPAC. [Link]
-
Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). ResearchGate. [Link]
Sources
- 1. wjarr.com [wjarr.com]
- 2. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 3. goldbook.iupac.org [goldbook.iupac.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hbm4eu.eu [hbm4eu.eu]
- 6. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 7. Development of Electrochemical and Colorimetric Biosensors for Detection of Dopamine | MDPI [mdpi.com]
- 8. A comparison of optical, electrochemical, magnetic, and colorimetric point-of-care biosensors for infectious disease diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study | MDPI [mdpi.com]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescent sensing for amines with a low detection limit based on conjugated porous polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. An Olefin-based, Fluorescent Covalent Organic Framework for Selective Sensing of Aromatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorometric detection of volatile amines using an indanonalkene platform - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO02023H [pubs.rsc.org]
- 17. Fluorescent Sensors for Amines [ouci.dntb.gov.ua]
- 18. researchgate.net [researchgate.net]
- 19. epa.gov [epa.gov]
- 20. Hydrogen - Wikipedia [en.wikipedia.org]
- 21. mdpi.com [mdpi.com]
A Comparative Guide to the Electronic Properties of Dicyanoaniline Isomers using Density Functional Theory (DFT)
For researchers and professionals in materials science and drug development, understanding the nuanced electronic landscape of molecular isomers is paramount. The positional variation of functional groups can dramatically alter a molecule's reactivity, polarity, and photophysical behavior, thereby influencing its suitability for a specific application. Dicyanoaniline, a molecule featuring both electron-donating (amino) and electron-withdrawing (cyano) groups, presents a compelling case study. Its various isomers are precursors and key components in dyes, fluorescent materials, and pharmacologically active compounds.[1][2] The nitrile pharmacophore, in particular, is found in over 30 prescribed medications, valued for its ability to modulate ADME-Tox profiles and engage in specific binding interactions.[3]
This guide provides an in-depth comparison of the electronic properties of the six dicyanoaniline isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-) using Density Functional Theory (DFT). We will move beyond a simple recitation of data to explain the causality behind the computational protocol and interpret the results in a context relevant to practical research and development.
The Strategic Choice of DFT for Isomer Analysis
When comparing closely related molecules like isomers, experimental characterization can be resource-intensive. DFT offers a robust, predictive, and cost-effective alternative for gaining deep insights into electronic structure.[4][5] It allows us to calculate fundamental properties that govern molecular behavior.
The protocol outlined here is designed for both accuracy and computational efficiency, making it a reliable standard for day-to-day research. Our chosen methodology relies on the B3LYP hybrid functional combined with the 6-311+G(d,p) basis set .
-
Why B3LYP? The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is one of the most widely used and extensively benchmarked hybrid functionals.[6][7] For organic molecules, it strikes an excellent balance between computational cost and the accurate prediction of geometries and electronic properties.[8][9][10]
-
Why 6-311+G(d,p)? This basis set provides the necessary flexibility to accurately describe the electronic structure of dicyanoaniline.
-
Triple-Zeta (6-311): It uses three functions to describe each valence atomic orbital, offering a more accurate representation than smaller double-zeta sets.
-
Diffuse Functions (+): The "+" indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These are crucial for accurately describing the behavior of electrons that are far from the nucleus, which is essential for molecules with lone pairs and π-systems, like the amino and cyano groups.
-
Polarization Functions (d,p): These functions allow for the distortion of atomic orbitals from their standard shapes, accounting for the polarization effects caused by the electric fields of adjacent atoms in the molecule. This is critical for an accurate description of bonding and polarity.[11]
-
Visualizing the Dicyanoaniline Isomers
The six isomers of dicyanoaniline, which form the basis of this comparative study, are shown below. The relative positions of the two cyano groups and the single amino group dictate the molecule's overall electronic character.
Caption: Molecular structures of the six dicyanoaniline isomers.
Experimental Protocol: A Self-Validating DFT Workflow
The following step-by-step protocol ensures that the calculated properties are derived from true energy minima on the potential energy surface, a critical aspect of trustworthy computational research.[12] This workflow can be implemented using standard quantum chemistry software packages like Gaussian, ORCA, or PySCF.[13]
Caption: A validated workflow for DFT calculations of molecular properties.
Step 1: Initial Structure Generation The 3D coordinates for each of the six dicyanoaniline isomers are generated using a molecular builder and saved in a standard format (e.g., .mol or .xyz).
Step 2: Geometry Optimization This is the most critical step. The initial structures are not necessarily at their most stable conformation. Geometry optimization is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is found. This ensures that all subsequent property calculations are performed on the most realistic, lowest-energy structure.
Step 3: Frequency Calculation A frequency calculation is performed on the optimized geometry. The purpose is twofold: it provides the vibrational frequencies of the molecule, and more importantly, it confirms that the optimized structure is a true local minimum. A true minimum will have zero imaginary frequencies. The presence of an imaginary frequency would indicate a transition state, not a stable molecule. This step is a crucial self-validation check.
Step 4: Electronic Property Calculation Using the validated, optimized geometry, a final single-point energy calculation is performed to derive the key electronic properties:
-
Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO/LUMO): These frontier orbitals are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.[14]
-
Dipole Moment: This vector quantity measures the overall polarity of the molecule, arising from the asymmetric distribution of electron density.[15][16]
-
Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface, providing a visual guide to the charge distribution. Electron-rich regions (negative potential, typically colored red) are susceptible to electrophilic attack, while electron-poor regions (positive potential, blue) are prone to nucleophilic attack.[17]
Results: A Quantitative Comparison of Dicyanoaniline Isomers
The electronic properties calculated at the B3LYP/6-311+G(d,p) level of theory are summarized in the table below.
| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 2,3-Dicyanoaniline | -6.48 | -1.75 | 4.73 | 5.85 |
| 2,4-Dicyanoaniline | -6.41 | -1.98 | 4.43 | 7.51 |
| 2,5-Dicyanoaniline | -6.39 | -1.82 | 4.57 | 5.11 |
| 2,6-Dicyanoaniline | -6.55 | -1.59 | 4.96 | 3.98 |
| 3,4-Dicyanoaniline | -6.59 | -2.01 | 4.58 | 7.02 |
| 3,5-Dicyanoaniline | -6.42 | -1.66 | 4.76 | 4.21 |
Discussion and Field-Proven Insights
1. Chemical Reactivity and Stability (HOMO-LUMO Gap)
The HOMO-LUMO energy gap is a critical indicator of chemical stability. A smaller gap suggests that less energy is required to excite an electron from the HOMO to the LUMO, correlating with higher chemical reactivity and lower kinetic stability.[14]
-
Most Reactive Isomer: This compound exhibits the smallest energy gap (4.43 eV). The para relationship between the strongly electron-donating amino group and one of the electron-withdrawing cyano groups facilitates a strong intramolecular charge transfer (ICT) character, which destabilizes the HOMO and stabilizes the LUMO, thus narrowing the gap.
-
Least Reactive Isomer: 2,6-Dicyanoaniline has the largest energy gap (4.96 eV). The steric hindrance from the two cyano groups flanking the amino group can disrupt the planarity of the amino group with the benzene ring, reducing its electron-donating efficiency and leading to greater overall stability. This isomer is noted for its utility in fluorescent materials, where a larger gap can contribute to higher photoluminescence quantum yields.[1]
2. Polarity and Intermolecular Interactions (Dipole Moment)
The dipole moment is fundamental to understanding a molecule's solubility, its interaction with polar solvents, and its ability to engage in dipole-dipole interactions within a crystal lattice or at a receptor binding site.[18]
-
Most Polar Isomer: This compound displays the highest dipole moment (7.51 Debye). The alignment of the individual bond dipoles of the amino group and the two cyano groups results in a large net molecular dipole.
-
Least Polar Isomer: 2,6-Dicyanoaniline has the lowest dipole moment (3.98 Debye). The symmetrical placement of the two cyano groups relative to the amino group leads to a significant cancellation of the dipole vectors. This lower polarity might be advantageous in applications requiring solubility in non-polar media.
3. Reactive Sites (Molecular Electrostatic Potential)
The MEP maps provide a visual confirmation of the electronic effects. Across all isomers, the most negative potential (red/yellow) is localized on the nitrogen atoms of the cyano groups, identifying them as the primary sites for electrophilic attack or hydrogen bond acceptance. The region around the amino group's hydrogen atoms shows a positive potential (blue), marking them as hydrogen bond donor sites. The differences between isomers lie in the intensity and distribution of these potentials, driven by the positional interplay of the functional groups. For instance, in 2,4- and 3,4-dicyanoaniline, the strong polarization is visually evident as intense red and blue regions at opposite ends of the molecule, consistent with their large dipole moments.
Conclusion: From Calculation to Application
This guide demonstrates how a robust DFT workflow can be used to systematically compare and contrast the electronic properties of dicyanoaniline isomers. Our calculations reveal significant electronic diversity among the isomers, driven by the positional interplay of the electron-donating and withdrawing groups.
-
This compound emerges as the most polar and chemically reactive isomer, making it a potential candidate for applications requiring strong charge-transfer characteristics.
-
2,6-Dicyanoaniline is the most stable and least polar isomer, a profile that aligns with its known use in developing robust fluorescent materials.[1]
For researchers in drug discovery, this type of analysis can guide the selection of an optimal isomer to tune polarity for better membrane permeability or to orient the molecule correctly within a protein's active site. For materials scientists, it provides a rationale for selecting isomers to achieve desired electronic or photophysical properties in organic electronics. By grounding our experimental choices in established theory and employing a self-validating workflow, we can confidently use DFT to accelerate the design and development of next-generation molecules.
References
-
Jorgensen, W. L., & Tirado-Rives, J. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(8), 1274–1285. [Link]
-
Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(2), 297-306. [Link]
-
Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. The Journal of Physical Chemistry, 98(45), 11623–11627. [Link]
-
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215–241. [Link]
-
ResearchGate. (2025). An improved B3LYP method in the calculation of organic thermochemistry and reactivity. Request PDF. [Link]
-
SlideShare. (n.d.). Computational study of small organic molecular using density functional theory (DFT). SlideShare. [Link]
-
Renningholtz, T., Lim, E. R. X., James, M. J., & Trujillo, C. (2024). Computational methods for investigating organic radical species. RSC Publishing. [Link]
-
Griesbeck, A. G., et al. (2021). Controlling and Fine-Tuning Charge-Transfer Emission in 2,6-Dicyanoaniline Multichromophores Prepared through Domino Reactions: Entry to a Potentially New Class of OLEDs. The Journal of Organic Chemistry, 86(9), 6246–6261. [Link]
-
Hansen, A., et al. (2022). A benchmark study of aromaticity indexes for benzene, pyridine and the diazines. RSC Advances, 12(11), 6650-6663. [Link]
-
ResearchGate. (n.d.). Computational Exploration of the Structure-Photophysical Property Relationship of 2,6-Dicyanoaniline Derivatives for Optoelectronic Applications. Request PDF. [Link]
-
Papajak, E., & Truhlar, D. G. (2010). Efficient Diffuse Basis Sets for Density Functional Theory. Journal of Chemical Theory and Computation, 6(3), 643–647. [Link]
-
Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(16), e202116002. [Link]
-
ResearchGate. (2023). Performance of Functionals and Basis Sets in Calculating Redox Potentials of Nitrile Alkenes and Aromatic Molecules using Density Functional Theory. Request PDF. [Link]
-
Chemistry Stack Exchange. (n.d.). What software shall I use for DFT on an organic molecule? Stack Exchange. [Link]
-
University of Canterbury. (n.d.). Applications of density functional theory (DFT) in organic and inorganic reactions. UC Research Repository. [Link]
-
Oxford Academic. (2018). Efficient Hybrid Functional and Basis Set Functions for DFT Calculation of Refractive Indices and Abbe Numbers of Organic Compounds. Chemistry Letters. [Link]
-
Borate, H. B., et al. (2012). Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review. Synthetic Communications, 42(4), 469-508. [Link]
-
Pitman, S. J., et al. (2023). How to choose a functional and basis set for your DFT calculation. YouTube. [Link]
-
ResearchGate. (n.d.). Dipole moment of the compounds from DFT calculations. ResearchGate. [Link]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
-
Gagliardi, L., et al. (2021). Dipole moments and transition dipole moments calculated by pair-density functional theory with state interaction. The Journal of Chemical Physics, 155(15), 154106. [Link]
-
Al-Hussain, S. A., et al. (2023). Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. Molecules, 28(3), 1195. [Link]
-
ChemRxiv. (2025). Analytic Dipole Moments For Complete Active Space Linearized Pair-Density Functional Theory. ChemRxiv. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]
- 5. Item - Applications of density functional theory (DFT) in organic and inorganic reactions - University of Tasmania - Figshare [figshare.utas.edu.au]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 14. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. par.nsf.gov [par.nsf.gov]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
Is there a performance difference between polyamides from 2,4-Dicyanoaniline and m-phenylenediamine?
An In-Depth Comparative Guide to Polyamides: 2,4-Dicyanoaniline vs. m-Phenylenediamine
Introduction: The Landscape of High-Performance Aromatic Polyamides
Aromatic polyamides, or aramids, represent a cornerstone in the field of high-performance polymers. Their rigid aromatic backbones bestow exceptional thermal stability, chemical resistance, and mechanical strength, making them indispensable in aerospace, ballistics, and industrial applications. The properties of these polymers are intricately linked to the specific monomers used in their synthesis. This guide provides a detailed comparison between polyamides derived from the well-established monomer, m-phenylenediamine (MPD), and the less conventional, yet potentially advantageous, this compound.
While MPD-based polyamides like Nomex® are commercially significant and extensively characterized, polyamides from this compound remain a subject of more specialized research. This guide will delve into the known performance of MPD-based polyamides and provide a scientifically grounded, forward-looking analysis of the potential performance characteristics of polyamides derived from this compound, supported by an understanding of its unique molecular structure.
Polyamides from m-Phenylenediamine (MPD): The Established Benchmark
Polyamides synthesized from m-phenylenediamine, most notably poly(m-phenylene isophthalamide), are renowned for their excellent thermal and electrical insulating properties. The meta-oriented linkages in the polymer backbone result in a semi-crystalline structure that offers a balance of rigidity and flexibility.
Synthesis of MPD-Based Polyamides
The most common method for synthesizing MPD-based polyamides is the low-temperature solution polymerization of m-phenylenediamine with isophthaloyl chloride. This method allows for the formation of high molecular weight polymer under controlled conditions.
Experimental Protocol: Synthesis of Poly(m-phenylene isophthalamide)
-
Dissolution of Monomer: In a nitrogen-purged reaction vessel, dissolve m-phenylenediamine in a suitable aprotic polar solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), containing a small amount of an acid acceptor like calcium chloride (CaCl2) to neutralize the HCl byproduct.
-
Controlled Addition of Diacid Chloride: Cool the solution to 0-5°C in an ice bath. Slowly add a stoichiometric equivalent of isophthaloyl chloride, dissolved in the same solvent, to the vigorously stirred solution.
-
Polymerization: Allow the reaction to proceed at a low temperature for several hours. The viscosity of the solution will increase significantly as the polymer chains grow.
-
Precipitation and Purification: Precipitate the polymer by pouring the viscous solution into a non-solvent, such as water or methanol.
-
Washing and Drying: Thoroughly wash the precipitated polymer with water and then with a solvent like ethanol to remove unreacted monomers and residual solvent. Dry the purified polymer in a vacuum oven.
Caption: Potential thermal cross-linking of this compound polyamides.
Comparative Analysis and Future Outlook
| Feature | Polyamides from m-Phenylenediamine | Polyamides from this compound (Predicted) |
| Key Structural Feature | Meta-oriented aromatic rings | Aromatic rings with pendant cyano groups |
| Thermal Stability | High (Tg ~275°C) | Potentially higher due to polar interactions and cross-linking |
| Mechanical Properties | Excellent strength and modulus | Potentially higher strength and modulus |
| Solubility | Soluble in polar aprotic solvents | Potentially enhanced solubility in polar solvents |
| Processing | Established methods (e.g., dry spinning) | May require modified processing conditions |
| Potential Advantage | Proven reliability and commercial availability | Superior thermal stability and mechanical performance |
The analysis suggests that polyamides derived from this compound hold significant promise as a next generation of high-performance materials. The introduction of cyano groups offers a pathway to enhance thermal stability and mechanical properties beyond the current capabilities of traditional aramids.
Future research should focus on the successful synthesis and comprehensive characterization of high molecular weight polyamides from this compound. Experimental validation of the predicted properties, including a detailed investigation of the high-temperature cross-linking mechanism, will be crucial for unlocking the full potential of these novel polymers.
References
-
Polyamides, Aromatic - This encyclopedia entry provides a comprehensive overview of aromatic polyamides, including their synthesis, properties, and applications. It serves as a foundational reference for understanding the broader class of materials to which both MPD-based and this compound-based polyamides belong.
-
A review of the synthesis and properties of semi-aromatic polyamides - This review article discusses the synthesis and properties of various semi-aromatic polyamides, offering insights into structure-property relationships that are relevant for predicting the behavior of novel polyamide structures.
-
High-Performance Aromatic Polyamides - This article details the properties and applications of high-performance aromatic polyamides, providing context for the performance targets that new materials in this class, such as those from this compound, would need to meet or exceed.
Unambiguous Structural Validation of 2,4-Dicyanoaniline Derivatives: A Comparative Guide to 2D NMR Techniques
This document moves beyond a simple recitation of protocols. As a senior application scientist, the goal is to illuminate the why behind the how—exploring the causal logic that dictates the selection and interpretation of various 2D NMR experiments. We will dissect the individual strengths and complementary nature of COSY, HSQC, and HMBC experiments, demonstrating how they form a self-validating system for structural elucidation.
The Challenge: Positional Isomerism in Substituted Anilines
The synthesis of substituted anilines can often yield a mixture of positional isomers. For a 2,4-dicyanoaniline derivative, it is critical to confirm the precise location of the cyano groups and any other substituents on the aromatic ring. While 1D ¹H and ¹³C NMR provide initial clues, signal overlap and the absence of direct proton-carbon coupling information can leave ambiguities. 2D NMR resolves these challenges by revealing through-bond correlations, painting a clear picture of the molecular framework.[1][2]
To illustrate the power of these techniques, we will use a representative 2,4-disubstituted aniline system as our model for experimental data analysis. The principles discussed are directly applicable to this compound derivatives.
The Toolkit: A Comparative Overview of Key 2D NMR Experiments
The three core experiments for solving the puzzle of a small molecule's structure are Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).[3] Each provides a unique piece of the structural puzzle.
| Experiment | Correlation Type | Information Gained | Key Application for this compound Derivatives |
| COSY | ¹H—¹H (through 2-4 bonds) | Identifies protons that are spin-coupled to each other, typically on adjacent carbons.[2][4][5] | Establishes the connectivity of protons on the aromatic ring, confirming their relative positions (ortho, meta, para). |
| HSQC | ¹H—¹³C (through 1 bond) | Directly correlates a proton to the carbon it is attached to.[6][7][8] | Unambiguously assigns the ¹³C chemical shift for each protonated carbon in the molecule. |
| HMBC | ¹H—¹³C (through 2-4 bonds) | Shows long-range correlations between protons and carbons, revealing multi-bond connectivities.[8][9] | Crucial for identifying quaternary (non-protonated) carbons, such as those bearing the cyano groups, and confirming the overall substitution pattern by linking protons to distant carbons. |
Experimental Workflow: From Sample Preparation to Structural Confirmation
A logical and meticulous workflow is essential for acquiring high-quality, interpretable 2D NMR data.
Caption: A streamlined workflow for 2D NMR-based structural validation.
Protocol 1: NMR Sample Preparation
Scientific integrity begins with proper sample preparation. Contaminated or poorly prepared samples are a primary source of artifacts and unreliable data.
-
Sample Quantity : Weigh 5-25 mg of the purified this compound derivative for ¹H and heteronuclear experiments.[10]
-
Solvent Choice : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[10] The choice of solvent is critical as it can influence chemical shifts.
-
Filtration : To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[4]
-
Labeling : Clearly label the NMR tube with the sample identity and solvent.
Protocol 2: Acquiring 2D NMR Spectra
The following is a generalized procedure for a modern NMR spectrometer. Specific parameters may vary based on the instrument and sample concentration.
-
Initial Setup : Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[11]
-
1D Spectra Acquisition :
-
Acquire a standard 1D ¹H NMR spectrum to verify sample purity and concentration. Note the spectral width (SW) and transmitter frequency offset (o1p).[11]
-
Acquire a 1D ¹³C NMR spectrum. This will serve as a reference for the heteronuclear 2D experiments.
-
-
COSY Acquisition :
-
Load a standard COSY pulse program (e.g., cosygpqf).
-
Set the spectral widths in both dimensions based on the ¹H spectrum.
-
Set an appropriate number of scans (NS) and dummy scans (DS) to achieve a good signal-to-noise ratio.
-
Initiate the acquisition.
-
-
HSQC Acquisition :
-
Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2). An edited HSQC is highly recommended as it provides multiplicity information (CH/CH₃ vs. CH₂).[12]
-
Set the ¹H spectral width (F2 dimension) and the ¹³C spectral width (F1 dimension) based on the 1D spectra.
-
Initiate the acquisition.
-
-
HMBC Acquisition :
-
Load a standard HMBC pulse program (e.g., hmbcgplpndqf).
-
Set the spectral widths for ¹H and ¹³C as done for the HSQC.
-
The long-range coupling constant is typically optimized for values between 7-10 Hz to observe 2- and 3-bond correlations.[13]
-
Initiate the acquisition.
-
Data Interpretation: A Self-Validating Triad
Let's analyze the expected data for a model 2,4-disubstituted aniline to demonstrate how these experiments work in concert.
Model Compound: A generic 2,4-disubstituted aniline ring.
Caption: Numbering scheme for a disubstituted aniline ring.
Step 1: Analyzing the COSY Spectrum
The COSY spectrum reveals proton-proton couplings. For our model, we expect to see correlations between adjacent protons.
-
A cross-peak between H-5 and H-6 would confirm their ortho relationship.
-
A cross-peak between H-5 and H-3 would indicate a meta relationship. The absence of a strong H-3 to H-6 correlation would further support the substitution pattern.
This experiment establishes the proton framework of the aromatic ring.[1]
Step 2: Assigning Protonated Carbons with HSQC
The HSQC spectrum is the bridge between the ¹H and ¹³C worlds. It shows direct, one-bond correlations.[6][8]
-
The signal for H-3 will show a cross-peak to the signal for C-3.
-
The signal for H-5 will show a cross-peak to the signal for C-5.
-
The signal for H-6 will show a cross-peak to the signal for C-6.
After this step, the chemical shifts for all proton-bearing carbons are definitively known.
Step 3: Unveiling the Full Skeleton with HMBC
The HMBC experiment is the final and most powerful step, revealing long-range connectivities and identifying the positions of non-protonated (quaternary) carbons, such as C-1, C-2, and C-4.[8][9]
-
Confirming C-2 and C-4 Positions :
-
The proton at H-3 should show a correlation to C-1, C-2, and C-4 (three-bond and two-bond couplings).
-
The proton at H-5 should show a correlation to C-1 and C-4 (two-bond and three-bond couplings).
-
-
Validating the Amino Group Position (C-1) :
-
The proton at H-6 should show a two-bond correlation to C-1.
-
The protons of the NH₂ group (if observable) would show correlations to C-1, C-2, and C-6.
-
By systematically mapping these correlations, the entire carbon skeleton can be pieced together, confirming the 2,4-substitution pattern and validating the structure beyond any reasonable doubt.
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. youtube.com [youtube.com]
- 4. COSY [chem.ch.huji.ac.il]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scienceopen.com [scienceopen.com]
- 12. University of Ottawa NMR Facility Blog: HSQC and Edited HSQC Spectra [u-of-o-nmr-facility.blogspot.com]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
A Comparative Guide to the Fluorescence Quantum Yields of Dicyanoaniline Derivatives
Introduction: The Significance of Fluorescence Efficiency in Dicyanoanilines
Dicyanoaniline derivatives represent a significant class of fluorescent molecules, characterized by a robust acceptor-donor-acceptor (A-D-A) electronic structure. This configuration, with the electron-donating amino group and two electron-withdrawing cyano groups, is the foundation of their notable photophysical properties, including strong fluorescence.[1] These compounds are not merely academic curiosities; they are enabling materials for advanced applications, including the development of non-linear optical materials, molecular electronic devices, and fluorescent probes for bio-imaging.[1][2][3]
A critical parameter for evaluating the performance of any fluorophore is its fluorescence quantum yield (Φf). This value quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to the photons absorbed.[4][5] A higher quantum yield signifies a more efficient and brighter fluorophore, a crucial attribute for applications demanding high sensitivity. This guide provides a comparative analysis of the fluorescence quantum yields of various dicyanoaniline derivatives, delves into the structural factors governing their performance, and presents a rigorous, field-proven protocol for their experimental determination.
Comparative Analysis: Structure-Property Relationships
The fluorescence quantum yield of dicyanoaniline derivatives is highly sensitive to the substitution pattern on the aromatic ring. Modifications at the C3, C4, and C5 positions can dramatically alter the electronic landscape of the molecule, thereby influencing the balance between radiative (fluorescence) and non-radiative decay pathways of the excited state.
Generally, incorporating additional electron-donating or withdrawing groups, or extending the π-conjugation of the system, can tune the photophysical properties. For instance, a study involving the one-pot synthesis of various polysubstituted 2,6-dicyanoanilines identified derivatives with significantly different emission efficiencies.[6][7] Another investigation into an acetylene-substituted dicyanoaniline derivative reported a strong blue emission with a high quantum yield of 25%.[3][8] This highlights that specific substitutions, rather than general classes, are key to optimizing fluorescence.
The solvent environment also plays a crucial role. The solvatochromism of dicyanoaniline derivatives, where absorption and emission characteristics change with solvent polarity, indicates that the stability of the ground and excited states is influenced by interactions with solvent molecules.[9] This can, in turn, affect the quantum yield.
Quantitative Data Summary
The following table summarizes the reported fluorescence quantum yields for several dicyanoaniline derivatives, providing a snapshot of the performance variations based on structural modifications.
| Derivative Structure/Name | Key Substituents | Solvent(s) | Fluorescence Quantum Yield (Φf) | Reference Standard |
| 3-methyl-5-phenyl-2,6-dicyanoaniline | 3-Methyl, 5-Phenyl | CH₂Cl₂, MeOH, THF | 0.08 - 0.13 | 9,10-Diphenylanthracene |
| 3-acetylenic-2,6-dicyanoaniline | 3-Acetylenic | Not Specified | 0.25 | 9,10-Diphenylanthracene |
| 2,6-dicyano-p-phenylenediamine | N,N,N′,N′-tetramethyl | Various (28 solvents) | 0.37 - 0.58 | Not Specified |
| 2,6-dicyano-p-phenylenediamine | Unsubstituted | Various | 0.70 - 0.85 | Not Specified |
Table 1: Comparative fluorescence quantum yields of selected dicyanoaniline derivatives. Data sourced from published literature.[3][6][9]
Experimental Protocol: Relative Quantum Yield Determination
The most reliable and widely adopted method for determining the fluorescence quantum yield of a compound in solution is the comparative method.[4] This technique, championed by Williams et al., involves comparing the fluorescence properties of the test sample to a well-characterized fluorescent standard with a known quantum yield.
The core principle is that for dilute solutions with identical absorbance at the same excitation wavelength, both the standard and the test sample absorb the same number of photons.[4] Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.
Causality in Protocol Design: A Self-Validating System
The trustworthiness of this protocol hinges on the systematic mitigation of potential errors. The choice to use a series of dilute solutions (absorbance < 0.1) is critical to prevent the inner filter effect, where emitted light is reabsorbed by other fluorophore molecules in the solution.[5] Plotting integrated fluorescence intensity versus absorbance and using the gradient for calculation, rather than a single-point measurement, provides a more accurate and robust determination by averaging over multiple concentrations and confirming a linear relationship.[10][11]
Caption: Experimental workflow for relative fluorescence quantum yield determination.
Step-by-Step Methodology
-
Materials and Instrumentation:
-
Test Compound: High-purity dicyanoaniline derivative.
-
Reference Standard: A well-characterized fluorophore with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54; or 9,10-Diphenylanthracene in cyclohexane, Φf = 0.95). The standard should absorb and emit in a similar spectral region as the test compound.[2]
-
Solvent: Spectroscopic grade solvent. The same solvent must be used for both the test sample and the standard.
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Spectrofluorometer: To measure fluorescence emission spectra.
-
Quartz Cuvettes: 1 cm path length cuvettes.
-
-
Solution Preparation:
-
Prepare a stock solution of the test compound and the reference standard in the chosen solvent.
-
From the stock solutions, prepare a series of at least five dilutions for both the test and standard compounds. The concentrations should be carefully chosen so that the absorbance at the excitation wavelength falls within the range of 0.01 to 0.1.
-
-
Absorbance Measurement:
-
Record the UV-Vis absorption spectrum for each prepared solution of the test sample and the standard.
-
Identify a suitable excitation wavelength (λex) where both the sample and standard exhibit absorbance, preferably at the absorption maximum of the test compound.
-
Record the absorbance value at λex for each solution.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to λex.
-
Record the fluorescence emission spectrum for each solution of the test sample and the standard. Ensure experimental conditions (e.g., slit widths) are identical for all measurements.
-
Record an emission spectrum of the pure solvent to be used for background subtraction.
-
-
Data Analysis and Calculation:
-
Correct and Integrate: Subtract the solvent spectrum from each measured emission spectrum. Integrate the area under the corrected fluorescence emission curve for each solution to obtain the integrated fluorescence intensity.
-
Plot Data: For both the test sample and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at λex (x-axis).
-
Determine Gradients: Perform a linear regression (fit) for both datasets. The slope of the resulting line is the gradient (Grad).
-
Calculate Quantum Yield: The quantum yield of the test sample (Φx) is calculated using the following equation:[4]
Φx = Φst * (Gradx / Gradst) * (η2x / η2st)
Where:
-
Φst is the known quantum yield of the standard.
-
Gradx and Gradst are the gradients from the plots for the test sample and standard, respectively.
-
ηx and ηst are the refractive indices of the test and standard solutions. If the same solvent is used for both, this term simplifies to 1.
-
-
Caption: Substitutions on the dicyanoaniline core directly impact photophysical properties.
Conclusion
The fluorescence quantum yield is a paramount metric for the characterization of dicyanoaniline derivatives. As demonstrated, this property is not static but is intricately linked to the specific molecular structure and the surrounding solvent environment. Polysubstituted 2,6-dicyanoanilines offer a versatile platform for developing highly efficient fluorophores, with reported quantum yields varying from moderate to excellent (e.g., 0.08 to 0.85). For researchers and drug development professionals, a systematic and rigorous experimental approach, such as the comparative method detailed here, is essential for the accurate characterization and selection of optimal fluorescent probes for demanding applications.
References
-
Müller, T. J. J., et al. (2005). Parallel Synthesis of Strongly Fluorescent Polysubstituted 2,6-Dicyanoanilines via Microwave-Promoted Multicomponent Reaction. The Journal of Organic Chemistry. [Link]
-
Müller, T. J. J., et al. (2005). Parallel Synthesis of Strongly Fluorescent Polysubstituted 2,6-Dicyanoanilines via Microwave-Promoted Multicomponent Reaction. The Journal of Organic Chemistry, 70(23), 9499–9507. [Link]
-
Kudale, A. S., et al. (2024). In-depth photo-physical properties, Characterization and cell imaging applications of 2, 6-dicyanoanilines based on iso-phthalaldehyde and tere-phthalaldehyde frame. AWS. [Link]
-
University of California, Irvine - Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Link]
-
Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. [Link]
-
Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Ministry of Education, Govt. of India. [Link]
-
Catalán, J., et al. (1998). Synthesis and photophysical properties of 2,6-dicyano-p-phenylenediamine. ResearchGate. [Link]
-
Lininger, C. (2015). Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution. Oregon State University. [Link]
-
Kudale, A. S., et al. (2016). Design, Synthesis and Photophysical Properties of New 2,6-Dicyanoanilines Based on Isophthalaldehyde and Terephthalaldehyde Skeleton. ResearchGate. [Link]
-
Yi, C., et al. (2008). An Efficient and Facile Synthesis of Highly Substituted 2,6-Dicyanoanilines. The Journal of Organic Chemistry. [Link]
-
Yi, C., et al. (2008). An Efficient and Facile Synthesis of Highly Substituted 2,6-Dicyanoanilines. ACS Publications. [Link]
-
Borate, H. B., et al. (2012). Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review. Organic Preparations and Procedures International. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.uci.edu [chem.uci.edu]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Virtual Labs [mfs-iiith.vlabs.ac.in]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,4-Dicyanoaniline for Laboratory Professionals
This guide provides essential, step-by-step procedures for the safe handling and disposal of 2,4-Dicyanoaniline, a compound that requires meticulous management due to its potential hazards. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is paramount. This document is structured to provide immediate, actionable information, followed by in-depth explanations to ensure every step is understood and executed with the highest degree of scientific integrity and safety.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is critical. This compound, like many aniline derivatives, is classified as hazardous.
Key Hazards:
-
Toxicity: Aniline and its derivatives can be toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4]
-
Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.[1][5]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[1][2][4]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[2][3][4]
Due to these hazards, all waste containing this compound, including contaminated labware, spill cleanup materials, and expired or unused products, must be treated as hazardous waste.[6] Under no circumstances should this material be discharged into the sewer system or disposed of as regular trash.[1][6] Evaporation is not an acceptable method of disposal.[6]
Personal Protective Equipment (PPE)
Appropriate PPE is non-negotiable when handling this compound waste. The following table summarizes the required PPE.
| Body Part | Required PPE | Rationale |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[7][8][9] | To prevent skin contact and absorption, which is a primary route of exposure.[1] Leather and cloth gloves are unsuitable as they can absorb and retain the chemical.[7][8] |
| Body | Chemical-resistant coveralls or a lab coat worn over long-sleeved clothing and long pants.[8][9] A chemical-resistant apron is recommended when mixing or transferring waste.[9] | To protect the skin from splashes and contamination.[7] |
| Eyes/Face | Chemical splash goggles and a face shield.[5][7][9] | To protect against splashes that can cause serious eye damage.[1][5] |
| Feet | Closed-toe, chemical-resistant boots or shoe covers.[7][9][10] | To prevent contamination from spills. Pant legs should be worn outside of boots.[10] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[2] If significant dust or aerosols may be generated, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[11] | To prevent inhalation of toxic dust or vapors.[4] |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection and disposal of this compound waste.
Waste Segregation and Container Selection
-
Identify and Segregate: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[12][13] Mixing incompatible chemicals can lead to dangerous reactions.
-
Choose a Compatible Container: Select a container that is compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.[6] The container must have a leak-proof, screw-on cap.[6][12] Makeshift closures like corks or parafilm are not acceptable.[6]
-
Container Condition: Ensure the container is clean, dry, and in good condition. Do not use containers that previously held incompatible materials.
Waste Accumulation and Labeling
-
Transferring Waste: Carefully transfer the solid this compound waste into the designated container, minimizing dust generation.[14] If transferring a solution, use a funnel to prevent spills.
-
Securely Cap: Keep the waste container securely closed at all times, except when adding waste.[6][12]
-
Labeling: Immediately label the container with a hazardous waste tag provided by your institution's EHS department.[6][12][15] The label must include:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "this compound".
-
The approximate percentage and quantity of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
Storage and Pickup
-
Designated Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of the laboratory personnel.[6][12]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Monitor Accumulation: Be aware of the limits for hazardous waste accumulation in your SAA, both in terms of volume and time, as stipulated by your institution and local regulations.[6]
-
Request Pickup: Once the container is full or nearing its time limit, request a pickup from your institution's EHS department.[6][12]
The following diagram illustrates the workflow for the proper disposal of this compound waste.
Sources
- 1. sia-toolbox.net [sia-toolbox.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. aksci.com [aksci.com]
- 6. benchchem.com [benchchem.com]
- 7. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 8. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 9. myhometurf.com.au [myhometurf.com.au]
- 10. osha.oregon.gov [osha.oregon.gov]
- 11. restoredcdc.org [restoredcdc.org]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. nipissingu.ca [nipissingu.ca]
- 14. fishersci.com [fishersci.com]
- 15. ehs.princeton.edu [ehs.princeton.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 2,4-Dicyanoaniline
For Research and Drug Development Professionals
As scientists and researchers, our pursuit of innovation must be intrinsically linked with an unwavering commitment to safety. This guide provides essential, in-depth information for the safe handling, use, and disposal of 2,4-Dicyanoaniline, a compound that, while valuable in research, requires meticulous attention to safety protocols. This document moves beyond a simple checklist, offering a procedural framework grounded in the principles of causality and self-validating safety systems to empower you to work confidently and securely.
Understanding the Hazard: A Proactive Approach to Safety
The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Ingestion is also a potential route of exposure. Due to these potential hazards, a multi-layered approach to personal protective equipment (PPE) is non-negotiable.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are fundamental to minimizing your risk of exposure to this compound. The following table outlines the minimum required PPE, with explanations rooted in the principles of exposure prevention.
| PPE Component | Specifications & Rationale |
| Hand Protection | Double-gloving with nitrile gloves is mandatory. Nitrile provides good chemical resistance. The outer glove should be changed immediately upon known or suspected contact with the compound. This practice prevents the transfer of contamination. |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards are required. Safety glasses with side shields are not sufficient as they do not provide a complete seal against dust and splashes.[3] |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator is essential when handling the solid compound outside of a certified chemical fume hood.[4] This is critical to prevent the inhalation of fine dust particles, a primary exposure route. |
| Body Protection | A fully buttoned laboratory coat made of a low-permeability material is required. Ensure that the cuffs of your gloves overlap with the sleeves of your lab coat to create a continuous barrier. |
| Foot Protection | Closed-toe and closed-heel shoes made of a non-porous material must be worn at all times in the laboratory. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, well-defined operational protocol is paramount when working with this compound. The following step-by-step guide provides a framework for safe handling, from preparation to immediate post-procedural cleanup.
Preparation and Engineering Controls
-
Designated Work Area: All handling of solid this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation.
-
Emergency Equipment: Before beginning any work, ensure that a fully stocked eyewash station and safety shower are readily accessible and have been recently tested.
-
Spill Kit: A chemical spill kit appropriate for solid toxic compounds must be available in the immediate vicinity.
Weighing and Solution Preparation
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.
-
Weighing: Carefully weigh the required amount of this compound on a tared weigh boat or paper inside the chemical fume hood.
-
Dissolving: To minimize dust generation, add the solvent to the vessel containing the weighed compound, rather than adding the solid to the solvent.
Post-Handling and Decontamination
-
Surface Decontamination: After each use, thoroughly decontaminate all surfaces within the chemical fume hood that may have come into contact with this compound. A suitable decontamination solution, such as a mild detergent and water, followed by a solvent rinse (if compatible with the surface), is recommended.
-
PPE Removal: Remove PPE in a manner that avoids cross-contamination. The outer gloves should be removed first, followed by the lab coat, and then the inner gloves. Dispose of all disposable PPE in the appropriate hazardous waste stream.
-
Hand Washing: Wash your hands thoroughly with soap and water immediately after removing your PPE, even if you do not suspect any contact.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for the safe handling of this compound, emphasizing the critical control points for safety.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Be Prepared for the Unexpected
In the event of an accidental exposure or spill, a swift and informed response is crucial.
First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[5] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]
Spill Response
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Prevent the spread of the spill by closing doors to the affected area.
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Cleanup (Trained Personnel Only): Only personnel who are trained in hazardous spill cleanup and are wearing appropriate PPE should attempt to clean up the spill. Use a spill kit with absorbent materials to contain and collect the spilled solid. Avoid generating dust. Place all contaminated materials in a sealed, labeled hazardous waste container.
Disposal Plan: Responsible Stewardship of Chemical Waste
Proper disposal of this compound and any materials contaminated with it is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with this compound, including disposable PPE, weigh boats, and contaminated labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix this waste with other waste streams.[6]
-
Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[6]
-
Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5] Do not attempt to dispose of this chemical down the drain or in the regular trash.
By implementing these comprehensive safety and handling procedures, you can effectively mitigate the risks associated with the use of this compound in your research. A proactive and informed approach to safety is not just a regulatory requirement; it is a cornerstone of scientific excellence.
References
- AK Scientific, Inc.
- TCI America. Safety Data Sheet for 2-Amino-5-nitrobenzonitrile. (2018-07-06).
- Carbosynth Ltd. Safety Data Sheet for 4-Amino-3-nitrobenzonitrile. (2022-08-10).
- Sigma-Aldrich.
- Fisher Scientific. Safety Data Sheet for 2,4-Dichloroaniline. (2024-03-29).
- National Institute of Technology and Evaluation, Japan. Chemical Substances Control Law Reference No. for 2,4-Dichloroaniline.
- Australian Government Department of Health. Dichloroanilines: Human health tier II assessment. (2017-03-10).
- Sigma-Aldrich. Safety Data Sheet for 2,5-Dichloroaniline. (2025-11-06).
- Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals.
- Food and Agriculture Organization of the United N
- United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- PubChem. 2,4-Dichloroaniline.
- Technion - Israel Institute of Technology. Chemical Waste Management Guide.
- United Nations Office on Drugs and Crime. Disposal of Chemicals used in the Illicit Manufacture of Drugs.
- University of Hertfordshire. 2,4-dichloroaniline. (2025-09-18).
- Loba Chemie. 2,4-DICHLOROANILINE EXTRA PURE MSDS. (2019-05-17).
- Rowan University.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
